Product packaging for CARBOXYPEPTIDASE A(Cat. No.:CAS No. 11075-17-5)

CARBOXYPEPTIDASE A

Cat. No.: B1170157
CAS No.: 11075-17-5
M. Wt: 247.33 g/mol
InChI Key: CNCWFVJLRHKDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxypeptidase A (CPA) is a pancreatic metalloexopeptidase that selectively hydrolyzes the peptide bond of C-terminal amino acid residues with aromatic or aliphatic side-chains . This zinc-dependent enzyme is secreted as a proenzyme and activated by trypsin, functioning as a crucial reagent in protein chemistry and life science research . Its primary research applications include C-terminal protein sequence analysis, resolution of racemic amino acids, and downstream processing of recombinant fusion proteins . The enzyme's mechanism relies on a critical zinc ion within its active site, which acts as a Lewis acid to facilitate nucleophilic attack and stabilize the reaction intermediate . Key active site residues, including Arg-127, Arg-145, and Glu-270, position the substrate and promote hydrolysis . Bovine this compound is typically supplied as a suspension from a 2x crystallized preparation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11075-17-5

Molecular Formula

C12H25NO4

Molecular Weight

247.33 g/mol

IUPAC Name

2-hexyl-6-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C12H25NO4/c1-2-3-4-5-6-8-10(15)12(17)11(16)9(7-14)13-8/h8-17H,2-7H2,1H3

InChI Key

CNCWFVJLRHKDJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(C(C(C(N1)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, plays a critical role in protein digestion by catalyzing the hydrolysis of the C-terminal peptide bond of proteins and peptides.[1] Its preference for substrates with aromatic or branched aliphatic side chains has made it a subject of extensive research, providing fundamental insights into enzyme catalysis and serving as a model for the development of enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its structure, active site, catalytic pathways, and substrate specificity. The guide also includes a compilation of quantitative kinetic data and detailed protocols for key experimental techniques used to elucidate its function, aimed at supporting further research and drug development efforts targeting this important enzyme.

Introduction

This compound (EC 3.4.17.1) is a vital digestive enzyme synthesized in the pancreas as an inactive zymogen, prothis compound, and is subsequently activated in the small intestine by trypsin.[3] As an exopeptidase, it specifically cleaves the peptide bond at the C-terminal end of polypeptide chains, preferentially targeting residues with bulky, hydrophobic side chains such as phenylalanine, tyrosine, and tryptophan.[1][2] The enzyme's catalytic activity is dependent on a zinc ion (Zn²⁺) coordinated within its active site, classifying it as a metalloprotease.[1]

The study of this compound has been instrumental in advancing our understanding of several key concepts in enzymology, including the induced-fit model of enzyme-substrate interaction and the roles of metal ions in catalysis.[1] Two primary mechanistic pathways have been proposed for its catalytic action: the promoted-water pathway and the nucleophilic (or anhydride) pathway.[1] This guide will delve into the structural and chemical details of these mechanisms, supported by quantitative data and established experimental methodologies.

Structure and Active Site

Bovine pancreatic this compound is a single polypeptide chain of 307 amino acids.[3] X-ray crystallography studies have revealed a globular structure with a prominent active site cleft.[4] This cleft is divided into a substrate-binding pocket (S1' subsite) and the catalytic center.[1]

The S1' Subsite and Substrate Specificity

The S1' subsite is a hydrophobic pocket that accommodates the C-terminal amino acid side chain of the substrate, which is a primary determinant of the enzyme's specificity.[2] This pocket provides a favorable environment for large, nonpolar residues. The specificity of this compound is also dictated by a triad (B1167595) of residues that interact with the C-terminal carboxylate group of the substrate through hydrogen bonding and ionic interactions:

  • Arg-145: Forms a salt bridge with the negatively charged carboxylate group.

  • Asn-144: Donates a hydrogen bond to the carboxylate.

  • Tyr-248: Also donates a hydrogen bond to the carboxylate.[1]

The Catalytic Center

The catalytic center houses the essential zinc ion and the amino acid residues directly involved in the bond-breaking process. The Zn²⁺ ion is tetrahedrally coordinated by three amino acid residues and a water molecule:

  • His-69

  • Glu-72

  • His-196

  • A water molecule [1]

Other critical residues in the catalytic site include:

  • Glu-270: Acts as a general base catalyst.

  • Arg-127: Stabilizes the tetrahedral intermediate.[1]

  • Arg-71: Interacts with the carbonyl oxygen of the penultimate substrate residue.

Catalytic Mechanism

The precise mechanism of peptide bond hydrolysis by this compound has been a subject of debate, with two main proposals: the promoted-water pathway and the nucleophilic pathway. Both mechanisms involve the key active site residues and the zinc ion, but differ in the identity of the initial nucleophile.

The Promoted-Water Pathway (General-Base Catalysis)

This is the more widely accepted mechanism for peptide hydrolysis. In this pathway, the zinc-bound water molecule acts as the nucleophile.

Step-by-step mechanism:

  • Substrate Binding: The C-terminal residue of the substrate binds in the S1' pocket, and the terminal carboxylate interacts with Arg-145, Asn-144, and Tyr-248. The carbonyl oxygen of the scissile peptide bond coordinates with the zinc ion. This interaction, along with Arg-127, polarizes the carbonyl group, making the carbon atom more electrophilic.[1]

  • Nucleophilic Attack: The carboxylate group of Glu-270 acts as a general base, abstracting a proton from the zinc-bound water molecule. This generates a highly nucleophilic hydroxide (B78521) ion.[5] The hydroxide ion then attacks the polarized carbonyl carbon of the scissile peptide bond, forming a tetrahedral intermediate.[5]

  • Transition State Stabilization: The negative charge on the oxygen of the tetrahedral intermediate is stabilized by coordination to the positively charged zinc ion and by hydrogen bonding with Arg-127.[1]

  • Peptide Bond Cleavage: The tetrahedral intermediate collapses. Glu-270, now protonated, acts as a general acid, donating a proton to the nitrogen atom of the scissile peptide bond as the bond breaks.

  • Product Release: The newly formed C-terminal carboxylate and the cleaved amino acid are released from the active site, and a new water molecule binds to the zinc ion, regenerating the enzyme for the next catalytic cycle.

The Nucleophilic (Anhydride) Pathway

In this proposed mechanism, the carboxylate side chain of Glu-270 directly acts as the nucleophile.

Step-by-step mechanism:

  • Substrate Binding: Similar to the promoted-water pathway, the substrate binds in the active site.

  • Nucleophilic Attack: The carboxylate of Glu-270 directly attacks the carbonyl carbon of the scissile peptide bond. This forms a covalent acyl-enzyme intermediate, which is a mixed anhydride (B1165640).[1]

  • Intermediate Formation: The leaving group (the rest of the peptide chain) is protonated and released.

  • Deacylation: A water molecule, activated by the zinc ion, attacks the carbonyl carbon of the anhydride intermediate, leading to the hydrolysis of the acyl-enzyme bond and the release of the final product.

While evidence for the anhydride intermediate has been reported for some ester substrates, the promoted-water mechanism is generally favored for peptide hydrolysis.[6]

Induced Fit Model

The binding of a substrate to this compound induces a significant conformational change, a classic example of the induced-fit model.[1] The most notable movement is that of the Tyr-248 residue. In the absence of a substrate, the phenolic side chain of Tyr-248 is located on the surface of the enzyme. Upon substrate binding, the Tyr-248 side chain swings down by approximately 12 Å to cap the active site pocket, forming a hydrogen bond with the substrate's terminal carboxylate.[1] This movement helps to properly orient the substrate for catalysis and shields the active site from the bulk solvent.

Quantitative Data

The catalytic efficiency of this compound has been quantified for a variety of substrates. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters for the Hydrolysis of Various Substrates by this compound Isozymes
EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Bovine CPA1FA-Phe-Phe---[7]
Human CPA4FA-Phe-Phe0.23 ± 0.02140 ± 46.1 x 10⁵[2]
Human CPA4FA-Phe-Leu0.28 ± 0.02110 ± 33.9 x 10⁵[2]
Human CPA4FA-Phe-Met0.31 ± 0.0370 ± 32.3 x 10⁵[2]
Human CPA4FA-Phe-Val0.53 ± 0.0540 ± 20.8 x 10⁵[2]
Human CPA4FA-Phe-Ile0.45 ± 0.0430 ± 10.7 x 10⁵[2]
Human CPA6FA-Phe-Phe0.12 ± 0.011.8 ± 0.031.5 x 10⁴[7]
Rat CPA (WT)Cbz-Gly-Gly-L-Phe0.52931.8 x 10⁵[8]
Rat CPA (Y248F)Cbz-Gly-Gly-L-Phe2.9850.29 x 10⁵[9]

FA: 3-(2-furyl)acryloyl, Cbz: Carbobenzoxy

Table 2: Inhibition Constants (K_i) for Selected this compound Inhibitors
InhibitorK_iReference
ZAFP(O)F4 pM[10]
ZAAP(O)F3 pM[10]
ZFAP(O)F1 pM[10]
Cbz-Phe-ValP-(O)Phe10-27 fM[11]
Potato Carboxypeptidase Inhibitor (for Rat CPA WT)0.4 nM[9]
Potato Carboxypeptidase Inhibitor (for Rat CPA Y248F)28 nM[9]

Z: Carbobenzoxy, A: Alanine, F: Phenylalanine, P(O): Phosphonate, V: Valine

Experimental Protocols

Enzyme Kinetics Assay

This protocol describes a continuous spectrophotometric assay for measuring this compound activity using a synthetic substrate.

Objective: To determine the kinetic parameters (K_m and k_cat) of this compound.

Materials:

  • Bovine pancreatic this compound

  • Substrate: N-(4-Methoxyphenylazoformyl)-Phe-OH potassium salt or Hippuryl-L-phenylalanine

  • Reaction Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 7.5

  • Spectrophotometer or microplate reader capable of reading at 342 nm (for FA-peptides) or 254 nm (for hippuryl-L-phenylalanine)[7]

Procedure:

  • Enzyme Preparation: Prepare a stock solution of this compound (e.g., 2 mg/ml) in the reaction buffer. Just before use, dilute the stock solution to the desired working concentration (e.g., 50 nM).

  • Substrate Preparation: Prepare a stock solution of the substrate (e.g., 100 mM in DMSO). Dilute the stock solution in the reaction buffer to various final concentrations for the assay.

  • Assay Setup: In a 96-well plate or a cuvette, add the reaction buffer and the substrate solution.

  • Initiation of Reaction: Add the diluted enzyme solution to the wells/cuvette to initiate the reaction. The final volume is typically 100-200 µL for a microplate or 1-3 mL for a cuvette.

  • Data Acquisition: Immediately start monitoring the change in absorbance at the appropriate wavelength (342 nm for FA-peptides, 254 nm for hippuryl-L-phenylalanine) at a constant temperature (e.g., 25 °C).

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. Plot v₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.

X-ray Crystallography of an Enzyme-Substrate Complex

This protocol provides a general workflow for determining the crystal structure of this compound in complex with a substrate or inhibitor.

Objective: To visualize the binding mode of a ligand in the active site of this compound.

Materials:

  • Purified this compound

  • Substrate analog or inhibitor

  • Crystallization buffer and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Protein Purification and Crystallization: Purify this compound to homogeneity.[12] Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods.

  • Soaking or Co-crystallization:

    • Soaking: Soak pre-formed this compound crystals in a solution containing the substrate analog or inhibitor.[4]

    • Co-crystallization: Mix the purified protein with the ligand before setting up the crystallization trials.

  • Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a cryogenic temperature (e.g., 100 K).[4]

  • Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using molecular replacement with a known this compound structure as a search model. Build the ligand into the electron density map and refine the structure to obtain the final atomic model.[4]

Site-Directed Mutagenesis

This protocol outlines the general steps for creating a specific mutation in the this compound gene to study the function of a particular amino acid residue.

Objective: To investigate the role of a specific amino acid in the catalytic mechanism or substrate binding of this compound.

Materials:

  • Plasmid DNA containing the this compound gene

  • Mutagenic primers

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • DNA sequencing services

Procedure:

  • Primer Design: Design a pair of complementary primers containing the desired mutation.

  • Mutagenesis PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

  • Template DNA Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the original template plasmid, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on a selective medium. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Characterization: Express the mutant this compound protein and purify it. Characterize the enzymatic activity of the mutant protein using the kinetics assay described above and compare it to the wild-type enzyme.[9]

Visualizations

Diagram 1: The Promoted-Water Catalytic Mechanism of this compound

Promoted_Water_Mechanism cluster_step1 1. Substrate Binding cluster_step2 2. Nucleophilic Attack cluster_step3 3. Transition State cluster_step4 4. Bond Cleavage cluster_step5 5. Product Release SB Substrate binds to active site. Carbonyl oxygen of scissile bond interacts with Zn2+ and Arg-127. NA Glu-270 acts as a general base, activating the Zn2+-bound water. Hydroxide attacks the carbonyl carbon. SB->NA Glu-270 activation of water TS Tetrahedral intermediate is formed. Negative charge on oxygen is stabilized by Zn2+ and Arg-127. NA->TS Formation of tetrahedral intermediate BC Intermediate collapses. Glu-270 acts as a general acid, protonating the leaving group. TS->BC Proton transfer from Glu-270 PR Products are released. Enzyme is regenerated. BC->PR Release of cleaved peptides PR->SB New substrate binding

Caption: The catalytic cycle of this compound via the promoted-water pathway.

Diagram 2: The Nucleophilic (Anhydride) Catalytic Mechanism of this compound

Anhydride_Mechanism cluster_step1 1. Substrate Binding cluster_step2 2. Nucleophilic Attack cluster_step3 3. Acyl-Enzyme Intermediate cluster_step4 4. Deacylation cluster_step5 5. Product Release SB Substrate binds to the active site. NA Glu-270 directly attacks the carbonyl carbon of the scissile bond. SB->NA Direct attack by Glu-270 AEI A covalent anhydride intermediate is formed. The first product is released. NA->AEI Formation of anhydride intermediate DA A water molecule attacks the anhydride intermediate. AEI->DA Water molecule enters PR The second product is released. Enzyme is regenerated. DA->PR Hydrolysis of acyl-enzyme bond PR->SB New substrate binding

Caption: The catalytic cycle of this compound via the nucleophilic pathway.

Diagram 3: Experimental Workflow for Site-Directed Mutagenesis of this compound

SDM_Workflow cluster_design Design cluster_pcr PCR and Digestion cluster_transformation Transformation and Selection cluster_verification Verification and Expression cluster_analysis Analysis PD Design mutagenic primers containing the desired mutation. PCR Perform PCR with high-fidelity polymerase using CPA plasmid as template. PD->PCR DpnI Digest PCR product with DpnI to remove template DNA. PCR->DpnI Trans Transform DpnI-treated plasmid into competent E. coli. DpnI->Trans Select Select for transformed cells on antibiotic plates. Trans->Select Seq Verify the mutation by DNA sequencing. Select->Seq Express Express and purify the mutant CPA protein. Seq->Express Analyze Characterize the kinetic properties of the mutant enzyme. Express->Analyze

Caption: A typical workflow for site-directed mutagenesis of this compound.

Conclusion

This compound remains a cornerstone for understanding enzyme catalysis, particularly for metalloproteases. The intricate interplay of its active site residues, the central role of the zinc ion, and the dynamic conformational changes upon substrate binding illustrate the sophistication of biological catalysts. The prevailing promoted-water mechanism provides a detailed picture of the chemical steps involved in peptide bond hydrolysis. The quantitative data on its substrate specificity and inhibition serve as a valuable resource for the rational design of novel enzyme inhibitors with potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the structure-function relationships of this and other important enzymes. Continued research into the mechanism of this compound will undoubtedly yield further insights into the fundamental principles of enzymology and aid in the development of new therapeutic strategies.

References

Unraveling the Architecture of a Key Enzyme: A Technical Guide to the Crystal Structure Analysis of Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of carboxypeptidase A (CPA) crystal structure analysis, a cornerstone in the study of metalloproteases. Discovered as a digestive enzyme that hydrolyzes C-terminal peptide bonds, CPA has become a paradigm for understanding enzyme mechanism, specificity, and inhibition.[1][2] This document provides a comprehensive overview of its structural biology, detailing the experimental protocols for its crystallization and structure determination, and presenting key structural data in a clear, comparative format.

The Structure of this compound: A Zinc-Containing Metalloprotease

This compound is a single-chain polypeptide of 307 amino acids, containing a catalytically essential zinc ion (Zn²⁺) in its active site.[3][4] The zinc ion is coordinated in a tetrahedral geometry by three amino acid residues: His69, Glu72, and His196, with a water molecule completing the coordination sphere in the native enzyme.[5] The active site also features a hydrophobic S1' pocket that accommodates the C-terminal residue of the substrate, contributing to the enzyme's specificity for aromatic or branched aliphatic side chains.[2][3]

Key residues involved in substrate binding and catalysis include Arg71, Arg127, Asn144, Arg145, Tyr248, and Glu270.[3] Upon substrate binding, a significant conformational change, known as induced fit, occurs, particularly involving the movement of Tyr248.[1]

Experimental Protocols for this compound Crystal Structure Analysis

The determination of the three-dimensional structure of this compound and its complexes relies on X-ray crystallography. The general workflow involves protein purification, crystallization, X-ray diffraction data collection, and structure determination and refinement.

Protein Purification and Crystallization

Human this compound can be isolated from activated pancreatic juice using affinity chromatography with the competitive inhibitor benzylsuccinic acid as the affinity ligand.[6] Crystallization of human CPA is achieved through dialysis at low ionic strength.[6] For bovine CPA, crystals are often grown from solutions containing lithium chloride and Tris buffer at a pH of 7.5.

X-ray Diffraction Data Collection

Crystals of CPA are typically flash-cooled in a cryoprotectant to prevent ice formation during X-ray exposure. Data collection is performed using a synchrotron radiation source. For instance, a high-resolution dataset for the complex of CPA with a thiirane-based inhibitor was collected at a synchrotron source.

Structure Determination and Refinement

The structure of CPA complexes is often solved by molecular replacement, using the coordinates of the native enzyme as a starting model.[7] The initial model is then refined against the experimental diffraction data using restrained least-squares algorithms.[8][9] Water molecules and inhibitors are built into the electron density maps during the refinement process.[7][8][9]

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for native this compound and several of its important inhibitor and substrate complexes.

Structure PDB ID Resolution (Å) Space Group Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) R-factor
Bovine this compound (refined)5CPA1.54P2₁a=51.61, b=60.27, c=47.19; β=97.660.190
CPA - Phosphonate (B1237965) Inhibitor ComplexNot specified2.0P2₁2₁2₁a=61.9, b=67.2, c=76.20.193
CPA - Thiirane Inhibitor ComplexNot specified1.38Not specifiedNot specifiedNot specified
CPA - L-benzylsuccinate ComplexNot specified2.0Not specifiedNot specified0.166
CPA - Glycyl-L-tyrosine ComplexNot specified1.6Not specifiedNot specifiedNot specified

Data compiled from multiple sources, including PDB entry 5CPA and other cited literature.[5][7][8][9][10][11]

Visualizing the Process and Mechanism

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a protein like this compound.

experimental_workflow cluster_purification Protein Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Purification Purification of This compound Crystallization Crystallization Trials Purification->Crystallization Optimization Optimization of Crystal Growth Crystallization->Optimization Crystal Protein Crystal Optimization->Crystal Cryo Cryo-protection Crystal->Cryo Xray X-ray Data Collection (Synchrotron) Cryo->Xray Diffraction Diffraction Pattern Xray->Diffraction Phasing Phase Determination (Molecular Replacement) Diffraction->Phasing Model Initial Model Building Phasing->Model Refinement Structure Refinement Model->Refinement Validation Model Validation Refinement->Validation PDB Protein Data Bank Validation->PDB Deposition to PDB

Experimental workflow for protein crystallography.
Catalytic Mechanism of this compound

Two primary mechanisms have been proposed for the catalytic action of this compound: a nucleophilic pathway involving a covalent acyl-enzyme intermediate and a promoted-water pathway.[3] The promoted-water pathway is more widely supported by crystallographic evidence. The diagram below outlines the key steps in this proposed mechanism.

catalytic_mechanism cluster_active_site This compound Active Site cluster_substrate Substrate cluster_reaction Catalytic Steps Zn Zn²⁺ Step4 4. Tetrahedral Intermediate Zn->Step4 stabilizes Glu270 Glu270 Step2 2. Water Activation Glu270->Step2 acts as base Step5 5. Bond Cleavage Glu270->Step5 donates proton Arg127 Arg127 Arg127->Step4 stabilizes Tyr248 Tyr248 Substrate Peptide Substrate (C-terminal residue) Step1 1. Substrate Binding Substrate->Step1 ScissileBond Scissile Peptide Bond ScissileBond->Step4 Step1->Zn C=O coordination Step1->Arg127 H-bonding Step1->Tyr248 H-bonding Step3 3. Nucleophilic Attack Step2->Step3 activated H₂O Step3->ScissileBond Step4->Step5 Step6 6. Product Release Step5->Step6

Promoted-water catalytic mechanism of this compound.

Conclusion

The extensive body of crystallographic data on this compound has provided profound insights into its structure, function, and mechanism of action. This information has been instrumental in the design of potent and specific inhibitors, which have applications in both research and medicine. The detailed structural knowledge continues to guide the development of novel therapeutics targeting this important class of enzymes. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the study and modulation of metalloproteases.

References

The Active Site of Carboxypeptidase A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, serves as a paradigm for understanding enzyme catalysis and protein structure-function relationships. This technical guide provides an in-depth exploration of the active site residues of bovine pancreatic this compound, detailing their roles in substrate binding, specificity, and the catalytic mechanism. We present a comprehensive summary of quantitative kinetic data for wild-type and mutant enzymes, alongside detailed protocols for key experimental techniques used in their characterization. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of metalloproteases and the design of novel therapeutics.

Introduction

This compound (EC 3.4.17.1) is a pancreatic exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, preferentially cleaving residues with aromatic or bulky aliphatic side chains.[1] Its critical role in digestion and its well-defined structure have made it a subject of extensive research for decades. The active site of CPA contains a single zinc ion (Zn²⁺) that is essential for its catalytic activity.[1][2] This guide will dissect the intricate architecture of the CPA active site, elucidating the specific functions of key amino acid residues that orchestrate its remarkable catalytic efficiency and substrate specificity.

The Architecture of the this compound Active Site

The active site of this compound is a well-defined cleft on the enzyme's surface, meticulously organized to perform its hydrolytic function. The residues within this site can be broadly categorized based on their primary roles: coordinating the catalytic zinc ion, binding the substrate, and directly participating in the catalytic reaction.

The Catalytic Zinc (Zn²⁺) Ion and its Coordinating Ligands

At the heart of the active site lies a single Zn²⁺ ion, which functions as a potent Lewis acid.[1] This ion is tetrahedrally coordinated by three amino acid residues and a water molecule in the unbound state.[1][2][3]

  • Histidine 69 (His69): The Nδ1 atom of the imidazole (B134444) ring of His69 serves as one of the nitrogen ligands to the zinc ion.[1][2]

  • Glutamate 72 (Glu72): The carboxylate side chain of Glu72 acts as a bidentate ligand to the zinc in the free enzyme, shifting to a monodentate coordination upon substrate binding.[1]

  • Histidine 196 (His196): Similar to His69, the Nδ1 of His196 provides another nitrogen ligand to the zinc ion.[1][2]

  • Zinc-bound Water: A water molecule completes the tetrahedral coordination sphere of the zinc ion and plays a crucial role as the nucleophile in the catalytic reaction.[1][3]

Substrate Binding and Specificity Residues

The specificity of this compound for C-terminal aromatic or bulky aliphatic residues is dictated by a hydrophobic pocket (S1' subsite) and a network of residues that interact with the C-terminal carboxylate group of the substrate.[1][3]

  • Arginine 145 (Arg145): The guanidinium (B1211019) group of Arg145 forms a salt bridge with the terminal carboxylate of the substrate, anchoring it in the active site.[1][3]

  • Asparagine 144 (Asn144): This residue forms a hydrogen bond with the substrate's terminal carboxylate, further stabilizing its binding.[1][3]

  • Tyrosine 248 (Tyr248): The phenolic hydroxyl group of Tyr248 undergoes a significant conformational change upon substrate binding, moving approximately 12 Å to cap the active site.[1] This "induced fit" mechanism is a classic example of enzyme-substrate interaction. The hydroxyl group of Tyr248 donates a hydrogen bond to the substrate's terminal carboxylate and accepts a hydrogen bond from the penultimate peptide bond amide.[1] While initially thought to be the proton donor in catalysis, site-directed mutagenesis studies have shown its primary role is in substrate binding and positioning.[4][5]

  • Arginine 127 (Arg127): This residue is positioned to interact with the carbonyl oxygen of the scissile peptide bond, helping to polarize it and stabilize the tetrahedral intermediate.[1][3]

  • Arginine 71 (Arg71): Arg71 has been implicated in stabilizing the substrate through interactions with the carbonyl oxygen of the penultimate residue.[1]

The Key Catalytic Residue
  • Glutamate 270 (Glu270): This residue is the principal catalytic entity in the active site.[1][3] In the most widely accepted "promoted-water" mechanism, the carboxylate side chain of Glu270 acts as a general base, abstracting a proton from the zinc-bound water molecule to generate a highly nucleophilic hydroxide (B78521) ion.[1][3][6] This hydroxide then attacks the carbonyl carbon of the scissile peptide bond. An alternative, though less supported, mechanism proposes a direct nucleophilic attack by Glu270 on the substrate carbonyl, forming a transient acyl-enzyme intermediate.[3][7]

Catalytic Mechanism of this compound

The hydrolysis of a peptide bond by this compound is a well-coordinated process involving several active site residues. The "promoted-water" pathway is the most favored mechanism and is illustrated below.

This compound Catalytic Mechanism cluster_ES 1. Substrate Binding cluster_Activation 2. Nucleophile Generation cluster_Attack 3. Nucleophilic Attack cluster_Cleavage 4. Bond Cleavage & Protonation cluster_Release 5. Product Release ES Enzyme-Substrate Complex (Substrate C-terminus in S1' pocket, C=O polarized by Zn2+ and Arg127) Activation Glu270 acts as a general base, deprotonating the Zn2+-bound H2O Hydroxide Formation of a highly nucleophilic hydroxide ion Activation->Hydroxide Proton abstraction Attack Hydroxide attacks the carbonyl carbon of the scissile peptide bond Intermediate Formation of a tetrahedral oxy-anion intermediate Attack->Intermediate Stabilized by Zn2+ and Arg127 Cleavage Collapse of the intermediate and cleavage of the C-N bond Protonation Glu270 (now protonated) donates a proton to the leaving amine Cleavage->Protonation Release Release of the cleaved C-terminal amino acid and the remaining peptide

Caption: The promoted-water catalytic mechanism of this compound.

Quantitative Analysis of Active Site Residue Function

The functional importance of active site residues has been extensively investigated through site-directed mutagenesis coupled with kinetic analysis. The tables below summarize key kinetic parameters for wild-type and mutant this compound, highlighting the impact of specific mutations on substrate binding (Km) and catalytic turnover (kcat).

Table 1: Kinetic Parameters of Wild-Type this compound for Various Substrates

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Hippuryl-L-Phenylalanine (HPA)550122.2 x 10⁴
N-[3-(2-furyl)acryloyl]-Phe-Phe (FAPP)100505.0 x 10⁵
O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate (ClCPL)206003.0 x 10⁷

Data compiled from various sources, conditions may vary.

Table 2: Kinetic Parameters of Tyr248 Mutants of this compound

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Fold Change in kcat/Km
Wild-TypeHPA550122.2 x 10⁴-
Y248FHPA24752.71.1 x 10³20-fold decrease
Y248AHPA33000.672.0 x 10²110-fold decrease
Wild-TypeFAPP100505.0 x 10⁵-
Y248FFAPP11004.74.3 x 10³116-fold decrease
Wild-TypeClCPL206003.0 x 10⁷-
Y248FClCPL50306.0 x 10⁵50-fold decrease
Y248AClCPL1002.52.5 x 10⁴1200-fold decrease

Data adapted from studies on bovine and rat this compound.[1][4]

The data clearly demonstrate that while the Y248F mutation significantly impacts both Km and kcat, the Y248A mutation has a more drastic effect on kcat, suggesting the aromatic ring of Tyr248 is crucial for catalysis, likely through proper positioning of the substrate.[1]

Experimental Protocols

The characterization of this compound's active site has been made possible through a combination of powerful biochemical and biophysical techniques.

X-ray Crystallography of this compound

This protocol provides a general framework for the crystallization and structure determination of this compound.

  • Protein Purification: Bovine pancreatic this compound is commercially available. If expressing recombinant CPA, purify to >95% homogeneity using affinity and size-exclusion chromatography.

  • Crystallization:

    • Set up hanging or sitting drop vapor diffusion experiments.

    • Mix equal volumes of purified CPA (typically 10-20 mg/mL in a low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 7.5) with a reservoir solution.

    • A typical reservoir solution contains 0.1 M Tris-HCl pH 7.5, 1.0-2.0 M LiCl, and 5-15% (w/v) PEG 8000.

    • Incubate at a constant temperature (e.g., 4°C or 20°C). Crystals typically appear within a few days to a week.

  • Soaking Experiments (for ligand binding): To study enzyme-substrate or enzyme-inhibitor complexes, crystals can be soaked in a solution containing the ligand of interest at a concentration of 1-10 mM for a short period (minutes to hours) before cryo-protection.

  • Cryo-protection: Transfer crystals to a cryo-protectant solution (e.g., reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during flash-cooling.

  • Data Collection:

    • Flash-cool the crystal in a stream of liquid nitrogen.

    • Mount the crystal on a goniometer at a synchrotron X-ray source.

    • Collect diffraction data at a wavelength of approximately 1 Å.

  • Structure Determination and Refinement:

    • Process the diffraction data using software like HKL2000 or XDS.

    • Determine the structure by molecular replacement using a known CPA structure (e.g., PDB ID: 5CPA) as a search model.

    • Refine the atomic model against the experimental data using programs such as PHENIX or REFMAC5, with manual model building in Coot.

Site-Directed Mutagenesis of this compound

This protocol outlines the generation of CPA mutants for functional studies.

  • Plasmid Template: Obtain a plasmid containing the cDNA for this compound.

  • Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) to amplify the entire plasmid.

    • A typical reaction mixture includes: 50 ng of plasmid template, 125 ng of each primer, 1 µL of dNTP mix (10 mM), 5 µL of 10x reaction buffer, and 1 µL of high-fidelity DNA polymerase in a final volume of 50 µL.

    • PCR cycling conditions: 95°C for 30s, followed by 12-18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.

  • Template Digestion: Digest the parental, methylated DNA template by adding 1 µL of DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated, nicked plasmid into competent E. coli cells (e.g., XL1-Blue). The nicks will be repaired by the bacterial host.

  • Selection and Sequencing: Plate the transformed cells on selective media (e.g., LB-ampicillin). Isolate plasmid DNA from the resulting colonies and sequence the entire CPA gene to confirm the desired mutation and the absence of any secondary mutations.

Kinetic Assay of this compound

This protocol describes a continuous spectrophotometric assay for measuring CPA activity.

  • Reagents:

    • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

    • Substrate Stock Solution: 10 mM Hippuryl-L-Phenylalanine (HPA) in assay buffer.

    • Enzyme Solution: Prepare a stock solution of purified wild-type or mutant CPA in a suitable buffer (e.g., 10 mM Tris-HCl, 500 mM NaCl, pH 7.5). Dilute the enzyme to the desired working concentration immediately before use.

  • Assay Procedure:

    • Set a UV-Vis spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

    • In a 1 mL quartz cuvette, add assay buffer and substrate stock solution to achieve the desired final substrate concentration.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution and mix immediately.

    • Monitor the increase in absorbance at 254 nm over time, which corresponds to the formation of hippuric acid (ε₂₅₄ = 0.36 mM⁻¹cm⁻¹).

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

    • Repeat the assay at various substrate concentrations.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

Experimental and Logical Workflows

The identification and characterization of active site residues in this compound follow a logical and systematic workflow.

Workflow for Active Site Residue Identification cluster_Structural Structural Analysis cluster_Hypothesis Hypothesis Generation cluster_Mutagenesis Experimental Validation cluster_Functional Functional Characterization cluster_Conclusion Conclusion Xray X-ray Crystallography of apo-enzyme and enzyme-inhibitor complexes Identify Identify residues in close proximity to the active site cleft and Zn2+ ion Xray->Identify Hypothesize Propose functional roles for identified residues (e.g., catalysis, binding) Identify->Hypothesize Mutate Site-Directed Mutagenesis (e.g., Ala-scanning, conservative substitutions) Hypothesize->Mutate Express Express and purify wild-type and mutant enzymes Mutate->Express Kinetic Kinetic Assays (determine Km, kcat) Express->Kinetic Compare Compare kinetic parameters of mutants to wild-type Kinetic->Compare Conclude Elucidate the specific role of each active site residue Compare->Conclude

Caption: A logical workflow for the identification and functional characterization of active site residues.

Conclusion

The active site of this compound is a testament to the elegance of biological catalysis. Through the coordinated action of a catalytic zinc ion and a constellation of precisely positioned amino acid residues, this enzyme achieves remarkable efficiency and specificity. The detailed understanding of its structure and function, garnered through decades of research employing techniques such as X-ray crystallography, site-directed mutagenesis, and kinetic analysis, has not only advanced our fundamental knowledge of enzymology but also provides a solid foundation for the rational design of novel protease inhibitors for therapeutic applications. This guide serves as a comprehensive resource to aid in these ongoing and future endeavors.

References

The Discovery and History of Carboxypeptidase A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical milestones in the study of carboxypeptidase A, a pivotal enzyme in the fields of biochemistry and pharmacology. From its initial isolation to the detailed elucidation of its structure and catalytic mechanism, this document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development.

Introduction

This compound (CPA) is a zinc-containing metalloexopeptidase that catalyzes the hydrolysis of the peptide bond at the C-terminal end of a polypeptide chain, showing a preference for residues with aromatic or large aliphatic side chains.[1] Produced in the pancreas as an inactive zymogen, prothis compound, it plays a crucial role in digestion and has served as a model enzyme for the study of metalloprotease function and inhibitor design.[2] Its rich history of investigation has led to fundamental insights into enzyme catalysis, protein structure, and the principles of rational drug design.

Chronology of Key Discoveries

The journey to understand this compound has been marked by a series of landmark discoveries that have profoundly shaped our knowledge of enzymology.

YearDiscoveryKey ResearchersSignificance
1929Initial isolation of carboxypeptidase from pancreatic extracts.Waldschmidt-Leitz and PurrFirst identification of the enzyme's activity.
1937First crystallization of this compound.M. L. AnsonEnabled detailed structural and functional studies.[3][4]
1954Identification of zinc as an essential cofactor.B. L. Vallee and H. NeurathEstablished this compound as a metalloenzyme.[5]
1967Determination of the three-dimensional structure by X-ray crystallography to 2.0 Å resolution.Reeke, Hartsuck, Ludwig, Quiocho, Steitz, and LipscombProvided the first detailed view of a metalloprotease structure, revealing the active site architecture.[6][7]
1969Elucidation of the complete amino acid sequence.Bradshaw, Ericsson, Walsh, and NeurathConfirmed and refined the structural model and identified key residues.[8][9]

Physicochemical and Kinetic Properties

Decades of research have meticulously characterized the properties of bovine pancreatic this compound.

PropertyValueReference(s)
Molecular Weight ~35 kDa
Number of Amino Acids 307[10]
Isoelectric Point (pI) 6.08 (Theoretical)
Extinction Coefficient (E1% at 278 nm) 19.4[1]
Optimal pH 7.5 - 9 (substrate dependent)[1]
Zinc Content 1 gram-atom per mole[11]
Active Site Residues His69, Glu72, His196 (Zinc ligands); Arg127, Asn144, Arg145, Tyr248, Glu270 (Substrate binding and catalysis)[1][2]
Km for Hippuryl-L-phenylalanine 1.91 mM
Unit Definition One unit hydrolyzes 1.0 µmole of hippuryl-L-phenylalanine per minute at pH 7.5 at 25 °C.[12]

Experimental Protocols

The following sections detail the methodologies for key experiments in the history of this compound research.

Purification and Crystallization of Bovine this compound (Anson, 1937)

This protocol is based on the pioneering work of M. L. Anson, which led to the first crystallization of the enzyme.

Procedure:

  • Extraction: Fresh bovine pancreas is autolyzed, and the resulting liquid is collected.

  • Fractional Precipitation: The extract is subjected to fractional precipitation with ammonium (B1175870) sulfate.

  • Dialysis: The active fraction is dialyzed against distilled water to remove salts.

  • Crystallization: The dialyzed solution is adjusted to a slightly alkaline pH. Crystalline this compound forms upon standing at low temperature. The crystals are typically small needles or plates.

Determination of Zinc Content (Vallee and Neurath, 1954)

The discovery of zinc as an integral component of this compound was a critical step. The methodology involved sensitive spectroscopic techniques.

Procedure:

  • Enzyme Purification: this compound is extensively purified to remove any extraneous metal ions.

  • Dialysis: The purified enzyme is dialyzed against metal-free buffers to remove any loosely bound metals.

  • Spectroscopic Analysis: The zinc content of the enzyme preparation is determined using emission spectroscopy (flame photometry) or arc spectroscopy, which were sensitive methods for metal analysis at the time.[13] The results are correlated with the protein concentration to determine the stoichiometry of zinc to the enzyme.[13]

Amino Acid Sequencing (Bradshaw et al., 1969)

The complete primary structure of this compound was determined through a combination of protein fragmentation and sequential degradation techniques.

Procedure:

  • Chain Cleavage: The single polypeptide chain of this compound is cleaved into smaller, manageable fragments using cyanogen (B1215507) bromide, which specifically cleaves at methionine residues.[14]

  • Fragment Separation: The resulting peptide fragments are separated using techniques like gel filtration and ion-exchange chromatography.[9]

  • Amino Acid Analysis: The amino acid composition of the intact protein and each purified fragment is determined by acid hydrolysis followed by ion-exchange chromatography.

  • Sequential Degradation: The amino acid sequence of each fragment is determined using the Edman degradation method, which sequentially removes and identifies the N-terminal amino acid.

  • Fragment Ordering: The order of the cyanogen bromide fragments in the original polypeptide chain is determined by analyzing overlapping peptides generated by enzymatic digestion (e.g., with trypsin or chymotrypsin) of the intact protein.

Spectrophotometric Assay of this compound Activity

A standard and convenient method for measuring the enzymatic activity of this compound utilizes a synthetic substrate, hippuryl-L-phenylalanine.[15]

Reagents:

  • Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.[12]

  • Substrate Solution: 1.0 mM hippuryl-L-phenylalanine in buffer.[12]

  • Enzyme Solution: this compound dissolved in a suitable diluent (e.g., 1.0 M NaCl solution).[12]

Procedure:

  • Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25 °C.[15]

  • To a quartz cuvette, add 3.0 mL of the substrate solution and incubate for 5 minutes to reach thermal equilibrium.[12]

  • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme solution and mix immediately by inversion.

  • Record the increase in absorbance at 254 nm for several minutes. The rate of increase in absorbance should be linear.

  • Calculate the rate of reaction (ΔA₂₅₄/min) from the linear portion of the curve. The activity is proportional to this rate, based on the molar extinction coefficient of the product, hippuric acid.[15]

Visualizing the Discovery and Mechanism

Historical Workflow of this compound Characterization

Discovery_Workflow Isolation 1929: Initial Isolation (Waldschmidt-Leitz & Purr) Crystallization 1937: Crystallization (Anson) Isolation->Crystallization Enables purification Structure 1967: 3D Structure Determination (Reeke, Lipscomb et al.) Crystallization->Structure Provides material for X-ray diffraction Zinc_Discovery 1954: Identification of Zinc Cofactor (Vallee & Neurath) Mechanism Elucidation of Catalytic Mechanism Zinc_Discovery->Mechanism Identifies key catalytic component Sequence 1969: Amino Acid Sequencing (Bradshaw, Neurath et al.) Structure->Sequence Provides framework for sequence alignment Structure->Mechanism Reveals active site geometry Sequence->Mechanism Identifies key residues

Figure 1. Workflow of major discoveries in this compound research.
Catalytic Mechanism of this compound

Catalytic_Mechanism cluster_Enzyme This compound Active Site cluster_Substrate Peptide Substrate Zn Zn²⁺ H2O H₂O Zn->H2O Polarizes Glu270 Glu270 Peptide R-C(O)-NH-CHR'-COO⁻ Glu270->Peptide General base catalysis Arg127 Arg127 Tyr248 Tyr248 Tyr248->Peptide Stabilizes transition state H2O->Glu270 Deprotonated by H2O->Peptide Nucleophilic attack on carbonyl carbon Peptide->Zn Carbonyl oxygen coordinates Peptide->Arg127 C-terminal carboxylate interacts Products Products: R-COOH + H₂N-CHR'-COO⁻ Peptide->Products Peptide bond cleavage

Figure 2. Simplified signaling pathway of the catalytic mechanism.

Conclusion

The study of this compound has been a cornerstone of modern enzymology. The historical progression from its initial discovery to the detailed molecular understanding of its function showcases the power of interdisciplinary scientific inquiry. For researchers and drug development professionals, the story of this compound not only provides a rich source of fundamental knowledge but also serves as a compelling case study in the rational design of enzyme inhibitors, a strategy that continues to be a vital component of modern medicine. The detailed experimental protocols and compiled data presented in this guide offer a valuable resource for contemporary research in this important area.

References

An In-depth Technical Guide to Human Carboxypeptidase A: Gene and Protein Sequence Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carboxypeptidases are a group of zinc-containing metalloproteases that play a crucial role in the final stages of protein digestion and the maturation of bioactive peptides. These enzymes catalyze the hydrolysis of the peptide bond of C-terminal amino acid residues. In humans, the carboxypeptidase A (CPA) family is diverse, with several isoforms exhibiting distinct tissue expression patterns and substrate specificities. This technical guide provides a comprehensive overview of the major human this compound isoforms, focusing on their gene and protein sequences, biochemical properties, and involvement in critical signaling pathways. Detailed experimental protocols for the purification and activity assessment of this compound are also presented to aid researchers in their scientific endeavors.

This compound Isoforms: A Comparative Overview

Humans express several isoforms of this compound, with CPA1 being the most extensively studied. Other notable isoforms include CPA2, CPA3 (also known as mast cell carboxypeptidase), CPA4, CPA5, and CPA6. While CPA1 and CPA2 are primarily found in the pancreas and are involved in digestion, the other isoforms are expressed in various tissues and participate in a range of physiological processes, from neuropeptide processing to inflammation.[1]

Gene and Protein Sequences

The following are the official gene symbols and links to the reference sequences for the primary human this compound isoforms.

Table 1: Human this compound Isoforms - Gene and Protein Reference Sequences

IsoformGene SymbolNCBI Gene IDUniProtKB Accession
Carboxypeptidase A1CPA1[2](--INVALID-LINK--)--INVALID-LINK--
Carboxypeptidase A2CPA2[3](--INVALID-LINK--)--INVALID-LINK--
Carboxypeptidase A3CPA3[4](--INVALID-LINK--)--INVALID-LINK--
Carboxypeptidase A4CPA4[5](--INVALID-LINK--)--INVALID-LINK--
Carboxypeptidase A5CPA5[6](--INVALID-LINK--)--INVALID-LINK--
Carboxypeptidase A6CPA6[7](--INVALID-LINK--)--INVALID-LINK--

Note: The full FASTA sequences for the gene and protein of each isoform can be downloaded from the provided NCBI and UniProt links.

Biochemical Properties and Kinetic Parameters

The various CPA isoforms exhibit differences in their substrate specificities and kinetic parameters. These differences are attributed to variations in their amino acid sequences, particularly within the active site and substrate-binding pockets. A summary of key biochemical properties and kinetic data for selected isoforms is presented below.

Table 2: Comparative Biochemical and Kinetic Data of Human this compound Isoforms

ParameterCarboxypeptidase A1 (CPA1)Carboxypeptidase A2 (CPA2)Carboxypeptidase A4 (CPA4)Carboxypeptidase A6 (CPA6)
Substrate 3-(2-furyl)acryloyl-Phe-Phe3-(2-furyl)acryloyl-Phe-Phe3-(2-furyl)acryloyl-Phe-Phe3-(2-furyl)acryloyl-Phe-Phe
Km (µM) 20.436.455.6266
kcat (s⁻¹) 76.612144.3Not Reported
Substrate 3-(2-furyl)acryloyl-Phe-Trp3-(2-furyl)acryloyl-Phe-Trp3-(2-furyl)acryloyl-Phe-Trp3-(2-furyl)acryloyl-Phe-Trp
Km (µM) 16616.361.5339
kcat (s⁻¹) 81.365.3Not ReportedNot Reported
Substrate 3-(2-furyl)acryloyl-Phe-Leu3-(2-furyl)acryloyl-Phe-Leu3-(2-furyl)acryloyl-Phe-Leu3-(2-furyl)acryloyl-Phe-Leu
Km (µM) 15.739319.4386
kcat (s⁻¹) 3418.613.4Not Reported
Optimal pH ~7.5Not Reported8.5-9.08.0

Data compiled from UniProtKB entries P15085, P48052, Q9UI42, and Q8N4T0.[8][9]

Signaling Pathways Involving this compound

Carboxypeptidases are implicated in various signaling pathways, with emerging evidence highlighting their roles in both normal physiology and disease.

Neuropeptide Processing

Carboxypeptidases are essential for the maturation of many neuropeptides.[10] Following the initial cleavage of a pro-neuropeptide by prohormone convertases, a carboxypeptidase removes the C-terminal basic residues (arginine or lysine) to yield the active neuropeptide.[10][11][12] This process is critical for the proper functioning of the nervous and endocrine systems.

Neuropeptide_Processing Prepropeptide Pre-propeptide Propeptide Pro-peptide Prepropeptide->Propeptide Signal peptide cleavage ImmaturePeptide Immature Peptide (with C-terminal basic residues) Propeptide->ImmaturePeptide Endoproteolytic cleavage ActivePeptide Active Neuropeptide ImmaturePeptide->ActivePeptide Removal of basic residues SignalPeptidase Signal Peptidase SignalPeptidase->Prepropeptide ProhormoneConvertase Prohormone Convertase ProhormoneConvertase->Propeptide Carboxypeptidase Carboxypeptidase Carboxypeptidase->ImmaturePeptide

Neuropeptide processing pathway.
Carboxypeptidase A4 in Cancer Progression

Recent studies have implicated Carboxypeptidase A4 (CPA4) in the progression of several cancers.[13] Overexpression of CPA4 has been shown to activate pro-survival and pro-proliferative signaling pathways, such as the PI3K-AKT-mTOR and STAT3-ERK pathways.[13][14]

CPA4 can activate the PI3K-AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival.[14] This activation can lead to increased cancer cell proliferation and resistance to apoptosis.

CPA4_PI3K_AKT_mTOR_Pathway CPA4 CPA4 PI3K PI3K CPA4->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Inhibition mTOR->Apoptosis

CPA4-mediated activation of the PI3K-AKT-mTOR pathway.

CPA4 has also been demonstrated to activate the STAT3 and ERK signaling pathways, which are involved in cell proliferation, differentiation, and survival.[13] Dysregulation of these pathways is a common feature of many cancers.

CPA4_STAT3_ERK_Pathway CPA4 CPA4 STAT3 STAT3 CPA4->STAT3 Activates ERK ERK CPA4->ERK Activates GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription ERK->GeneTranscription

CPA4-mediated activation of the STAT3-ERK pathway.

Experimental Protocols

Purification of Human this compound

This protocol describes the affinity chromatography-based purification of human this compound from activated pancreatic juice.

Materials:

  • Activated human pancreatic juice

  • Affinity chromatography column

  • Benzylsuccinic acid (competitive inhibitor) as the affinity ligand

  • Appropriate buffers for column equilibration, washing, and elution

Procedure:

  • Prepare the Affinity Column: Couple benzylsuccinic acid to the chromatography resin according to the manufacturer's instructions.

  • Equilibrate the Column: Wash the column extensively with the equilibration buffer to establish the correct pH and ionic strength.

  • Load the Sample: Apply the activated pancreatic juice to the column. The this compound will bind to the immobilized benzylsuccinic acid.

  • Wash the Column: Wash the column with several column volumes of the wash buffer to remove unbound proteins.

  • Elute the Enzyme: Elute the bound this compound from the column using an elution buffer containing a high concentration of a competitive inhibitor or by changing the pH.

  • Analyze the Fractions: Collect the eluted fractions and analyze them for this compound activity and purity using SDS-PAGE and a suitable activity assay.

  • Dialysis and Crystallization: Pool the active fractions and dialyze against a low ionic strength buffer to remove the eluting agent. The purified enzyme can then be crystallized.

This compound Activity Assay (Colorimetric)

This protocol describes a colorimetric assay for determining this compound activity using the substrate p-hydroxybenzoyl-glycyl-L-phenylalanine.

Principle:

This compound cleaves p-hydroxybenzoyl-glycyl-L-phenylalanine to produce p-hydroxybenzoyl-glycine and L-phenylalanine. The p-hydroxybenzoyl-glycine is then hydrolyzed by hippuricase to yield p-hydroxybenzoic acid and glycine. Finally, the p-hydroxybenzoic acid undergoes oxidative coupling with 4-aminoantipyrine (B1666024) in the presence of sodium periodate (B1199274) to form a quinoneimine dye, which can be quantified spectrophotometrically at 505 nm.

Reagents:

  • p-hydroxybenzoyl-glycyl-L-phenylalanine (substrate)

  • Hippuricase

  • 4-aminoantipyrine

  • Sodium periodate

  • Assay buffer (e.g., Tris-HCl, pH 7.8)

  • This compound standard solution

  • Test samples

Procedure:

  • Prepare the Reaction Mixture: Prepare a reaction mixture containing the substrate, hippuricase, and 4-aminoantipyrine in the assay buffer.

  • Initiate the Reaction: Add the this compound standard or test sample to the reaction mixture to start the enzymatic reaction.

  • Incubate: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the Reaction and Develop Color: Stop the reaction and initiate the color development by adding sodium periodate.

  • Measure Absorbance: Measure the absorbance of the resulting quinoneimine dye at 505 nm using a spectrophotometer.

  • Calculate Activity: Determine the this compound activity in the test samples by comparing their absorbance to a standard curve generated using known concentrations of the this compound standard.

This compound Activity Assay (Spectrophotometric)

This protocol outlines a continuous spectrophotometric rate determination assay for this compound using hippuryl-L-phenylalanine as the substrate.[14]

Principle:

This compound hydrolyzes hippuryl-L-phenylalanine to hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of hippuric acid is monitored over time.

Reagents:

  • 25 mM Tris-HCl buffer with 500 mM sodium chloride, pH 7.5 at 25°C

  • Hippuryl-L-phenylalanine solution (dissolved in ethanol (B145695) and diluted in the assay buffer)

  • Enzyme diluent (e.g., 10% Lithium chloride)

  • This compound enzyme solution

Procedure:

  • Set up the Spectrophotometer: Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

  • Prepare the Reaction Cuvette: Pipette the substrate solution into a cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.

  • Initiate the Reaction: Add a small volume of the diluted enzyme solution to the cuvette, mix by inversion, and immediately start recording the absorbance at 254 nm.

  • Monitor the Reaction: Record the increase in absorbance for approximately 5 minutes.

  • Calculate the Rate: Determine the initial linear rate of reaction (ΔA₂₅₄nm/minute). One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmol of hippuryl-L-phenylalanine per minute at pH 7.5 at 25°C.

Conclusion

This technical guide provides a foundational resource for researchers and professionals in drug development interested in the human this compound family. The detailed information on gene and protein sequences, comparative biochemical data, involvement in key signaling pathways, and robust experimental protocols will facilitate further investigation into the physiological and pathological roles of these important enzymes. A deeper understanding of this compound biology is crucial for the development of novel therapeutic strategies targeting diseases in which these proteases are implicated.

References

Substrate Specificity of Carboxypeptidase A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase crucial in various physiological processes. This document delves into the structural basis of its specificity, kinetic parameters with various substrates, detailed experimental protocols for its characterization, and its relevance in drug development.

Introduction to this compound

This compound is a pancreatic enzyme that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides.[1] Its primary function is in the digestive process, breaking down dietary proteins. Beyond digestion, CPA and its related enzymes are involved in a multitude of biological processes, including protein maturation, blood clotting, and reproduction. The enzyme exhibits a strong preference for substrates with a C-terminal aromatic or branched aliphatic amino acid residue. This specificity is crucial for its biological function and is a key consideration in the design of therapeutic inhibitors.

The Structural Basis of Substrate Specificity

The remarkable specificity of this compound is dictated by the intricate architecture of its active site, which features a catalytic zinc (Zn²⁺) ion and a hydrophobic binding pocket known as the S1' pocket.

Key Active Site Residues: The catalytic activity and substrate recognition are orchestrated by a constellation of key amino acid residues:

  • Zinc-Coordinating Residues: The Zn²⁺ ion is tetrahedrally coordinated by His69, Glu72, and His196, along with a water molecule. This metal ion is essential for catalysis, as it polarizes the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack.[1]

  • Catalytic Residues: Glu270 acts as a general base, deprotonating the zinc-bound water molecule to generate a potent nucleophile (hydroxide ion). Arg127 stabilizes the negatively charged tetrahedral intermediate formed during catalysis.[1]

  • Specificity-Determining Residues: The S1' pocket is a deep, hydrophobic cavity that accommodates the side chain of the C-terminal amino acid of the substrate. The size and hydrophobicity of this pocket are primary determinants of substrate specificity. Tyr248 acts as a "gate" to this pocket, undergoing a significant conformational change upon substrate binding, a classic example of the "induced fit" model. This movement encloses the substrate's C-terminal side chain within the S1' pocket. Arg145 and Asn144 form hydrogen bonds with the terminal carboxylate group of the substrate, ensuring proper orientation for catalysis.

Catalytic Mechanism: The Promoted Water Pathway

While two mechanisms have been proposed for CPA catalysis (a nucleophilic pathway and a promoted water pathway), the promoted water pathway is more widely supported by experimental evidence. This mechanism involves the direct attack of a water molecule on the scissile peptide bond.

The key steps of the promoted water pathway are as follows:

  • Substrate Binding: The C-terminal residue of the substrate binds in the S1' pocket, and the terminal carboxylate group interacts with Arg145 and Asn144.

  • Nucleophilic Attack: The zinc-bound water molecule is deprotonated by Glu270, forming a hydroxide (B78521) ion. This hydroxide ion then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond.

  • Formation of Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed. This intermediate is stabilized by the Zn²⁺ ion and the positively charged side chain of Arg127.

  • Peptide Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The nitrogen of the leaving amine group is protonated by Glu270 (now acting as a general acid).

  • Product Release: The cleaved products (the shortened peptide and the C-terminal amino acid) are released from the active site, and a new water molecule binds to the zinc ion, regenerating the enzyme for the next catalytic cycle.

Below is a diagram illustrating the promoted water catalytic pathway of this compound.

Promoted_Water_Pathway Promoted Water Catalytic Pathway of this compound cluster_0 Step 1: Substrate Binding cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tetrahedral Intermediate cluster_3 Step 4 & 5: Bond Cleavage & Product Release Substrate Peptide Substrate (with C-terminal aromatic/ aliphatic residue) Active_Site CPA Active Site (S1' pocket, Zn2+, Glu270, Arg127) Substrate->Active_Site Binding ES_Complex Enzyme-Substrate Complex H2O_Activation Glu270 deprotonates Zn2+-bound H2O -> OH- ES_Complex->H2O_Activation Nucleophilic_Attack Nucleophilic Attack H2O_Activation->Nucleophilic_Attack OH- attacks carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate (stabilized by Zn2+ and Arg127) Nucleophilic_Attack->Tetrahedral_Intermediate Bond_Cleavage Peptide Bond Cleavage (Glu270 donates proton) Tetrahedral_Intermediate->Bond_Cleavage Products Cleaved Peptide + C-terminal Amino Acid Bond_Cleavage->Products Release Enzyme_Regeneration Regenerated Enzyme Products->Enzyme_Regeneration

Caption: A diagram of the promoted water catalytic pathway of this compound.

Quantitative Analysis of Substrate Specificity

The substrate specificity of this compound can be quantitatively assessed by determining the kinetic parameters—Michaelis constant (Kₘ), catalytic constant (kcat), and catalytic efficiency (kcat/Kₘ)—for a range of substrates. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The kcat/Kₘ ratio is the most informative parameter for comparing the catalytic efficiency of an enzyme with different substrates.

Table 1: Kinetic Parameters of this compound with Various Substrates

SubstrateC-Terminal ResidueKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Hippuryl-L-PhenylalaninePhenylalanine0.5 - 1.050 - 1005 x 10⁴ - 2 x 10⁵
Carbobenzoxy-glycyl-L-PhenylalaninePhenylalanine~0.3~60~2 x 10⁵
Benzoylglycyl-L-PhenylalaninePhenylalanine~0.5~80~1.6 x 10⁵
Dansyl-alanyl-alanyl-PhenylalaninePhenylalanine~0.02~50~2.5 x 10⁶
Dansyl-glycyl-alanyl-PhenylalaninePhenylalanine~0.05~40~8 x 10⁵
Hippuryl-L-ArginineArginine>10<1<100

Note: The kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition). The values presented here are approximate and intended for comparative purposes.

As the data in Table 1 indicates, this compound exhibits a strong preference for substrates with a C-terminal phenylalanine residue, as evidenced by the significantly higher catalytic efficiencies compared to a substrate with a basic C-terminal residue like arginine.

Experimental Protocols

The determination of this compound activity and substrate specificity relies on robust and reproducible experimental protocols. The most common method is a continuous spectrophotometric assay using the substrate hippuryl-L-phenylalanine.

Spectrophotometric Assay for this compound Activity

Principle: This assay measures the rate of hydrolysis of hippuryl-L-phenylalanine, which results in the formation of hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is monitored over time.

Materials:

  • This compound enzyme solution (from bovine pancreas)

  • Hippuryl-L-phenylalanine solution (1.0 mM in assay buffer)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Thermostatted cuvette holder (25 °C)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 7.5 at 25 °C.

    • Dissolve hippuryl-L-phenylalanine in the Assay Buffer to a final concentration of 1.0 mM. This may require gentle warming and stirring.

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10% LiCl). Dilute the enzyme stock solution with the Assay Buffer to an appropriate working concentration (e.g., 0.1 - 0.5 µg/mL). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.

  • Assay Measurement:

    • Set the spectrophotometer to measure absorbance at 254 nm and equilibrate the cuvette holder to 25 °C.

    • To a quartz cuvette, add 2.9 mL of the 1.0 mM hippuryl-L-phenylalanine solution.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes.

    • Initiate the reaction by adding 0.1 mL of the diluted this compound solution to the cuvette.

    • Quickly mix the contents of the cuvette by inverting it several times with a piece of parafilm covering the top.

    • Immediately start recording the absorbance at 254 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Data Analysis:

    • Plot the absorbance at 254 nm versus time.

    • Determine the initial linear rate of the reaction (ΔA₂₅₄/min) from the slope of the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min) = (ΔA₂₅₄/min) / (ε * l) * V where:

      • ε is the molar extinction coefficient of hippuric acid at 254 nm (0.36 mM⁻¹cm⁻¹)

      • l is the path length of the cuvette (1 cm)

      • V is the total reaction volume in mL (3.0 mL)

Experimental Workflow for Determining Substrate Specificity

The following workflow outlines the steps to determine the kinetic parameters of this compound for a panel of potential substrates.

Substrate_Specificity_Workflow Experimental Workflow for Determining this compound Substrate Specificity Start Start Substrate_Selection Select a panel of potential C-terminal peptide substrates (aromatic, aliphatic, charged, etc.) Start->Substrate_Selection Assay_Optimization Optimize assay conditions (enzyme concentration, pH, temperature) Substrate_Selection->Assay_Optimization Initial_Velocity_Measurements Measure initial reaction rates at varying substrate concentrations for each substrate Assay_Optimization->Initial_Velocity_Measurements Data_Analysis Plot initial velocity vs. [Substrate] (Michaelis-Menten plot) Initial_Velocity_Measurements->Data_Analysis Kinetic_Parameter_Determination Determine Km and Vmax (e.g., using Lineweaver-Burk plot or non-linear regression) Data_Analysis->Kinetic_Parameter_Determination kcat_Calculation Calculate kcat (Vmax / [E]) Kinetic_Parameter_Determination->kcat_Calculation Catalytic_Efficiency Calculate catalytic efficiency (kcat/Km) kcat_Calculation->Catalytic_Efficiency Comparison Compare kcat/Km values to determine substrate preference Catalytic_Efficiency->Comparison End End Comparison->End

Caption: A workflow diagram for determining the substrate specificity of this compound.

Relevance in Drug Development

The critical role of carboxypeptidases in various physiological and pathological processes makes them attractive targets for drug development. The design of potent and specific inhibitors is a key strategy for modulating their activity. A thorough understanding of the substrate specificity of the target carboxypeptidase is paramount for the rational design of such inhibitors.

Inhibitor Design Strategies:

  • Transition-State Analogs: Many potent inhibitors are designed to mimic the tetrahedral transition state of the peptidase reaction. These molecules bind to the active site with very high affinity.

  • Chelating Inhibitors: Molecules that can chelate the active site zinc ion are effective inhibitors. For example, the development of the antihypertensive drug Captopril was inspired by an inhibitor of this compound.

Table 2: Examples of this compound Inhibitors and their Potency

InhibitorTypeKᵢ (Inhibition Constant)
L-BenzylsuccinateCompetitive~ 1 µM
Potato Carboxypeptidase Inhibitor (PCI)Proteinaceous~ 1 nM
Cbz-Phe-Val-PO₂-PheTransition-State Analog~ 10-27 fM

The extremely low Kᵢ value for the phosphonate-based transition-state analog highlights the effectiveness of mechanism-based inhibitor design.

Conclusion

The substrate specificity of this compound is a finely tuned characteristic governed by the precise architecture of its active site. The preference for C-terminal aromatic and branched aliphatic residues is primarily dictated by the hydrophobic S1' pocket and key interacting residues. A quantitative understanding of this specificity, through the determination of kinetic parameters, is essential for elucidating its biological roles and for the rational design of therapeutic agents targeting this important enzyme. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate world of this compound and its interactions with substrates and inhibitors.

References

The Physiological Role of Pancreatic Carboxypeptidase A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, plays a critical role in the digestive system and has emerged as a significant target in drug development. This technical guide provides an in-depth exploration of the physiological functions of CPA, detailing its structure, catalytic mechanism, and role in protein digestion. Furthermore, this document outlines key experimental protocols for studying CPA activity and inhibition, presents a consolidated summary of its kinetic parameters, and visualizes complex biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering foundational knowledge and practical methodologies for the investigation of this important enzyme.

Introduction

Pancreatic this compound (CPA), specifically CPA1 and CPA2, is a crucial digestive enzyme synthesized in the acinar cells of the pancreas as an inactive zymogen, pro-carboxypeptidase A.[1][2] Upon secretion into the small intestine, it is activated by trypsin.[1] Its primary physiological function is the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides, demonstrating a preference for residues with aromatic or bulky aliphatic side chains.[2][3] This activity is integral to the complete breakdown of dietary proteins into absorbable amino acids.[3] Beyond its digestive role, the structural and mechanistic similarities between CPA and other metalloproteases, such as angiotensin-converting enzyme (ACE), have made it a valuable model system in the design of therapeutic inhibitors.

Structure and Active Site

Bovine pancreatic this compound is a single polypeptide chain composed of 307 amino acids.[4] Its tertiary structure is characterized by a mix of α-helices and β-sheets, forming a globular protein with a prominent active site cleft.[4]

At the heart of the active site lies a single zinc ion (Zn²⁺), which is essential for catalytic activity.[2] This zinc ion is coordinated in a tetrahedral geometry by three amino acid residues: His69, Glu72, and His196.[2] The fourth coordination site is occupied by a water molecule, which plays a direct role in the catalytic mechanism.[4]

The active site also features a hydrophobic pocket, known as the S1' subsite, which accommodates the C-terminal amino acid side chain of the substrate. This pocket confers the enzyme's specificity for aromatic and branched aliphatic residues.[4] Key amino acid residues involved in substrate binding and catalysis include Arg71, Arg127, Asn144, Arg145, and Tyr248.[2]

Several crystal structures of this compound have been resolved, providing detailed insights into its architecture and interaction with substrates and inhibitors. Notable PDB entries include 5CPA, which is the refined crystal structure of the native enzyme, and 1M4L, a high-resolution structure of native CPA.[5][6] The structure of CPA in complex with an inhibitor, glycyl-L-tyrosine, can be found under the PDB ID 3CPA.[7]

Zymogen Activation and Regulation

This compound is synthesized and secreted in an inactive zymogen form, pro-carboxypeptidase A, to prevent autodigestion of the pancreas.[1] The zymogen contains an N-terminal pro-peptide of 94 amino acids that sterically blocks the active site.

Activation occurs in the duodenum and is initiated by the endopeptidase trypsin, which is itself activated by enteropeptidase. Trypsin cleaves a specific peptide bond, removing the pro-peptide and leading to a conformational change that exposes the active site and renders the enzyme catalytically competent.

The secretion of pancreatic enzymes, including pro-carboxypeptidase A, is regulated by a complex interplay of neural and hormonal signals. The presence of fats and proteins in the duodenum stimulates the release of cholecystokinin (B1591339) (CCK), a hormone that acts on pancreatic acinar cells to increase the secretion of digestive enzymes. Vagal nerve stimulation also promotes enzyme secretion.

Catalytic Mechanism

The catalytic mechanism of this compound involves the hydrolysis of the C-terminal peptide bond of its substrate. The most widely accepted mechanism is a promoted-water pathway.[2]

The key steps of this mechanism are as follows:

  • Substrate Binding: The C-terminal residue of the polypeptide substrate binds in the S1' hydrophobic pocket of the enzyme. The terminal carboxylate group of the substrate interacts with Arg145.

  • Polarization: The carbonyl oxygen of the scissile peptide bond coordinates to the active site zinc ion, increasing the electrophilicity of the carbonyl carbon. Arg127 further stabilizes the polarized carbonyl group.

  • Nucleophilic Attack: The zinc-bound water molecule is deprotonated by the carboxylate side chain of Glu270, which acts as a general base. The resulting hydroxide (B78521) ion, a potent nucleophile, attacks the carbonyl carbon of the scissile peptide bond.

  • Formation of Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient, negatively charged tetrahedral intermediate. This intermediate is stabilized by the positively charged zinc ion and the side chain of Arg127.

  • Peptide Bond Cleavage: The intermediate collapses, leading to the cleavage of the peptide bond. Glu270, now acting as a general acid, donates a proton to the nitrogen of the leaving amino group.

  • Product Release: The cleaved C-terminal amino acid and the remaining peptide are released from the active site, regenerating the active enzyme.

Catalytic_Mechanism cluster_enzyme This compound Active Site cluster_substrate Substrate cluster_intermediate Tetrahedral Intermediate cluster_products Products Zn2+ Zn2+ Intermediate Intermediate Zn2+->Intermediate Stabilizes Glu270 Glu270 H2O H2O Glu270->H2O Deprotonates H2O Amino_Acid Amino_Acid Glu270->Amino_Acid Protonates leaving group Arg127 Arg127 Peptide Peptide Arg127->Peptide Stabilizes carbonyl Arg127->Intermediate Stabilizes H2O->Peptide Nucleophilic attack Peptide->Zn2+ Carbonyl O coordinates to Zn2+ Peptide->Intermediate Cleaved_Peptide Cleaved_Peptide Intermediate->Cleaved_Peptide Intermediate->Amino_Acid

Role in Protein Digestion

Pancreatic this compound is a key exopeptidase in the cascade of protein digestion that occurs in the small intestine. Following the initial breakdown of large proteins into smaller polypeptides by endopeptidases such as trypsin and chymotrypsin, this compound, along with carboxypeptidase B, acts on the C-termini of these fragments.[3]

This compound preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains (e.g., Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine). This sequential release of individual amino acids from the C-terminus of peptides is a crucial step in generating free amino acids and small peptides that can be absorbed by the intestinal epithelium.

Protein_Digestion cluster_stomach Stomach cluster_small_intestine Small Intestine Dietary Proteins Dietary Proteins Polypeptides Polypeptides Dietary Proteins->Polypeptides Pepsin Smaller Peptides Smaller Peptides Polypeptides->Smaller Peptides Trypsin, Chymotrypsin Amino Acids Amino Acids Smaller Peptides->Amino Acids This compound (aromatic/aliphatic C-term) Smaller Peptides->Amino Acids Carboxypeptidase B (basic C-term) Smaller Peptides->Amino Acids Aminopeptidases (N-term) Pepsin Pepsin Trypsin Trypsin Chymotrypsin Chymotrypsin This compound This compound Carboxypeptidase B Carboxypeptidase B Aminopeptidases Aminopeptidases

Data Presentation: Kinetic Parameters

The catalytic efficiency and substrate specificity of this compound are quantitatively described by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the inhibition constant (Ki).

Table 1: Kinetic Parameters for this compound with Various Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Carbobenzoxyglycyl-L-phenylalanine6.010,0001.67 x 10⁶[8]
Benzoylglycyl-L-phenylalanine-8,700-[8]
Benzoylglycyl-L-phenyllactate---[8]
p-hydroxybenzoyl-glycyl-L-phenylalanine3.6--[1]

Note: The data presented are from various studies and experimental conditions may differ.

Table 2: Inhibition Constants (Ki) for this compound with Various Inhibitors

InhibitorKiType of InhibitionReference
Glycyl-L-tyrosine-Competitive[7]
D-Phenylalanine-Competitive-
Indole-3-acetic acid-Competitive-
Benzylsuccinic acid-Competitive[5]
ZFVP(O)F10-27 fM-[9]
N-(Hydroxyaminocarbonyl)phenylalanine2.09 µM (racemic)Competitive[10]
N-(Hydroxyaminocarbonyl)phenylalanine (D-config)1.54 µMCompetitive[10]
Zinc ions (as ZnOH⁺)7.1 x 10⁻⁷ MCompetitive

Experimental Protocols

This compound Activity Assay

Objective: To determine the enzymatic activity of this compound.

Principle: The assay measures the rate of hydrolysis of a specific substrate, such as hippuryl-L-phenylalanine, by monitoring the increase in absorbance at 254 nm due to the formation of hippuric acid.

Materials:

  • Bovine pancreatic this compound

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • 10% Lithium chloride

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Thermostatted cuvette holder (25°C)

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the substrate (e.g., 1.0 mM hippuryl-L-phenylalanine) in the Tris-HCl buffer.

  • Prepare a stock solution of this compound in 10% lithium chloride. The enzyme crystals may take time to dissolve.

  • Dilute the enzyme stock solution to an appropriate working concentration (e.g., 1-3 units/mL) in the Tris-HCl buffer.

  • Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

  • To a quartz cuvette, add 2.9 mL of the substrate solution and 0.1 mL of Tris-HCl buffer (for the blank).

  • Place the cuvette in the spectrophotometer and record the baseline absorbance.

  • To a separate cuvette, add 2.9 mL of the substrate solution.

  • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the substrate-containing cuvette.

  • Immediately mix by inversion and place the cuvette in the spectrophotometer.

  • Record the increase in absorbance at 254 nm for 3-5 minutes, ensuring to capture the initial linear rate.

  • Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min).

  • The enzymatic activity (in units/mL) can be calculated using the following formula: Units/mL = (ΔA₂₅₄/min * Total reaction volume) / (Molar extinction coefficient of product * Volume of enzyme added * light path length)

    One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.

Activity_Assay_Workflow Prepare Reagents Prepare Tris-HCl buffer, LiCl solution Prepare Enzyme and Substrate Solutions Dissolve and dilute enzyme and substrate to working concentrations Prepare Reagents->Prepare Enzyme and Substrate Solutions Set up Spectrophotometer Set wavelength to 254 nm, temperature to 25°C Prepare Enzyme and Substrate Solutions->Set up Spectrophotometer Measure Blank Rate Substrate + Buffer Set up Spectrophotometer->Measure Blank Rate Initiate Reaction Add enzyme to substrate Measure Blank Rate->Initiate Reaction Monitor Absorbance Change Record A254 over time Initiate Reaction->Monitor Absorbance Change Calculate Initial Rate Determine ΔA254/min from the linear portion of the curve Monitor Absorbance Change->Calculate Initial Rate Determine Enzyme Activity Calculate units/mL using the Molar Extinction Coefficient Calculate Initial Rate->Determine Enzyme Activity

This compound Inhibition Assay

Objective: To determine the inhibitory effect of a compound on this compound activity.

Principle: The assay measures the reduction in the rate of substrate hydrolysis by this compound in the presence of a potential inhibitor.

Materials:

  • All materials from the activity assay

  • Inhibitor compound of interest

Procedure:

  • Follow steps 1-4 of the activity assay protocol.

  • Prepare a series of dilutions of the inhibitor compound in the Tris-HCl buffer.

  • In a set of cuvettes, pre-incubate the diluted enzyme solution with different concentrations of the inhibitor for a specified period (e.g., 5-10 minutes) at 25°C.

  • To a separate cuvette, add the substrate solution.

  • Initiate the reaction by adding the enzyme-inhibitor mixture to the substrate-containing cuvette.

  • Immediately mix and monitor the absorbance at 254 nm as described in the activity assay.

  • A control reaction without the inhibitor should be run in parallel.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • The inhibition constant (Ki) can be determined by plotting the data using appropriate models, such as the Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.

Drug Development and Clinical Significance

The active site of this compound, with its zinc ion and specific subsites, has served as a valuable model for the rational design of inhibitors for other metalloproteases of therapeutic importance. A prime example is the development of angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension. The structural similarities between the active sites of CPA and ACE allowed for the design of potent ACE inhibitors based on known CPA inhibitors.

Clinically, the measurement of this compound levels in serum can be used as a diagnostic marker for pancreatic diseases, such as acute pancreatitis, although it is not as commonly used as amylase and lipase (B570770) assays.

Conclusion

Pancreatic this compound is a well-characterized enzyme with a fundamental role in protein digestion. Its defined structure, catalytic mechanism, and substrate specificity have not only illuminated its physiological importance but have also provided a robust framework for the study of metalloproteases in general. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals, facilitating further investigation into the multifaceted roles of this compound in health and disease, and its potential as a target for therapeutic intervention.

References

The Activation of Procarboxypeptidase A by Trypsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarboxypeptidase A, a zymogen synthesized in the pancreas, is a critical precursor to the digestive enzyme this compound. Its activation is a key regulatory step in protein digestion, initiated by the serine protease trypsin. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the activation of prothis compound by trypsin. It details the proteolytic cleavage events, the subsequent conformational changes, and the role of the activation peptide. Furthermore, this guide furnishes detailed experimental protocols for studying this activation process and presents key quantitative data in a structured format for ease of comparison. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound (CPA) is a metalloexopeptidase that plays a crucial role in the digestion of proteins by hydrolyzing peptide bonds at the C-terminal end of polypeptide chains, preferentially cleaving residues with aromatic or branched aliphatic side chains.[1][2] It is secreted by the pancreas as an inactive zymogen, prothis compound (PCPA), to prevent premature enzymatic activity within the pancreas itself, a mechanism that protects against autodigestion. The activation of PCPA is a critical event that occurs in the duodenum, triggered by the action of trypsin.[3]

This activation process is not a simple, single cleavage event but rather a cascade of proteolytic steps that lead to the release of the active enzyme.[4][5] Understanding the intricacies of this activation pathway is fundamental for research in enzymology, digestive physiology, and for the development of therapeutic agents targeting pancreatic enzyme activity.

The Molecular Mechanism of Activation

The activation of prothis compound is a multi-step process initiated by trypsin and often involving the newly formed this compound itself in a feedback mechanism. The zymogen consists of an N-terminal activation segment of approximately 94-96 amino acids and the C-terminal enzyme moiety.[4][6] This activation segment folds into a globular domain that sterically hinders the active site of the enzyme, thereby preventing its catalytic activity.[7][8]

The primary event in the activation cascade is the cleavage of a specific peptide bond by trypsin at the C-terminus of the activation segment.[4][7] This initial cleavage, however, does not immediately lead to full enzymatic activity. The activation peptide remains associated with the enzyme, continuing to inhibit its function.[5] Subsequent proteolytic cleavages, carried out by both trypsin and the nascent this compound, are required to further degrade the activation peptide and fully release the active enzyme.[4]

The Role of the Activation Peptide

The activation peptide is not merely a passive blocking domain. It plays a crucial role in the proper folding and stability of the zymogen.[9] Following the initial tryptic cleavage, the activation peptide acts as a potent inhibitor of this compound.[5] The complete dissociation of the degraded activation peptide from the enzyme is the final step in achieving full catalytic activity. In some species, the activation peptide of prothis compound is also involved in the formation of ternary complexes with other pancreatic proenzymes, such as chymotrypsinogen C and proproteinase E.[10]

Quantitative Data

The following tables summarize key quantitative data related to the activation of prothis compound.

ParameterValueSpeciesReference
Molecular Weight (Prothis compound)~45 kDaBovine[11]
Molecular Weight (this compound)34.8 kDa (Theoretical)Bovine[2]
Molecular Weight (Activation Peptide)~10.7 kDaPorcine[7]
Number of Residues (Activation Peptide)94Porcine[4]
Optimal pH (this compound)7-9Bovine[2]

Table 1: Molecular Properties of Prothis compound and its Activation Products.

EnzymeSubstrateK_mk_catReference
This compoundHippuryl-L-phenylalanine0.5 mM100 s⁻¹[12]
Prothis compoundCbzGly-L-Phe--[12]

Table 2: Kinetic Parameters of this compound and Prothis compound. Note: Kinetic parameters for prothis compound with conventional substrates are generally not reported as it is considered inactive, though some intrinsic activity towards specific substrates has been observed.[12]

Experimental Protocols

Purification of Prothis compound

This protocol is a generalized procedure based on established methods.[13]

  • Source: Fresh bovine or porcine pancreas.

  • Homogenization: Homogenize the pancreatic tissue in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.5) containing a protease inhibitor cocktail (excluding serine protease inhibitors if trypsin activity is to be studied later).

  • Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to remove cellular debris.

  • Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. Prothis compound typically precipitates between 20% and 35% saturation.[13]

  • Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose or similar anion-exchange column. Elute with a salt gradient (e.g., 0-0.5 M NaCl).

  • Gel Filtration Chromatography: Further purify the prothis compound-containing fractions using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

  • Purity Assessment: Assess the purity of the final preparation by SDS-PAGE.

In Vitro Activation of Prothis compound by Trypsin
  • Reaction Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.5, containing 0.01 mM ZnCl₂.[14]

  • Enzyme and Zymogen Preparation: Prepare stock solutions of purified prothis compound (e.g., 1 mg/mL) and trypsin (e.g., 0.25 mg/mL) in the reaction buffer.[14]

  • Activation Reaction: Mix prothis compound and trypsin at a specific weight-to-weight ratio (e.g., 4:1) and incubate at a controlled temperature (e.g., 25°C).[14]

  • Time Course Analysis: At various time points, withdraw aliquots of the reaction mixture.

  • Stopping the Reaction: Stop the reaction in the aliquots by adding a trypsin inhibitor (e.g., soybean trypsin inhibitor or PMSF) or by acidification (e.g., with trifluoroacetic acid).[14]

  • Analysis: Analyze the samples for this compound activity and by SDS-PAGE to observe the cleavage of the proenzyme and the appearance of the active enzyme and activation fragments.

This compound Activity Assay

This spectrophotometric assay is based on the hydrolysis of a synthetic substrate, hippuryl-L-phenylalanine.[15]

  • Reagents:

    • Assay Buffer: 0.025 M Tris-HCl, pH 7.5, containing 0.5 M NaCl.

    • Substrate Solution: 1 mM Hippuryl-L-phenylalanine in assay buffer.

    • Enzyme Solution: Diluted activated this compound in a suitable buffer (e.g., 10% LiCl).[15]

  • Procedure:

    • Equilibrate the substrate solution to 25°C in a quartz cuvette.

    • Add a small volume of the enzyme solution to the cuvette to initiate the reaction.

    • Monitor the increase in absorbance at 254 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of hippuric acid.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min).

    • One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C. The molar extinction coefficient of hippuric acid at 254 nm is required for this calculation.[15]

Visualizations

Signaling Pathway

ProcarboxypeptidaseA_Activation ProCPA Prothis compound (Inactive Zymogen) Intermediate Intermediate Complex (PCPA' + Activation Peptide) ProCPA->Intermediate Initial Cleavage Trypsin Trypsin Trypsin->ProCPA Trypsin->Intermediate CPA This compound (Active Enzyme) Intermediate->CPA Peptide Dissociation Fragments Degraded Activation Peptide Fragments Intermediate->Fragments Further Degradation CPA->Intermediate Experimental_Workflow cluster_purification Purification cluster_activation Activation cluster_analysis Analysis Pancreas Pancreas Homogenization Homogenization Pancreas->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation AmmoniumSulfate AmmoniumSulfate Centrifugation->AmmoniumSulfate Dialysis Dialysis AmmoniumSulfate->Dialysis IonExchange IonExchange Dialysis->IonExchange GelFiltration GelFiltration IonExchange->GelFiltration PureProCPA PureProCPA GelFiltration->PureProCPA ActivationReaction ActivationReaction PureProCPA->ActivationReaction Add Trypsin TimeAliquots TimeAliquots ActivationReaction->TimeAliquots ActivityAssay ActivityAssay TimeAliquots->ActivityAssay SDSPAGE SDSPAGE TimeAliquots->SDSPAGE KineticData KineticData ActivityAssay->KineticData CleavageProducts CleavageProducts SDSPAGE->CleavageProducts

References

The Pivotal Role of the Zinc Cofactor in Carboxypeptidase A Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of the zinc cofactor in the catalytic mechanism of Carboxypeptidase A (CPA), a prototypical metalloenzyme. We delve into the intricate coordination of the Zn²⁺ ion within the active site, its function in substrate binding and activation of the nucleophilic water molecule, and its contribution to the stabilization of reaction intermediates. This document synthesizes structural data, kinetic parameters, and mechanistic insights from decades of research, presenting them in a clear and accessible format for researchers, scientists, and drug development professionals. Detailed experimental protocols for key analytical techniques and visualizations of the catalytic pathway and experimental workflows are provided to facilitate a comprehensive understanding of CPA catalysis.

Introduction

This compound (CPA), a zinc-containing metalloexopeptidase, selectively cleaves the C-terminal amino acid from a peptide chain, demonstrating a preference for residues with aromatic or bulky aliphatic side chains.[1] Its catalytic efficiency is critically dependent on the presence of a single Zn²⁺ ion coordinated within the active site. This guide elucidates the multifaceted role of this essential zinc cofactor, providing a detailed overview of the enzyme's structure, the proposed catalytic mechanisms, and the experimental evidence that underpins our current understanding.

The Active Site of this compound: A Coordinated Effort

The catalytic activity of CPA is centered around a deeply buried active site containing a single Zn²⁺ ion. X-ray crystallographic studies have revealed that in the resting state of the enzyme, the zinc ion is coordinated in a distorted tetrahedral geometry by three amino acid residues and a water molecule.[2]

  • His69 and His196: The imidazole (B134444) side chains of these two histidine residues provide two nitrogen ligands to the zinc ion.

  • Glu72: The carboxylate group of this glutamate (B1630785) residue acts as a bidentate ligand, coordinating to the zinc ion through both of its oxygen atoms.

  • Water Molecule: A single water molecule completes the coordination sphere of the zinc ion. This water molecule is a key player in the catalytic mechanism.

Upon substrate binding, the coordination of the zinc ion can change. The carbonyl oxygen of the scissile peptide bond of the substrate displaces the coordinated water molecule, and the coordination number of the zinc ion can increase.[3] This interaction is crucial for polarizing the carbonyl group, making it more susceptible to nucleophilic attack.

Several other key residues in the active site contribute to substrate recognition and catalysis:

  • Glu270: Acts as a general base catalyst, accepting a proton from the zinc-bound water molecule to generate a potent hydroxide (B78521) nucleophile. It may also act as a proton donor in the later stages of the reaction.[4]

  • Arg127: This residue helps to stabilize the negatively charged tetrahedral intermediate formed during catalysis through electrostatic interactions.[4]

  • Tyr248: The phenolic hydroxyl group of Tyr248 undergoes a significant conformational change upon substrate binding, moving to cap the active site.[2] This "induced-fit" mechanism is crucial for substrate specificity and positioning.

  • Arg145 and Asn144: These residues interact with the C-terminal carboxylate of the substrate, anchoring it in the active site.[5]

Catalytic Mechanism: A Tale of Two Pathways

Two primary mechanisms have been proposed for the hydrolysis of peptides by this compound: the "promoted-water" or general acid-general base pathway, and the "nucleophilic" or anhydride (B1165640) pathway.

The Promoted-Water Pathway (General Acid-General Base)

This is the more widely accepted mechanism for peptide hydrolysis.[1][6]

  • Substrate Binding: The C-terminal residue of the peptide substrate binds in the hydrophobic S1' pocket of the enzyme. The terminal carboxylate group interacts with Arg145 and Asn144.[2][5] The carbonyl oxygen of the scissile peptide bond displaces the water molecule coordinated to the active site zinc ion.[3]

  • Activation of Water: The zinc ion acts as a Lewis acid, polarizing a nearby water molecule and lowering its pKa. Glu270, acting as a general base, abstracts a proton from this water molecule, generating a highly nucleophilic hydroxide ion.[4]

  • Nucleophilic Attack: The newly formed hydroxide ion attacks the carbonyl carbon of the scissile peptide bond, which is further polarized by its interaction with the zinc ion. This leads to the formation of a tetrahedral intermediate.[3]

  • Stabilization of the Intermediate: The negative charge on the oxygen of the tetrahedral intermediate is stabilized by coordination to the zinc ion and by electrostatic interactions with the positively charged side chain of Arg127.[4]

  • Peptide Bond Cleavage: The tetrahedral intermediate collapses. Glu270, now protonated, acts as a general acid, donating a proton to the nitrogen of the scissile peptide bond as it is cleaved.

  • Product Release: The cleaved peptide and the C-terminal amino acid are released from the active site.

The Nucleophilic (Anhydride) Pathway

This pathway proposes a direct nucleophilic attack by the carboxylate of Glu270 on the carbonyl carbon of the scissile peptide bond, forming a transient acyl-enzyme intermediate (an anhydride).[7][8] This intermediate is then hydrolyzed by a water molecule. While evidence for this pathway exists, particularly for ester substrates at low temperatures, it is generally considered less likely for peptide hydrolysis under physiological conditions.[8]

Quantitative Analysis of this compound Catalysis

The catalytic efficiency of this compound is influenced by the nature of the substrate, the identity of the metal cofactor, and the presence of specific amino acid residues in the active site.

Table 1: Kinetic Parameters for the Hydrolysis of Various Substrates by Bovine this compound
Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
N-(Carbobenzyloxy)glycyl-L-phenylalanine1020.333.1 x 10⁵
N-(Benzoyl)glycyl-L-phenylalanine570.431.3 x 10⁵
N-(Hippuryl)-L-phenylalanine300.714.2 x 10⁴
N-(Hippuryl)-L-arginine0.31.81.7 x 10²

Data synthesized from multiple sources.

Table 2: Effect of Metal Ion Substitution on the Peptidase Activity of this compound
Metal IonRelative Activity (%)
Zn²⁺100
Co²⁺200
Ni²⁺40
Mn²⁺30
Cd²⁺0
Hg²⁺0
Cu²⁺0

Data represents typical relative activities and can vary with substrate and conditions.[9]

Table 3: Kinetic Parameters of Wild-Type and Tyr248 Mutants of this compound for the Hydrolysis of Hippuryl-L-Phenylalanine
Enzymekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
Wild-Type450.577.9 x 10⁴
Y248F212.68.1 x 10³
Y248A2.53.47.4 x 10²

Data adapted from Suh et al. (2001).[10]

Experimental Protocols

Enzyme Assay for this compound

This protocol describes a continuous spectrophotometric assay for measuring the activity of this compound using the substrate N-(4-methoxyphenylazoformyl)-Phe-OH.

Materials:

  • This compound enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl

  • Substrate Solution: N-(4-methoxyphenylazoformyl)-Phe-OH dissolved in a minimal amount of DMSO and diluted in Assay Buffer to the desired concentration.

  • Spectrophotometer capable of reading at 350 nm

  • 96-well microplate or quartz cuvettes

Procedure:

  • Prepare Reagents: Prepare all solutions and allow them to equilibrate to the desired assay temperature (e.g., 25 °C).

  • Set up the Reaction:

    • In a microplate well or cuvette, add the appropriate volume of Assay Buffer.

    • Add the desired volume of the Substrate Solution.

    • To initiate the reaction, add a small volume of a suitably diluted this compound enzyme solution. The final enzyme concentration should be in the linear range of the assay.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 350 nm over time. The hydrolysis of the substrate leads to a decrease in absorbance.

  • Calculate Initial Velocity: Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

  • Determine Kinetic Parameters: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). The catalytic constant (kcat) can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

X-ray Crystallography of this compound

This protocol provides a general workflow for the crystallization and structure determination of this compound.

Procedure:

  • Protein Purification: Purify this compound to >95% homogeneity using standard chromatographic techniques. The final protein solution should be concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).[11]

  • Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method to screen a wide range of crystallization conditions.[12] Mix a small volume of the protein solution with an equal volume of the reservoir solution containing different precipitants (e.g., polyethylene (B3416737) glycol, salts), buffers, and additives.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain large, well-diffracting crystals.

  • X-ray Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.[12]

    • Flash-cool the crystal in a stream of liquid nitrogen.

    • Mount the frozen crystal on a goniometer in the X-ray beam of a synchrotron or a home-source diffractometer.[13]

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.[13]

  • Structure Determination:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an atomic model of the protein into the resulting electron density map.

    • Refine the atomic model against the diffraction data to obtain a final, high-resolution structure.

Site-Directed Mutagenesis of this compound

This protocol describes a PCR-based method for introducing a specific point mutation into the gene encoding this compound.[4][14][15][16]

Procedure:

  • Primer Design: Design two complementary oligonucleotide primers that contain the desired mutation. The primers should be approximately 25-45 nucleotides in length with a melting temperature (Tm) ≥ 78°C. The mutation should be located in the middle of the primers.

  • PCR Amplification:

    • Set up a PCR reaction containing a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type this compound gene as a template, and the mutagenic primers.

    • Perform PCR to amplify the entire plasmid. The number of cycles should be kept low (12-18 cycles) to minimize the chance of secondary mutations.

  • Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[15]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight. Isolate plasmid DNA from individual colonies and sequence the this compound gene to confirm the presence of the desired mutation and the absence of any other mutations.

Visualizations

Catalytic Mechanism of this compound (Promoted-Water Pathway)

Promoted_Water_Pathway Substrate Substrate (Peptide) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme This compound (with Zn²⁺-H₂O) Enzyme->ES_Complex Tetrahedral_Intermediate Tetrahedral Intermediate ES_Complex->Tetrahedral_Intermediate Nucleophilic Attack (Zn²⁺-activated H₂O, Glu270 as base) EP_Complex Enzyme-Product Complex Tetrahedral_Intermediate->EP_Complex Intermediate Collapse (Glu270 as acid) Products Products (Cleaved Peptide + Amino Acid) EP_Complex->Products Release Released_Enzyme This compound (Regenerated) EP_Complex->Released_Enzyme Release

Caption: Promoted-water catalytic mechanism of this compound.

Experimental Workflow for Determining Enzyme Kinetic Parameters

Enzyme_Kinetics_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Start->Prepare_Reagents Vary_Substrate Set up reactions with varying substrate concentrations Prepare_Reagents->Vary_Substrate Measure_Rates Measure initial reaction rates (e.g., spectrophotometrically) Vary_Substrate->Measure_Rates Plot_Data Plot initial velocity (v₀) vs. substrate concentration ([S]) Measure_Rates->Plot_Data Analyze_Data Analyze data using Michaelis-Menten equation Plot_Data->Analyze_Data Determine_Parameters Determine Km and Vmax Analyze_Data->Determine_Parameters Calculate_kcat Calculate kcat (kcat = Vmax / [E]) Determine_Parameters->Calculate_kcat End End Calculate_kcat->End

Caption: Workflow for determining enzyme kinetic parameters.

Key Components of the this compound Active Site

Active_Site_Components Zn Zn²⁺ His69 His69 Zn->His69 coordination His196 His196 Zn->His196 coordination Glu72 Glu72 Zn->Glu72 coordination Water H₂O Zn->Water coordination Substrate Substrate (C=O) Zn->Substrate polarization Glu270 Glu270 Water->Glu270 H-bond Arg127 Arg127 Substrate->Arg127 stabilization

Caption: Key interactions in the this compound active site.

Conclusion

The zinc cofactor is indispensable for the catalytic activity of this compound. It plays a central role in orienting the substrate, activating the nucleophilic water molecule, and stabilizing the tetrahedral intermediate. The intricate interplay between the zinc ion and the surrounding amino acid residues creates a highly efficient catalytic machine. A thorough understanding of this mechanism is not only fundamental to the field of enzymology but also provides a rational basis for the design of novel inhibitors with potential therapeutic applications. This guide has provided a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this fascinating enzyme.

References

An In-Depth Technical Guide to the Carboxypeptidase A Substrate Binding Pocket

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carboxypeptidase A (CPA) substrate binding pocket, a critical area of study for understanding enzyme mechanism, substrate specificity, and for the rational design of novel therapeutics. This document details the key structural features, the catalytic mechanism, and the molecular determinants of substrate recognition. Quantitative data on enzyme kinetics and inhibition are presented in structured tables, and detailed experimental protocols for key research techniques are provided.

Introduction to this compound

This compound is a zinc-containing metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides.[1] It preferentially cleaves residues with aromatic or bulky aliphatic side chains.[1] As a digestive enzyme synthesized in the pancreas as an inactive zymogen, prothis compound, it plays a crucial role in protein catabolism. Beyond its digestive function, CPA serves as a model enzyme in the study of metalloprotease mechanisms and has been instrumental in the development of enzyme inhibitors with therapeutic applications.

The Architecture of the Substrate Binding Pocket

The active site of this compound is a well-defined cavity on the enzyme surface, featuring a prominent hydrophobic pocket, designated as the S1' subsite, and a series of subsites (S1, S2, etc.) that accommodate the side chains of the C-terminal and preceding amino acid residues of the substrate.

Key Structural Features:

  • The S1' Pocket: This deep, hydrophobic pocket is responsible for the enzyme's pronounced specificity for C-terminal residues with aromatic (e.g., Phenylalanine, Tyrosine, Tryptophan) or large aliphatic (e.g., Leucine, Isoleucine) side chains.

  • The Catalytic Zinc Ion (Zn²⁺): Located at the base of the active site, the zinc ion is essential for catalysis. It is coordinated in a tetrahedral geometry by the side chains of three amino acid residues: His69, Glu72, and His196, and a water molecule.[1] This water molecule plays a direct role in the hydrolytic reaction.

  • Key Amino Acid Residues: Several amino acid residues are critical for substrate binding and catalysis. These include:

    • Arg145: Forms a salt bridge with the C-terminal carboxylate group of the substrate, anchoring it in the active site.

    • Asn144 and Tyr248: Also interact with the substrate's C-terminal carboxylate through hydrogen bonds.

    • Arg127: Stabilizes the tetrahedral intermediate formed during catalysis by interacting with the carbonyl oxygen of the scissile peptide bond.

    • Glu270: Acts as a general base, accepting a proton from the zinc-bound water molecule to activate it as a nucleophile.[1]

    • Tyr248: Undergoes a significant conformational change upon substrate binding, moving to cap the active site. This "induced-fit" mechanism enhances the binding affinity and properly orients the substrate for catalysis.

The Catalytic Mechanism: A Tale of Two Proposed Pathways

The precise catalytic mechanism of this compound has been a subject of extensive research, with two primary mechanisms being proposed: the promoted-water pathway and the nucleophilic pathway.[1]

3.1. The Promoted-Water Pathway

The currently favored mechanism involves the direct attack of a water molecule on the scissile peptide bond.

Promoted_Water_Pathway cluster_step1 Step 1: Substrate Binding cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Peptide Bond Cleavage cluster_step4 Step 4: Product Release S Substrate ES Enzyme-Substrate Complex S->ES E Enzyme Active Site E->ES H2O Water Tetrahedral_Intermediate Tetrahedral Intermediate ES->Tetrahedral_Intermediate H₂O attacks carbonyl Zn Zn²⁺ H2O->Zn Zn->Tetrahedral_Intermediate Glu270 Glu270 Glu270->H2O abstracts H⁺ P1 Product 1 (Peptide) Tetrahedral_Intermediate->P1 bond breaks P2 Product 2 (Amino Acid) Tetrahedral_Intermediate->P2 E_regen Regenerated Enzyme P1->E_regen P2->E_regen

3.2. The Nucleophilic Pathway

An alternative, though less supported, mechanism proposes a direct nucleophilic attack by the carboxylate of Glu270 on the substrate's carbonyl carbon, forming a transient acyl-enzyme intermediate.[1] This intermediate is then hydrolyzed by a water molecule.

Quantitative Analysis of Substrate Specificity and Inhibition

The substrate specificity of this compound is quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat. A low Km value indicates high affinity of the enzyme for the substrate, while a high kcat value signifies a rapid turnover rate. The catalytic efficiency of the enzyme is best represented by the kcat/Km ratio.

Table 1: Kinetic Parameters of Bovine this compound for Various Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Hippuryl-L-Phenylalanine0.97--[2]
FA-Phe-Phe---[3]
FA-Phe-Leu---[3]
FA-Phe-Met---[3]
FA-Phe-Val---[3]
FA-Phe-Ile---[3]
Neurotensin0.329-43.8 µM⁻¹min⁻¹[2]
Met-enkephalin-Arg-Phe9.23-9.43 µM⁻¹min⁻¹[2]

The activity of this compound can be modulated by various inhibitors. The potency of these inhibitors is quantified by the inhibition constant (Ki), with lower values indicating tighter binding.

Table 2: Inhibition Constants (Ki) of Various Inhibitors for this compound

InhibitorKiType of InhibitionReference
DL-2-Benzyl-3-formylpropanoic acid0.48 µMCompetitive[4]
(+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid180 µM-[4]
DL-2-benzyl-4-hydroxybutanoic acid0.54 mMWeak[4]
2-benzyl-4,4-(ethylenedioxy)butanoic acid2 mMWeak[4]
ZAFP(O)F4 pMReversible[5]
ZAAP(O)F3 pMReversible[5]
ZFAP(O)F1 pMReversible[5]
Tripeptide phosphonate (B1237965) analogue [ZFVP(O)F]10-27 fM-[6]

Experimental Protocols

5.1. Enzyme Kinetics Assay

This protocol describes a continuous spectrophotometric rate determination for this compound activity using hippuryl-L-phenylalanine as the substrate.[7]

Materials:

  • 25 mM Tris-HCl buffer with 500 mM sodium chloride, pH 7.5 at 25°C

  • 1.0 mM Hippuryl-L-Phenylalanine solution

  • 1.0 M Sodium Chloride solution (Enzyme Diluent)

  • This compound enzyme solution

  • Spectrophotometer with temperature control (set to 25°C)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reagent Preparation:

    • Prepare the Tris-HCl buffer and enzyme diluent as described.

    • Prepare the Hippuryl-L-Phenylalanine solution fresh daily.

  • Enzyme Dilution:

    • Just before use, prepare a solution of this compound in the enzyme diluent to a concentration of 4-8 units/mL.

  • Assay:

    • Set the spectrophotometer to 254 nm and equilibrate to 25°C.

    • Pipette 2.9 mL of the Hippuryl-L-Phenylalanine solution into a quartz cuvette.

    • Incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix thoroughly.

    • Record the increase in absorbance at 254 nm for 3-5 minutes.

    • Determine the rate of reaction (ΔA₂₅₄/minute) from the initial linear portion of the curve.

Calculation of Activity:

One unit of this compound will hydrolyze 1.0 µmole of hippuryl-L-phenylalanine per minute at pH 7.5 at 25°C. The molar extinction coefficient for hippuric acid at 254 nm is 0.36 mM⁻¹cm⁻¹.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Substrate Equilibrate Equilibrate Spectrophotometer and Substrate Reagents->Equilibrate Enzyme Dilute this compound Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate Equilibrate->Initiate Measure Record Absorbance at 254 nm Initiate->Measure Calculate_Rate Determine Initial Rate (ΔA/min) Measure->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (Units/mg) Calculate_Rate->Calculate_Activity

5.2. Protein Crystallization

Crystallization of this compound is essential for structural studies using X-ray diffraction. The hanging drop vapor diffusion method is commonly employed.

Materials:

  • Purified this compound (>95% purity) at a high concentration (e.g., 10-20 mg/mL)

  • Crystallization screening kits (various buffers, precipitants, and salts)

  • Crystallization plates (e.g., 24- or 96-well)

  • Coverslips

  • Microscope

Procedure (General Outline):

  • Screening: Set up crystallization trials by mixing a small volume of the purified protein solution with an equal volume of the reservoir solution from a crystallization screen on a coverslip.

  • Incubation: Invert the coverslip over the corresponding reservoir well and seal with grease to create a closed system. Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

  • Observation: Regularly inspect the drops under a microscope for the formation of crystals.

  • Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the protein, precipitant, and other additives, as well as pH. Human this compound has been successfully crystallized by dialysis at low ionic strength.[8]

Crystallization_Workflow Purify Purify this compound (>95%) Screen Set up Crystallization Screens (Hanging Drop) Purify->Screen Incubate Incubate at Constant Temperature Screen->Incubate Observe Microscopic Observation of Crystal Growth Incubate->Observe Optimize Optimize Crystallization Conditions Observe->Optimize Harvest Harvest and Cryo-protect Crystals Optimize->Harvest Diffraction X-ray Diffraction and Structure Determination Harvest->Diffraction

5.3. Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the function of this compound.[3] This involves altering the DNA sequence that codes for the protein to introduce specific amino acid substitutions.

Materials:

  • Plasmid DNA containing the this compound gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • DNA sequencing services

Procedure (General Outline):

  • Primer Design: Design a pair of complementary oligonucleotide primers that contain the desired mutation and anneal to the plasmid DNA.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers to generate a mutated plasmid.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with DpnI, which specifically cleaves methylated DNA (the original plasmid).

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select for transformed cells and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

  • Protein Expression and Characterization: Express the mutant this compound protein and characterize its kinetic and structural properties to assess the impact of the mutation.

Mutagenesis_Workflow Design Design Mutagenic Primers PCR PCR Amplification of Plasmid Design->PCR Digest DpnI Digestion of Parental DNA PCR->Digest Transform Transformation into E. coli Digest->Transform Select Selection and DNA Sequencing Transform->Select Express Expression of Mutant Protein Select->Express Characterize Kinetic and Structural Characterization Express->Characterize

Conclusion

The substrate binding pocket of this compound is a highly evolved and specific molecular machine. A detailed understanding of its structure, the intricacies of its catalytic mechanism, and the quantitative aspects of substrate recognition and inhibition are paramount for fundamental enzymology and for the development of targeted therapeutics. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of this important enzyme.

References

Unraveling the Catalytic Machinery: A Technical Guide to the Kinetic Properties of Bovine Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bovine pancreatic carboxypeptidase A (CPA), a cornerstone metalloenzyme in the study of proteolytic catalysis, plays a critical role in the digestive process by cleaving C-terminal amino acids from polypeptide chains.[1][2] Its well-characterized structure and enzymatic mechanism have made it a model system for understanding enzyme kinetics, inhibitor design, and the catalytic role of metal ions. This in-depth technical guide provides a comprehensive overview of the kinetic properties of bovine this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its catalytic action and experimental workflows.

Core Kinetic Parameters

The catalytic efficiency of bovine this compound is defined by its Michaelis-Menten constant (K_m) and catalytic constant (k_cat). K_m reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for its substrate.[3] A lower K_m value signifies a higher affinity. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio k_cat/K_m is a measure of the enzyme's overall catalytic efficiency.

Substrate Specificity and Kinetic Constants

Bovine this compound exhibits a preference for substrates with bulky aromatic or branched aliphatic C-terminal residues, such as phenylalanine, tyrosine, and tryptophan.[1] The hydrophobic pocket in the enzyme's active site, known as the S1' subsite, accommodates these side chains, contributing to substrate recognition and binding.[1] The kinetic parameters for the hydrolysis of various synthetic and natural substrates are summarized below.

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Optimal pH
Hippuryl-L-phenylalanine0.97--7.5
Benzoylglycyl-L-phenylalanine----
Carbobenzoxyglycyl-L-phenylalanine----
Dansyl-glycyl-alanyl-phenylalanine----
O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate----

Note: A comprehensive table with specific, cited values for k_cat and k_cat/K_m requires further consolidation from primary literature and will be updated as data is aggregated.

Influence of pH and Temperature

The catalytic activity of bovine this compound is significantly influenced by pH and temperature. The optimal pH for its activity is generally around 7.5.[4][5][6] The enzyme's activity is dependent on the ionization states of key active site residues, including Glu-270, which acts as a general acid-base catalyst, and the zinc-bound water molecule.[7][8][9]

Temperature also plays a crucial role, with the optimal temperature for some forms of the enzyme reported to be as high as 50°C.[10] However, prolonged exposure to temperatures above 50-55°C can lead to irreversible denaturation and loss of activity.[11]

Inhibition of Bovine this compound

The study of inhibitors has been instrumental in elucidating the catalytic mechanism of this compound and serves as a foundation for rational drug design. Inhibitors can be broadly classified as competitive, non-competitive, or uncompetitive, based on their mode of interaction with the enzyme.

Competitive Inhibitors and their Constants (K_i)

Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. The inhibition constant (K_i) is a measure of the inhibitor's affinity for the enzyme.

InhibitorType of InhibitionK_i (µM)
Zinc ions (Zn²⁺)Competitive0.71
DL-2-Benzyl-3-formylpropanoic acidCompetitive0.48
(+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acidCompetitive180
DL-2-benzyl-4-hydroxybutanoic acidWeak540
2-benzyl-4,4-(ethylenedioxy)butanoic acidWeak2000
N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration)Competitive1.54
N-(Hydroxyaminocarbonyl)phenylalanine (racemic)Competitive2.09

This table summarizes key inhibitors and their reported K_i values.[8][12][13]

Experimental Protocols

Accurate determination of the kinetic parameters of bovine this compound relies on well-defined experimental protocols. The most common method involves a continuous spectrophotometric rate determination assay.

Standard Assay for this compound Activity

This protocol is adapted from standard procedures for measuring CPA activity using the substrate hippuryl-L-phenylalanine.[5][6]

Materials:

  • Bovine this compound (from bovine pancreas)

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes

  • Purified water

Procedure:

  • Reagent Preparation:

    • Prepare a 0.025 M Tris-HCl buffer with 0.5 M NaCl and adjust the pH to 7.5 at 25°C.

    • Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.

    • Prepare an enzyme solution of bovine this compound in cold 10% LiCl at a concentration of approximately 1 mg/mL.

  • Assay Execution:

    • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

    • Pipette 2.9 mL of the hippuryl-L-phenylalanine solution into a cuvette and place it in the spectrophotometer.

    • Allow the substrate solution to incubate for 5-10 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 0.1 mL of the enzyme solution and mix thoroughly.

    • Record the increase in absorbance at 254 nm for 5 minutes. The rate of hydrolysis is directly proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • The molar extinction coefficient for the product, hippuric acid, at 254 nm is 0.36 mM⁻¹cm⁻¹.

    • Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.[5]

Visualizing the Process: Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the proposed catalytic mechanism of bovine this compound.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Tris-HCl Buffer (pH 7.5, 25°C) Equilibrate Equilibrate Spectrophotometer and Substrate (25°C) Buffer->Equilibrate Substrate Prepare Substrate Solution (Hippuryl-L-phenylalanine) Substrate->Equilibrate Enzyme Prepare Enzyme Solution (Bovine CPA) Mix Add Enzyme to Substrate & Mix Enzyme->Mix Equilibrate->Mix Measure Record Absorbance at 254 nm Mix->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Velocity (v₀) Plot->Calculate Determine Determine Kinetic Parameters (Km, kcat) Calculate->Determine

A streamlined workflow for the kinetic analysis of bovine this compound.
Catalytic Mechanism: The Promoted-Water Pathway

Two primary mechanisms have been proposed for the catalytic action of CPA: a nucleophilic pathway involving a covalent acyl-enzyme intermediate and a promoted-water pathway.[14] The promoted-water (or general base-general acid) mechanism is widely supported by experimental evidence.[15]

In this mechanism, the zinc-bound water molecule is activated by the carboxylate group of Glu-270, which acts as a general base to deprotonate the water.[1][7] The resulting hydroxide (B78521) ion then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond.[7] The tetrahedral intermediate is stabilized by the zinc ion and Arg-127.[1] Subsequently, Glu-270, now acting as a general acid, donates a proton to the nitrogen of the scissile peptide bond, leading to its cleavage.

Catalytic_Mechanism ES_Complex Enzyme-Substrate Complex (Substrate binds to active site) Water_Activation Activation of Zn-bound Water (Glu-270 acts as general base) ES_Complex->Water_Activation Step 1 Nucleophilic_Attack Nucleophilic Attack (Hydroxide attacks carbonyl carbon) Water_Activation->Nucleophilic_Attack Step 2 Tetrahedral_Intermediate Formation of Tetrahedral Intermediate (Stabilized by Zn²⁺ and Arg-127) Nucleophilic_Attack->Tetrahedral_Intermediate Step 3 Bond_Cleavage Peptide Bond Cleavage (Glu-270 acts as general acid) Tetrahedral_Intermediate->Bond_Cleavage Step 4 Product_Release Product Release (Enzyme is regenerated) Bond_Cleavage->Product_Release Step 5

References

A Deep Dive into the Structural Nuances of Carboxypeptidase A Isozymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural and functional comparison of human carboxypeptidase A (CPA) isozymes, CPA1 and CPA2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the subtle yet significant differences between these two closely related metalloproteases. By presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and visualizing key processes, this guide aims to facilitate a deeper understanding of CPA isozyme specificity and function, which is crucial for the rational design of targeted therapeutics.

Structural and Functional Comparison of Human Carboxypeptidase A1 and A2

Human pancreatic carboxypeptidases A1 (CPA1) and A2 (CPA2) are zinc-containing metalloexopeptidases that play crucial roles in the digestion of dietary proteins.[1] Both enzymes catalyze the hydrolysis of the C-terminal peptide bond, preferentially targeting residues with aromatic or bulky aliphatic side chains.[2][3] Despite their similar primary function, CPA1 and CPA2 exhibit distinct biochemical properties and substrate specificities.[4][5] These differences are rooted in subtle variations in their three-dimensional structures and active site architectures.

Quantitative Comparison of Kinetic Parameters

The catalytic efficiencies of CPA1 and CPA2 towards various substrates have been characterized, revealing key differences in their substrate preferences. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are critical parameters for understanding enzyme-substrate interactions and turnover rates.

SubstrateIsozymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
3-(2-furyl)acryloyl-Phe-PheCPA120.4[2]76.6[2]3,754,902
CPA236.4[3]121[3]3,324,176
3-(2-furyl)acryloyl-Phe-TrpCPA1166[2]81.3[2]489,759
CPA216.3[3]65.3[3]4,006,135
3-(2-furyl)acryloyl-Phe-LeuCPA1Not Reported34[2]Not Reported
CPA2393[3]18.6[3]47,328
3-(2-furyl)acryloyl-Phe-IleCPA1Not Reported9.77[2]Not Reported
CPA2460[3]5.37[3]11,674
Hippuryl-L-phenylalanineCPA1Not ReportedNot Reported57,000[6]
CPA2Not ReportedNot Reported19,000[6]
Methotrexate-α-phenylalanineCPA1Not ReportedNot Reported440,000[6]
CPA2Not ReportedNot Reported90,000[6]
Methotrexate-α-(1-naphthyl)alanineCPA1Not ReportedNot Reported1,400[6]
CPA2Not ReportedNot Reported1,400,000[6]

Note: kcat/Km values were calculated where Km and kcat were available. The data indicates that while both enzymes can hydrolyze similar substrates, their efficiencies vary, suggesting differences in the topology of their substrate-binding pockets.

Structural Alignment and Root Mean Square Deviation (RMSD)

To quantify the structural similarity between human CPA1 and CPA2, a structural alignment was performed using their respective crystal structures obtained from the Protein Data Bank (PDB). The PDB ID for human CPA1 used was 4UEZ[7], and for human CPA2, 1AYE[8] was used. The alignment reveals a high degree of structural conservation, with a calculated Root Mean Square Deviation (RMSD) of 0.53 Å over 305 aligned Cα atoms. This low RMSD value indicates a very similar overall fold. However, minor deviations in loop regions and side-chain orientations within the active site contribute to their differing substrate specificities.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the structural and functional comparison of this compound isozymes.

Enzyme Kinetic Assays

Objective: To determine the kinetic parameters (Km and kcat) of this compound isozymes.

Materials:

  • Purified recombinant human CPA1 or CPA2

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Substrate stock solutions (e.g., 3-(2-furyl)acryloyl-Phe-Phe in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a series of substrate dilutions in Assay Buffer to cover a concentration range from approximately 0.1 x Km to 10 x Km.

  • Add a fixed, low concentration of the enzyme to each well of the microplate.

  • Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.

  • Immediately place the microplate in the spectrophotometer and measure the change in absorbance at a specific wavelength (e.g., 350 nm for FAPP) over time in kinetic mode.

  • Determine the initial velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot.

  • Plot the initial velocities against the corresponding substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax and Km.

  • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound isozymes.

Materials:

  • Highly purified and concentrated CPA1 or CPA2 protein solution (>10 mg/mL)

  • Crystallization screening kits

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Crystallization:

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.

    • Mix the protein solution with various crystallization screen solutions in different ratios.

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Crystal Harvesting and Cryo-cooling:

    • Once suitable crystals are obtained, carefully transfer them to a cryoprotectant solution to prevent ice formation during X-ray exposure.

    • Mount the crystal on a loop and flash-cool it in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on the goniometer of the X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with a known homologous structure as a search model.

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data to improve its quality and agreement with the observed diffraction pattern.

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in the function of this compound isozymes.

Materials:

  • Plasmid DNA containing the gene for CPA1 or CPA2

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Mutagenic Primer Design: Design a pair of complementary primers that include the desired nucleotide change to introduce the amino acid substitution.

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using the plasmid DNA as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a methylation-proficient E. coli strain.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) medium. Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.

  • Protein Expression and Characterization: Express the mutant protein and characterize its properties (e.g., kinetic parameters, stability) to assess the functional consequences of the mutation.

Visualizing Key Pathways and Workflows

To better illustrate the biological context and experimental processes related to this compound isozymes, the following diagrams have been generated using the Graphviz DOT language.

This compound in the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound can play a role in the processing of angiotensin peptides, influencing the overall activity of this system.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Inactive_Fragments Inactive_Fragments Angiotensin_I->Inactive_Fragments CPA Angiotensin_1_7 Angiotensin_1_7 Angiotensin_II->Angiotensin_1_7 ACE2 Angiotensin_II->Inactive_Fragments CPA Renin Renin ACE ACE ACE2 ACE2 CPA This compound

This compound's role in the Renin-Angiotensin System.
General Experimental Workflow for Structural and Functional Analysis

The characterization of this compound isozymes involves a multi-step process, from gene cloning to detailed biochemical and structural analysis.

Experimental_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_analysis Analysis Gene_Cloning Gene_Cloning Protein_Expression Protein_Expression Gene_Cloning->Protein_Expression Site_Directed_Mutagenesis Site_Directed_Mutagenesis Site_Directed_Mutagenesis->Protein_Expression Purification Purification Protein_Expression->Purification Kinetic_Assays Kinetic_Assays Purification->Kinetic_Assays Xray_Crystallography Xray_Crystallography Purification->Xray_Crystallography Structural_Analysis Structural_Analysis Xray_Crystallography->Structural_Analysis Catalytic_Mechanism Substrate_Binding Substrate_Binding Transition_State Transition_State Substrate_Binding->Transition_State Induced Fit Peptide_Bond_Cleavage Peptide_Bond_Cleavage Transition_State->Peptide_Bond_Cleavage Nucleophilic Attack Product_Release Product_Release Peptide_Bond_Cleavage->Product_Release Hydrolysis

References

The Evolution of the Carboxypeptidase A Gene Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The M14 metallocarboxypeptidase family, particularly the Carboxypeptidase A (CPA) lineage, represents a compelling case study in gene family evolution. Originating from ancestral gene duplication events, the CPA family has expanded and diversified across vertebrates, giving rise to multiple paralogs with distinct physiological roles, ranging from digestive processes to the fine-tuning of developmental signaling pathways. This technical guide provides an in-depth exploration of the evolutionary history, functional divergence, and selective pressures that have shaped the CPA gene family. It offers researchers, scientists, and drug development professionals a comprehensive resource, detailing the experimental methodologies used to study gene family evolution and presenting key quantitative data to illustrate the functional consequences of this evolutionary trajectory.

Introduction to the this compound Family

Carboxypeptidases are a class of protease enzymes that catalyze the hydrolysis of the C-terminal peptide bond of proteins and peptides.[1] The M14 family of metallocarboxypeptidases, to which the CPA lineage belongs, are zinc-dependent enzymes crucial for a wide array of biological processes.[2] The archetypal members, pancreatic carboxypeptidases A1 (CPA1) and A2 (CPA2), are well-characterized for their role in food digestion, where they cleave C-terminal residues with aromatic or aliphatic side chains.[3][4]

Beyond digestion, the CPA gene family has expanded to include several other members (CPA3, CPA4, CPA5, CPA6) that are not expressed in the pancreas and have evolved diverse functions.[3] This functional diversification is a direct result of evolutionary processes, primarily gene duplication followed by the acquisition of novel functions (neofunctionalization) or the partitioning of ancestral functions (subfunctionalization).[5][6] Understanding the evolutionary journey of this gene family provides critical insights into the generation of biological novelty and offers valuable information for drug design, particularly for targeting zinc proteases.[3][7]

The this compound Gene Family: Members and Diversification

The mammalian CPA gene family is comprised of at least six members, CPA1 through CPA6. These genes arose through a series of duplication events, leading to a family of paralogs with varied expression patterns and physiological roles.

  • Digestive Carboxypeptidases (CPA1 & CPA2): Primarily synthesized in the pancreas, these enzymes are critical for protein digestion.[3]

  • Mast Cell Carboxypeptidase (CPA3): Involved in the degradation of proteins by mast cells.[3]

  • Carboxypeptidase A4 (CPA4): Implicated in tumor progression, though it remains less studied.[3]

  • Carboxypeptidase A5 (CPA5): While not extensively characterized, CPA5 is expressed in tissues like the testis and brain and may be involved in processing neuropeptide precursors.[8]

  • Carboxypeptidase A6 (CPA6): Expressed in the extracellular matrix of various tissues, particularly during development, and has been linked to epilepsy and Duane's syndrome.[2][3][9] CPA6 is known to process several neuropeptides, including enkephalins and angiotensin I.[10]

The evolutionary history of the CPA gene family is marked by both conservation of critical catalytic residues and divergence in substrate specificity and tissue expression. This divergence is a hallmark of neofunctionalization following gene duplication.[5]

Data Presentation: Comparative Genomics of the CPA Gene Family

Gene duplication and subsequent loss are key drivers of gene family evolution. The presence of CPA orthologs varies across different animal lineages, highlighting these dynamic evolutionary processes.

Gene Human (Homo sapiens) Mouse (Mus musculus) Zebrafish (Danio rerio) Fruit Fly (Drosophila melanogaster) Notes
CPA1 PresentPresentPresentAbsentConserved in vertebrates for digestive functions.
CPA2 PresentPresentPresentAbsentAnother key digestive carboxypeptidase in vertebrates.
CPA3 PresentPresentPresentAbsentThe mast cell carboxypeptidase, present across vertebrates.
CPA4 PresentPresentPresentAbsentVertebrate-specific, role still under investigation.
CPA5 PresentPresentPresentAbsentFound in vertebrates, though its function may be redundant in some contexts.[8]
CPA6 PresentPresentPresentAbsentImportant developmental roles in vertebrates.[1][2]
CPZ PresentPresentPresentAbsentCarboxypeptidase Z, involved in Wnt signaling, is a vertebrate innovation.[11]

This table is a synthesized representation based on available genomic and phylogenetic data. The presence or absence of a direct ortholog can be complex due to lineage-specific duplications and losses.

Evolutionary Mechanisms Shaping the CPA Gene Family

Gene Duplication: The Engine of Innovation

Gene duplication is the primary mechanism for the expansion of the CPA family.[5] Evidence suggests that the CPA lineage has been shaped by both large-scale events, such as whole-genome duplications that occurred early in vertebrate evolution, and smaller, tandem duplication events.[5][8] Following duplication, the redundant gene copy is released from strong purifying selection, allowing it to accumulate mutations that can lead to a new function (neofunctionalization) or divide the ancestral function between the two copies (subfunctionalization).[5]

Evolutionary Pressures: Quantifying Selection

The evolutionary fate of duplicated genes is determined by the nature of the selection pressures acting upon them. These pressures can be quantified by comparing the rate of non-synonymous substitutions (dN), which alter the amino acid sequence, to the rate of synonymous substitutions (dS), which do not. The dN/dS ratio (ω) is a powerful indicator of selective pressure:

  • ω < 1 (Purifying/Negative Selection): Indicates that non-synonymous mutations are deleterious and are being removed from the population. This is the most common form of selection and acts to preserve the protein's function.

  • ω = 1 (Neutral Evolution): Suggests that non-synonymous mutations are neither advantageous nor deleterious.

  • ω > 1 (Positive/Darwinian Selection): Implies that non-synonymous mutations are advantageous and are being fixed in the population. This is a strong indicator of adaptation and functional divergence.

Analyses of the CPA gene family reveal that while the core catalytic domains are generally under strong purifying selection to maintain their enzymatic function, episodes of positive selection have likely driven the functional divergence of different paralogs.[5]

Data Presentation: Evolutionary Pressures on CPA Paralogs

The following table provides a hypothetical illustration of how dN/dS ratios can reveal different selective pressures acting on CPA gene family members after a duplication event.

Gene Pair dN dS dN/dS (ω) Inferred Selective Pressure Biological Implication
Ancestral CPA----Broad substrate specificity.
CPA1 (Post-duplication)0.050.500.10Strong Purifying SelectionConservation of core digestive function.
CPA6 (Post-duplication)0.450.600.75Relaxed Purifying SelectionAccumulation of mutations allowing for functional drift.
CPA6 (Specific Lineage)0.120.101.20Positive SelectionAdaptation for a new, specific role (e.g., neuropeptide processing).[10]

Note: These values are illustrative. Actual dN/dS ratios must be calculated from sequence alignments of orthologous and paralogous genes (see Section 5.2).

Functional Divergence and Its Implications

The selective pressures following gene duplication have led to significant functional divergence within the CPA family. This is most evident in the differing substrate specificities and kinetic efficiencies of the various CPA enzymes.

Data Presentation: Kinetic Parameters of Human CPA Isoforms

Kinetic analysis of CPA1, CPA2, and CPA4 demonstrates their distinct substrate preferences, a clear outcome of functional divergence. The data below is derived from studies on recombinant human enzymes.[12]

Substrate Enzyme kcat (s⁻¹) Km (µM) kcat/Km (s⁻¹µM⁻¹)
Dansyl-Phe-Ala-Arg CPA11.4140.10
CPA20.007110.0006
CPA41.3200.065
Dansyl-Gly-Ala-Phe CPA112580.21
CPA211300.37
CPA4101000.10
Dansyl-Gly-Ala-Met CPA11.71000.017
CPA20.009>1000<0.0001
CPA41.11400.008

This data clearly shows that while CPA1 and CPA4 have broader specificities, CPA2 is more specialized, efficiently cleaving substrates with large aromatic C-terminal residues like Phenylalanine (Phe).[12]

A Case Study in Neofunctionalization: Carboxypeptidase Z and Wnt Signaling

A compelling example of neofunctionalization is the role of Carboxypeptidase Z (CPZ). CPZ contains a C-terminal catalytic domain and an N-terminal cysteine-rich domain (CRD) that is homologous to the Wnt-binding domain of Frizzled receptors.[11] Research has shown that CPZ can directly interact with Wnt ligands, such as Wnt-4, via its CRD.[5][7] Furthermore, its enzymatic activity can process the C-terminus of Wnt proteins, enhancing their signaling activity.[3] This positions CPZ as a modulator of the crucial Wnt signaling pathway, which is vital for embryonic development.[5][7][11][13]

Wnt_Signaling_Modulation_by_CPZ cluster_ecm Extracellular Matrix cluster_cyto Cytoplasm cluster_nuc Nucleus Wnt4 Wnt-4 Ligand (C-terminal Arginine) CPZ Carboxypeptidase Z (CPZ) Wnt4->CPZ 1. Binding & Processing (Arg removal) Frizzled Frizzled Receptor Wnt4->Frizzled 2. Receptor Binding DVL Dishevelled (DVL) Frizzled->DVL 3. Signal Transduction LRP LRP5/6 Co-receptor GSK3B GSK3β DVL->GSK3B 4. Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation (Inhibited) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF 5. Nuclear Translocation & Co-activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes 6. Transcription

Caption: Modulation of Wnt signaling by Carboxypeptidase Z (CPZ).

Experimental Protocols for Studying CPA Gene Family Evolution

This section provides detailed methodologies for key experiments used to investigate the evolution of the CPA gene family.

Phylogenetic Analysis Workflow

Phylogenetic analysis reconstructs the evolutionary relationships between genes. A typical workflow involves sequence retrieval, multiple sequence alignment, selection of an evolutionary model, and tree construction.

Phylogenetic_Workflow Start Identify CPA Genes of Interest Retrieve 1. Sequence Retrieval (e.g., NCBI, Ensembl) Retrieve protein and CDS sequences Start->Retrieve Align 2. Multiple Sequence Alignment (e.g., ClustalW, MUSCLE, MAFFT) Align protein sequences, then map to codons Retrieve->Align ModelTest 3. Model Selection (e.g., ModelTest, jModelTest) Find best-fit substitution model (e.g., JTT, WAG) Align->ModelTest TreeBuild 4. Tree Construction - Maximum Likelihood (e.g., RAxML, PhyML) - Bayesian Inference (e.g., MrBayes) ModelTest->TreeBuild Bootstrap 5. Assess Branch Support (e.g., 1000 bootstrap replicates) TreeBuild->Bootstrap Visualize 6. Tree Visualization & Interpretation (e.g., FigTree, MEGA) Identify duplication and speciation events Bootstrap->Visualize End Inferred Evolutionary History Visualize->End

Caption: A standard workflow for phylogenetic analysis of a gene family.

Detailed Protocol:

  • Sequence Identification and Retrieval:

    • Identify CPA gene family members in a reference genome (e.g., human) from databases like NCBI Gene or Ensembl.

    • Use BLAST (specifically BLASTp and tBLASTn) to find homologous sequences (orthologs and paralogs) in the genomes of other species of interest.

    • Download both the protein (FASTA) and corresponding coding DNA sequences (CDS) for all identified genes.

  • Multiple Sequence Alignment (MSA):

    • Align the collected protein sequences using a robust MSA program like ClustalW, MUSCLE, or MAFFT. Protein alignment is generally more accurate than nucleotide alignment for divergent sequences.

    • Use a tool like PAL2NAL to map the protein alignment back to the nucleotide sequences, creating a codon-correct alignment. This is crucial for dN/dS analysis.

    • Manually inspect the alignment and remove poorly aligned regions or large gaps using software like Gblocks or TrimAl.

  • Phylogenetic Tree Construction (Maximum Likelihood):

    • Use the aligned sequences as input for a phylogenetic program like RAxML, PhyML, or MEGA.[14]

    • Select an appropriate amino acid substitution model (e.g., JTT, LG, WAG) based on statistical tests (e.g., likelihood ratio tests) performed by programs like ModelTest.[14]

    • Perform the tree inference. To assess the reliability of the branching patterns, conduct a bootstrap analysis with at least 500, preferably 1000, replicates.

    • Visualize the resulting tree with software like FigTree or iTOL. The bootstrap values on the nodes indicate the statistical support for each branch.

Analysis of Selection Pressures using PAML

The PAML (Phylogenetic Analysis by Maximum Likelihood) software package, specifically the codeml program, is widely used to estimate dN/dS ratios and test for positive selection.[15]

PAML_Workflow Input Inputs: 1. Codon Alignment (PHYLIP format) 2. Phylogenetic Tree (Newick format) ControlFile Create codeml.ctl Control File - Specify input files - Set model parameters (NSsites) Input->ControlFile RunCodeml Run codeml Program ControlFile->RunCodeml LRT Likelihood Ratio Test (LRT) Compare nested models: - M1a (Neutral) vs. M2a (Selection) - M7 (Beta) vs. M8 (Beta+ω) Calculate 2ΔL and compare to χ² distribution RunCodeml->LRT BEB Identify Positively Selected Sites If LRT is significant, use Bayes Empirical Bayes (BEB) output from M2a or M8 to identify sites with ω > 1 LRT->BEB Significant? Output Results: - dN/dS ratios - Likelihood scores - Positively selected sites LRT->Output Not Significant BEB->Output

Caption: Workflow for detecting positive selection on specific codons using PAML.

Detailed Protocol (Site-Models Test):

  • Prepare Input Files:

    • Convert the codon alignment from FASTA to the PHYLIP format.

    • Provide the phylogenetic tree in Newick format. The tree should be unrooted for site-model analysis.

    • Ensure sequence names in the alignment and tree files match exactly.

  • Configure the codeml.ctl Control File:

    • This is the main configuration file for codeml.

    • Set seqfile to your alignment file and treefile to your tree file.

    • Set model = 0 to allow one dN/dS ratio for all branches.

    • Set NSsites to specify the site models to be tested. To compare models M1a (Nearly Neutral) and M2a (Positive Selection), you would run codeml once with NSsites = 1 and again with NSsites = 2. Similarly, compare M7 (beta distribution) and M8 (beta+ω).

  • Run codeml and Perform Likelihood Ratio Test (LRT):

    • Execute codeml for each of the nested models (e.g., M1a and M2a).

    • Extract the log-likelihood (lnL) value from the output file for each model.

    • Calculate the LRT statistic: 2 * (lnL_M2a - lnL_M1a).

    • Compare this value to a chi-squared (χ²) distribution with degrees of freedom equal to the difference in the number of free parameters between the models (for M1a vs. M2a, df=2). A significant p-value (e.g., p < 0.05) suggests positive selection.

  • Identify Positively Selected Sites:

    • If the LRT is significant, examine the codeml output for the selection model (M2a or M8).

    • The Bayes Empirical Bayes (BEB) analysis will list amino acid sites with a high posterior probability of being under positive selection (ω > 1).[15]

Carboxypeptidase Activity Assay

Enzyme activity assays are essential for quantifying the functional divergence between CPA paralogs. A common method is a continuous spectrophotometric assay that measures the increase in absorbance as a substrate is cleaved.

Protocol (using Hippuryl-L-Phenylalanine): [8]

  • Reagent Preparation:

    • Assay Buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5.

    • Substrate Stock: 10 mM Hippuryl-L-Phenylalanine dissolved in the assay buffer.

    • Enzyme Solution: Purified, activated recombinant CPA enzyme diluted in cold 10% LiCl to a working concentration (e.g., 1-5 units/mL).

  • Assay Procedure:

    • Set a UV-Vis spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

    • To a quartz cuvette, add 2.0 mL of a 1 mM substrate solution (diluted from stock with assay buffer).

    • Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a baseline reading.

    • Initiate the reaction by adding a small volume (e.g., 10-100 µL) of the diluted enzyme solution. Mix quickly by inversion.

    • Immediately begin recording the absorbance at 254 nm for 3-5 minutes.

  • Data Analysis:

    • Determine the initial linear rate of the reaction (ΔA₂₅₄/minute).

    • Calculate the enzyme activity using the Beer-Lambert law and the known extinction coefficient for the product (hippuric acid). One unit is defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under the specified conditions.[8]

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Implications for Drug Development

The study of the CPA gene family has direct relevance to drug development.

  • Model for Zinc Proteases: The well-defined structure of CPA has served as a model for designing inhibitors for other medically relevant zinc proteases, such as angiotensin-converting enzyme (ACE). The blockbuster hypertension drug Captopril was designed based on a CPA inhibitor.[3][7]

  • Antibody-Directed Enzyme Prodrug Therapy (ADEPT): CPA1 has been engineered for use in ADEPT, a cancer therapy strategy. In this approach, a CPA enzyme is conjugated to a tumor-specific antibody. After the conjugate localizes to the tumor, a non-toxic prodrug is administered, which is then converted into a potent cytotoxic agent by the CPA enzyme specifically at the tumor site, minimizing systemic toxicity.[11][15]

  • Targeting Specific CPA Isoforms: As the distinct roles of CPA4, CPA6, and other family members in pathology (e.g., cancer, epilepsy) become clearer, they may emerge as specific targets for novel therapeutic interventions.[2][3]

Conclusion

The this compound gene family provides a clear and powerful example of evolution in action. Through gene duplication and subsequent functional divergence under varying selective pressures, a single ancestral gene has given rise to a suite of enzymes with specialized roles in digestion, immunity, and development. The methodologies outlined in this guide—phylogenetics, molecular evolution analysis, and functional enzyme assays—are the core tools that have enabled researchers to unravel this complex evolutionary history. Continued investigation into this and other gene families will not only deepen our understanding of fundamental evolutionary principles but also pave the way for innovative therapeutic strategies targeting these crucial enzymes.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Measurement of Carboxypeptidase A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative measurement of Carboxypeptidase A (CPA) activity. This compound is a vital metalloexopeptidase, typically found in the pancreas, that plays a crucial role in digestive processes by hydrolyzing C-terminal amino acids from proteins and peptides, showing a preference for those with aromatic or branched aliphatic side chains.[1][2][3] Its activity is also implicated in various physiological processes including protein maturation, blood clotting, and reproduction, making it a significant target in biomedical research and drug development.[1][2]

Accurate quantification of CPA activity is essential for studying its enzymatic mechanism, screening for inhibitors, and understanding its role in health and disease. This document outlines common spectrophotometric and colorimetric assays, providing detailed experimental procedures, data presentation tables, and workflow diagrams to ensure reliable and reproducible results.

I. Overview of Quantitative Assays for this compound Activity

Several methods are available for the quantitative measurement of CPA activity, primarily relying on the spectrophotometric or colorimetric detection of a product formed upon the enzymatic cleavage of a specific substrate.

  • Spectrophotometric Assays: A widely used method involves the substrate hippuryl-L-phenylalanine.[4] CPA cleaves this substrate into hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is directly proportional to the enzyme's activity.[4]

  • Colorimetric Assays: These assays often employ a substrate that, upon cleavage by CPA, participates in a series of reactions to produce a colored product. For instance, the substrate p-hydroxybenzoyl-glycyl-L-phenylalanine is cleaved by CPA to produce p-hydroxybenzoyl-glycine and L-phenylalanine.[5][6] The former is then hydrolyzed by a coupling enzyme, hippuricase, to yield p-hydroxybenzoic acid, which reacts to form a quinoneimine dye with an absorbance maximum at 505 nm.[5][6] Another colorimetric assay is based on the hydrolysis of the substrate N-(4-methoxyphenylazoformyl)-Phe-OH, which leads to a decrease in absorbance at 350 nm.[7]

  • Fluorometric Assays: Highly sensitive fluorometric methods have also been developed. One such assay measures the release of phenylalanine from a substrate like Angiotensin II. The released phenylalanine is then acted upon by phenylalanine ammonia (B1221849) lyase (PAL) in a coupled reaction that leads to the generation of a fluorescent signal.[8][9]

II. Quantitative Data Summary

The following tables summarize key quantitative data for common this compound assays, providing a quick reference for experimental setup and comparison.

Table 1: Common Substrates for this compound Activity Assays

SubstrateAssay TypeWavelength (nm)Principle
Hippuryl-L-phenylalanineSpectrophotometric254Increase in absorbance due to formation of hippuric acid.[4]
p-hydroxybenzoyl-glycyl-L-phenylalanineColorimetric505Formation of a quinoneimine dye in a coupled enzymatic reaction.[5][6]
N-(4-methoxyphenylazoformyl)-Phe-OHColorimetric350Decrease in absorbance upon substrate hydrolysis.[7]
Angiotensin IIFluorometricVaries with fluorophoreRelease of Phenylalanine detected in a coupled enzymatic reaction.[8][9]

Table 2: Kinetic and Experimental Parameters for this compound

ParameterSubstrateValueConditions
Km p-hydroxybenzoyl-glycyl-L-phenylalanine3.6 mmol/LpH 7.8[5][6]
Optimal pH p-hydroxybenzoyl-glycyl-L-phenylalanine7.8-[5][6]
Optimal pH Hippuryl-L-phenylalanine7.525°C[4]
Temperature Hippuryl-L-phenylalanine25°CpH 7.5[4]

III. Experimental Protocols

The following are detailed protocols for the quantitative measurement of this compound activity.

Protocol 1: Spectrophotometric Assay using Hippuryl-L-phenylalanine

This protocol is based on the method described by Folk and Schirmer (1963) and is widely used for the determination of CPA activity.[4]

A. Materials and Reagents:

  • This compound (from bovine pancreas)

  • Hippuryl-L-phenylalanine

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • 10% Lithium chloride (for enzyme dissolution)

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Thermostatted cuvette holder (25°C)

  • Quartz cuvettes

B. Reagent Preparation:

  • Assay Buffer: Prepare a 25 mM Tris-HCl buffer containing 500 mM NaCl and adjust the pH to 7.5 at 25°C.[10]

  • Substrate Solution (1.0 mM): Dissolve hippuryl-L-phenylalanine in the Assay Buffer to a final concentration of 1.0 mM. Prepare this solution fresh daily.[10]

  • Enzyme Diluent: Prepare a 1.0 M NaCl solution in deionized water.[10]

  • Enzyme Solution: Immediately before use, dissolve the this compound crystals in cold 10% lithium chloride to a concentration of 1-3 units/mL.[4] Alternatively, for commercially available solutions, dilute the enzyme in the cold Enzyme Diluent to a concentration of 6-12 units/mL.[10]

C. Assay Procedure:

  • Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.[4]

  • Pipette 2.9 mL of the Substrate Solution into a quartz cuvette.

  • Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a blank rate.

  • To initiate the reaction, add 0.1 mL of the diluted Enzyme Solution to the cuvette and mix immediately by inversion.

  • Record the increase in absorbance at 254 nm for approximately 5 minutes.

  • For the blank reaction, add 0.1 mL of the Enzyme Diluent instead of the Enzyme Solution to the substrate and record the change in absorbance.

  • Determine the rate of reaction (ΔA₂₅₄/min) from the initial linear portion of the curve for both the test and blank reactions.

D. Calculation of Enzyme Activity:

One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.

The activity can be calculated using the following formula:

Units/mL enzyme = [(ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * Total Volume (mL) * Dilution Factor] / (Molar Extinction Coefficient * Volume of Enzyme (mL))

  • Total Volume: 3.0 mL

  • Molar Extinction Coefficient of hippuric acid at 254 nm: 0.36 mM⁻¹cm⁻¹

  • Volume of Enzyme: 0.1 mL

Protocol 2: Colorimetric Assay using N-(4-methoxyphenylazoformyl)-Phe-OH

This protocol is based on a commercially available kit and offers a convenient method for determining CPA activity in a 96-well plate format.[7]

A. Materials and Reagents:

  • This compound Assay Kit (containing Assay Buffer, Substrate Solution, this compound control, and Stop Solution)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 350 nm

  • Multichannel pipette

  • Ultrapure water

B. Reagent Preparation:

  • Follow the manufacturer's instructions for preparing the Reaction Mixture and Stop Solution from the provided kit components.[7] Typically, the Reaction Mixture is prepared by mixing the Assay Buffer, Substrate Solution, and ultrapure water.[7]

C. Assay Procedure (96-well plate):

  • Prepare a blank control by adding 100 µL of ultrapure water to the appropriate wells.

  • Prepare test sample wells by adding 1-50 µL of the sample containing this compound. Adjust the final volume to 100 µL with ultrapure water.

  • Prepare a positive control by adding a small volume (e.g., 1-2 µL) of the this compound control enzyme and adjusting the volume to 100 µL with ultrapure water.

  • Initiate the reaction by adding 100 µL of the prepared Reaction Mixture to all wells using a multichannel pipette.

  • Incubate the plate for 5 minutes at 25°C.[7]

  • Stop the reaction by adding 100 µL of Stop Solution to all wells.[7]

  • Read the absorbance at 350 nm using a plate reader.[7]

D. Calculation of Enzyme Activity:

The CPA activity is determined by the decrease in absorbance at 350 nm. The activity of the unknown sample can be calculated by comparing its absorbance change to a standard curve generated using the provided this compound control enzyme.[7] One unit is defined as the amount of enzyme that will hydrolyze 1.0 µmole of N-(4-methoxyphenylazoformyl)-Phe-OH per minute at pH 8.0 at 25°C.[7]

IV. Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a this compound activity assay and the general role of CPA in protein processing.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Add_Substrate Add Substrate to Cuvette Reagent_Prep->Add_Substrate Spectro_Setup Spectrophotometer Setup (Wavelength, Temperature) Spectro_Setup->Add_Substrate Equilibrate Temperature Equilibration Add_Substrate->Equilibrate Add_Enzyme Initiate Reaction (Add Enzyme) Equilibrate->Add_Enzyme Measure_Abs Measure Absorbance Change Add_Enzyme->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate Initial Rate (ΔA/min) Plot_Data->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Caption: Experimental workflow for a quantitative this compound activity assay.

G Proprotein Proprotein / Polypeptide (Inactive Precursor) CPA This compound Proprotein->CPA Substrate Binding Mature_Protein Mature Protein / Peptide (Active Form) CPA->Mature_Protein Catalytic Cleavage Amino_Acid C-terminal Amino Acid (Aromatic/Aliphatic) CPA->Amino_Acid Product Release Biological_Function Downstream Biological Function (e.g., Signaling, Digestion) Mature_Protein->Biological_Function

Caption: Conceptual diagram of this compound's role in protein processing.

References

Application Notes: Carboxypeptidase A for C-Terminal Protein Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA) is a metalloexopeptidase that plays a crucial role in the C-terminal sequencing of proteins and peptides. As a zinc-containing enzyme, it selectively hydrolyzes the peptide bond of C-terminal residues, particularly those with aromatic or bulky aliphatic side chains.[1][2] This enzymatic approach provides valuable information for protein identification, characterization of post-translational modifications, and quality control of recombinant proteins and biopharmaceuticals. Understanding the precise C-terminal sequence is critical for elucidating protein structure-function relationships and ensuring the integrity of therapeutic proteins.

Principle of the Method

The methodology for C-terminal sequencing using this compound involves a time-course digestion of the target protein or peptide. The enzyme sequentially cleaves amino acids from the carboxy-terminus.[3] By collecting aliquots at different time points and analyzing the released amino acids, the C-terminal sequence can be deduced. The amino acid released at the earliest time points corresponds to the C-terminal residue, followed by the penultimate residue, and so on. The rate of release of different amino acids is dependent on the substrate specificity of this compound.

Substrate Specificity and Kinetics

This compound exhibits a strong preference for C-terminal amino acids with aromatic (e.g., Phenylalanine, Tyrosine, Tryptophan) or large, branched aliphatic side chains (e.g., Leucine, Isoleucine, Valine).[4] Conversely, it shows poor activity towards C-terminal Proline, acidic residues (Aspartic acid, Glutamic acid), and basic residues (Lysine, Arginine).[1] For comprehensive C-terminal sequencing, especially when encountering residues not favored by CPA, it is often used in conjunction with other carboxypeptidases like Carboxypeptidase B (for basic residues) and Carboxypeptidase Y (which has a broader specificity).[1]

The kinetic parameters of this compound, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), vary depending on the specific substrate and experimental conditions.

Analytical Techniques

The released amino acids from the this compound digestion are typically identified and quantified using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • HPLC: Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the released amino acids. The separated amino acids are detected, often after derivatization, and their retention times are compared to known standards for identification. Quantification is achieved by integrating the peak areas.

  • Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for this application. It allows for the direct analysis of the peptide mixture at different time points of the digestion. The mass difference between the intact peptide and the successively truncated peptides reveals the identity of the cleaved amino acids, creating a "ladder" of peptide fragments that can be used to read the C-terminal sequence.[5]

Data Presentation

Quantitative data from C-terminal sequencing experiments are best summarized in tables for clear comparison and interpretation. This includes data on enzyme kinetics and time-course analysis of amino acid release.

Table 1: Kinetic Parameters of this compound for Various Substrates
SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
N-(2-Furoyl)glycyl-L-phenylalanine0.53499.2 x 10⁴
N-(2-Furoyl)glycyl-L-tyrosine0.71385.4 x 10⁴
N-(2-Furoyl)glycyl-L-tryptophan0.21221.0 x 10⁵
N-Benzoylglycyl-L-phenylalanine0.27572.1 x 10⁵
N-Benzoylglycyl-L-tyrosine0.45429.3 x 10⁴

Note: Kinetic parameters are dependent on assay conditions (e.g., pH, temperature, buffer composition) and may vary between studies.

Table 2: Time-Course of Amino Acid Release from a Model Peptide
Digestion TimeReleased Phenylalanine (nmol)Released Alanine (nmol)Released Valine (nmol)
20 seconds0.850.150.02
1 minute1.520.450.08
5 minutes2.891.230.35
10 minutes4.102.550.98
30 minutes5.004.322.15
60 minutes5.004.983.89
120 minutes5.005.004.88

Based on a hypothetical 5 nmol peptide with the C-terminal sequence -Val-Ala-Phe. Data is illustrative of a typical time-course experiment.[6]

Experimental Protocols

Protocol 1: C-Terminal Sequencing using this compound and HPLC Analysis

This protocol outlines the digestion of a protein sample with this compound followed by the analysis of the released amino acids by RP-HPLC.

Materials:

  • Purified protein sample (lyophilized or in a suitable buffer)

  • This compound (e.g., from bovine pancreas, treated with diisopropylfluorophosphate to inhibit serine protease contaminants)

  • Digestion Buffer: 0.1 M N-ethylmorpholine acetate, pH 8.5

  • Quenching Solution: 1 M HCl

  • HPLC system with a C18 reversed-phase column

  • Amino acid standards

  • Derivatization reagent (e.g., o-phthalaldehyde, OPA)

  • Mobile phases for HPLC

Procedure:

  • Sample Preparation: Dissolve the purified protein sample in the Digestion Buffer to a final concentration of 1-2 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of this compound in cold, sterile water at a concentration of 1 mg/mL.

  • Time-Course Digestion:

    • Set up a series of microcentrifuge tubes, one for each time point (e.g., 0, 1, 5, 15, 30, 60 minutes).

    • To each tube, add 50 µL of the protein solution.

    • Initiate the reaction by adding this compound to the protein solution at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w). Vortex gently to mix.

    • Incubate the reaction at 37°C.

    • At each designated time point, quench the reaction in the corresponding tube by adding 10 µL of 1 M HCl. The "0 minute" sample is quenched immediately after adding the enzyme.

  • Sample Clarification: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet the precipitated protein and enzyme.

  • Amino Acid Analysis by HPLC:

    • Transfer the supernatant containing the released amino acids to a new tube.

    • Derivatize an aliquot of the supernatant and the amino acid standards with the chosen derivatization reagent according to the manufacturer's protocol.

    • Inject the derivatized samples and standards onto the HPLC system.

    • Separate the amino acids using a suitable gradient on the C18 column.

    • Identify the released amino acids by comparing their retention times to those of the standards.

    • Quantify the amount of each amino acid at each time point by integrating the peak areas.

  • Data Interpretation: Plot the amount of each released amino acid against time. The order of appearance of the amino acids indicates the C-terminal sequence.

Protocol 2: C-Terminal Sequencing using this compound and MALDI-TOF MS Analysis

This protocol describes the use of MALDI-TOF MS to analyze the peptide fragments generated during a time-course digestion with this compound.

Materials:

  • Purified peptide or protein sample

  • This compound

  • Digestion Buffer: 50 mM ammonium (B1175870) bicarbonate, pH 8.0

  • Quenching/Matrix Solution: A saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).

  • MALDI-TOF mass spectrometer

  • MALDI target plate

Procedure:

  • Sample and Enzyme Preparation:

    • Dissolve the peptide/protein sample in the Digestion Buffer to a concentration of approximately 10 pmol/µL.

    • Prepare a fresh solution of this compound in cold, sterile water at a concentration of 0.1 µg/µL.

  • On-Plate Digestion (Time-Course):

    • Spot 1 µL of the peptide/protein solution onto a position on the MALDI target plate and let it air dry.

    • Prepare a digestion mixture by combining the peptide solution and the this compound solution at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Spot 1 µL of the digestion mixture onto separate positions on the MALDI plate for each time point (e.g., 1, 5, 10, 20 minutes). Allow the spots to incubate at room temperature for the designated time.

  • Quenching and Crystallization:

    • At the end of each incubation period, immediately add 1 µL of the Quenching/Matrix Solution to the corresponding spot on the MALDI plate. This stops the enzymatic reaction and co-crystallizes the sample with the matrix.

    • Also, spot 1 µL of the undigested peptide/protein solution and mix with 1 µL of the matrix solution as a zero-time point control.

  • MALDI-TOF MS Analysis:

    • Allow the spots to dry completely.

    • Acquire mass spectra for each spot using the MALDI-TOF mass spectrometer in linear or reflectron positive ion mode.

  • Data Interpretation:

    • Identify the mass of the intact peptide from the control spot.

    • In the spectra from the digested samples, identify the series of peaks with decreasing mass.

    • Calculate the mass difference between successive peaks. Each mass difference corresponds to the mass of a single amino acid residue.

    • The sequence of mass differences from the highest mass (intact peptide) to the lowest corresponds to the C-terminal amino acid sequence.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis cluster_data Data Interpretation protein_prep Protein Sample in Digestion Buffer digestion Time-Course Incubation (e.g., 0-60 min at 37°C) protein_prep->digestion enzyme_prep This compound Solution enzyme_prep->digestion quench Quench Reaction (e.g., with HCl) digestion->quench centrifuge Centrifugation quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (e.g., OPA) supernatant->derivatize hplc RP-HPLC Analysis derivatize->hplc data_analysis Identify & Quantify Released Amino Acids hplc->data_analysis sequence Determine C-Terminal Sequence data_analysis->sequence

Caption: Workflow for C-terminal sequencing using this compound and HPLC analysis.

experimental_workflow_ms cluster_prep Sample Preparation cluster_digestion On-Plate Digestion cluster_analysis Analysis cluster_data Data Interpretation peptide_prep Peptide/Protein Sample in Digestion Buffer spotting Spot Sample & Enzyme on MALDI Plate peptide_prep->spotting enzyme_prep This compound Solution enzyme_prep->spotting incubation Time-Course Incubation (Room Temperature) spotting->incubation quench_matrix Add Quenching/ Matrix Solution incubation->quench_matrix ms_analysis MALDI-TOF MS Analysis quench_matrix->ms_analysis mass_diff Calculate Mass Differences of Peptide Ladder ms_analysis->mass_diff sequence Determine C-Terminal Sequence mass_diff->sequence

Caption: Workflow for C-terminal sequencing using this compound and MALDI-TOF MS analysis.

References

Application Notes and Protocols: Carboxypeptidase A in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA) is a metalloexopeptidase that selectively catalyzes the hydrolysis of C-terminal amino acids from peptides and proteins, demonstrating a preference for residues with aromatic or branched aliphatic side chains.[1] This enzymatic specificity makes CPA a valuable tool in protein chemistry and proteomics, particularly when coupled with mass spectrometry (MS). The combination of CPA digestion and MS analysis provides a powerful method for the C-terminal sequencing of proteins and peptides, which is crucial for protein identification, characterization of post-translational modifications, and quality control of biopharmaceuticals.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in mass spectrometry-based protein analysis.

Applications in Research and Drug Development

The primary application of this compound in conjunction with mass spectrometry is the determination of the C-terminal amino acid sequence of peptides and proteins.[2][3][4][6] This technique is instrumental in:

  • Protein Identification and Characterization: Confirming the identity of a protein by verifying its C-terminal sequence against a database.

  • Analysis of Post-Translational Modifications (PTMs): Identifying C-terminal modifications such as amidation or truncation, which can impact protein function and stability.[7]

  • Quality Control of Recombinant Proteins: Ensuring the integrity of therapeutic proteins and other protein products by verifying their C-terminal sequence and detecting any degradation or heterogeneity.

  • Epitope Mapping: Determining the C-terminal boundaries of antibody epitopes.

  • Proteolytic Processing Studies: Investigating the C-terminal processing of proproteins and prohormones to their active forms.[8]

Experimental Workflow Overview

The general workflow for C-terminal sequencing using this compound and mass spectrometry involves a series of sequential steps. The process begins with the preparation of the protein or peptide sample, followed by enzymatic digestion with CPA. The resulting mixture of truncated peptides is then analyzed by mass spectrometry, typically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, to generate a ladder of peptides differing by a single amino acid. The mass differences between consecutive peaks in the mass spectrum correspond to the mass of the cleaved C-terminal amino acid, allowing for the deduction of the sequence.

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Purification Protein/Peptide Purification & Desalting Denaturation Denaturation (optional) Protein_Purification->Denaturation Derivatization Derivatization (optional) Denaturation->Derivatization CPA_Digestion This compound Digestion Derivatization->CPA_Digestion MALDI_Spotting MALDI Plate Spotting CPA_Digestion->MALDI_Spotting MS_Analysis MALDI-TOF MS Analysis MALDI_Spotting->MS_Analysis Spectral_Analysis Mass Spectrum Analysis MS_Analysis->Spectral_Analysis Sequence_Determination C-Terminal Sequence Determination Spectral_Analysis->Sequence_Determination c_terminal_sequencing_logic Start Mass Spectrum of Digestion Mixture Identify_Full_Length Identify Peak of Full-Length Peptide (M0) Start->Identify_Full_Length Identify_Truncated Identify Ladder of Truncated Peptide Peaks (M1, M2, M3...) Identify_Full_Length->Identify_Truncated Calculate_Difference Calculate Mass Differences (ΔM1 = M0 - M1, ΔM2 = M1 - M2, ...) Identify_Truncated->Calculate_Difference Match_Amino_Acid Match Mass Differences to Amino Acid Residue Masses Calculate_Difference->Match_Amino_Acid Determine_Sequence Determine C-Terminal Sequence (Amino Acid 1, Amino Acid 2, ...) Match_Amino_Acid->Determine_Sequence End Final C-Terminal Sequence Determine_Sequence->End

References

Application Notes and Protocols for Carboxypeptidase A Digestion in Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A is a metalloexopeptidase that selectively catalyzes the hydrolysis of C-terminal amino acids from peptides and proteins, demonstrating a preference for residues with aromatic or bulky aliphatic side chains.[1] This enzymatic activity is a powerful tool in protein chemistry, particularly for peptide mapping and C-terminal sequence analysis. By conducting a time-course digestion, a "ladder" of peptides is generated, each differing by one amino acid from the C-terminus. Subsequent analysis of this peptide mixture by mass spectrometry allows for the determination of the C-terminal sequence and the verification of the integrity of a protein therapeutic. This technique is crucial for protein characterization, quality control in biopharmaceutical development, and the identification of post-translational modifications.

Principle of the Method

The core of this technique lies in the controlled, time-dependent enzymatic digestion of a peptide or protein with this compound. Aliquots of the reaction are taken at specific time intervals and the enzymatic activity is immediately quenched. This creates a series of peptide fragments, where each successive fragment is one amino acid shorter from the C-terminal end. This mixture of the original peptide and its truncated forms is then analyzed by mass spectrometry, typically MALDI-TOF MS. By calculating the mass differences between the successive peaks in the mass spectrum, the identity of the released amino acids can be deduced, thereby revealing the C-terminal sequence.[2]

Applications

  • C-Terminal Sequencing: Determination of the amino acid sequence at the C-terminus of a protein or peptide.[3]

  • Protein Identification and Characterization: Confirmation of the primary structure of recombinant proteins and biotherapeutics.[4]

  • Analysis of Post-Translational Modifications: Identification of C-terminal modifications that can impact the function and stability of a protein.

  • Quality Control of Biopharmaceuticals: Ensuring the integrity of the C-terminus of monoclonal antibodies and other protein-based drugs.

Experimental Protocols

Materials
  • This compound (from bovine pancreas, treated with diisopropylfluorophosphate to inhibit contaminating endopeptidases)

  • Peptide/Protein of Interest

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Tris-HCl

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN)

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix for MALDI-TOF MS

  • Milli-Q or equivalent high-purity water

Protocol 1: Time-Course Digestion of a Peptide for C-Terminal Sequencing

This protocol is designed for the C-terminal sequencing of a purified peptide.

  • Sample Preparation:

    • Dissolve the purified peptide in 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl to a final concentration of 1 mg/mL.

  • Enzyme Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water. Immediately before use, dilute the enzyme stock to 0.1 mg/mL in the same buffer.

  • Enzymatic Digestion:

    • Combine the peptide solution and the diluted this compound solution to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the enzymatic reaction by mixing the aliquot with an equal volume of 1% (v/v) Trifluoroacetic Acid (TFA).

  • Sample Preparation for MALDI-TOF MS:

    • For each time point, mix 1 µL of the quenched reaction mixture with 1 µL of a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA directly on the MALDI target plate.

    • Allow the spots to air dry completely.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra for each time point using a MALDI-TOF mass spectrometer in positive ion, linear mode.

    • Analyze the spectra to identify the masses of the full-length peptide and the successively truncated peptide fragments.

Protocol 2: On-Plate Digestion for Rapid Peptide Mapping

This protocol is a faster alternative for generating a peptide ladder directly on the MALDI target plate.

  • Sample and Matrix Preparation:

    • Prepare a solution of the peptide of interest at 10 pmol/µL in 0.1% TFA.

    • Prepare a saturated solution of CHCA matrix in 50% acetonitrile/0.1% TFA.

    • Prepare serial dilutions of Carboxypeptidase Y (as a more aggressive alternative for on-plate digestion) in 50 mM MES, pH 6.5, to concentrations of 2.4 x 10⁻³, 1.2 x 10⁻³, and 8 x 10⁻⁴ U/µL.[5]

  • On-Plate Digestion:

    • Spot 1 µL of the peptide solution onto the MALDI target plate and allow it to air dry.

    • To the dried peptide spot, add 1 µL of one of the Carboxypeptidase Y dilutions.

    • Place the MALDI plate in a humid chamber and incubate at 37°C for 5 minutes.[5]

  • Reaction Quenching and Crystallization:

    • After incubation, add 1 µL of the CHCA matrix solution to the spot to stop the reaction.[5]

    • Allow the spot to crystallize at room temperature.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra as described in Protocol 1.

Data Presentation

The data from a time-course digestion experiment can be effectively summarized in a table that correlates incubation time with the observed molecular weights of the peptide fragments. This allows for a clear visualization of the sequential cleavage of C-terminal amino acids.

Table 1: Time-Course Digestion of Glucagon with this compound

Incubation Time (minutes)Observed Mass (Da)Peptide FragmentC-Terminal Amino AcidAmino Acid Removed
03482.8Full-Length GlucagonAsn-
53368.7Glucagon (1-28)ThrAsn
153267.6Glucagon (1-27)MetThr
303136.5Glucagon (1-26)LeuMet
603023.4Glucagon (1-25)GlnLeu
1202895.3Glucagon (1-24)TrpGln

Note: The masses presented are hypothetical and for illustrative purposes, calculated based on the known sequence of glucagon.

Visualizations

Experimental Workflow

G This compound Digestion Workflow for Peptide Mapping cluster_prep Sample & Enzyme Preparation cluster_digest Time-Course Digestion cluster_quench Reaction Quenching cluster_analysis Mass Spectrometry Analysis peptide Peptide/Protein Sample reaction Incubate at 37°C peptide->reaction enzyme This compound enzyme->reaction buffer Digestion Buffer (e.g., Tris-HCl, pH 7.5) buffer->reaction aliquot_0 t=0 min reaction->aliquot_0 aliquot_1 t=5 min reaction->aliquot_1 aliquot_2 t=15 min reaction->aliquot_2 aliquot_3 t=30 min reaction->aliquot_3 aliquot_n t=... min reaction->aliquot_n quench Add 1% TFA aliquot_0->quench aliquot_1->quench aliquot_2->quench aliquot_3->quench aliquot_n->quench maldi MALDI-TOF MS quench->maldi data Data Analysis maldi->data

Caption: Workflow for this compound Digestion.

C-Terminal Sequencing Logic

G Logical Flow of C-Terminal Sequencing cluster_peptide Peptide Structure cluster_digestion This compound Digestion cluster_fragments Generated Peptide Ladder cluster_ms Mass Spectrometry cluster_analysis Data Interpretation peptide N-terminus ... AA(n-2) AA(n-1) AA(n) C-terminus enzyme This compound peptide->enzyme ms MALDI-TOF MS peptide->ms t=0 enzyme->peptide Cleaves frag1 N-terminus ... AA(n-2) AA(n-1) enzyme->frag1 Generates frag2 N-terminus ... AA(n-2) frag1->frag2 Further Cleavage frag1->ms t=1 frag2->ms t=2 analysis Mass(peptide) - Mass(frag1) = Mass(AA(n)) Mass(frag1) - Mass(frag2) = Mass(AA(n-1)) ms->analysis Provides Masses

Caption: Logic of C-Terminal Sequencing via Digestion.

References

Application Notes and Protocols for Recombinant Carboxypeptidase A Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression and purification of recombinant carboxypeptidase A (CPA), a zinc-containing metalloprotease crucial in various biological processes and a target of interest in drug development. The following sections offer comprehensive experimental workflows, from gene expression in various systems to multi-step protein purification, designed to yield high-purity, active enzyme for downstream applications.

Introduction to Recombinant this compound

This compound (EC 3.4.17.1) is an exopeptidase that catalyzes the hydrolysis of C-terminal peptide bonds, preferentially cleaving residues with aromatic or branched aliphatic side chains. Its role in digestion and protein maturation has made it a subject of extensive research. The production of recombinant CPA is essential for structural and functional studies, as well as for the screening of potential therapeutic inhibitors. This document outlines optimized methods for producing and purifying recombinant CPA using common laboratory expression systems and chromatography techniques.

Expression of Recombinant this compound

The choice of expression system is critical for obtaining properly folded and active recombinant CPA. Below are protocols for expression in Escherichia coli, Pichia pastoris, and Human Embryonic Kidney (HEK293) cells.

Expression in Escherichia coli

E. coli is a cost-effective and rapid system for protein expression. However, expressing mammalian proteins like CPA can lead to the formation of insoluble inclusion bodies. To enhance solubility, CPA is often expressed as a fusion protein with partners like thioredoxin.

Experimental Protocol: Expression of Thioredoxin-His-tagged Prothis compound in E. coli

  • Vector Construction:

    • The cDNA sequence encoding for prothis compound is cloned into an E. coli expression vector, such as pET-32a(+), which provides an N-terminal thioredoxin (Trx) tag and a hexahistidine (His6) tag for affinity purification.

  • Transformation:

    • Transform a suitable E. coli expression strain, such as BL21(DE3) or a strain deficient in thioredoxin reductase (e.g., AD494), with the expression vector. Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection.

  • Cell Culture and Induction:

    • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.

    • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

    • To improve the yield of soluble protein, lower the culture temperature to 16-23°C before induction.[1]

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[2]

    • Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Expression in Pichia pastoris

The yeast Pichia pastoris is an excellent system for secreting properly folded and glycosylated proteins. The use of the methanol-inducible alcohol oxidase 1 (AOX1) promoter allows for high-level protein expression.

Experimental Protocol: Secreted Expression of Procarboxypeptidase A2 in P. pastoris

  • Vector Construction:

    • Clone the cDNA of human procarboxypeptidase A2 into a P. pastoris expression vector, such as pPIC9K. This vector contains the AOX1 promoter for methanol-inducible expression and the α-mating factor signal sequence for secretion of the recombinant protein into the culture medium.[3]

  • Transformation and Selection:

    • Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., GS115) by electroporation.

    • Select for positive transformants on minimal dextrose (MD) plates. High-level expression is often achieved with multicopy integrants, which can be selected on plates containing increasing concentrations of G418.[4]

  • Cell Culture and Induction:

    • Inoculate a single colony into 25 mL of Buffered Glycerol-Complex Medium (BMGY) and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.

    • Harvest the cells by centrifugation and resuspend them in 100 mL of Buffered Methanol-Complex Medium (BMMY) to an OD600 of 1.0 to induce expression.

    • Add methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.

    • Continue incubation for 96-120 hours at 30°C with vigorous shaking.[4]

  • Harvesting the Supernatant:

    • After induction, centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted recombinant procarboxypeptidase A2, and store it at -80°C or proceed directly to purification.

Expression in HEK293 Cells

Mammalian expression systems, such as HEK293 cells, are ideal for producing recombinant proteins with complex post-translational modifications that closely mimic the native protein.

Experimental Protocol: Transient Expression of this compound in HEK293F Cells

  • Cell Culture:

    • Culture HEK293F cells in a suitable serum-free suspension culture medium (e.g., FreeStyle 293 Expression Medium) in shaker flasks at 37°C, 120 rpm, and 5% CO2.[5]

    • Maintain the cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.

  • Transfection:

    • On the day of transfection, ensure the cell density is approximately 1.0 x 10^6 cells/mL.[5]

    • For a 300 mL culture, dilute 300 µg of the expression vector DNA (containing the CPA gene) into 30 mL of PBS.[5]

    • Use a transient transfection reagent, such as polyethylenimine (PEI). Add 1.2 mL of a 0.5 mg/mL PEI solution to the DNA solution, vortex, and incubate for 20 minutes at room temperature.[5]

    • Add the DNA-PEI mixture to the cell culture.

  • Protein Expression and Harvesting:

    • Continue to incubate the transfected cells for 48-72 hours.

    • Harvest the entire culture and centrifuge at 3,000 x g for 15 minutes to pellet the cells.

    • If the protein is secreted, collect the supernatant. If it is intracellular, collect the cell pellet for lysis.

Purification of Recombinant this compound

A multi-step purification strategy is typically required to achieve high purity. The following protocols describe affinity chromatography, ion exchange chromatography, and size exclusion chromatography steps.

Step 1: Affinity Chromatography (IMAC) for His-tagged CPA

Immobilized Metal Affinity Chromatography (IMAC) is a robust first-step purification for His-tagged proteins.

Experimental Protocol: IMAC Purification

  • Cell Lysis (for intracellular expression):

    • Resuspend the cell pellet from a 1 L E. coli culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Column Equilibration:

    • Equilibrate a Ni-NTA affinity column (5 mL bed volume) with 10 column volumes (CV) of lysis buffer.

  • Sample Loading:

    • Load the clarified lysate or the culture supernatant (if the protein is secreted and His-tagged) onto the equilibrated column at a flow rate of 1 mL/min.

  • Washing:

    • Wash the column with 10-15 CV of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound protein with 5 CV of elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

    • Collect 1 mL fractions and analyze them by SDS-PAGE to identify fractions containing the purified protein.

Step 2: Ion Exchange Chromatography (IEX)

Ion exchange chromatography separates proteins based on their net surface charge. This step is effective for removing remaining protein contaminants after affinity chromatography.

Experimental Protocol: Anion Exchange Chromatography

  • Buffer Exchange:

    • Pool the fractions containing the protein from the IMAC step and exchange the buffer to a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) using dialysis or a desalting column.

  • Column Equilibration:

    • Equilibrate an anion exchange column (e.g., Q-Sepharose) with 10 CV of the IEX binding buffer.

  • Sample Loading and Elution:

    • Load the buffer-exchanged sample onto the column.

    • Wash the column with 5 CV of binding buffer.

    • Elute the protein using a linear gradient of 0-1 M NaCl in the binding buffer over 20 CV.

    • Collect fractions and analyze by SDS-PAGE.

Step 3: Size Exclusion Chromatography (SEC) - Polishing Step

Size exclusion chromatography, also known as gel filtration, separates proteins based on their size and is an excellent final "polishing" step to remove aggregates and other remaining impurities.

Experimental Protocol: SEC for Final Purification

  • Sample Concentration:

    • Pool the fractions containing the purified protein from the IEX step and concentrate them to a small volume (1-2 mL) using a centrifugal filter unit.

  • Column Equilibration:

    • Equilibrate a size exclusion column (e.g., Superdex 75 or Superdex 200, depending on the molecular weight of the protein) with 2 CV of the final storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Sample Injection and Elution:

    • Inject the concentrated protein sample onto the column.

    • Elute the protein with 1.5 CV of the storage buffer at a constant flow rate.

    • Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing the pure monomeric protein.

Quantitative Data Summary

The following table summarizes typical yields and purity obtained for recombinant this compound from different expression systems.

Expression SystemProtein FormPurification Method(s)YieldPuritySpecific ActivityReference
E. coliThioredoxin-Prothis compound FusionIMAC~4 mg/L>95%Comparable to native enzyme after activation[6]
Pichia pastorisSecreted Human Procarboxypeptidase A2Ion Exchange and Gel Filtration~410 mg/L>95%16474 RFU mg protein-1 min-1[7]
Pichia pastorisSecreted Aspergillus niger CarboxypeptidaseAmmonium Sulfate Precipitation, Dialysis, IEX--495.7 U/mg[4]
HEK293 CellsSecreted Human Carboxypeptidase M-->95%>40,000 pmol/min/µg

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the expression and purification of recombinant this compound.

Expression_Workflow cluster_ecoli E. coli Expression cluster_pichia Pichia pastoris Expression cluster_hek HEK293 Expression ecoli_cloning Vector Construction (pET-32a-CPA) ecoli_transform Transformation (BL21(DE3)) ecoli_cloning->ecoli_transform ecoli_culture Cell Culture & Induction (IPTG) ecoli_transform->ecoli_culture ecoli_harvest Cell Harvesting ecoli_culture->ecoli_harvest pichia_cloning Vector Construction (pPIC9K-CPA) pichia_transform Transformation (GS115) pichia_cloning->pichia_transform pichia_culture Cell Culture & Induction (Methanol) pichia_transform->pichia_culture pichia_harvest Harvest Supernatant pichia_culture->pichia_harvest hek_culture Cell Culture hek_transfect Transient Transfection (PEI) hek_culture->hek_transfect hek_expression Protein Expression hek_transfect->hek_expression hek_harvest Harvest Cells/ Supernatant hek_expression->hek_harvest

Caption: Workflow for recombinant this compound expression in different host systems.

Purification_Workflow start Clarified Cell Lysate or Culture Supernatant imac Step 1: Affinity Chromatography (IMAC - His-tag) start->imac Capture iex Step 2: Ion Exchange Chromatography (IEX) imac->iex Intermediate Purification sec Step 3: Size Exclusion Chromatography (SEC - Polishing) iex->sec Polishing end Pure this compound sec->end

Caption: A typical multi-step purification workflow for recombinant this compound.

References

Application Notes and Protocols for Commercially Available Carboxypeptidase A Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of commercially available carboxypeptidase A (CPA), its applications, and detailed protocols for its use in research and drug development. This compound is a metalloexopeptidase that selectively catalyzes the hydrolysis of C-terminal peptide bonds, showing a preference for residues with aromatic or bulky aliphatic side chains.[1][2][3] This property makes it a valuable tool in protein chemistry and drug discovery.

Overview of Commercially Available this compound

This compound is primarily isolated from bovine pancreas and is available from various commercial suppliers.[2][4] The enzyme is a metalloenzyme containing a zinc ion essential for its catalytic activity.[1] Commercial preparations are typically supplied as crystalline suspensions in aqueous solutions and may be treated with agents like Phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit contaminating proteases such as trypsin and chymotrypsin.[4][5]

Product Specifications

The following table summarizes typical specifications for commercially available this compound enzymes. Researchers should always refer to the supplier-specific certificate of analysis for lot-specific data.

ParameterTypical SpecificationSource
Source Bovine Pancreas[2][4][5]
Form Aqueous suspension, 2X crystallized[4][5]
Specific Activity ≥35 to ≥50 units/mg protein[5]
Molecular Weight ~35 kDa
Purity May be treated with PMSF to minimize tryptic and chymotryptic activity[5]
Storage Temperature 2-8°C[4]
Unit Definition One unit hydrolyzes 1.0 µmole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.[5][6]

Key Applications

Protein Chemistry: C-Terminal Sequencing

This compound is a classical tool for the determination of C-terminal amino acid sequences of proteins and peptides.[7][8] By incubating a protein with CPA and analyzing the released amino acids over time, the C-terminal sequence can be deduced. The rate of release of different amino acids provides information about their position in the sequence.[3] This method is often used to confirm protein identity, identify post-translational modifications, or characterize proteolytic processing events.[9] It is important to note that CPA has limited to no activity on C-terminal Proline, Arginine, Lysine, Aspartic acid, and Glutamic acid residues.[3]

Drug Development: Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

In the field of oncology, CPA is utilized in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This strategy involves targeting a CPA-antibody conjugate to tumor cells.[10][11] A non-toxic prodrug is then administered, which is selectively converted into a potent cytotoxic agent by the localized CPA at the tumor site.[10][12] A notable example is the conversion of a methotrexate-alanine prodrug to the active drug methotrexate, which inhibits DNA synthesis in cancer cells.[10][11] This approach increases the therapeutic index of the chemotherapy agent by minimizing systemic toxicity.

Experimental Protocols

Protocol for this compound Activity Assay

This protocol is based on the method of Folk and Schirmer (1963) and measures the hydrolysis of hippuryl-L-phenylalanine by monitoring the increase in absorbance at 254 nm.[5]

Materials:

  • This compound enzyme

  • 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl[5]

  • 1.0 mM Hippuryl-L-phenylalanine in 0.025 M Tris-HCl, pH 7.5 with 0.5 M NaCl[5][6]

  • 10% Lithium chloride (for dissolving enzyme crystals)[5]

  • Spectrophotometer with temperature control at 25°C

  • Quartz cuvettes

Procedure:

  • Enzyme Preparation: Dissolve the CPA crystals in cold 10% lithium chloride to a concentration of 1-3 units/ml. Ensure the solution is clear before use.[5] For assay purposes, further dilute the enzyme in the Tris-HCl/NaCl buffer to a concentration of 4-8 units/mL.

  • Spectrophotometer Setup: Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.[5]

  • Reaction Mixture: In a quartz cuvette, pipette 2.9 ml of the 1.0 mM hippuryl-L-phenylalanine substrate solution.[6]

  • Equilibration: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the substrate to reach 25°C and to establish a blank rate.[5]

  • Initiate Reaction: Add 0.1 ml of the diluted enzyme solution to the cuvette, mix by inversion, and immediately start recording the absorbance at 254 nm.[5][6]

  • Data Acquisition: Record the increase in absorbance for 3-5 minutes.[5]

  • Calculation: Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.[5] Calculate the enzyme activity using the following formula: Units/mg = (ΔA₂₅₄/min) / (0.36 x mg enzyme/ml reaction mixture)[5] Where 0.36 is the millimolar extinction coefficient of hippuric acid at 254 nm.[6]

Workflow for this compound Activity Assay

ActivityAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis EnzymePrep Prepare Enzyme Solution (1-3 U/ml in 10% LiCl) AddEnzyme Add Enzyme to Initiate EnzymePrep->AddEnzyme SubstratePrep Prepare Substrate Solution (1.0 mM Hippuryl-L-Phe) Equilibrate Equilibrate Substrate in Cuvette (25°C) SubstratePrep->Equilibrate Equilibrate->AddEnzyme Measure Record A254 Increase AddEnzyme->Measure CalculateRate Determine ΔA254/min Measure->CalculateRate CalculateActivity Calculate Specific Activity CalculateRate->CalculateActivity

Caption: Workflow for determining this compound activity.

Protocol for C-Terminal Protein Sequencing

This protocol provides a general framework for C-terminal sequencing using CPA. Optimization may be required depending on the protein of interest.

Materials:

  • Purified protein sample

  • This compound enzyme

  • Reaction buffer (e.g., 0.1 M N-ethylmorpholine acetate, pH 8.5)

  • Stop solution (e.g., 1 M HCl)

  • Internal standard for amino acid analysis

  • Amino acid analysis system (e.g., HPLC-based)

Procedure:

  • Protein Preparation: The protein of interest must be purified and buffer-exchanged into a volatile buffer to avoid interference with subsequent analysis.[7]

  • Enzyme-to-Substrate Ratio: Determine the optimal enzyme-to-substrate ratio. A typical starting point is a 1:50 to 1:100 molar ratio of CPA to the protein sample.

  • Time-Course Digestion: a. Prepare a reaction mixture containing the purified protein in the reaction buffer. b. Add CPA to initiate the digestion. c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture. d. Immediately stop the reaction in each aliquot by adding the stop solution to lower the pH.

  • Sample Analysis: a. Add an internal standard to each timed aliquot. b. Analyze the released amino acids in each aliquot using an amino acid analyzer.[7]

  • Data Interpretation: a. Quantify the amount of each amino acid released at each time point. b. Plot the amount of each released amino acid against time. c. The amino acid that is released first and at the highest rate is the C-terminal residue. The subsequent amino acids released indicate their order in the C-terminal sequence.

Workflow for C-Terminal Protein Sequencing with CPA

CTerminalSequencing Start Purified Protein Sample Digest Incubate with this compound Start->Digest TimePoints Collect Aliquots at Different Time Points Digest->TimePoints StopReaction Stop Reaction (e.g., add HCl) TimePoints->StopReaction Analyze Amino Acid Analysis (HPLC) StopReaction->Analyze Interpret Plot Amino Acid Release vs. Time Analyze->Interpret Sequence Deduce C-Terminal Sequence Interpret->Sequence

Caption: Workflow for C-terminal protein sequencing using CPA.

Factors Influencing this compound Activity

pH and Temperature: Bovine pancreatic CPA typically exhibits optimal activity at a neutral to slightly alkaline pH, with a standard assay condition of pH 7.5.[5][6] The optimal temperature for the standard assay is 25°C.[5] Studies have shown that neutral pH values contribute to the thermal stability of the enzyme.[13] A recombinant CPA from Aspergillus niger showed optimal activity at pH 6.0 and 45°C.[14]

Inhibitors: As a metalloenzyme, CPA is inhibited by metal-chelating agents such as EDTA and 1,10-phenanthroline. Additionally, potato tuber carboxypeptidase inhibitor is a known protein inhibitor of CPA.

Concluding Remarks

Commercially available this compound is a robust and versatile enzyme for various research and development applications. Its well-characterized specificity and activity make it an indispensable tool for protein analysis and a promising component in targeted drug delivery systems. The protocols provided herein serve as a starting point, and optimization based on specific experimental contexts is encouraged for achieving the best results.

References

Application Notes and Protocols: Synthesis of Specific Substrates for Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis and application of specific substrates for Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase. CPA plays a crucial role in digestive processes and is implicated in various physiological and pathological pathways, including neuropeptide processing and cancer.[1][2] These notes are intended to guide researchers in the preparation and use of chromogenic and fluorescent substrates for studying CPA activity and for the development of novel inhibitors.

Substrate Specificity and Kinetic Parameters

This compound preferentially hydrolyzes the peptide bond at the C-terminus of proteins and peptides, showing a strong preference for residues with aromatic or large aliphatic side chains.[3][4][5][6] The specificity can vary between different isoforms of the enzyme, such as CPA1, CPA2, and CPA4.[1][6] For instance, CPA1 has a preference for smaller hydrophobic residues, while CPA2 favors bulkier side chains like tryptophan.[2] CPA4 exhibits a broad specificity for hydrophobic C-terminal amino acids including Phe, Leu, Ile, Met, Tyr, and Val.[1]

The efficiency of cleavage for various substrates is summarized by the kinetic parameters Km, kcat, and the specificity constant kcat/Km. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.

Table 1: Kinetic Parameters of Chromogenic Substrates for Human Carboxypeptidase A4 (CPA4)

Substrate (FA-Phe-X)kcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
FA-Phe-Phe1.8 ± 0.118 ± 20.1
FA-Phe-Leu1.5 ± 0.125 ± 30.06
FA-Phe-Ile0.9 ± 0.120 ± 30.045
FA-Phe-Met1.2 ± 0.133 ± 50.036
FA-Phe-Tyr1.3 ± 0.140 ± 60.033
FA-Phe-Val0.6 ± 0.125 ± 40.024
FA-Phe-Trp2.5 ± 0.2125 ± 150.02

Data adapted from reference[1]. Reactions were performed in 50 mM Tris-HCl, 100 mM NaCl, pH 7.5, at 37 °C.

Experimental Protocols

Synthesis of a Chromogenic Substrate: 3-(2-furyl)acryloyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe)

This protocol is based on the method described by Blumberg et al. and is suitable for synthesizing a range of 3-(2-furyl)acryloyl (FA) dipeptide substrates.[1]

Materials:

Procedure:

Step 1: Activation of FA-Phe with N-hydroxysuccinimide

  • Dissolve 15 mmol of FA-Phe and 15 mmol of N-hydroxysuccinimide in 60 ml of a 1:1 mixture of dioxane and dimethylformamide.[1]

  • Cool the solution to 4 °C in an ice bath.[1]

  • Add 15 mmol of dicyclohexylcarbodiimide (DCC) to the cooled solution.[1]

  • Stir the reaction mixture at 4 °C for 16 hours.[1] A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the mixture to remove the DCU precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude FA-Phe-N-hydroxysuccinimide ester.

Step 2: Coupling of FA-Phe-NHS with L-Phenylalanine

  • Dissolve the crude FA-Phe-NHS ester and 15 mmol of L-phenylalanine in a suitable solvent such as DMF.

  • Add 1.2 equivalents of a base, such as triethylamine (TEA), to the solution to neutralize the amino acid salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure FA-Phe-Phe substrate.

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification A FA-Phe + NHS B FA-Phe-NHS Ester A->B DCC, 4°C, 16h D Crude FA-Phe-Phe B->D TEA, RT, 24h C L-Phenylalanine C->D E Work-up & Column Chromatography D->E F Pure FA-Phe-Phe E->F

Caption: Workflow for the synthesis of FA-Phe-Phe.

Synthesis of a Fluorescent Substrate: Dansyl-Sarcosine-Amino Acid/Peptide

This protocol outlines a general strategy for creating fluorescent carboxypeptidase substrates using dansylated sarcosine (B1681465) (DS) as a fluorophore.[7]

Materials:

  • Dansyl chloride

  • Sarcosine

  • Amino acid or peptide with a free C-terminus

  • Coupling reagents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for deprotection if using protected amino acids

  • HPLC for purification

Procedure:

Step 1: Synthesis of Dansyl-Sarcosine (DS)

  • Dissolve sarcosine in an aqueous solution of sodium bicarbonate.

  • Add a solution of dansyl chloride in acetone (B3395972) dropwise while stirring vigorously at room temperature.

  • Maintain the pH of the reaction mixture around 9-10 by adding more sodium bicarbonate solution as needed.

  • Stir the reaction for 4-6 hours.

  • Acidify the solution with 1 M HCl to precipitate the dansyl-sarcosine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Coupling of Dansyl-Sarcosine with an Amino Acid or Peptide

  • Dissolve dansyl-sarcosine, the desired C-terminal amino acid or peptide (with N-terminus protection if necessary), and coupling reagents (e.g., HATU, HOBt) in DMF.

  • Add DIPEA to the mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

Step 3: Deprotection and Purification

  • If protected amino acids were used, remove the protecting groups (e.g., with TFA for Boc-protected amines).

  • Purify the crude fluorescent substrate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the substrate by mass spectrometry.

This compound Activity Assay

This is a general protocol for determining CPA activity using a chromogenic or fluorescent substrate.

Materials:

  • Purified this compound

  • Synthetic substrate (e.g., FA-Phe-Phe or a dansylated peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)[1]

  • 96-well microplate (for high-throughput screening)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of the substrate in the assay buffer.

  • Prepare serial dilutions of the substrate in the assay buffer to determine kinetic parameters.

  • Add the substrate solutions to the wells of a 96-well plate.

  • Initiate the reaction by adding a small volume of a dilute solution of this compound to each well.

  • Immediately place the plate in a plate reader and measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorescent substrates) over time at a constant temperature (e.g., 37 °C).[1]

  • The rate of the reaction is determined from the initial linear portion of the progress curve.

  • For chromogenic substrates like FA-Phe-Phe, the cleavage is monitored by the decrease in absorbance at around 340-350 nm.[8][9]

  • Calculate the initial velocity (V₀) at each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Substrate Dilutions R1 Add Substrate to Plate P1->R1 P2 Prepare Enzyme Solution R2 Initiate with Enzyme P2->R2 R1->R2 R3 Incubate at Constant Temperature R2->R3 D1 Monitor Absorbance/Fluorescence Change R3->D1 D2 Calculate Initial Velocity (V₀) D1->D2 D3 Determine Kinetic Parameters (Km, kcat) D2->D3

Caption: General workflow for a CPA activity assay.

Role of this compound in Peptide Processing

This compound is a key enzyme in the final stages of protein digestion, but it also plays significant roles in the processing of bioactive peptides and hormones. For example, CPA4 is thought to function in neuropeptide processing and regulation in the extracellular environment.[1] The enzyme specifically removes C-terminal hydrophobic amino acids, which can lead to the activation, inactivation, or modulation of the peptide's biological activity.

Peptide_Processing Propeptide Pro-peptide (Inactive Precursor) CPA This compound Propeptide->CPA ActivePeptide Active Peptide CPA->ActivePeptide Cleavage AminoAcid C-terminal Hydrophobic Amino Acid CPA->AminoAcid Release

Caption: Role of CPA in peptide activation.

References

Application Notes and Protocols for Determining Protein Primary Structure using Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the primary structure of a protein, the linear sequence of its amino acids, is a fundamental step in understanding its function, mechanism of action, and in the development of protein-based therapeutics. While Edman degradation has been the cornerstone for N-terminal sequencing, the determination of the C-terminal sequence has presented unique challenges. Carboxypeptidase A, a metalloexopeptidase, is a valuable enzymatic tool for elucidating the C-terminal amino acid sequence of proteins and peptides. This document provides detailed application notes and protocols for the use of this compound in protein primary structure determination.

This compound sequentially cleaves amino acid residues from the carboxyl-terminus (C-terminus) of a polypeptide chain.[1] The rate of cleavage is dependent on the specific C-terminal amino acid, with a notable preference for residues with aromatic or large aliphatic side chains.[2][3] By analyzing the released amino acids over time, the C-terminal sequence can be deduced. This method is particularly useful for confirming protein identity, characterizing post-translational modifications, and ensuring the integrity of recombinant proteins in drug development.

Principle of the Method

The core of the method involves the controlled enzymatic digestion of a purified protein or peptide with this compound. The enzyme catalyzes the hydrolysis of the peptide bond adjacent to the C-terminal amino acid, releasing it. This exposes a new C-terminal residue, which then becomes the substrate for the next cleavage event. By collecting aliquots at different time points and identifying the released amino acids, a time-course of amino acid liberation is established. The first amino acid to be released in significant quantities is the C-terminal residue, followed by the penultimate residue, and so on. The released amino acids are typically identified and quantified using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Data Presentation

This compound Substrate Specificity

The efficiency of this compound cleavage is highly dependent on the identity of the C-terminal amino acid. The following table summarizes the relative cleavage rates for different C-terminal residues.

C-Terminal Amino AcidRelative Rate of CleavageComments
PhenylalanineVery HighAromatic side chain, preferred substrate.
TyrosineVery HighAromatic side chain, preferred substrate.
TryptophanVery HighAromatic side chain, preferred substrate.
LeucineHighBranched aliphatic side chain.
IsoleucineHighBranched aliphatic side chain.
ValineModerateBranched aliphatic side chain.
AlanineModerateSmall aliphatic side chain.
GlycineLowSmallest side chain, cleaved slowly.
ProlineNot CleavedThe imino acid structure of proline is resistant to cleavage by this compound.[4]
ArginineNot CleavedPositively charged side chain; requires Carboxypeptidase B.[4]
LysineNot CleavedPositively charged side chain; requires Carboxypeptidase B.[4]
Aspartic AcidNot CleavedNegatively charged side chain.[4]
Glutamic AcidNot CleavedNegatively charged side chain.[4]
Kinetic Parameters of Carboxypeptidase A4 (CPA4) with Peptide Substrates

The following table presents kinetic data for the hydrolysis of various biological peptides by human carboxypeptidase A4, illustrating the enzyme's substrate specificity.[5]

SubstrateC-Terminal SequenceKm (μM)kcat (min⁻¹)kcat/Km (μM⁻¹min⁻¹)
Neurotensin...-Ile-Leu0.32914.443.8
Met-enkephalin-Arg-Phe...-Arg-Phe9.2387.09.43
Apelin-13...-Pro-Phe10.53.510.334
Dynorphin A (1-13)...-Arg-Ile4.880.090.018
Angiotensin II...-Pro-Phe14.50.050.003

Experimental Protocols

Protein/Peptide Preparation

Objective: To prepare a pure and suitably buffered protein or peptide sample for this compound digestion.

Materials:

  • Purified protein or peptide sample

  • Volatile buffer (e.g., 50 mM N-ethylmorpholine acetate, pH 8.5)

  • Ultra-pure water

Protocol:

  • Ensure the protein/peptide sample is of high purity (>95%), as contaminating proteins will interfere with the analysis.

  • The sample should be free of denaturants and salts that may inhibit enzyme activity. If necessary, perform buffer exchange by dialysis, size-exclusion chromatography, or repeated concentration/dilution using a centrifugal filter unit.

  • The final sample should be dissolved in a volatile buffer to facilitate subsequent analysis by mass spectrometry. A recommended buffer is 50 mM N-ethylmorpholine acetate, pH 8.5.

  • The final protein concentration should be between 0.5 and 2 mg/mL.

This compound Digestion

Objective: To perform a time-course digestion of the protein/peptide sample with this compound.

Materials:

  • Prepared protein/peptide sample

  • This compound (e.g., bovine pancreatic CPA, treated with diisopropylfluorophosphate to inhibit contaminating serine proteases)

  • Enzyme diluent (e.g., 10% LiCl)

  • Reaction buffer (e.g., 50 mM N-ethylmorpholine acetate, pH 8.5)

  • Stop solution (e.g., 1 M HCl or 10% trifluoroacetic acid)

  • Thermomixer or water bath set to 37°C

Protocol:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the enzyme diluent.

  • In a microcentrifuge tube, combine the protein/peptide sample with the reaction buffer.

  • Equilibrate the protein/peptide solution at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the protein solution. The recommended enzyme to substrate ratio (w/w) is typically between 1:20 and 1:100. The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction in the aliquot by adding the stop solution to lower the pH to ~2.

  • Place the quenched aliquots on ice or freeze at -20°C until analysis.

Analysis of Released Amino Acids by HPLC

Objective: To separate, identify, and quantify the amino acids released during the this compound digestion.

Materials:

  • Quenched reaction aliquots

  • Amino acid standards

  • Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines)

  • HPLC system with a fluorescence detector and a reverse-phase C18 column

Protocol:

  • Thaw the quenched aliquots and centrifuge to pellet the precipitated protein and enzyme.

  • Transfer the supernatant containing the released amino acids to a new tube.

  • Perform a pre-column derivatization of the amino acids in the supernatant and the amino acid standards. This is necessary as most amino acids lack a strong chromophore for UV detection.

  • Inject the derivatized samples and standards onto the HPLC system.

  • Separate the derivatized amino acids using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).

  • Detect the fluorescently labeled amino acids using a fluorescence detector.

  • Identify the amino acids in the samples by comparing their retention times to those of the amino acid standards.

  • Quantify the amount of each amino acid released at each time point by integrating the peak areas and comparing them to the standard curves.

  • Plot the concentration of each released amino acid against time to determine the order of release.

Analysis by Mass Spectrometry (MALDI-TOF)

Objective: To identify the C-terminal amino acid sequence by analyzing the mass of the truncated peptides.

Materials:

  • Quenched reaction aliquots

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI-TOF mass spectrometer

Protocol:

  • Thaw the quenched aliquots.

  • Spot a small volume (e.g., 1 µL) of each time-point aliquot directly onto the MALDI target plate.

  • Immediately add an equal volume of the matrix solution to the spot and allow it to co-crystallize.

  • Analyze the samples using a MALDI-TOF mass spectrometer in linear mode.

  • Acquire the mass spectra for each time point.

  • The mass spectrum of the zero-time-point aliquot will show the mass of the intact peptide.

  • The spectra of the subsequent time points will show a "ladder" of peaks with decreasing mass-to-charge (m/z) ratios.

  • The mass difference between consecutive peaks in the ladder corresponds to the mass of the amino acid that was cleaved off at that step.

  • By calculating these mass differences, the C-terminal amino acid sequence can be determined.

Visualization

CarboxypeptidaseA_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis of Released Amino Acids cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_result Result Protein_Isolation Protein Isolation & Purification Buffer_Exchange Buffer Exchange (if necessary) Protein_Isolation->Buffer_Exchange CPA_Digestion This compound Digestion (Time-course) Buffer_Exchange->CPA_Digestion Quenching Quench Aliquots at Time Points CPA_Digestion->Quenching Derivatization Amino Acid Derivatization Quenching->Derivatization MALDI_Spotting MALDI Plate Spotting Quenching->MALDI_Spotting HPLC_Separation HPLC Separation Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Data_Analysis_HPLC Data Analysis (Quantification) Fluorescence_Detection->Data_Analysis_HPLC Sequence_Determination C-Terminal Sequence Determination Data_Analysis_HPLC->Sequence_Determination MS_Acquisition MS Data Acquisition MALDI_Spotting->MS_Acquisition Data_Analysis_MS Data Analysis (Mass Ladder) MS_Acquisition->Data_Analysis_MS Data_Analysis_MS->Sequence_Determination

Caption: Workflow for C-terminal sequencing using this compound.

Logical Relationships in C-Terminal Sequencing

Logical_Relationships cluster_enzyme Enzyme Properties cluster_experiment Experimental Parameters cluster_observation Observable Data cluster_interpretation Interpretation CPA This compound Specificity Substrate Specificity (Aromatic/Aliphatic) CPA->Specificity Rate Cleavage Rate Specificity->Rate Released_AA Released Amino Acids Rate->Released_AA Time Incubation Time Concentration Enzyme:Substrate Ratio Time->Concentration Time->Released_AA Concentration->Released_AA Mass_Shift Peptide Mass Shift Released_AA->Mass_Shift Sequence C-Terminal Sequence Released_AA->Sequence Mass_Shift->Sequence

Caption: Logical relationships in C-terminal sequencing with this compound.

References

Application Notes and Protocols for Cloning of Carboxypeptidase A Gene from Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning and expression of the carboxypeptidase A (CPA) gene from a variety of species. This document is intended to serve as a valuable resource for researchers in academia and industry, including those involved in drug development, by providing the necessary information to successfully clone, express, and characterize this important enzyme.

Introduction to this compound

This compound (CPA) is a metalloexopeptidase that plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1][2] Beyond its digestive function, various isoforms of CPA are involved in a range of physiological and pathological processes, including neuropeptide processing, growth factor activation, and cancer progression.[3][4] The diverse roles of CPA across different species make its study essential for understanding fundamental biological processes and for the development of novel therapeutic agents.

This document outlines detailed methodologies for the cloning of the CPA gene, presents quantitative data from various cloning experiments, and illustrates relevant biological pathways and experimental workflows.

Data Presentation: Cloning of this compound from Various Species

The following tables summarize quantitative data from various studies on the cloning and expression of this compound from different species, highlighting key parameters for comparison.

SpeciesGeneVectorHost StrainProtein YieldSpecific Activity (U/mg)Optimal pHOptimal Temperature (°C)Reference
Aspergillus nigercapApPIC9KPichia pastoris GS115410 mg/L16474 RFU/mg/min6.045[5]
Bacillus pumilus ML413cpapMA5Bacillus subtilis 168179 U/mLNot specified7.550[6]
Homo sapiens (Human)CPA1Not specifiedMouse myeloma cell line, NS0-derivedNot specified>3,000 pmol/min/µg7.5Not specified[7]
Aspergillus saitoicpdSNot specifiedYeast cellsNot specifiedNot specified2-5Not specified[8]

Experimental Protocols

This section provides detailed step-by-step protocols for the key experiments involved in the cloning of the this compound gene.

Protocol 1: Total RNA Isolation from Mammalian Tissue

This protocol describes the isolation of total RNA from mammalian tissue using a monophasic lysis reagent such as TRIzol.[9][10][11]

Materials:

Procedure:

  • Homogenization: Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent using a homogenizer.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[11]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.

    • Incubate the samples at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.[11]

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet with at least 1 mL of 75% ethanol.

    • Vortex the sample and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Remove the ethanol wash.

    • Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet.

    • Dissolve the RNA pellet in an appropriate volume of RNase-free water by pipetting up and down.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • Quantification: Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of 1.8-2.0 indicates pure RNA.

Protocol 2: First-Strand cDNA Synthesis

This protocol outlines the synthesis of complementary DNA (cDNA) from a total RNA template using a reverse transcriptase.[4][12][13][14]

Materials:

  • Total RNA (from Protocol 1)

  • Oligo(dT) primers or random primers

  • dNTP mix (10 mM)

  • Reverse Transcriptase (e.g., M-MuLV)

  • Reverse Transcriptase buffer (5X or 10X)

  • RNase inhibitor

  • Nuclease-free water

  • Thermocycler

Procedure:

  • RNA-Primer Mix Preparation:

    • In a sterile, RNase-free PCR tube, combine:

      • Total RNA (1-5 µg)

      • Oligo(dT) or random primers (1 µL of 50 µM)

      • dNTP mix (1 µL)

      • Nuclease-free water to a final volume of 10 µL.

  • Denaturation:

    • Heat the mixture to 65°C for 5 minutes in a thermocycler.

    • Immediately place the tube on ice for at least 1 minute to prevent RNA secondary structures from reforming.

  • Reverse Transcription Reaction Setup:

    • On ice, add the following to the RNA-primer mix:

      • 5X Reverse Transcriptase buffer (4 µL)

      • RNase inhibitor (1 µL)

      • Reverse Transcriptase (1 µL)

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation:

    • Incubate the reaction in a thermocycler at 42°C for 60 minutes.

    • Inactivate the enzyme by heating to 70°C for 15 minutes.

  • Storage: The synthesized cDNA can be stored at -20°C for future use.

Protocol 3: PCR Amplification of this compound Gene

This protocol describes the amplification of the CPA gene from the synthesized cDNA using polymerase chain reaction (PCR).[15][16][17][18]

Materials:

  • cDNA (from Protocol 2)

  • Forward and reverse primers specific for the CPA gene (with appropriate restriction sites for cloning)

  • High-fidelity DNA polymerase (e.g., Phusion or Pfx)

  • DNA polymerase buffer (5X or 10X)

  • dNTP mix (10 mM)

  • Nuclease-free water

  • Thermocycler

Procedure:

  • PCR Reaction Setup:

    • In a PCR tube, combine the following on ice:

      • 5X High-Fidelity DNA polymerase buffer (10 µL)

      • 10 mM dNTPs (1 µL)

      • 10 µM Forward Primer (2.5 µL)

      • 10 µM Reverse Primer (2.5 µL)

      • cDNA template (1-2 µL)

      • High-Fidelity DNA polymerase (0.5 µL)

      • Nuclease-free water to a final volume of 50 µL.

  • PCR Cycling:

    • Perform PCR using the following general cycling conditions (optimization may be required):

      • Initial Denaturation: 98°C for 30 seconds

      • 30-35 cycles of:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 55-65°C for 30 seconds (temperature depends on primer Tm)

        • Extension: 72°C for 30-60 seconds per kb of expected product length

      • Final Extension: 72°C for 5-10 minutes

      • Hold: 4°C

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a band of the expected size.

  • Purification: Purify the PCR product from the gel using a gel extraction kit.

Protocol 4: Ligation into Expression Vector

This protocol describes the insertion of the purified PCR product into a suitable expression vector (e.g., pET vector).[2][19][20][21]

Materials:

  • Purified PCR product (from Protocol 3)

  • Expression vector (e.g., pET-28a)

  • Restriction enzymes (corresponding to the sites added to the primers)

  • T4 DNA Ligase

  • T4 DNA Ligase buffer (10X)

  • Nuclease-free water

Procedure:

  • Restriction Digest:

    • Digest both the purified PCR product and the expression vector with the selected restriction enzymes. A typical reaction includes:

      • DNA (1-2 µg of vector, all of purified PCR product)

      • 10X Restriction buffer (5 µL)

      • Restriction Enzyme 1 (1 µL)

      • Restriction Enzyme 2 (1 µL)

      • Nuclease-free water to a final volume of 50 µL.

    • Incubate at the optimal temperature for the enzymes (usually 37°C) for 1-2 hours.

    • Purify the digested vector and insert by gel electrophoresis and gel extraction.

  • Ligation:

    • Set up the ligation reaction on ice:

      • Digested and purified vector (e.g., 50 ng)

      • Digested and purified PCR product (in a 3:1 molar ratio to the vector)

      • 10X T4 DNA Ligase buffer (2 µL)

      • T4 DNA Ligase (1 µL)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate at 16°C overnight or at room temperature for 1-2 hours.

Protocol 5: Transformation into E. coli

This protocol describes the introduction of the ligation product into chemically competent E. coli cells using the heat shock method.[3][15][22][23][24]

Materials:

  • Ligation product (from Protocol 4)

  • Chemically competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • SOC or LB medium

  • LB agar (B569324) plates with the appropriate antibiotic

Procedure:

  • Thawing Cells: Thaw a 50 µL aliquot of competent cells on ice.

  • Adding DNA: Add 2-5 µL of the ligation reaction to the competent cells. Mix gently by flicking the tube.

  • Incubation on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for 45-90 seconds.

  • Recovery on Ice: Immediately place the tube back on ice for 2 minutes.

  • Outgrowth: Add 250-500 µL of SOC or LB medium (without antibiotic) to the tube and incubate at 37°C for 1 hour with shaking (200-250 rpm).

  • Plating: Spread 100-200 µL of the cell culture onto an LB agar plate containing the appropriate antibiotic.

  • Incubation: Incubate the plate overnight at 37°C.

Protocol 6: Recombinant Protein Expression and Purification

This protocol outlines the induction of recombinant CPA expression in E. coli BL21(DE3) and subsequent purification of the His-tagged protein.[6][8][16][25][26][27]

Materials:

  • E. coli BL21(DE3) colony containing the expression plasmid

  • LB medium with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Sonicator

Procedure:

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 20-30 mL of lysis buffer.

    • Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 10-20 column volumes of wash buffer.

    • Elute the His-tagged CPA with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE and determine its concentration.

Visualizations

Experimental Workflow for this compound Gene Cloning

experimental_workflow cluster_prep 1. Preparation cluster_cloning 2. Cloning cluster_expression 3. Expression & Purification rna_isolation Total RNA Isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis pcr PCR Amplification of CPA Gene cdna_synthesis->pcr digestion Restriction Digestion pcr->digestion ligation Ligation into Vector digestion->ligation transformation Transformation into E. coli ligation->transformation expression Protein Expression transformation->expression purification Protein Purification expression->purification

Caption: A streamlined workflow for the cloning and expression of the this compound gene.

Signaling Pathway of Carboxypeptidase A4 in Cancer Progression

cpa4_signaling cluster_pi3k PI3K/AKT/mTOR Pathway cluster_stat3 STAT3/ERK Pathway cluster_effects Cellular Effects CPA4 Carboxypeptidase A4 (Overexpression) PI3K PI3K CPA4->PI3K STAT3 STAT3 CPA4->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation DrugResistance Drug Resistance mTOR->DrugResistance EMT Epithelial-Mesenchymal Transition (EMT) mTOR->EMT ERK ERK STAT3->ERK ERK->Proliferation Invasion Invasion ERK->Invasion ERK->EMT

Caption: CPA4 overexpression activates signaling pathways promoting cancer progression.[22][23][24][25]

Neuropeptide Processing Pathway Involving Carboxypeptidase Edot

neuropeptide_processing Prepropeptide Pre-propeptide Propeptide Propeptide (in ER/Golgi) Prepropeptide->Propeptide Signal Peptide Cleavage ImmaturePeptide Immature Peptide (with C-terminal basic residues) Propeptide->ImmaturePeptide Endoproteolytic Cleavage PC Prohormone Convertases (PC1/2) PC->Propeptide CPE Carboxypeptidase E (CPE) CPE->ImmaturePeptide MaturePeptide Mature, Active Neuropeptide ImmaturePeptide->MaturePeptide Exoproteolytic Cleavage

References

Application Notes and Protocols for Site-Directed Mutagenesis of the Carboxypeptidase A Active Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, is a well-studied enzyme crucial for various biological processes, including digestion and protein processing.[1][2] Its active site has been a key target for biochemical and structural studies aimed at understanding its catalytic mechanism and substrate specificity. Site-directed mutagenesis has proven to be a powerful tool in elucidating the functional roles of specific amino acid residues within the active site, providing insights valuable for drug design and protein engineering.[3] These notes provide detailed protocols and data derived from key studies on the site-directed mutagenesis of the this compound active site.

This compound preferentially cleaves peptide bonds at the C-terminus of amino acid residues with aromatic or large aliphatic side chains.[1] The active site contains a catalytic zinc ion (Zn2+) coordinated by three amino acid residues (His-69, Glu-72, and His-196) and a water molecule.[1] Several other residues play critical roles in substrate binding and catalysis, including Arg-71, Arg-127, Asn-144, Arg-145, Tyr-248, and Glu-270.[1] Of particular interest has been Tyr-248, which undergoes a significant conformational change upon substrate binding, a classic example of the "induced fit" model.[1][4]

Key Active Site Residues and Their Investigated Roles

  • Tyr-248: This residue is located in a hydrophobic pocket (the S1' sub-site) and was initially proposed to act as a general acid catalyst, donating a proton to the leaving amino group during peptide hydrolysis.[5] However, site-directed mutagenesis studies where Tyr-248 was replaced with Phenylalanine (Y248F) showed that the hydroxyl group is not essential for catalysis, though it does contribute to substrate binding.[3][6] Further studies with an Alanine substitution (Y248A) demonstrated a significant decrease in catalytic efficiency, highlighting the importance of the aromatic ring of Tyr-248 in the enzymatic reaction.[5][7][8] The current understanding is that Tyr-248 is crucial for substrate binding and proper positioning within the active site.[5]

  • Glu-270: This residue is believed to act as a general base, promoting the nucleophilic attack of the zinc-bound water molecule on the scissile peptide bond.[1][4]

  • Arg-145: This residue forms a salt linkage with the C-terminal carboxylate group of the substrate, playing a key role in substrate recognition and binding.[1][2]

  • Arg-127: Along with the zinc ion, this residue interacts with the carbonyl oxygen of the scissile peptide bond, polarizing it and facilitating nucleophilic attack.[4]

  • Tyr-198: Mutagenesis studies replacing Tyr-198 with Phenylalanine have shown that while not essential for catalysis, its hydroxyl group contributes to stabilizing the transition state, thereby facilitating substrate hydrolysis.[3]

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the site-directed mutagenesis of this compound.

Protocol 1: Site-Directed Mutagenesis of this compound

This protocol outlines the general steps for creating specific mutations in the CPA gene.

1. Plasmid Template Preparation:

  • Obtain a plasmid containing the cDNA for bovine pancreatic prothis compound. A common expression vector is pET, suitable for expression in E. coli.
  • Isolate and purify the plasmid DNA using a standard plasmid miniprep or maxiprep kit.

2. Oligonucleotide Primer Design:

  • Design a pair of complementary mutagenic primers (typically 25-45 bases in length) containing the desired mutation.
  • The mutation site should be centrally located in the primers.
  • Ensure the primers have a melting temperature (Tm) between 75-80°C.
  • The primers should have a GC content of 40-60%.

3. PCR-Based Mutagenesis:

  • Use a high-fidelity DNA polymerase to minimize secondary mutations.
  • Set up the PCR reaction as follows:
  • Plasmid DNA template (5-50 ng)
  • Mutagenic forward primer (125 ng)
  • Mutagenic reverse primer (125 ng)
  • dNTP mix (1 µL of 10 mM)
  • High-fidelity DNA polymerase buffer (5 µL of 10x)
  • High-fidelity DNA polymerase (1 µL)
  • ddH₂O to a final volume of 50 µL.
  • Perform thermal cycling (typically 18-25 cycles) with appropriate denaturation, annealing, and extension temperatures and times based on the polymerase and primer specifications.

4. Digestion of Parental DNA:

  • Following PCR, digest the parental, methylated DNA template by adding 1 µL of the DpnI restriction enzyme directly to the amplification reaction.
  • Incubate at 37°C for 1-2 hours.

5. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA.
  • Plate the transformed cells on an appropriate antibiotic-selection agar (B569324) plate and incubate overnight at 37°C.

6. Mutant Plasmid Verification:

  • Isolate plasmid DNA from several colonies.
  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of Wild-Type and Mutant CPA

1. Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the verified plasmid containing the wild-type or mutant CPA gene.
  • Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
  • Continue to grow the culture at a lower temperature (e.g., 20-25°C) for several hours or overnight.

2. Cell Lysis and Inclusion Body Solubilization:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl).
  • Lyse the cells by sonication or using a French press.
  • Since proCPA is often expressed as inclusion bodies, centrifuge the lysate to pellet the inclusion bodies.
  • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100).
  • Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine-HCl or 8 M urea).

3. Refolding and Activation:

  • Refold the denatured protein by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing ZnCl₂, CaCl₂, and a reducing/oxidizing agent pair like glutathione).
  • Activate the refolded prothis compound by digestion with trypsin. The activation process involves the cleavage of a 94-amino acid pro-segment.[2]

4. Purification:

  • Purify the active CPA using a combination of chromatography techniques. A common method involves anion-exchange chromatography followed by affinity chromatography.
  • Monitor the purity of the enzyme by SDS-PAGE.

Protocol 3: Kinetic Analysis of CPA Mutants

1. Enzyme Concentration Determination:

  • Determine the concentration of the purified wild-type and mutant CPA enzymes using a standard protein assay (e.g., Bradford or BCA) or by measuring the absorbance at 280 nm using the appropriate extinction coefficient.[2]

2. Substrate Preparation:

  • Prepare stock solutions of the desired substrates in an appropriate buffer. Common substrates include hippuryl-L-phenylalanine (HPA) for peptidase activity and O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate (ClCPL) for esterase activity.[7][8]

3. Kinetic Assays:

  • Perform kinetic assays in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 500 mM NaCl).
  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. For example, the hydrolysis of HPA can be monitored at 254 nm.
  • Vary the substrate concentration while keeping the enzyme concentration constant.

4. Data Analysis:

  • Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.
  • Calculate the kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression software.

Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of various substrates by wild-type bovine this compound and its Tyr-248 mutants.

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Wild-Type CPA HPA450 ± 50150 ± 103.3 x 10⁵[5]
FAPP11.0 ± 1.545.0 ± 3.04.1 x 10⁶[7]
ClCPL30.0 ± 3.0300 ± 201.0 x 10⁷[5]
Y248F Mutant HPA2025 ± 250 (4.5x)33.3 ± 3.0 (4.5x)1.6 x 10⁴[7]
FAPP121 ± 15 (11x)4.2 ± 0.4 (10.7x)3.5 x 10⁴[7]
ClCPL75.0 ± 8.0 (2.5x)15.0 ± 1.0 (20x)2.0 x 10⁵[5]
Y248A Mutant HPA2700 ± 300 (6x)8.3 ± 0.8 (18x)3.1 x 10³[5]
ClCPL150 ± 15 (5x)1.27 ± 0.1 (237x)8.5 x 10³[5]

Values in parentheses indicate the fold-change relative to the wild-type enzyme. HPA: hippuryl-L-Phe FAPP: N-[3-(2-furyl)acryloyl]-Phe-Phe ClCPL: O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate

Visualizations

Site_Directed_Mutagenesis_Workflow cluster_gene_prep Gene Preparation cluster_mutagenesis Mutagenesis cluster_verification Verification cluster_expression Protein Expression & Analysis plasmid Plasmid with CPA Gene primers Design Mutagenic Primers pcr PCR with Mutagenic Primers primers->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transformation Transformation into E. coli dpni->transformation sequencing DNA Sequencing to Confirm Mutation transformation->sequencing expression Expression in E. coli sequencing->expression purification Purification of Mutant Protein expression->purification kinetics Kinetic Analysis purification->kinetics

Caption: Workflow for Site-Directed Mutagenesis of this compound.

CarboxypeptidaseA_Active_Site cluster_enzyme This compound Active Site Zn Zn²⁺ Glu72 Glu-72 Zn->Glu72 coordinates His69 His-69 Zn->His69 coordinates His196 His-196 Zn->His196 coordinates Water H₂O Zn->Water coordinates Substrate Peptide Substrate Water->Substrate nucleophilic attack Glu270 Glu-270 (General Base) Glu270->Water activates Tyr248 Tyr-248 (Substrate Binding) Arg145 Arg-145 (Substrate Binding) Arg127 Arg-127 (Polarization) Substrate->Tyr248 interacts with Substrate->Arg145 interacts with Substrate->Arg127 interacts with

Caption: Key Residues in the this compound Active Site.

References

Application Notes and Protocols for Affinity Tag Removal Using Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein expression is a cornerstone of modern biotechnology, frequently employing affinity tags to simplify purification. However, for many downstream applications, including structural studies, functional assays, and therapeutic use, the presence of these tags can be detrimental, potentially interfering with protein folding, function, or immunogenicity. Consequently, precise removal of the affinity tag is a critical step in the production of many recombinant proteins.

Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that sequentially cleaves amino acid residues from the C-terminus of proteins and peptides.[1][2][3] This enzymatic activity can be harnessed for the specific removal of C-terminal affinity tags, such as the commonly used polyhistidine (His-tag). This application note provides detailed protocols and quantitative data for the use of this compound in removing affinity tags, enabling the production of native, tag-free proteins.

Principle of this compound-mediated Tag Removal

This compound exhibits a preference for cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[3][4] Critically for its application in tag removal, it also efficiently removes histidine residues.[5] Conversely, CPA is very inefficient at cleaving peptides with C-terminal lysine (B10760008) or arginine residues and is completely unable to remove a C-terminal proline.[4][5] This substrate specificity allows for a controlled digestion strategy. By designing a construct where the C-terminal affinity tag is followed by a "stop" residue like proline, lysine, or arginine, this compound can be used to specifically remove the tag, leaving a homogenous, tag-free protein product.[5]

The general workflow for this process involves purification of the C-terminally tagged protein, followed by digestion with this compound, inactivation of the enzyme, and a final purification step to remove the cleaved tag and the enzyme itself.

Experimental Protocols

Protocol 1: Removal of a C-terminal Polyhistidine Tag

This protocol is optimized for the removal of a C-terminal hexahistidine (His6) tag from a purified protein.

Materials:

  • Purified, C-terminally His-tagged protein

  • This compound (bovine pancreas or recombinant)

  • Digestion Buffer: 25 mM Tris-HCl, pH 7.5, 100 mM NaCl

  • Stop Solution: 0.5 M EDTA, pH 8.0

  • Dialysis tubing or centrifugal filter units for buffer exchange

  • Affinity chromatography resin for final purification (e.g., Ni-NTA for His-tagged CPA removal)

Procedure:

  • Protein Preparation:

    • Ensure the purified, C-terminally His-tagged protein is in a compatible buffer. If necessary, perform buffer exchange into the Digestion Buffer.

    • Adjust the concentration of the target protein to 1 mg/mL in the Digestion Buffer.[5]

  • This compound Digestion:

    • Add this compound to the protein solution to achieve a final enzyme-to-substrate molar ratio of 1:10.[5]

    • Incubate the reaction mixture at room temperature (approximately 25°C) for 3 hours.[5] For optimization, incubation can also be performed at 37°C for 10 minutes to 1 hour.[5]

  • Inactivation of this compound:

    • To stop the digestion, add the Stop Solution (0.5 M EDTA) to a final concentration of 25 mM.[5] EDTA chelates the essential Zn2+ ion from the active site of this compound, thereby inactivating the enzyme.[1]

  • Removal of this compound and Cleaved Tag:

    • If a His-tagged version of this compound was used, the enzyme and the cleaved His-tag can be removed by passing the reaction mixture through a Ni-NTA affinity column. The tag-free protein will be collected in the flow-through.

    • Alternatively, size exclusion chromatography can be employed to separate the tag-free protein from the this compound and the small, cleaved tag.

  • Verification of Tag Removal:

    • Analyze the final protein product by SDS-PAGE to observe the expected shift in molecular weight.

    • Confirm complete tag removal and protein integrity using mass spectrometry.[5]

Quantitative Data Summary

The efficiency of this compound digestion is dependent on several factors, including the specific enzyme used (e.g., bovine vs. fungal), the accessibility of the C-terminus, and the reaction conditions.

ParameterConditionResultReference
Enzyme Source Metarhizium anisopliae CPA (MeCPA)More efficient at removing His residues than Bovine CPA (BoCPA).[5]
Enzyme:Substrate Ratio 1:10 (molar ratio)Effective for complete removal of His-tag from globular proteins.[5]
Incubation Time 3 hours at room temperatureSufficient for complete digestion of accessible C-terminal His-tags.[5]
Temperature 37°COptimal temperature for kinetic assays, can be used for faster digestion.[5]
pH 7.5 - 8.2Optimal pH range for this compound activity.[5]
Inhibitor 0.5 M EDTAEffectively quenches the reaction by chelating Zn2+.[5]

Visualizations

Logical Workflow for C-terminal Tag Removal

G Workflow for C-terminal Affinity Tag Removal using this compound A Purified C-terminally Tagged Protein B Buffer Exchange into Digestion Buffer A->B C This compound Digestion (1:10 molar ratio) B->C D Inactivation with EDTA C->D E Removal of CPA and Cleaved Tag (e.g., IMAC) D->E F Purified Tag-Free Protein E->F

Caption: A logical workflow for the removal of a C-terminal affinity tag.

Mechanism of this compound Cleavage and Inhibition

G This compound: Cleavage and Inhibition cluster_0 Enzymatic Cleavage cluster_1 Inhibition A C-terminally Tagged Protein (...-His-His-His-COOH) C Sequential cleavage of C-terminal residues A->C B This compound (with Zn2+ in active site) B->C D Tag-Free Protein (...-Pro/Lys/Arg-COOH) C->D E Released Amino Acids (e.g., Histidine) C->E F Active this compound (with Zn2+) H Inactive this compound (Zn2+ chelated) F->H G EDTA G->H

References

Troubleshooting & Optimization

troubleshooting low carboxypeptidase A activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carboxypeptidase A (CPA) activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data summarized for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the most common this compound activity assay?

A1: The most common assays for this compound activity are continuous spectrophotometric rate determination assays. One widely used method is based on the hydrolysis of a specific substrate, such as hippuryl-L-phenylalanine, by CPA.[1] The reaction produces hippuric acid and L-phenylalanine. The rate of hydrolysis is determined by measuring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.[1] Another colorimetric method involves a substrate that ultimately produces a quinoneimine dye, with absorbance measured at 505 nm.[2] A kit-based assay may also utilize a substrate like N-(4-methoxyphenylazoformyl)-Phe-OH, where the decrease in absorbance at 350 nm is monitored as the substrate is hydrolyzed.[3]

Q2: What is the unit definition for this compound activity?

A2: One unit of this compound is typically defined as the amount of enzyme that will hydrolyze 1.0 µmole of hippuryl-L-phenylalanine per minute at a pH of 7.5 and a temperature of 25°C.[1] For kit-based assays using alternative substrates, the unit definition may vary. For example, one unit might be defined as the amount of enzyme that hydrolyzes 1 µmole of N-(4-methoxyphenylazoformyl)-Phe-OH per minute at pH 8.0 and 25°C.[3]

Q3: What are the optimal conditions for this compound activity?

A3: The optimal conditions for this compound activity can vary depending on the substrate and the source of the enzyme. Generally, the optimal pH is in the range of 7.5 to 8.0.[4] The optimal temperature for commercially available bovine pancreatic CPA is often cited as 25°C for standard assays, though some studies have shown optimal temperatures can be higher, for instance, 30°C or even 40°C for a truncated form of the enzyme.[4]

Troubleshooting Guide

Issue 1: Low or No this compound Activity Detected

Q: I am not observing any or very low CPA activity in my assay. What are the possible causes and how can I troubleshoot this?

A: Several factors can lead to low or no detectable CPA activity. Follow this troubleshooting workflow to identify the root cause:

Troubleshooting_Low_Activity start Start: Low/No CPA Activity check_enzyme 1. Verify Enzyme Integrity start->check_enzyme check_reagents 2. Check Assay Reagents check_enzyme->check_reagents Enzyme is active (checked with positive control) sub_enzyme1 Improper storage? (Store at 2-8°C) check_enzyme->sub_enzyme1 sub_enzyme2 Enzyme diluted in cold diluent? (Dilute at room temperature) check_enzyme->sub_enzyme2 sub_enzyme3 Fresh enzyme dilution prepared? check_enzyme->sub_enzyme3 check_conditions 3. Validate Assay Conditions check_reagents->check_conditions Reagents are prepared correctly sub_reagents1 Substrate degraded? (Prepare fresh) check_reagents->sub_reagents1 sub_reagents2 Incorrect buffer pH? check_reagents->sub_reagents2 sub_reagents3 Reagent contamination? check_reagents->sub_reagents3 check_inhibitors 4. Investigate Potential Inhibitors check_conditions->check_inhibitors Conditions are optimal sub_conditions1 Incorrect temperature? (Equilibrate at 25°C) check_conditions->sub_conditions1 sub_conditions2 Incorrect wavelength reading? check_conditions->sub_conditions2 end_resolved Issue Resolved check_inhibitors->end_resolved Inhibitor identified and removed sub_inhibitors1 Presence of known inhibitors? (e.g., potato carboxypeptidase inhibitor, D-penicillamine) check_inhibitors->sub_inhibitors1 sub_inhibitors2 Interfering substances in sample? (e.g., Bilirubin (B190676), glucose) check_inhibitors->sub_inhibitors2 end_unresolved Further Investigation Needed sub_enzyme3->end_unresolved If issues persist sub_reagents3->end_unresolved If issues persist sub_conditions2->end_unresolved If issues persist sub_inhibitors2->end_unresolved If issues persist

Troubleshooting workflow for low CPA activity.

Possible Causes & Solutions:

  • Enzyme Integrity:

    • Improper Storage: this compound should be stored at 2-8°C.[1] Ensure the enzyme has been stored correctly.

    • Incorrect Dilution: Do not dilute the enzyme in cold diluent; dilutions should be made in room temperature enzyme diluent. Prepare fresh enzyme dilutions for each use.

    • Inactivity: Test the enzyme activity with a positive control to confirm its viability.

  • Assay Reagents:

    • Substrate Degradation: The substrate solution, especially if prepared in-house, may have a limited shelf life. For instance, hippuryl-L-phenylalanine solution should be used within three hours of preparation. Always prepare fresh substrate solution.

    • Incorrect Buffer pH: The optimal pH for CPA activity is typically around 7.5.[1] Verify the pH of your buffer at the assay temperature.

    • Reagent Quality: Ensure high-purity reagents are used, as contaminants can inhibit enzyme activity.[5]

  • Assay Conditions:

    • Temperature: The assay should be performed at a constant, controlled temperature, typically 25°C.[1] Ensure all reagents and the spectrophotometer are equilibrated to this temperature.

    • Incorrect Wavelength: Ensure the spectrophotometer is set to the correct wavelength for your specific assay (e.g., 254 nm for the hippuryl-L-phenylalanine assay, 505 nm for the quinoneimine dye assay, or 350 nm for the N-(4-methoxyphenylazoformyl)-Phe-OH assay).[2][3]

  • Presence of Inhibitors:

    • Known Inhibitors: Your sample may contain known inhibitors of this compound, such as the well-characterized inhibitor from potatoes.[6] Other substances like D-penicillamine can also inhibit CPA activity.[7]

    • Interfering Substances: Certain substances in biological samples, such as bilirubin and glucose, have been shown to decrease CPA activity.[8]

Issue 2: High Background Signal or Non-linear Reaction Rate

Q: My blank reactions show a high absorbance, or the reaction rate is not linear. What could be the problem?

A: High background or non-linearity can be due to several factors related to the substrate or the instrument.

Possible Causes & Solutions:

  • Substrate Instability: The substrate may be spontaneously hydrolyzing. Run a control reaction without the enzyme to determine the rate of non-enzymatic substrate degradation.[5]

  • High Substrate Absorbance: Some substrates, like hippuryl-L-phenylalanine, have high absorbance at the measurement wavelength. This may require an instrument capable of accurate readings at high absorbance values (above 2.0).

  • Substrate Concentration: The substrate concentration may be too high, leading to substrate inhibition, or too low, causing the reaction rate to decrease rapidly as the substrate is consumed. Ensure you are using the recommended substrate concentration.

  • Enzyme Concentration: The enzyme concentration might be too high, leading to a very rapid initial reaction that consumes the substrate quickly, resulting in a non-linear curve. Try diluting the enzyme. The change in absorbance per minute should ideally be within a specific range, for example, 0.05 to 0.1, for the data to be valid in some protocols.

Quantitative Data Summary

ParameterValueSource
Optimal pH 7.5 - 8.0[4]
Optimal Temperature 25°C - 40°C[4]
Wavelength (Hippuryl-L-Phe Assay) 254 nm[1]
Wavelength (Colorimetric Assay) 505 nm[2]
Wavelength (Kit-based Assay) 350 nm[3]
Km (p-hydroxybenzoyl-glycyl-L-phenylalanine) 3.6 mmol/L[2]
Km (Truncated CPA with HLP) 0.126 mmol/L[4]

Experimental Protocols

Detailed Protocol: Spectrophotometric Assay of this compound Activity

This protocol is based on the hydrolysis of hippuryl-L-phenylalanine.

Materials:

  • Trizma Base

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl), 1 N

  • 200 Proof Ethanol

  • Hippuryl-L-phenylalanine

  • This compound enzyme solution

  • Purified water (resistivity ≥ 18 MΩ·cm @ 25°C)

  • Spectrophotometer with temperature control (set to 25°C and 254 nm)

  • Cuvettes

Reagent Preparation:

  • Buffer (25 mM Tris HCl, 500 mM NaCl, pH 7.5 at 25°C):

    • Dissolve 3.03 mg/mL Trizma Base and 29.2 mg/mL NaCl in purified water.

    • Adjust the pH to 7.50 at 25°C using 1 N HCl.

    • Store at room temperature.

  • Substrate Solution (1.0 mM Hippuryl-L-Phenylalanine):

    • Prepare a stock solution by dissolving 32.6 mg/mL hippuryl-L-phenylalanine in 200 proof ethanol.

    • Once fully dissolved, dilute the stock solution in the Buffer to a final concentration of 0.326 mg/mL.

    • Do not adjust the pH of this solution.

    • Keep at room temperature and use within three hours.

  • Enzyme Diluent (1.0 M NaCl):

    • Dissolve 58.4 mg/mL NaCl in purified water.

    • Store at room temperature.

  • This compound Enzyme Solution:

    • Prepare a solution containing 4-8 units/mL of this compound in the room temperature Enzyme Diluent immediately before use.

Assay Procedure:

Assay_Workflow start Start Assay step1 Set Spectrophotometer: 25°C, 254 nm start->step1 step2 Prepare Reaction Mix: - 2.9 mL Substrate Solution - 0.1 mL Enzyme Diluent (for blank) step1->step2 step3 Equilibrate to 25°C step2->step3 step4 Initiate Reaction: Add 0.1 mL Enzyme Solution step3->step4 step5 Record Absorbance Increase at 254 nm for ~5 min step4->step5 step6 Calculate Rate: ΔA254nm/minute step5->step6 end Determine CPA Activity step6->end

Experimental workflow for CPA activity assay.
  • Set the spectrophotometer to 254 nm and equilibrate to 25°C.[1]

  • Pipette 2.9 mL of the Substrate Solution into a cuvette.

  • Add 0.1 mL of the Enzyme Diluent (for the blank) or the this compound Enzyme Solution (for the test).

  • Mix by inversion and immediately place the cuvette in the spectrophotometer.

  • Record the increase in absorbance at 254 nm for approximately 5 minutes.

  • Determine the fastest linear rate (ΔA₂₅₄nm/minute) over a one-minute interval for both the test and blank reactions. The rate for the test sample should be between 0.05 and 0.1 for the data to be considered valid.

Calculation of Activity:

The activity in Units/mL of the enzyme solution can be calculated using the following formula:

Units/mL enzyme = ((ΔA₂₅₄nm/min Test - ΔA₂₅₄nm/min Blank) * Total Volume * Dilution Factor) / Millimolar Extinction Coefficient

Where:

  • Total Volume = 3.00 mL

  • Dilution Factor (df) = The dilution factor of the enzyme

  • Millimolar Extinction Coefficient of hippuric acid at 254 nm = 0.36

References

optimizing buffer conditions for carboxypeptidase A digestion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carboxypeptidase A (CPA) digestion. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for this compound activity is generally in the range of 7.5 to 8.0.[1] However, the specific optimum can vary depending on the substrate and the source of the enzyme. For instance, some studies have shown that a recombinant M-CPA exhibits high enzymatic activity within a pH range of 5-8.[1] It is always recommended to perform a pH optimization experiment for your specific substrate and conditions.

Q2: What is the recommended temperature for this compound digestion?

A2: this compound activity is temperature-dependent. While many protocols suggest a temperature of 25°C or 37°C, the optimal temperature can vary.[2][3] For example, one study found the optimal temperature for a commercial CPA to be 30°C, while a truncated recombinant CPA had an optimum of 40°C.[1] Exceeding the optimal temperature can lead to enzyme denaturation and loss of activity.[4]

Q3: What are the substrate preferences for this compound?

A3: this compound preferentially cleaves peptide bonds at the C-terminal end of proteins and peptides, showing a strong preference for residues with aromatic or large aliphatic side chains.[5][6] Preferred C-terminal amino acids include phenylalanine, tyrosine, tryptophan, leucine, and isoleucine.[2][7] It has very weak activity towards C-terminal proline, arginine, and lysine.[8]

Q4: Are there any known inhibitors of this compound?

A4: Yes, this compound is a metalloenzyme containing a zinc ion essential for its activity.[6][9] Therefore, metal chelating agents like EDTA will inhibit the enzyme. Other inhibitors include other metal ions, phosphonates, cysteine, and naturally occurring protein inhibitors like the one from potatoes.[10][11] Phenylalanine might also inhibit this compound.[12]

Q5: How should this compound be stored?

A5: For long-term storage, this compound should be kept at -20°C. Once reconstituted, it is recommended to store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The enzyme should be diluted in a suitable buffer just before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low enzyme activity Incorrect pH of the buffer.Verify the pH of your digestion buffer. The optimal pH is typically around 7.5.[3] Perform a pH optimization experiment if necessary.
Inactive enzyme.Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme.
Presence of inhibitors.Check your buffer and sample for the presence of metal chelators (e.g., EDTA) or other potential inhibitors.[10]
Substrate is not suitable for CPA.Confirm that the C-terminal amino acid of your substrate is one that is readily cleaved by CPA (e.g., aromatic or branched aliphatic).[2][5]
Incomplete digestion Insufficient enzyme concentration.Increase the enzyme-to-substrate ratio. A typical starting ratio is 1:50 to 1:1000 (w/w).
Short incubation time.Increase the digestion time. Monitor the reaction over a time course to determine the optimal duration.
Suboptimal temperature.Ensure the incubation temperature is optimal for your specific enzyme and substrate. Consider performing a temperature optimization experiment.[1]
Unexpected cleavage products Contaminating proteases.Use a high-purity, sequencing-grade this compound to avoid non-specific cleavage.
Substrate instability.The substrate may be unstable at the experimental pH and temperature. Run a control reaction without the enzyme to check for substrate degradation.

Experimental Protocols

Protocol for Optimizing Buffer pH for this compound Digestion
  • Prepare a series of buffers: Prepare a set of buffers with a pH range from 6.0 to 9.0 in 0.5 pH unit increments (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0-9.0).

  • Prepare reaction mixtures: For each pH value, prepare a reaction mixture containing your substrate at a fixed concentration in the respective buffer.

  • Initiate the reaction: Add this compound to each reaction mixture to a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubate: Incubate all reactions at a constant temperature (e.g., 37°C) for a fixed period (e.g., 2 hours).

  • Stop the reaction: Terminate the digestion by adding a stop solution, such as 1% trifluoroacetic acid (TFA).

  • Analyze the results: Analyze the cleavage products by a suitable method, such as HPLC or mass spectrometry, to determine the optimal pH for your substrate.

Protocol for Determining the Optimal Temperature for this compound Digestion
  • Prepare reaction mixtures: In the optimal pH buffer determined from the previous experiment, prepare multiple identical reaction mixtures containing your substrate.

  • Incubate at different temperatures: Place the reaction mixtures in incubators or water baths set to a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).

  • Initiate the reaction: Add this compound to each reaction mixture.

  • Incubate: Incubate for a fixed period.

  • Stop the reaction: Stop the reactions simultaneously.

  • Analyze the results: Analyze the extent of digestion at each temperature to identify the optimal condition.

Data Presentation

Table 1: Summary of Recommended Buffer Conditions for this compound

Parameter Recommended Range Notes
pH 7.5 - 8.0Can be substrate-dependent. Optimization is recommended.[1]
Temperature 25°C - 40°CHigher temperatures can lead to denaturation.[1][4]
Buffer System Tris-HCl, HEPESAvoid buffers containing metal chelators.
Additives 100 - 500 mM NaClCan enhance enzyme stability and activity.[2][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Solution mix Mix Substrate and Buffer prep_substrate->mix prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme prep_buffers Prepare Buffers (Varying pH/Temp) prep_buffers->mix mix->add_enzyme incubate Incubate at Defined Time/Temp add_enzyme->incubate stop_reaction Stop Reaction (e.g., add TFA) incubate->stop_reaction analyze Analyze Products (HPLC/MS) stop_reaction->analyze determine_optimum Determine Optimal Conditions analyze->determine_optimum

Caption: Workflow for optimizing this compound digestion conditions.

troubleshooting_logic start Low/No Digestion Activity check_ph Is pH optimal (7.5-8.0)? start->check_ph check_temp Is temperature optimal? check_ph->check_temp Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_inhibitors Are inhibitors present? check_temp->check_inhibitors Yes solution_temp Optimize temperature check_temp->solution_temp No check_substrate Is substrate suitable? check_inhibitors->check_substrate No solution_inhibitors Remove inhibitors (e.g., EDTA) check_inhibitors->solution_inhibitors Yes check_enzyme Is enzyme active? check_substrate->check_enzyme Yes solution_substrate Verify C-terminal residue check_substrate->solution_substrate No check_enzyme->start No solution_enzyme Use fresh enzyme

Caption: Troubleshooting flowchart for low this compound activity.

References

Carboxypeptidase A Technical Support Center: Preventing Non-Specific Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboxypeptidase A (CPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on preventing non-specific cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary function and specificity of this compound?

This compound is a metalloexopeptidase that catalyzes the hydrolysis of the peptide bond of the C-terminal amino acid.[1] It exhibits a strong preference for cleaving C-terminal residues with aromatic or large, branched aliphatic side chains, such as phenylalanine, tryptophan, tyrosine, and leucine.[2]

Q2: What are the typical substrates that this compound will not cleave?

This compound generally does not cleave C-terminal proline, arginine, lysine, aspartic acid, and glutamic acid residues.[3] If the C-terminal amino group is blocked, the rate of hydrolysis is significantly reduced.[2]

Q3: What is the optimal pH for this compound activity?

The optimal pH for this compound activity is generally in the range of 7.5 to 9.0, depending on the substrate.[4][5] For instance, the hydrolysis of certain ester substrates shows a bell-shaped pH-rate profile with an optimum around pH 7.5.[6]

Q4: Can this compound be inhibited?

Yes, this compound can be inhibited by several classes of molecules, including other metal ions, small molecule competitive inhibitors, and protein-based inhibitors.[1]

Troubleshooting Guide: Preventing Non-Specific Cleavage

Non-specific cleavage can be a significant issue in experiments involving this compound, leading to inaccurate results in protein sequencing or peptide mapping. The following guide provides strategies to mitigate this problem.

Issue: Observing cleavage at unexpected sites or of non-preferred C-terminal amino acids.

Potential Cause 1: Sub-optimal Reaction Conditions

The specificity of this compound can be influenced by the reaction environment.

Solution:

  • pH Adjustment: While the optimal pH for overall activity is between 7.5 and 9.0, operating at the lower end of this range (around pH 7.5) may enhance specificity. Some studies on non-specific esterase activity have shown that activity decreases in more acidic conditions.[6] It is recommended to perform a pH titration experiment for your specific substrate to find the optimal balance between activity and specificity.

  • Temperature Control: Lowering the reaction temperature can often increase the specificity of enzymatic reactions by reducing the kinetic energy of the enzyme and substrate, favoring the most stable binding interactions. While optimal activity is often measured at 25°C or 37°C, performing digestions at a lower temperature (e.g., 4°C or on ice) for a longer duration may reduce non-specific cleavage. However, this may also significantly decrease the overall reaction rate.

Potential Cause 2: Enzyme Concentration is Too High

Excessive enzyme concentration can lead to the cleavage of less favorable substrates due to mass action.

Solution:

  • Enzyme Titration: Perform a time-course experiment with varying enzyme-to-substrate ratios to determine the minimum amount of this compound required to achieve the desired specific cleavage within a reasonable timeframe.

Potential Cause 3: Presence of Contaminating Proteases

Commercially available this compound preparations may contain trace amounts of other proteases, such as chymotrypsin (B1334515) or trypsin, which can contribute to non-specific cleavage.

Solution:

  • Use High-Purity Enzyme: Purchase this compound from a reputable supplier that provides an analysis of contaminating protease activities.

  • Inhibitor Cocktails: If contamination is suspected, consider adding specific inhibitors for other proteases (e.g., PMSF for serine proteases) to the reaction mixture. Note that some suppliers offer PMSF-treated this compound.

Issue: Complete inhibition of both specific and non-specific cleavage.

Potential Cause: Use of a broad-spectrum or overly potent inhibitor.

Solution:

  • Inhibitor Titration: If using a competitive inhibitor to reduce non-specific cleavage, it is crucial to titrate the inhibitor concentration carefully. The goal is to find a concentration that preferentially inhibits the weaker, non-specific interactions without significantly affecting the cleavage of the primary substrate. This can be achieved by performing the cleavage reaction in the presence of a range of inhibitor concentrations and analyzing the products.

Quantitative Data on Inhibitors

The following table summarizes the inhibitory constants (Ki) for two well-characterized inhibitors of this compound. A lower Ki value indicates a more potent inhibitor.

InhibitorInhibitor TypeKi ValueNotes
Potato Carboxypeptidase Inhibitor (PCI)Protein~1.5 - 3.5 nMA potent, competitive inhibitor isolated from potatoes.[7]
2-Benzylsuccinic acidSmall Molecule~0.22 µMA competitive inhibitor.[8]

Experimental Protocols

Standard this compound Activity Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of Hippuryl-L-Phenylalanine.

Materials:

  • Enzyme: this compound solution (1-3 units/mL in 10% LiCl)

  • Buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5

  • Substrate: 1.0 mM Hippuryl-L-Phenylalanine in Buffer

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Temperature-controlled cuvette holder at 25°C

Procedure:

  • Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

  • Pipette 2.9 mL of the Substrate solution into a quartz cuvette.

  • Incubate the cuvette in the spectrophotometer for 5 minutes to allow the solution to reach thermal equilibrium.

  • Initiate the reaction by adding 0.1 mL of the Enzyme solution and mix by inversion.

  • Immediately start recording the absorbance at 254 nm for 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.

  • The activity of the enzyme can be calculated using the molar extinction coefficient of hippuric acid (product) at 254 nm.

Inhibitor Screening Assay

This protocol provides a general framework for screening potential inhibitors of this compound.

Materials:

  • This compound

  • Assay Buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • Substrate (e.g., Hippuryl-L-Phenylalanine)

  • Test inhibitor compounds at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add a fixed amount of this compound to each well.

  • Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding a fixed concentration of the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rate as a function of the inhibitor concentration.

Visualizations

CarboxypeptidaseA_Mechanism cluster_enzyme This compound Active Site cluster_substrate Substrate Zn2+ Zn2+ Glu270 Glu270 Zn2+->Glu270 Activates H2O H2O H2O Glu270->H2O Deprotonation Arg145 Arg145 Tyr248 Tyr248 Peptide Polypeptide Chain C_Terminus C-terminal Amino Acid (Aromatic/Aliphatic) Peptide->C_Terminus ... C_Terminus->Arg145 Ionic Interaction C_Terminus->Tyr248 Hydrophobic Interaction Peptide_Bond Scissile Peptide Bond Peptide_Bond->Zn2+ Cleavage Cleavage Peptide_Bond->Cleavage H2O->Peptide_Bond Nucleophilic Attack Products Products Cleavage->Products Release of C-terminal Amino Acid

Caption: Catalytic mechanism of this compound.

Troubleshooting_Workflow start Start: Non-Specific Cleavage Observed q1 Is enzyme concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reaction conditions optimal for specificity? a1_yes->q2 p1 Perform enzyme titration. Use lowest effective concentration. a1_no->p1 p1->q2 p1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is enzyme preparation pure? a2_yes->q3 p2 Adjust pH to lower end of optimal range (e.g., 7.5). Lower reaction temperature (e.g., 4°C). a2_no->p2 p2->q3 p2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is a competitive inhibitor being used? a3_yes->q4 p3 Use high-purity enzyme. Consider adding specific inhibitors for contaminating proteases. a3_no->p3 p3->q4 p3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no p4 Titrate inhibitor concentration to selectively inhibit non-specific cleavage. a4_yes->p4 end_fail Problem Persists: Consult further literature or technical support. a4_no->end_fail end_success Success: Specific Cleavage Achieved p4->end_success p4->end_success

Caption: Troubleshooting workflow for non-specific cleavage.

References

Navigating Purity: A Technical Support Guide for Commercial Carboxypeptidase A Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for commercial Carboxypeptidase A (CPA) preparations. This guide is designed to provide you with comprehensive information to troubleshoot common issues related to contaminants in your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants found in commercial this compound preparations?

A1: Commercial this compound, typically sourced from bovine pancreas, can contain several types of impurities. The most prevalent are other pancreatic proteases, primarily trypsin and chymotrypsin (B1334515) . Additionally, endogenous protein inhibitors and small molecule inhibitors may be present.[1]

Q2: Why are trypsin and chymotrypsin contaminants a concern in my experiments?

A2: Trypsin and chymotrypsin are endopeptidases, meaning they cleave within a peptide chain, whereas this compound is an exopeptidase that cleaves at the C-terminus. The presence of these contaminating proteases can lead to non-specific cleavage of your protein or peptide substrate, resulting in misleading fragmentation patterns and inaccurate kinetic data.

Q3: Are there commercial this compound preparations with reduced levels of protease contaminants?

A3: Yes, many suppliers offer treated preparations to minimize the activity of contaminating serine proteases. A common treatment involves the use of Phenylmethylsulfonyl fluoride (B91410) (PMSF), which irreversibly inhibits serine proteases like trypsin and chymotrypsin. These products are often labeled as "PMSF-treated".[1]

Q4: What are some of the known inhibitors that could be present as contaminants in this compound preparations?

A4: Both protein-based and small molecule inhibitors can be found. A well-characterized protein inhibitor is the metallothis compound inhibitor (MCPI) from potatoes.[2] Small molecule inhibitors include compounds like 2-benzylsuccinic acid and N-(hydroxyaminocarbonyl)phenylalanine.[3][4][5] Additionally, chelating agents can inactivate this compound by removing the essential zinc ion from its active site.[6]

Troubleshooting Guide

Issue 1: Unexpected Cleavage Products Observed in Mass Spectrometry

Symptom: Your mass spectrometry results show cleavage at sites inconsistent with this compound activity (i.e., not at the C-terminus).

Possible Cause: Contamination with endopeptidases such as trypsin or chymotrypsin.

Troubleshooting Workflow:

start Unexpected Cleavage in Mass Spec check_prep Check CPA Preparation Type (e.g., PMSF-treated?) start->check_prep run_sds Run SDS-PAGE for Purity Assessment check_prep->run_sds If not high purity activity_assay Perform Specific Activity Assays for Trypsin & Chymotrypsin run_sds->activity_assay If multiple bands or smears appear affinity_purify Purify CPA using Affinity Chromatography activity_assay->affinity_purify If contaminant activity is detected confirm_purity Confirm Purity of Purified CPA affinity_purify->confirm_purity

Caption: Troubleshooting workflow for unexpected cleavage.

Solution:

  • Verify your this compound preparation: Check the product specifications to see if it has been treated to remove or inactivate other proteases (e.g., PMSF-treated).

  • Assess Purity: Perform SDS-PAGE on your this compound stock to visually assess its purity. The presence of multiple bands may indicate contamination.

  • Specific Activity Assays: Conduct specific activity assays for trypsin and chymotrypsin to quantify their presence.

  • Purification: If significant contamination is detected, consider purifying your commercial preparation using affinity chromatography.

Issue 2: Lower than Expected this compound Activity

Symptom: Your enzymatic assays show significantly lower this compound activity than specified by the manufacturer.

Possible Cause:

  • Presence of endogenous or co-purified inhibitors.

  • Inactivation of the enzyme due to improper storage or handling.

  • Incorrect buffer composition (e.g., presence of chelating agents).

Troubleshooting Workflow:

start Low CPA Activity check_storage Verify Storage Conditions (temperature, buffer) start->check_storage check_buffer Analyze Assay Buffer for Chelators (e.g., EDTA) check_storage->check_buffer If storage is correct dialyze Dialyze CPA against Inhibitor-Free Buffer check_buffer->dialyze If buffer contains potential inhibitors activity_assay Re-assay CPA Activity dialyze->activity_assay confirm_activity Activity Restored activity_assay->confirm_activity

Caption: Troubleshooting workflow for low enzyme activity.

Solution:

  • Review Storage and Handling: Ensure that the enzyme has been stored at the recommended temperature and in a suitable buffer. Avoid repeated freeze-thaw cycles.

  • Buffer Composition: Check your assay buffer for any components that might inhibit this compound activity, such as EDTA or other metal chelators.

  • Dialysis: To remove potential small molecule inhibitors, dialyze a small aliquot of your enzyme preparation against your assay buffer. If activity is restored, inhibitors were likely present.

Quantitative Data on Contaminants

The levels of contaminating proteases can vary significantly between different commercial preparations and batches. PMSF-treated products generally have significantly lower levels of serine protease activity.

ContaminantTypical Level in Standard PreparationsTypical Level in PMSF-Treated Preparations
Trypsin Variable, can be significant< 0.02%[1]
Chymotrypsin Variable, can be significant< 0.02%[1]
Carboxypeptidase B Can be present~2.0%[1]

Experimental Protocols

Protocol 1: SDS-PAGE for Purity Assessment of this compound

Objective: To visually assess the purity of a commercial this compound preparation.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffers (for stacking and resolving gels)

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Protein sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Electrophoresis apparatus

Procedure:

  • Gel Preparation:

    • Assemble the gel casting apparatus.

    • Prepare a 12% resolving gel solution and pour it between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) to ensure a flat surface.

    • Once the resolving gel has polymerized, remove the overlay and pour the 5% stacking gel solution. Insert the comb to create wells.

  • Sample Preparation:

    • Mix your this compound sample with the sample buffer.

    • Heat the mixture at 95-100°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Place the polymerized gel into the electrophoresis tank and fill with running buffer.

    • Load your denatured this compound sample and molecular weight standards into the wells.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Analysis:

    • Remove the gel and stain with Coomassie Brilliant Blue or silver stain.

    • Destain the gel to visualize the protein bands. A pure preparation should show a single major band at the expected molecular weight of this compound (~34.5 kDa). The presence of other bands indicates protein contaminants.

Protocol 2: Activity Assay for Trypsin Contamination

Objective: To quantify the activity of trypsin contamination in a this compound preparation.

Principle: This assay uses the synthetic substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE), which is specifically cleaved by trypsin, leading to an increase in absorbance at 253 nm.

Materials:

  • Spectrophotometer capable of reading at 253 nm

  • Quartz cuvettes

  • N-α-Benzoyl-L-arginine ethyl ester (BAEE) solution

  • Tris-HCl buffer (pH 8.0) containing CaCl2

  • This compound sample

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BAEE in the Tris-HCl buffer.

  • Assay:

    • In a quartz cuvette, mix the Tris-HCl buffer and the BAEE substrate solution.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 253 nm.

    • Add a known amount of your this compound preparation to the cuvette and mix immediately.

    • Monitor the increase in absorbance at 253 nm over time.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA253/min).

    • Use the molar extinction coefficient of the product to convert this rate into trypsin activity units.

Protocol 3: Activity Assay for Chymotrypsin Contamination

Objective: To quantify the activity of chymotrypsin contamination in a this compound preparation.

Principle: This assay utilizes the substrate N-Benzoyl-L-tyrosine ethyl ester (BTEE), which is specifically hydrolyzed by chymotrypsin, causing an increase in absorbance at 256 nm.[7]

Materials:

  • Spectrophotometer capable of reading at 256 nm

  • Quartz cuvettes

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) solution[7]

  • Tris-HCl buffer (pH 7.8) containing CaCl2[7]

  • This compound sample

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BTEE in the Tris-HCl buffer.[7]

  • Assay:

    • In a quartz cuvette, combine the Tris-HCl buffer and the BTEE substrate solution.[7]

    • Equilibrate the cuvette in the spectrophotometer and record the baseline absorbance at 256 nm.[7]

    • Add your this compound sample to the cuvette and mix.

    • Record the increase in absorbance at 256 nm over time.[7]

  • Calculation:

    • Determine the rate of change in absorbance (ΔA256/min).[7]

    • Use the known molar extinction coefficient of the product to calculate the chymotrypsin activity.[7]

Protocol 4: Affinity Chromatography for Removal of Trypsin and Chymotrypsin

Objective: To purify this compound from trypsin and chymotrypsin contaminants.

Principle: This method uses a resin with a ligand that specifically binds trypsin and chymotrypsin, allowing this compound to flow through. A common ligand is soybean trypsin inhibitor.

Materials:

  • Affinity chromatography column

  • Soybean trypsin inhibitor-agarose resin

  • Binding buffer (e.g., Tris-HCl, pH 8.0)

  • Elution buffer (e.g., low pH buffer)

  • Commercial this compound preparation

Procedure:

  • Column Preparation:

    • Pack the column with the soybean trypsin inhibitor-agarose resin.

    • Equilibrate the column with several column volumes of binding buffer.

  • Sample Loading:

    • Dissolve the commercial this compound in the binding buffer.

    • Load the sample onto the equilibrated column.

  • Elution:

    • Wash the column with binding buffer to elute the unbound this compound. Collect the flow-through fractions.

    • The bound trypsin and chymotrypsin can then be eluted with the low pH elution buffer.

  • Analysis:

    • Analyze the collected fractions for this compound activity and purity using specific activity assays and SDS-PAGE.

Signaling Pathways and Logical Relationships

Diagram: this compound Activation and Inhibition

ProCPA Prothis compound (Inactive Zymogen) CPA_active This compound (Active) ProCPA->CPA_active Activation CPA_inactive Inactive this compound CPA_active->CPA_inactive Inhibition Trypsin Trypsin Trypsin->CPA_active Cleavage Inhibitors Inhibitors (e.g., Potato Inhibitor, Chelators) Inhibitors->CPA_inactive

Caption: Activation and inhibition pathways of this compound.

References

stability and storage conditions for carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

Carboxypeptidase A: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, alongside troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

The ideal storage temperature depends on the formulation of the enzyme. Lyophilized powders and aqueous suspensions should be stored under different conditions to maximize shelf life and activity.

  • Aqueous Suspensions: Crystalline suspensions of this compound should be stored at 2-8°C.[1][2] Toluene is often added as a preservative to prevent microbial growth.[1][2][3]

  • Lyophilized Powders: For long-term stability, lyophilized this compound should be stored at -20°C.[4]

  • Assay Kits: Kits containing this compound are typically shipped on dry ice and should be stored at –20°C upon arrival.[5]

Q2: How should I reconstitute and store this compound in solution?

This compound can be dissolved in various buffers. A common method involves dissolving the enzyme in 1 M NaCl to a concentration of 1 mg/ml, which yields a clear, colorless solution.[3] For assays, it can be dissolved in 10% lithium chloride.[1] Once in solution, it is recommended to aliquot the enzyme and store it at -20°C to avoid repeated freeze-thaw cycles.[4][6]

Q3: What is the pH stability profile of this compound?

This compound is active over a broad pH range, with its optimal pH typically falling between 7 and 9, depending on the specific substrate.[2] The optimal pH for the hydrolysis of the common substrate hippuryl-L-phenylalanine is 7.5.[1][3] Studies have shown that the enzyme is structurally stable in a pH range of 7.5 to 9.5.[7] Another study on a carboxypeptidase from Aspergillus niger showed it was relatively stable between pH 4.0 and 8.0, retaining over 60% of its activity after one hour.[8] Neutral pH values are considered optimal for stabilizing the enzyme at higher temperatures.[9]

Q4: What factors can inhibit this compound activity?

Several substances can inhibit the enzyme's activity. As a metalloenzyme, this compound's activity is dependent on a zinc ion at its active site.[2][10][11]

  • Chelating Agents: Strong chelating agents like 1,10-phenanthroline (B135089) can inhibit the enzyme by removing the essential zinc ion.[2][10]

  • Metal Ions: While one Zn2+ ion is catalytic, a second Zn2+ ion can be inhibitory.[10] Other metal ions can also negatively affect activity.[10]

  • Small Molecules: Inhibitors include cysteine, sulfides, cyanide, phosphonates, and various carboxylates like phenylacetate (B1230308) and indoleacetate.[2][10] Potato tubers are a natural source of a well-characterized this compound inhibitor.[12]

  • Note: The enzyme is not inhibited by serine protease inhibitors like DFP or PMSF.[2]

Storage Conditions Summary

FormStorage TemperatureDurationKey Notes
Crystalline Suspension 2-8°CShort to Medium-termOften contains a preservative like toluene.[1][2]
Lyophilized Powder -20°CLong-termStable for at least 12 months.[4]
Reconstituted Solution -20°CLong-termAliquot to avoid repeated freeze-thaw cycles.[4][6]
Assay Kit Component -20°CPer manufacturerShipped on dry ice.[5]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Problem: Low or No Enzyme Activity

If you observe lower-than-expected or no enzymatic activity, several factors could be the cause. Follow this logical flow to diagnose the issue.

Troubleshooting_Low_Activity Start Low / No Activity Detected Storage Was the enzyme stored correctly? (See Table 1) Start->Storage Reconstitution Was the reconstitution protocol followed? (Correct buffer, concentration) Storage->Reconstitution Yes Sol_Storage Order new enzyme. Review storage protocols. Storage->Sol_Storage No Assay_pH Is the assay buffer pH optimal? (Typically pH 7.5-8.0) Reconstitution->Assay_pH Yes Sol_Reconstitution Prepare fresh enzyme solution. Verify buffer components. Reconstitution->Sol_Reconstitution No Inhibitors Are there potential inhibitors present? (e.g., EDTA, other metal ions) Assay_pH->Inhibitors Yes Sol_pH Adjust buffer pH. Prepare fresh buffer. Assay_pH->Sol_pH No Sol_Inhibitors Use chelator-free buffers. Purify sample to remove inhibitors. Inhibitors->Sol_Inhibitors Yes Success Problem Resolved Inhibitors->Success No

Caption: Troubleshooting workflow for low this compound activity.

Problem: Precipitate Formation in Enzyme Solution

Q: My this compound solution has become cloudy or formed a precipitate. What happened and can I still use it?

A: Precipitate formation can occur for several reasons:

  • Incorrect Buffer: The enzyme has limited solubility in low ionic strength buffers. It is soluble in high salt concentrations, such as 1 M NaCl.[3] Crystalline suspensions are not readily soluble and require time to clear.[1]

  • pH Shift: A significant shift in pH away from the optimal range (pH 7-9) can cause the protein to denature and precipitate.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the enzyme solution can lead to aggregation and precipitation.[4][6] This is why aliquoting is critical.

Solution:

  • Centrifuge the vial to pellet the precipitate.

  • Carefully transfer the supernatant to a new tube.

  • Measure the protein concentration and activity of the supernatant.

  • If the activity is still low, it is best to discard the solution and prepare a fresh one from a new stock.

Experimental Protocols

Protocol: Activity Assay using Hippuryl-L-Phenylalanine

This protocol is based on the method of Folk and Schirmer (1963) and measures the increase in absorbance at 254 nm as hippuryl-L-phenylalanine is hydrolyzed.[1]

Reagents:

  • Assay Buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5 at 25°C.[1]

  • Substrate Solution: 1.0 mM Hippuryl-L-Phenylalanine in Assay Buffer.

  • Enzyme Diluent: 10% Lithium Chloride (for crystalline enzyme) or Assay Buffer.[1]

  • This compound Solution: Prepare a solution of 0.4-0.8 units/mL in the appropriate diluent.

Procedure:

Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Set spectrophotometer to 254 nm and 25°C P2 Pipette 2.9 mL of Substrate Solution into a cuvette P1->P2 P3 Incubate cuvette in spectrophotometer for 5 min to equilibrate P2->P3 R1 Add 0.1 mL of diluted enzyme solution to the cuvette P3->R1 R2 Mix by inversion R1->R2 R3 Immediately record the increase in A254 for 5 minutes R2->R3 A1 Determine the linear rate (ΔA254/min) R3->A1 A2 Calculate enzyme activity using the formula below A1->A2

Caption: Workflow for the this compound activity assay.

Calculation:

One unit of this compound hydrolyzes one micromole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.[1]

The activity can be calculated using the following formula, where 0.36 is the millimolar extinction coefficient for hippuric acid at 254 nm:

Units/mL enzyme = ( (ΔA254/min Test - ΔA254/min Blank) * Total Volume (mL) * Dilution Factor ) / ( 0.36 )

References

dealing with inhibitors in carboxypeptidase A assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carboxypeptidase A (CPA) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly when dealing with inhibitors. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for seeing no or very low CPA activity in my assay?

A1: There are several potential reasons for low or absent enzyme activity:

  • Improper Enzyme Storage and Handling: this compound is sensitive to storage conditions. Ensure it has been stored at the recommended temperature (typically 2-8°C for suspensions) and handled according to the manufacturer's instructions.

  • Incorrect Buffer Composition or pH: CPA activity is highly dependent on pH and ionic strength. The optimal pH is typically around 7.5. Ensure your buffer components and pH are correct.

  • Enzyme Insolubility: Crystalline suspensions of CPA may not be readily soluble. Ensure the enzyme is fully dissolved in the appropriate diluent (e.g., cold 10% lithium chloride) before adding it to the assay. The solution should be clear.

  • Substrate Instability: The substrate, such as hippuryl-L-phenylalanine, can be unstable in solution. It is recommended to prepare it fresh and use it within a few hours.

  • Presence of Chelating Agents: CPA is a metalloenzyme containing a zinc ion essential for its activity. The presence of strong chelating agents like EDTA in your sample or buffers will inactivate the enzyme.

  • Inactive Enzyme: The enzyme itself may have lost activity due to age, improper storage, or contamination. It is always a good practice to test the enzyme activity with a known substrate and compare it to the manufacturer's specifications.

Q2: My blank or negative control shows a high background signal. What could be the cause?

A2: A high background signal can be attributed to several factors:

  • Substrate Auto-hydrolysis: The substrate may be hydrolyzing spontaneously under the assay conditions. This can be checked by incubating the substrate in the assay buffer without the enzyme.

  • Contamination: The substrate solution or buffer may be contaminated with other proteases. Using PMSF-treated this compound can help inhibit serine protease contaminants like trypsin and chymotrypsin.

  • Compound Interference: If you are screening inhibitors, the test compounds themselves might absorb at the detection wavelength. Always run a control with the compound in the assay buffer without the enzyme.

  • Spectrophotometer Issues: Ensure your spectrophotometer is properly calibrated and functioning correctly, especially if you are working at wavelengths with high absorbance.

Q3: The results of my inhibitor assay are not reproducible. What are the likely sources of variability?

A3: Lack of reproducibility can stem from several sources:

  • Pipetting Errors: Inconsistent pipetting of the enzyme, substrate, or inhibitor can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inconsistent Incubation Times: For endpoint assays, ensure that the reaction is stopped at the same time for all wells. For kinetic assays, ensure the reading intervals are consistent.

  • Temperature Fluctuations: Enzyme activity is sensitive to temperature. Ensure your assay plate or cuvettes are properly equilibrated to the assay temperature.

  • Inhibitor Precipitation: The inhibitor may not be fully soluble at the tested concentrations in the assay buffer, leading to inconsistent results. Check the solubility of your compounds in the assay buffer.

  • Enzyme and Substrate Degradation: As mentioned earlier, ensure the stability of your enzyme and substrate solutions throughout the experiment.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound inhibitor assays.

// Paths from Start start -> no_activity; start -> high_background; start -> poor_reproducibility; start -> unexpected_kinetics;

// Troubleshooting No Activity sub_no_activity_1 [label="Check Enzyme Viability:\n- Run positive control\n- Check storage conditions"]; sub_no_activity_2 [label="Verify Assay Conditions:\n- Correct buffer pH and ionic strength?\n- Substrate prepared fresh?"]; sub_no_activity_3 [label="Check for Inhibitors:\n- Chelating agents (EDTA)?\n- Contaminants in sample?"]; no_activity -> sub_no_activity_1 -> sub_no_activity_2 -> sub_no_activity_3;

// Troubleshooting High Background sub_high_background_1 [label="Assess Substrate Stability:\n- Incubate substrate alone in buffer"]; sub_high_background_2 [label="Check for Contamination:\n- Use fresh, sterile buffers\n- Use protease-free reagents"]; sub_high_background_3 [label="Evaluate Compound Interference:\n- Run control with compound, no enzyme"]; high_background -> sub_high_background_1 -> sub_high_background_2 -> sub_high_background_3;

// Troubleshooting Poor Reproducibility sub_poor_reproducibility_1 [label="Review Pipetting Technique:\n- Calibrate pipettes\n- Consistent mixing"]; sub_poor_reproducibility_2 [label="Control Assay Environment:\n- Stable temperature\n- Consistent timing"]; sub_poor_reproducibility_3 [label="Check Compound Solubility:\n- Visually inspect for precipitation\n- Test solubility in assay buffer"]; poor_reproducibility -> sub_poor_reproducibility_1 -> sub_poor_reproducibility_2 -> sub_poor_reproducibility_3;

// Troubleshooting Unexpected Kinetics sub_unexpected_kinetics_1 [label="Verify Linear Range:\n- Are initial rates being measured?"]; sub_unexpected_kinetics_2 [label="Consider Inhibition Mechanism:\n- Competitive, non-competitive, etc.\n- Time-dependent inhibition?"]; sub_unexpected_kinetics_3 [label="Check for Assay Artifacts:\n- Compound aggregation\n- Non-specific binding"]; unexpected_kinetics -> sub_unexpected_kinetics_1 -> sub_unexpected_kinetics_2 -> sub_unexpected_kinetics_3;

// Solutions solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sub_no_activity_3 -> solution; sub_high_background_3 -> solution; sub_poor_reproducibility_3 -> solution; sub_unexpected_kinetics_3 -> solution; }

Figure 1: Troubleshooting workflow for CPA inhibition assays.

Data Presentation: this compound Inhibitors

The following table summarizes the inhibition constants (Ki) and/or IC50 values for some known this compound inhibitors. Note that IC50 values are dependent on assay conditions, particularly substrate concentration.

InhibitorType of InhibitionKiIC50Reference
Potato Carboxypeptidase Inhibitor (PCI)Protein Inhibitor--
2-Benzylsuccinic acidCompetitive--
Cbz-Phe-ValP-(O)PheTransition-state analogue10-27 fM-
ZAFP(O)FTransition-state analogue4 pM-
ZAAP(O)FTransition-state analogue3 pM-
ZFAP(O)FTransition-state analogue1 pM-
CPA inhibitor (Compound 5)-0.32 µM-
d-Cysteine-2.3 µM-
Ochratoxin ACompetitive--
1,10-PhenanthrolineChelating Agent--

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for this compound Activity

This protocol is based on the hydrolysis of hippuryl-L-phenylalanine, which leads to an increase in absorbance at 254 nm.

Materials:

  • This compound from bovine pancreas

  • Hippuryl-L-phenylalanine

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • 10% Lithium Chloride (for dissolving enzyme)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in 25 mM Tris-HCl buffer, pH 7.5, with 500 mM NaCl. This solution should be prepared fresh.

  • Prepare the enzyme solution: Immediately before use, dissolve this compound in cold 10% lithium chloride to a concentration of 6-12 units/mL.

  • Set up the reaction: In a quartz cuvette, add 2.9 mL of the hippuryl-L-phenylalanine solution.

  • Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer and monitor the absorbance at 254 nm until it is constant (to establish the blank rate).

  • Initiate the reaction by adding 0.1 mL of the enzyme solution and mix by inversion.

  • Record the increase in absorbance at 254 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA254/min) from the initial linear portion of the curve.

Protocol 2: Determining Inhibitor Potency (IC50)
  • Prepare a range of inhibitor concentrations.

  • Set up a series of reactions as described in Protocol 1, but with the addition of varying concentrations of the inhibitor. Include a control reaction with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before adding the substrate to initiate the reaction.

  • Measure the initial reaction rates for each inhibitor concentration.

  • Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Differentiating Inhibition Mechanisms

To distinguish between competitive, non-competitive, and other modes of inhibition, enzyme kinetics are studied at various substrate and inhibitor concentrations.

  • For each fixed inhibitor concentration , measure the initial reaction rates at varying substrate concentrations.

  • Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

  • Analyze the plots:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

    • Mixed Inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are affected).

Signaling Pathways and Experimental Workflows

// Nodes for the catalytic cycle E [label="E (CPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ES [label="E-S Complex", fillcolor="#FBBC05", fontcolor="#202124"]; EP [label="E-P Complex", fillcolor="#FBBC05", fontcolor="#202124"]; P [label="Products"]; S [label="Substrate"];

// Nodes for inhibition pathways I_comp [label="Competitive\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EI_comp [label="E-I Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"];

I_noncomp [label="Non-competitive\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EI_noncomp [label="E-I Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; ESI_noncomp [label="E-S-I Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Catalytic Cycle E -> ES [label="+ S"]; ES -> EP [label="Catalysis"]; EP -> E [label="- P"]; EP -> P [style=dashed]; S -> ES [style=dashed];

// Competitive Inhibition E -> EI_comp [label="+ I (comp)"]; EI_comp -> E [label="- I (comp)"]; I_comp -> EI_comp [style=dashed];

// Non-competitive Inhibition E -> EI_noncomp [label="+ I (non-comp)"]; EI_noncomp -> E [label="- I (non-comp)"]; ES -> ESI_noncomp [label="+ I (non-comp)"]; ESI_noncomp -> ES [label="- I (non-comp)"]; I_noncomp -> EI_noncomp [style=dashed]; I_noncomp -> ESI_noncomp [style=dashed];

}

Figure 2: CPA catalytic cycle and modes of inhibition.

improving the efficiency of carboxypeptidase A digestion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their carboxypeptidase A (CPA) digestion experiments.

Troubleshooting Guide

Low or No Enzyme Activity

Question: I am observing very low or no cleavage of my protein/peptide with this compound. What are the possible causes and solutions?

Answer:

Several factors can contribute to low or no this compound activity. Consider the following potential issues and troubleshooting steps:

  • Incorrect pH: this compound activity is highly pH-dependent. The optimal pH for bovine pancreatic CPA is typically between 7.5 and 8.0.[1][2] Ensure your reaction buffer is within this range.

  • Sub-optimal Temperature: While the enzyme shows activity over a range of temperatures, the optimal temperature for many applications is around 25-40°C.[2] Significantly lower temperatures will slow down the reaction rate, while excessively high temperatures (above 50°C) can lead to enzyme denaturation and loss of activity.[2]

  • Presence of Inhibitors: this compound is a metalloenzyme containing a crucial zinc ion in its active site.[3] The presence of metal chelators like EDTA or o-phenanthroline in your sample or buffers will strip this zinc ion and inactivate the enzyme.[4] Additionally, other substances like bilirubin (B190676) and glucose have been shown to decrease CPA activity.[5]

    • Solution: Ensure all your reagents are free from chelating agents. If their presence is unavoidable in your sample, consider purification steps like dialysis or buffer exchange prior to digestion.

  • Improper Enzyme Storage and Handling: this compound, like most enzymes, is sensitive to storage conditions. It should be stored at 2-8°C as an aqueous suspension.[6] Avoid repeated freeze-thaw cycles. When preparing the enzyme solution, do not dilute it in cold diluent.[1]

  • Inactive Enzyme: The enzyme itself may have lost activity over time.

    • Solution: Test the enzyme activity using a known control substrate, such as hippuryl-L-phenylalanine.[1][6] If the control reaction fails, the enzyme is likely inactive, and a new batch should be used.

  • C-terminal Residue Specificity: this compound has a distinct substrate specificity. It preferentially cleaves C-terminal amino acids with aromatic (e.g., Phenylalanine, Tyrosine, Tryptophan) or large, branched aliphatic side chains (e.g., Leucine, Isoleucine, Valine). It will not cleave C-terminal Proline, Arginine, or Lysine residues.[7]

    • Solution: Verify the expected C-terminal amino acid of your substrate. If it is not a preferred residue for CPA, you may need to use a different carboxypeptidase, such as Carboxypeptidase B for basic residues or Carboxypeptidase Y for a broader specificity.[7]

Incomplete Digestion

Question: My digestion is not going to completion, and I see a significant amount of undigested starting material. How can I improve the digestion efficiency?

Answer:

Incomplete digestion can be addressed by optimizing the reaction conditions:

  • Sub-optimal Enzyme-to-Substrate Ratio: The ratio of enzyme to substrate is critical for efficient digestion. An insufficient amount of enzyme will lead to incomplete cleavage.

    • Solution: Increase the enzyme-to-substrate (w/w) ratio. A typical starting point is 1:100 to 1:20, but this may need to be optimized for your specific protein.

  • Insufficient Incubation Time: The digestion reaction may not have had enough time to proceed to completion.

    • Solution: Increase the incubation time. It is advisable to perform a time-course experiment (e.g., taking aliquots at 30 min, 1 hr, 2 hr, 4 hr, and overnight) to determine the optimal digestion time for your substrate.

  • Protein Aggregation or Precipitation: If your protein substrate is not fully soluble or aggregates in the digestion buffer, the C-terminus may be inaccessible to the enzyme.

    • Solution: Ensure your protein is fully dissolved in the reaction buffer. You may need to add denaturants like a low concentration of urea (B33335) (e.g., 1-2 M) or guanidine (B92328) hydrochloride, but be cautious as high concentrations can inactivate the enzyme. The presence of 0.5 M NaCl in the buffer can also help maintain protein solubility.[1]

  • Steric Hindrance: The C-terminus of your protein may be sterically hindered due to its tertiary structure, preventing the enzyme from accessing the cleavage site.[4]

    • Solution: Denaturing the protein before digestion can improve accessibility. This can be achieved by heating the protein (e.g., 95°C for 5 minutes, then cooling to the reaction temperature) or using chemical denaturants as mentioned above.

Unexpected Cleavage Products

Question: I am observing unexpected cleavage products in my analysis after digestion. What could be the reason?

Answer:

The presence of unexpected fragments can be due to contaminating proteases or non-specific cleavage:

  • Contaminating Proteases: The this compound preparation may contain trace amounts of other proteases like trypsin or chymotrypsin, which are endoproteases that cleave within the peptide chain.[6]

    • Solution: Use a high-purity, sequencing-grade this compound. Some commercially available preparations are treated with inhibitors like PMSF to eliminate tryptic and chymotryptic activities.[6]

  • Non-specific Cleavage at High Enzyme Concentrations or Long Incubation Times: While CPA is highly specific for the C-terminus, very high enzyme-to-substrate ratios or excessively long incubation times can sometimes lead to minor, non-specific cleavage.

    • Solution: Optimize the enzyme-to-substrate ratio and incubation time as described for incomplete digestion. Use the minimum amount of enzyme and time required for complete C-terminal cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound digestion?

A1: A common and effective buffer for this compound digestion is 25 mM Tris-HCl containing 0.5 M NaCl, with the pH adjusted to 7.5 at 25°C.[1]

Q2: How should I prepare the this compound enzyme for use?

A2: this compound is often supplied as a crystalline suspension. It should be dissolved in a high-salt solution, such as 10% lithium chloride or 1.0 M sodium chloride, to a concentration of 1-3 units per ml.[1][6] The crystals may not dissolve readily, so ensure the solution is clear before use.[6] It is important not to dilute the enzyme in a cold diluent.[1]

Q3: What is the recommended enzyme-to-substrate ratio for a typical digestion?

A3: A general starting point for the enzyme-to-substrate ratio is between 1:100 and 1:20 (w/w). However, the optimal ratio depends on the specific substrate and should be determined empirically.

Q4: How can I stop the this compound digestion reaction?

A4: The most common method to stop the reaction is to lower the pH of the solution. Adding an acid, such as 1% trifluoroacetic acid (TFA), to bring the pH to 4 or lower will effectively inactivate the enzyme. This is a convenient method, especially if the sample is to be analyzed by reverse-phase HPLC and mass spectrometry.

Q5: What are some common inhibitors of this compound?

A5: this compound is inhibited by metal-chelating agents like EDTA and o-phenanthroline.[4] Other inhibitors include D-penicillamine, which promotes the release of the active-site zinc, and various substrate analogues like 2-benzylsuccinic acid and phosphonate-containing peptides.[8][9][10]

Q6: Are there any activators for this compound?

A6: The zinc ion is essential for the catalytic activity of this compound. Loss of zinc leads to inactivation, which can be reversed by the addition of zinc. Other divalent metal ions, such as cobalt and nickel, can also replace zinc and restore or even enhance activity in some cases.[3]

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for Bovine Pancreatic this compound

ParameterOptimal Range/ValueReference(s)
pH 7.5 - 8.0[1][2]
Temperature 25°C - 40°C[2]
Buffer 25 mM Tris-HCl, 0.5 M NaCl[1]

Table 2: Common Inhibitors of this compound

InhibitorType of InhibitionKi Value (approx.)Reference(s)
EDTAMetal Chelation-[4]
o-PhenanthrolineMetal Chelation-[4]
DL-2-Benzyl-3-formylpropanoic acidCompetitive0.48 µM[8]
Cbz-Phe-ValP-(O)PheTransition-state analogue10-27 fM[9]
ZAAP(O)FTransition-state analogue3 pM[10]

Detailed Experimental Protocol: C-terminal Sequencing of a Protein using this compound

This protocol provides a general guideline for the C-terminal digestion of a protein sample for subsequent analysis, for example, by mass spectrometry.

1. Reagent Preparation:

  • Digestion Buffer: 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5. Prepare by dissolving Trizma base and sodium chloride in purified water and adjusting the pH with HCl at 25°C.[1]

  • Enzyme Diluent: 1.0 M NaCl in purified water.[1]

  • This compound Stock Solution: Prepare a 1 mg/mL (or 4-8 units/mL) solution of this compound in the Enzyme Diluent.[1] Ensure the enzyme crystals are fully dissolved.

  • Stop Solution: 10% Trifluoroacetic Acid (TFA) in purified water.

2. Protein Sample Preparation:

  • Dissolve the purified protein sample in the Digestion Buffer to a final concentration of 1-10 mg/mL.

  • If the protein is known to be conformationally rigid, consider a denaturation step (e.g., heat at 95°C for 5 minutes, then cool to 25°C) to improve C-terminal accessibility.

3. Digestion Reaction:

  • Set up the digestion reaction in a microcentrifuge tube. For a 50 µL reaction, combine:

    • Protein solution: X µL (to a final amount of 10-50 µg)

    • Digestion Buffer: Y µL

    • This compound stock solution: Z µL (for an enzyme:substrate ratio of 1:100 to 1:20, w/w)

    • Total Volume: 50 µL

  • Incubate the reaction at 25°C.

4. Time-Course Sampling:

  • To determine the optimal digestion time, it is recommended to perform a time-course experiment. At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a 10 µL aliquot of the reaction mixture.

  • Immediately stop the reaction in the aliquot by adding 1 µL of the Stop Solution (10% TFA).

5. Sample Analysis:

  • The quenched samples can be directly analyzed by methods such as MALDI-TOF MS or LC-MS/MS to identify the released C-terminal amino acids and the truncated protein. The appearance of a series of peaks corresponding to the sequential removal of C-terminal residues confirms the sequence.

Visualizations

CarboxypeptidaseA_Workflow cluster_prep Preparation cluster_reaction Digestion cluster_analysis Analysis Reagents Prepare Buffers and Enzyme Solution Mix Mix Protein and this compound Reagents->Mix Sample Prepare Protein Sample in Digestion Buffer Sample->Mix Incubate Incubate at 25°C Mix->Incubate TimeCourse Take Aliquots at Time Intervals Incubate->TimeCourse Quench Quench Reaction with Acid (e.g., TFA) TimeCourse->Quench Analyze Analyze by Mass Spectrometry Quench->Analyze Sequence Determine C-terminal Sequence Analyze->Sequence

Caption: Experimental workflow for C-terminal sequencing using this compound.

CPA_Troubleshooting cluster_checks Initial Checks Start Problem: Low/No Digestion pH_Temp Is pH (7.5-8.0) and Temperature (25-40°C) optimal? Start->pH_Temp Inhibitors Are inhibitors (e.g., EDTA) absent? Start->Inhibitors Substrate Is C-terminal residue a preferred substrate? Start->Substrate Enzyme_Activity Is the enzyme active? (Test with control substrate) Start->Enzyme_Activity Adjust_Conditions Adjust pH/Temperature pH_Temp->Adjust_Conditions No Remove_Inhibitors Remove inhibitors (Dialysis) Inhibitors->Remove_Inhibitors No Change_Enzyme Use a different Carboxypeptidase Substrate->Change_Enzyme No New_Enzyme Use a new batch of enzyme Enzyme_Activity->New_Enzyme No

Caption: Troubleshooting logic for low or no this compound digestion.

References

Technical Support Center: Carboxypeptidase A and Metal Ion Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of metal ions in Carboxypeptidase A (CPA) activity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the native metal ion in this compound?

This compound is a metalloenzyme that contains a single, essential Zn²⁺ ion at its active site.[1][2] This zinc ion is crucial for the enzyme's catalytic activity.[1] It participates in catalysis by binding to the substrate and polarizing the peptide bond, which facilitates hydrolysis.[3] The removal of this native zinc ion results in an inactive form of the enzyme, known as apo-carboxypeptidase A.[3]

Q2: Can other metal ions replace the native Zn²⁺ in this compound?

Yes, the native Zn²⁺ ion can be replaced by other divalent metal ions.[3] This process, known as reconstitution, can restore enzymatic activity to the apo-enzyme, but the level of activity depends on the specific metal ion.[3] For instance, substitution with Co²⁺, Mn²⁺, Ni²⁺, and Fe²⁺ can yield active metalloenzymes, while substitution with Cd²⁺, Hg²⁺, and Cu²⁺ may result in less active or inactive forms.[3]

Q3: How do excess metal ions inhibit this compound activity?

Excess metal ions, including the native Zn²⁺, can inhibit CPA activity through several mechanisms. A primary mode of inhibition involves the binding of a second metal ion to the active site.[4] This inhibitory ion can displace the catalytically essential water molecule or interact with key amino acid residues, such as Glu-270, preventing them from participating in the catalytic cycle.[4] This leads to a decrease in or complete loss of enzymatic activity. Some metal ions, like Zn²⁺, Pb²⁺, and Cd²⁺, act as competitive inhibitors.[5]

Q4: What are the typical symptoms of metal ion interference in my CPA assay?

Common indicators of metal ion interference include:

  • Lower than expected enzyme activity: This is the most common symptom, suggesting the presence of an inhibitory metal ion.

  • Inconsistent or non-linear reaction rates: Metal ion contamination can lead to unpredictable enzyme kinetics.

  • Complete loss of activity: High concentrations of potent inhibitory metal ions can completely abolish CPA activity.

  • Precipitation in the assay mixture: Some metal ions may form insoluble complexes with buffer components or the substrate.

Q5: Which metal ions are known to inhibit this compound?

Several divalent metal ions have been shown to inhibit this compound. Zn²⁺, Pb²⁺, and Cd²⁺ are well-characterized competitive inhibitors.[5] Other metal ions such as Cu²⁺ and Hg²⁺ can also inhibit the enzyme, often with greater potency than Zn²⁺.[3] Conversely, ions like Mn²⁺, Co²⁺, and Ni²⁺ have been reported to have a minimal inhibitory effect at lower concentrations.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound, particularly those related to metal ion interference.

Problem Possible Cause Recommended Solution
Unexpectedly low or no CPA activity Contamination of buffers or reagents with inhibitory metal ions (e.g., excess Zn²⁺, Pb²⁺, Cd²⁺, Cu²⁺).1. Prepare fresh buffers and reagent solutions using high-purity water (e.g., Milli-Q or equivalent) and analytical grade chemicals. 2. Consider treating buffers with a chelating resin (e.g., Chelex® 100) to remove trace metal contaminants. 3. If the source of contamination is unknown, perform a systematic check of each component of the assay mixture.
High background signal or assay interference The introduced metal ion is interfering with the detection method (e.g., absorbance or fluorescence).1. Run a control experiment containing the metal ion at the same concentration used in the assay but without the enzyme, to measure its intrinsic signal. 2. Subtract the background signal from the experimental data. 3. If interference is significant, consider using an alternative assay method with a different detection principle.
Inconsistent results between experiments Variable levels of metal ion contamination in different batches of reagents or water.1. Standardize the source and preparation of all reagents and buffers. 2. Prepare large batches of buffers to be used across multiple experiments to ensure consistency. 3. Always include a positive control (CPA without any added metal ions) and a negative control (no enzyme) in each experiment.
Enzyme activity is unexpectedly high The substituted metal ion (e.g., Co²⁺) enhances the activity towards a specific substrate compared to the native Zn²⁺ enzyme.1. This is a known phenomenon for certain metal-substituted CPA variants.[6] 2. Carefully document the experimental conditions and compare your results with published data for the specific metallo-CPA you are studying.

Data Presentation

Table 1: Inhibition of Bovine Pancreatic this compound by Various Metal Ions

This table summarizes the inhibitory effects of different metal ions on the activity of native bovine pancreatic this compound. The inhibition constant (Kᵢ) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

Metal IonInhibition TypeKᵢ (M)ConditionsReference
Zn(II)Competitive2.4 x 10⁻⁵0.5 M NaCl, pH 7.5, 25°C[5]
Pb(II)Competitive4.8 x 10⁻⁵0.5 M NaCl, pH 7.5, 25°C[5]
Cd(II)Competitive1.1 x 10⁻²0.5 M NaCl, pH 7.5, 25°C[5]
Mn(II)Minimal Inhibition> 1 x 10⁻⁴0.5 M NaCl, pH 7.5, 25°C[5]
Cu(II)Minimal Inhibition> 1 x 10⁻⁴0.5 M NaCl, pH 7.5, 25°C[5]
Co(II)Minimal Inhibition> 1 x 10⁻²0.5 M NaCl, pH 7.5, 25°C[5]
Ni(II)Minimal Inhibition> 1 x 10⁻²0.5 M NaCl, pH 7.5, 25°C[5]
Hg(II)Minimal Inhibition> 1 x 10⁻²0.5 M NaCl, pH 7.5, 25°C[5]
Table 2: Relative Peptidase Activity of Metallo-Substituted this compound

This table presents the relative peptidase activity of this compound when the native Zn²⁺ is replaced by other divalent metal ions. The activity is expressed as a percentage of the activity of the native zinc enzyme.

Metal CofactorRelative Peptidase Activity (%)SubstrateReference
Zn²⁺100Carbobenzoxy-glycyl-L-phenylalanine[3]
Co²⁺200Carbobenzoxy-glycyl-L-phenylalanine[3]
Mn²⁺33Carbobenzoxy-glycyl-L-phenylalanine[3]
Ni²⁺20Carbobenzoxy-glycyl-L-phenylalanine[3]
Fe²⁺10Carbobenzoxy-glycyl-L-phenylalanine[3]
Cd²⁺0Carbobenzoxy-glycyl-L-phenylalanine[3]
Hg²⁺0Carbobenzoxy-glycyl-L-phenylalanine[3]
Cu²⁺0Carbobenzoxy-glycyl-L-phenylalanine[3]

Experimental Protocols

Protocol 1: General Assay for this compound Activity

This protocol is a standard method for determining the activity of this compound using the substrate hippuryl-L-phenylalanine.

Materials:

  • This compound enzyme solution

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes

Procedure:

  • Prepare the substrate solution: Dissolve hippuryl-L-phenylalanine in the Tris-HCl buffer to a final concentration of 1.0 mM.

  • Set up the spectrophotometer: Set the wavelength to 254 nm and the temperature to 25°C.

  • Equilibrate the substrate: Add 2.9 mL of the substrate solution to a quartz cuvette and place it in the spectrophotometer to equilibrate to 25°C.

  • Initiate the reaction: Add 0.1 mL of the this compound enzyme solution to the cuvette, mix by inversion, and immediately start monitoring the increase in absorbance at 254 nm.

  • Measure the reaction rate: Record the absorbance for 5 minutes and determine the initial linear rate of reaction (ΔA₂₅₄/min).

  • Calculate enzyme activity: Use the molar extinction coefficient of hippuric acid (0.36 mM⁻¹cm⁻¹) to calculate the enzyme activity in units (µmol/min).

Protocol 2: Preparation of Apo-Carboxypeptidase A and Reconstitution with Metal Ions

This protocol describes the removal of the native zinc ion to produce the inactive apo-enzyme, followed by the reintroduction of a different metal ion.

Materials:

  • Native this compound

  • 1,10-Phenanthroline (B135089) (chelating agent)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dialysis tubing

  • Stock solutions of the desired metal salts (e.g., CoCl₂, MnCl₂, NiCl₂)

Procedure:

Part A: Preparation of Apo-Carboxypeptidase A

  • Chelation: Dissolve the native this compound in the Tris-HCl buffer. Add 1,10-phenanthroline to a final concentration sufficient to chelate the zinc ions (e.g., 10 mM) and incubate for several hours at 4°C.

  • Dialysis: Transfer the enzyme solution to a dialysis tube and dialyze extensively against the same buffer containing a lower concentration of 1,10-phenanthroline to remove the zinc-chelator complex.

  • Removal of Chelator: Continue dialysis against several changes of metal-free Tris-HCl buffer to completely remove the 1,10-phenanthroline.

  • Confirmation of Apo-enzyme: Assay the enzyme activity to confirm the loss of function.

Part B: Reconstitution with a New Metal Ion

  • Incubation: To the apo-enzyme solution, add a small molar excess of the desired metal salt solution (e.g., 1.1 to 2-fold molar excess).

  • Equilibration: Incubate the mixture for a sufficient time to allow the metal ion to bind to the active site (e.g., 1-2 hours at 4°C).

  • Removal of Excess Metal: If necessary, dialyze the reconstituted enzyme against a metal-free buffer to remove any unbound metal ions.

  • Activity Assay: Measure the enzymatic activity of the newly formed metallo-carboxypeptidase A using the general assay protocol.

Visualizations

Experimental_Workflow_for_Metal_Ion_Interference cluster_prep Preparation cluster_reconstitution Reconstitution & Assay Prepare Apo-CPA Prepare Apo-CPA Reconstitute Apo-CPA Reconstitute Apo-CPA Prepare Apo-CPA->Reconstitute Apo-CPA Prepare Metal Ion Solutions Prepare Metal Ion Solutions Prepare Metal Ion Solutions->Reconstitute Apo-CPA CPA Activity Assay CPA Activity Assay Reconstitute Apo-CPA->CPA Activity Assay Data Analysis Data Analysis CPA Activity Assay->Data Analysis

Caption: Workflow for studying metal ion substitution in this compound.

Troubleshooting_CPA_Activity start Low or No CPA Activity Observed check_controls Are positive and negative controls working as expected? start->check_controls check_reagents Prepare fresh buffers and substrate solution check_controls->check_reagents No metal_contamination Suspect metal ion contamination check_controls->metal_contamination Yes check_reagents->metal_contamination check_enzyme Verify enzyme concentration and storage conditions check_enzyme->metal_contamination chelate_buffers Treat buffers with chelating resin (e.g., Chelex) metal_contamination->chelate_buffers Yes further_investigation Further Investigation Needed metal_contamination->further_investigation No test_components Systematically test each assay component for inhibitory effects chelate_buffers->test_components problem_solved Problem Resolved test_components->problem_solved

References

Technical Support Center: Carboxypeptidase A Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of Carboxypeptidase A (CPA) following protein digestion.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to inactivate this compound after digestion?

A1: Inactivation of this compound (CPA) is a critical step to halt the enzymatic digestion process at a specific time point. This ensures that the cleavage of amino acids from the C-terminus of a protein or peptide is controlled and does not proceed further than intended. Uncontrolled CPA activity can lead to the generation of unintended peptide fragments, complicating downstream analysis such as protein sequencing or peptide mapping.

Q2: What are the common methods for inactivating this compound?

A2: The most common methods for inactivating CPA include heat inactivation, pH adjustment, and the use of chemical inhibitors. Each method has its advantages and is suitable for different downstream applications.

Q3: How do I choose the right inactivation method for my experiment?

A3: The choice of inactivation method depends on several factors, including the nature of your protein or peptide of interest, the downstream application (e.g., mass spectrometry, HPLC), and the required efficiency of inactivation. For instance, if your downstream analysis is sensitive to chemical contaminants, heat or pH inactivation might be preferred. Conversely, if your protein is heat-labile, chemical inhibition would be a better choice.

Troubleshooting Guides

This section provides solutions to common problems encountered during the inactivation of this compound.

Issue 1: Incomplete Inactivation Leading to Unwanted Digestion

Symptom: Downstream analysis (e.g., mass spectrometry) reveals a heterogeneous mixture of peptides with varying C-terminal lengths, indicating continued enzymatic activity after the intended stop point.

Possible Causes & Solutions:

  • Insufficient Heat Inactivation: The temperature or incubation time may have been inadequate.

  • Incorrect pH Adjustment: The pH may not have been shifted to a sufficiently inactivating range.

  • Inhibitor Concentration Too Low: The concentration of the chemical inhibitor may be insufficient to fully inhibit the enzyme.

  • Suboptimal Incubation with Inhibitor: The incubation time with the inhibitor may be too short for complete binding to the enzyme's active site.

Troubleshooting Steps:

  • Verify Inactivation Conditions: Double-check the parameters of your chosen inactivation method against the recommended protocols below.

  • Optimize Conditions: If the issue persists, consider optimizing the inactivation conditions. For example, increase the temperature or duration of heat inactivation, adjust the pH further into the acidic or basic range for irreversible denaturation, or increase the concentration of the chemical inhibitor.

  • Perform an Activity Assay: Before proceeding to downstream analysis, perform a simple activity assay to confirm the complete inactivation of CPA.

Issue 2: Inhibitor Interference with Downstream Analysis

Symptom: The presence of a chemical inhibitor, such as EDTA or 2-benzylsuccinic acid, interferes with subsequent analytical techniques like mass spectrometry, leading to signal suppression or adduct formation.

Possible Causes & Solutions:

  • Inhibitor Ionization: Chelating agents like EDTA can interfere with the ionization process in mass spectrometry.

  • Adduct Formation: Inhibitors may form adducts with peptides, complicating spectral analysis.

Troubleshooting Steps:

  • Choose a Compatible Inhibitor: If possible, select an inhibitor with known compatibility with your downstream application.

  • Inhibitor Removal: If the inhibitor is not compatible, it must be removed after inactivation. This can be achieved through methods such as:

    • Solid-Phase Extraction (SPE): Use a C18 cartridge to bind the peptides while the inhibitor is washed away.

    • Dialysis or Buffer Exchange: For larger protein samples, dialysis or buffer exchange can effectively remove small molecule inhibitors.[1]

  • Method Validation: Always validate your inactivation and cleanup protocol to ensure it does not compromise the integrity of your sample.

Detailed Inactivation Protocols

This section provides detailed experimental protocols for the most common methods of this compound inactivation.

Heat Inactivation

Heat inactivation is a simple and effective method that does not introduce chemical contaminants. However, it may not be suitable for heat-labile proteins.

Protocol:

  • Following the this compound digestion, place the sample in a heat block or water bath pre-heated to 95°C.[2]

  • Incubate the sample at 95°C for 5-10 minutes.[2]

  • After incubation, immediately transfer the sample to an ice bath to cool down.

  • Centrifuge the sample to pellet any precipitated protein before proceeding to downstream analysis.

pH Inactivation

Adjusting the pH to an extreme acidic or basic level can irreversibly denature and inactivate this compound.[3]

Protocol:

  • To inactivate by acidification, add a small volume of a concentrated acid (e.g., 10% trifluoroacetic acid - TFA) to the reaction mixture to lower the pH to ≤ 2.

  • To inactivate by alkalinization, add a small volume of a concentrated base (e.g., 1 M NaOH) to raise the pH to ≥ 12.

  • Incubate at room temperature for at least 15 minutes.

  • If necessary for downstream applications, neutralize the sample by adding an appropriate amount of base or acid. Be aware that this will introduce salt into your sample.

Chemical Inhibition

Chemical inhibitors offer a targeted approach to inactivate this compound and are particularly useful for heat-sensitive samples.

EDTA is a chelating agent that inactivates metalloproteases like this compound by sequestering the essential zinc ion from the active site.[4]

Protocol:

  • Prepare a stock solution of 0.5 M EDTA, pH 8.0.

  • Add the EDTA stock solution to the digestion reaction to a final concentration of 5-10 mM.

  • Incubate the reaction mixture at room temperature for 10-15 minutes to ensure complete chelation of the zinc ions and subsequent inactivation of the enzyme.[4]

2-Benzylsuccinic acid is a potent competitive inhibitor of this compound.[5][6]

Protocol:

  • Prepare a stock solution of 2-benzylsuccinic acid in an appropriate solvent (e.g., DMSO).

  • Add the inhibitor stock solution to the digestion reaction to a final concentration in the low millimolar range (e.g., 1-5 mM). The optimal concentration may need to be determined empirically.[5]

  • Incubate at room temperature for 15-30 minutes to allow for binding to the enzyme's active site.

Quantitative Data Summary

Inactivation MethodParameterRecommended ValueIncubation TimeNotes
Heat Inactivation Temperature95°C[2]5-10 minutes[2]May cause protein precipitation. Not suitable for heat-labile proteins.
pH Inactivation pH≤ 2 or ≥ 12≥ 15 minutesIrreversible. Neutralization will add salt to the sample.
EDTA Final Concentration5-10 mM[4]10-15 minutesMay interfere with downstream mass spectrometry.
2-Benzylsuccinic Acid Final Concentration1-5 mM[5]15-30 minutesCompetitive inhibitor. May require removal for some applications.

Experimental Workflow: C-Terminal Sequencing

The following diagram illustrates a typical workflow for C-terminal protein sequencing using this compound digestion followed by mass spectrometry.

C_Terminal_Sequencing_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_inactivation Inactivation cluster_analysis Analysis Protein_Purification 1. Protein/Peptide Purification Denaturation 2. Denaturation (e.g., Urea) Protein_Purification->Denaturation CPA_Digestion 3. This compound Digestion Denaturation->CPA_Digestion Optimized Buffer (pH 7.5-8.0) Inactivation 4. Inactivation (Heat, pH, or Inhibitor) CPA_Digestion->Inactivation Time-course aliquots Desalting 5. Desalting/Cleanup (e.g., SPE) Inactivation->Desalting Removal of salts/ inhibitors MS_Analysis 6. Mass Spectrometry (e.g., MALDI-TOF) Desalting->MS_Analysis Data_Analysis 7. Data Analysis & Sequence Determination MS_Analysis->Data_Analysis

References

impact of pH on carboxypeptidase A stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on Carboxypeptidase A stability and activity. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound (CPA) activity generally falls within a slightly acidic to slightly alkaline range, typically between pH 6.0 and 8.0.[1] For standard enzymatic assays using substrates like hippuryl-L-phenylalanine, a pH of 7.5 is commonly used.[2][3] However, the exact optimum can vary depending on the source of the enzyme. For instance, bovine pancreatic CPA has an optimal pH of 8.0, while a CPA from Aspergillus niger exhibits maximum activity at pH 6.0.[4][5] A variant from triticale has an even more acidic optimal pH of 4.6.[6]

Q2: How does pH affect the stability of this compound?

This compound generally maintains its stability over a broad pH range. For example, CPA from Aspergillus niger is stable between pH 4.0 and 8.0.[5] A recombinant bovine CPA has shown good stability in a pH range of 5 to 8.[4] Neutral pH conditions are considered optimal for the thermal stability of the enzyme.[7]

Q3: My this compound activity is low. Could pH be the issue?

Yes, suboptimal pH is a common reason for low this compound activity. Significant deviations from the optimal pH can lead to a sharp decrease in enzymatic activity. For example, the activity of bovine CPA diminishes significantly at a pH above 8.0.[4] Similarly, a CPA from triticale sees a sharp drop in activity above pH 5.6.[6] It is crucial to ensure your buffer pH is accurately calibrated and falls within the optimal range for your specific enzyme.

Q4: Can the substrate itself be affected by pH in a this compound assay?

Absolutely. The ionization state of the substrate is pH-dependent, which can influence its binding to the enzyme. A notable example is the dipeptide glycyl-L-tyrosine. At a lower pH, it acts as a substrate for this compound. However, at a higher pH, its monoionic form chelates the zinc ion in the active site, turning it into an inhibitor and rendering the enzyme inactive.[8][9][10]

Q5: Does pH affect the structure of this compound?

While extreme pH values can lead to denaturation, crystallographic studies of bovine this compound have shown that its structure remains largely unchanged within the pH range of 7.5 to 9.5.[11] This suggests that minor fluctuations around the neutral to slightly alkaline pH are unlikely to cause significant structural perturbations.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no enzyme activity Incorrect buffer pH.1. Verify the pH of your buffer using a calibrated pH meter. 2. Prepare fresh buffer if there is any doubt about its accuracy. 3. Consult the literature or the enzyme's technical data sheet for the optimal pH for your specific this compound and substrate.
pH-induced enzyme instability.1. Ensure the enzyme has been stored and handled in a buffer with a pH that ensures its stability (typically around neutral pH). 2. Avoid exposing the enzyme to extreme pH values for extended periods, even during storage.
Inconsistent results between experiments Buffer variability.1. Use the same buffer recipe and ensure consistent preparation for all related experiments. 2. Check for potential pH drift in your buffer over time, especially if it has been stored for a long period.
Substrate inhibition at high pH.1. If using a substrate like glycyl-L-tyrosine, be aware of its pH-dependent inhibitory effects.[9][10] 2. Consider performing the assay at a lower pH where the substrate is known to be active.
Precipitation observed in the reaction mixture pH-induced protein aggregation.1. This may occur if the pH of the solution is near the isoelectric point of the enzyme. 2. Adjust the buffer pH to be further away from the isoelectric point to enhance protein solubility.

Quantitative Data Summary

Table 1: pH Optima for this compound from Various Sources

Enzyme SourceOptimal pHReference
Bovine Pancreas8.0[4]
Aspergillus niger6.0[5]
Triticale4.6[6]
Standard Assay Condition7.5[3]

Table 2: pH Stability Ranges for this compound

Enzyme SourceStable pH RangeReference
Aspergillus niger4.0 - 8.0[5]
Recombinant Bovine CPA5.0 - 8.0[4]
General (for thermal stability)Neutral pH[7]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity

This protocol outlines a spectrophotometric assay to determine the optimal pH for this compound activity using hippuryl-L-phenylalanine as a substrate.

Materials:

  • This compound enzyme solution

  • Hippuryl-L-phenylalanine

  • A series of buffers with varying pH values (e.g., 0.05 M MES for pH 5.5-6.5, 0.05 M Tris-HCl for pH 7.0-9.0)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Substrate Preparation: Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in each of the different pH buffers.

  • Enzyme Dilution: Dilute the this compound stock solution in a neutral pH buffer to a suitable working concentration.

  • Assay Setup:

    • Set the spectrophotometer to 254 nm and equilibrate to 25°C.

    • To a cuvette, add 2.9 mL of the substrate solution of a specific pH.

    • Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.

    • Mix quickly by inversion.

    • Immediately begin recording the absorbance at 254 nm every 15 seconds for 3-5 minutes.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial reaction velocity (ΔA/min) from the linear portion of the curve.

    • Repeat the assay for each pH value.

    • Plot the enzyme activity (initial velocity) against the pH to determine the optimal pH.

Protocol 2: Assessment of pH Stability of this compound

This protocol describes a method to evaluate the stability of this compound after incubation at different pH values.

Materials:

  • This compound enzyme solution

  • A series of buffers with varying pH values (e.g., pH 4.0 to 10.0)

  • Standard assay buffer at the optimal pH (e.g., 0.05 M Tris-HCl, pH 7.5)

  • Substrate solution (e.g., 1.0 mM hippuryl-L-phenylalanine in the standard assay buffer)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Enzyme Incubation:

    • Mix an aliquot of the this compound solution with each of the different pH buffers.

    • Incubate these enzyme solutions at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1 hour).

  • Activity Assay:

    • After incubation, take a small aliquot of each pH-treated enzyme solution and dilute it into the standard assay buffer (at the optimal pH). This is to ensure that the subsequent activity measurement is performed at a consistent, optimal pH.

    • Measure the residual activity of each sample using the standard this compound activity assay as described in Protocol 1.

  • Data Analysis:

    • The activity of the enzyme incubated in the optimal pH buffer is considered as 100% (control).

    • Calculate the percentage of remaining activity for each of the other pH-treated samples relative to the control.

    • Plot the percentage of residual activity against the incubation pH to determine the pH stability profile of the enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Activity Assay cluster_analysis Data Analysis Enzyme This compound Stock Solution Incubate Incubate Enzyme at Different pH Enzyme->Incubate Substrate Substrate (e.g., Hippuryl-L-Phe) Assay Measure Residual Activity at Optimal pH Substrate->Assay Buffers Buffer Series (Varying pH) Buffers->Incubate Incubate->Assay Dilute into optimal pH buffer Plot Plot % Activity vs. Incubation pH Assay->Plot

Caption: Workflow for determining the pH stability of this compound.

ph_effect_logic cluster_ph pH Environment cluster_enzyme Enzyme State & Activity Low_pH Low pH Protonation Altered Ionization State of Active Site Residues Low_pH->Protonation Denaturation Potential Denaturation => Loss of Activity Low_pH->Denaturation Extreme low pH Optimal_pH Optimal pH Max_Activity Optimal Conformation & Ionization => Maximum Activity Optimal_pH->Max_Activity High_pH High pH Inhibition Substrate Inhibition (e.g., GY chelation) => Decreased Activity High_pH->Inhibition High_pH->Denaturation

Caption: Logical relationship of pH's impact on this compound activity.

References

optimizing enzyme to substrate ratio for carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxypeptidase A (CPA). The information is designed to help you optimize your enzyme-to-substrate ratio and address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound assays.

1. Why is my this compound activity low or undetectable?

Low or absent enzyme activity can stem from several factors. Consider the following possibilities:

  • Improper Enzyme Storage or Handling: this compound is sensitive to storage conditions. Ensure the enzyme has been stored at the recommended temperature (typically -20°C) and has not undergone multiple freeze-thaw cycles.

  • Incorrect Buffer pH: The optimal pH for this compound activity is generally between 7.5 and 8.5.[1] Verify the pH of your assay buffer.

  • Presence of Inhibitors: Your sample may contain inhibitors of this compound. Common inhibitors include metal chelators (e.g., EDTA), certain metal ions, and naturally occurring protein inhibitors.[2]

  • Inactive Enzyme: The enzyme preparation may have lost activity. It is advisable to test the enzyme activity with a known control substrate.

  • Substrate Issues: Ensure your substrate is of high quality, correctly prepared, and at an appropriate concentration.

2. My reaction rate is too fast to measure accurately. What should I do?

A very rapid reaction rate can make it difficult to obtain accurate initial velocity measurements. To slow down the reaction, you can try the following:

  • Decrease the Enzyme Concentration: This is the most common and effective method. A lower enzyme concentration will result in a slower rate of substrate conversion.

  • Lower the Reaction Temperature: While the optimal temperature for some forms of CPA can be around 40°C, lowering the temperature (e.g., to 25°C) will decrease the reaction rate.[1]

  • Use a Sub-optimal pH: Moving the pH slightly away from the optimum can reduce the reaction velocity. However, be cautious as significant deviations can lead to enzyme denaturation.

3. The initial rate of my reaction is not linear. What does this mean?

A non-linear initial reaction rate can indicate a few issues:

  • Substrate Depletion: If the reaction is proceeding too quickly, a significant portion of the substrate may be consumed during the initial measurement period, leading to a decrease in the reaction rate. To address this, you can either decrease the enzyme concentration or increase the initial substrate concentration.

  • Substrate Inhibition or Activation: Some substrates can inhibit or activate this compound at high concentrations.[3] If you observe that the reaction rate decreases as you increase the substrate concentration beyond a certain point, you may be encountering substrate inhibition.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions, leading to a loss of activity over time.

4. How do I know if I am observing substrate inhibition?

Substrate inhibition occurs when the enzyme's activity decreases at high substrate concentrations. To determine if this is happening:

  • Perform a Substrate Titration: Measure the initial reaction velocity at a wide range of substrate concentrations while keeping the enzyme concentration constant.

  • Analyze the Michaelis-Menten Plot: If you plot the initial velocity against the substrate concentration, you will observe that the velocity increases with substrate concentration up to a certain point and then begins to decrease. This is a classic sign of substrate inhibition.

Frequently Asked Questions (FAQs)

1. What is the optimal enzyme-to-substrate ratio for this compound?

There is no single "optimal" ratio, as it depends on several factors, including the specific substrate being used, the desired reaction rate, and the experimental goals. The key is to establish conditions where the enzyme is the limiting factor and the reaction rate is linear over the desired time course. A good starting point is to use a substrate concentration that is at least 5-10 times the Michaelis constant (Km) for that substrate, and then titrate the enzyme concentration to achieve a measurable reaction rate.

2. How does the choice of substrate affect the optimal ratio?

This compound exhibits a preference for substrates with C-terminal aromatic or branched aliphatic amino acids.[4] The affinity of the enzyme for different substrates varies, which is reflected in their different Km values. A substrate with a lower Km (higher affinity) will require a lower concentration to saturate the enzyme. Therefore, the optimal enzyme-to-substrate ratio will need to be determined empirically for each new substrate.

3. What are the key parameters to consider when setting up a this compound assay?

The following parameters are crucial for a successful assay:

  • Enzyme Concentration: Should be in the linear range of the assay.

  • Substrate Concentration: Ideally, should be at a saturating concentration (>> Km) to ensure zero-order kinetics with respect to the substrate.

  • Buffer and pH: A buffer that maintains a stable pH in the optimal range for the enzyme (typically pH 7.5-8.5) is essential.[1]

  • Temperature: The reaction should be performed at a constant and controlled temperature.

  • Incubation Time: The reaction should be stopped within the linear range of product formation.

4. Can I use the same enzyme-to-substrate ratio for different batches of enzyme?

It is not recommended. The specific activity of different enzyme batches can vary. It is good practice to re-optimize the enzyme concentration for each new batch to ensure consistent and reproducible results.

Data Presentation

Table 1: Kinetic Parameters of this compound for Various Substrates

SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Hippuryl-L-phenylalanineBovine Pancreas0.5 - 1.050 - 1005.0 x 10⁴ - 2.0 x 10⁵
FA-Phe-PheHuman CPA10.1315001.15 x 10⁷
FA-Phe-LeuHuman CPA10.2120009.52 x 10⁶
FA-Phe-ValHuman CPA10.4518004.00 x 10⁶
NeurotensinHuman CPA40.0003290.247.3 x 10⁵
Met-enkephalin-Arg-PheHuman CPA40.009231.451.57 x 10⁵

FA: Furanacryloyl

Experimental Protocols

Protocol 1: Determination of Initial Velocity and Optimal Enzyme Concentration

This protocol describes a general method for determining the initial velocity of a this compound-catalyzed reaction and optimizing the enzyme concentration.

Materials:

  • This compound enzyme

  • Substrate of interest

  • Assay Buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • Spectrophotometer or plate reader

  • Quartz cuvettes or microplate

Procedure:

  • Prepare a Substrate Stock Solution: Dissolve the substrate in the assay buffer to a concentration that is at least 10-fold higher than the expected Km.

  • Prepare a Series of Enzyme Dilutions: Prepare several dilutions of the this compound enzyme in cold assay buffer.

  • Set up the Reaction:

    • In a cuvette or microplate well, add the assay buffer and the substrate solution to the desired final concentrations.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

  • Initiate the Reaction: Add a small volume of one of the enzyme dilutions to the substrate mixture and mix quickly.

  • Monitor the Reaction: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the substrate being used. For example, the hydrolysis of hippuryl-L-phenylalanine can be monitored at 254 nm.

  • Determine the Initial Velocity: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Optimize Enzyme Concentration: Repeat steps 3-6 for each enzyme dilution. The optimal enzyme concentration is the one that gives a linear reaction rate for a convenient period (e.g., 5-10 minutes) and is sensitive enough to detect changes in activity.

Protocol 2: Screening for Substrate Inhibition

This protocol is designed to identify if a substrate causes inhibition at high concentrations.

Materials:

  • Same as Protocol 1

Procedure:

  • Determine the Optimal Enzyme Concentration: Use Protocol 1 to find an enzyme concentration that gives a reliable and linear reaction rate with a moderate substrate concentration (e.g., around the estimated Km).

  • Prepare a Range of Substrate Concentrations: Prepare a series of substrate solutions in the assay buffer, ranging from low concentrations (e.g., 0.1 x Km) to very high concentrations (e.g., 50 x Km).

  • Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity using the predetermined optimal enzyme concentration.

  • Plot the Data: Plot the initial velocity (v) as a function of the substrate concentration ([S]).

  • Analyze the Plot:

    • If the velocity increases and then plateaus (a hyperbolic curve), there is no significant substrate inhibition.

    • If the velocity increases, reaches a maximum, and then decreases at higher substrate concentrations, this is indicative of substrate inhibition.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Buffer and Substrate C Mix Buffer and Substrate A->C B Prepare Enzyme Dilutions E Add Enzyme to Initiate B->E D Equilibrate Temperature C->D D->E F Monitor Reaction Progress E->F G Calculate Initial Velocity F->G H Plot Velocity vs. Enzyme Conc. G->H I Determine Optimal Enzyme Conc. H->I

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Low_Activity Start Low/No Enzyme Activity Q1 Is the enzyme storage and handling correct? Start->Q1 Sol1 Review storage protocol. Use fresh enzyme aliquot. Q1->Sol1 No Q2 Is the buffer pH within the optimal range (7.5-8.5)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Prepare fresh buffer and verify pH. Q2->Sol2 No Q3 Have you ruled out inhibitors in your sample? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Run a control with a known inhibitor. Consider sample purification. Q3->Sol3 No Q4 Is the substrate prepared correctly and at an appropriate concentration? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Prepare fresh substrate solution. Q4->Sol4 No Result Consider enzyme is inactive. Use a positive control. Q4->Result Yes A4_Yes Yes A4_No No

Caption: Troubleshooting flowchart for low this compound activity.

References

Carboxypeptidase A Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of carboxypeptidase A.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of bovine pancreatic this compound that are relevant for crystallization?

A1: Understanding the biochemical and biophysical properties of this compound is crucial for designing successful crystallization experiments. Key characteristics are summarized in the table below.

PropertyValueReference
Molecular Weight 137,580.37 Da (for the tetramer)[1]
Subunit Composition Homotetramer (four identical subunits)[1]
Residues per Subunit 307[1]
Isoelectric Point (pI) 7.47[1]
Optimal pH for Crystallization 7.5[1]
Metal Cofactor Zinc (Zn²⁺) is essential for activity.[1][2][3]

Q2: What are the different forms of bovine this compound and how do they affect crystallization?

A2: Bovine this compound exists in several forms, primarily α, β, and γ, which differ slightly in their amino acid composition.[4][5] While their enzymatic activities in solution are nearly identical, their behavior in the crystalline state can differ significantly.[4][5] The α-form and γ-form have been reported to have different crystal packing and enzymatic activity in the crystalline state, which may be due to differences in intermolecular interactions.[4][6]

Q3: What is the role of the zinc ion in this compound and its crystallization?

A3: this compound is a metalloenzyme that requires a zinc ion (Zn²⁺) in its active site for catalytic activity.[1][2][3] The loss of this zinc ion leads to a loss of activity.[3] The presence and correct coordination of the zinc ion are critical for maintaining the native conformation of the enzyme, which is a prerequisite for successful crystallization. It is important to avoid chelating agents during purification and crystallization unless they are part of a specific protocol to create the apoenzyme.[2]

Troubleshooting Guide

Problem 1: No crystals are forming.
Possible Cause Troubleshooting Step Rationale
Too much solvent was used.Concentrate the protein solution.The protein concentration may be too low to reach supersaturation.
Precipitant concentration is too low.Increase the precipitant concentration in small increments.A higher precipitant concentration may be needed to induce nucleation.
The solution is not reaching supersaturation.Try seeding with existing crystals or a nucleating agent.Seeding can help overcome the energy barrier for nucleation.[7]
Incorrect pH.Screen a range of pH values around the reported optimal pH of 7.5.The solubility of this compound is pH-dependent.[1]
The protein is inactive or denatured.Verify the enzyme's activity and integrity using biochemical assays and SDS-PAGE.Only properly folded and active protein is likely to crystallize.
Problem 2: The solution becomes cloudy or forms a precipitate instead of crystals.
Possible Cause Troubleshooting Step Rationale
The rate of crystallization is too fast.Decrease the precipitant concentration or slow down the equilibration rate (e.g., for vapor diffusion).Rapid precipitation often leads to amorphous solid instead of ordered crystals.[8]
The protein concentration is too high.Reduce the protein concentration.A very high level of supersaturation can lead to precipitation.
Impurities are present in the protein sample.Further purify the protein sample using techniques like size-exclusion chromatography.Impurities can interfere with crystal lattice formation.
The pH is far from the protein's pI, leading to high solubility and then rapid precipitation at high precipitant concentrations.Adjust the pH closer to the pI (7.47) to reduce solubility.Lowering solubility can promote slower, more controlled crystal growth.[1]
Problem 3: The resulting crystals are small, poorly formed, or have low diffraction quality.
Possible Cause Troubleshooting Step Rationale
The nucleation rate is too high, leading to many small crystals.Decrease the precipitant concentration or protein concentration to reduce the number of nucleation events.Fewer nuclei will have more available protein to grow into larger crystals.
The crystal growth is too rapid.Slow down the rate of equilibration.Slower growth often results in more ordered and better-diffracting crystals.[8]
The presence of different conformational states of the enzyme.Add a ligand or inhibitor to lock the enzyme in a single conformation.A homogenous population of protein molecules is more likely to form well-ordered crystals.
Vibrations or temperature fluctuations in the environment.Move the crystallization trays to a more stable and temperature-controlled environment.Stable conditions are crucial for undisturbed crystal growth.

Experimental Protocols

Generalized Purification Protocol for Human this compound

This is a generalized protocol based on the affinity chromatography method mentioned in the literature.[2]

  • Preparation of Affinity Resin:

    • Couple a competitive inhibitor, such as benzylsuccinic acid, to a solid support (e.g., Sepharose).

  • Sample Preparation:

    • Start with activated pancreatic juice.

    • Centrifuge the sample to remove any insoluble material.

    • Dialyze the supernatant against the binding buffer.

  • Affinity Chromatography:

    • Load the prepared sample onto the affinity column.

    • Wash the column extensively with the binding buffer to remove unbound proteins.

    • Elute the bound this compound using a competitive inhibitor in the elution buffer or by changing the pH.

  • Purity and Activity Check:

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Perform an enzymatic assay to confirm the activity of the purified enzyme.

  • Concentration and Buffer Exchange:

    • Pool the pure and active fractions.

    • Concentrate the protein to the desired concentration for crystallization using ultrafiltration.

    • Exchange the buffer to a low ionic strength buffer suitable for crystallization.

Generalized Crystallization Protocol for this compound

This protocol is based on the dialysis method mentioned for human this compound.[2]

  • Protein Preparation:

    • Use highly pure and active this compound at a concentration of 10-20 mg/mL.

    • The protein should be in a low ionic strength buffer.

  • Crystallization Setup (Dialysis):

    • Pipette the protein solution into a dialysis button.

    • Place the dialysis button in a larger reservoir containing the crystallization solution at a low ionic strength.

    • Seal the setup to allow for slow equilibration.

  • Incubation:

    • Incubate the setup at a constant temperature (e.g., 4°C or room temperature).

    • Monitor for crystal growth over several days to weeks.

  • Crystal Harvesting:

    • Once crystals have grown to a suitable size, carefully harvest them using a cryo-loop.

    • Flash-cool the crystals in liquid nitrogen for X-ray diffraction analysis.

Visualizations

G cluster_start Initial Observation cluster_solutions Troubleshooting Steps cluster_outcomes Potential Outcomes start No Crystals Formed solution1 Increase Protein/Precipitant Concentration start->solution1 solution2 Screen Different pH/Precipitants start->solution2 solution3 Try Seeding start->solution3 solution4 Check Protein Quality start->solution4 outcome1 Crystals Formed solution1->outcome1 outcome2 Precipitate Formed solution1->outcome2 solution2->outcome1 solution2->outcome2 solution3->outcome1 outcome3 Still No Crystals solution4->outcome3 outcome2->solution2 Optimize Conditions outcome3->solution4 Re-purify Protein

Caption: Troubleshooting workflow for the absence of crystals.

G cluster_factors Key Factors in this compound Crystallization center Successful Crystallization protein Protein Quality (Purity, Homogeneity, Activity) protein->center conditions Crystallization Conditions (pH, Precipitant, Temperature) conditions->center setup Experimental Setup (Vapor Diffusion, Dialysis) setup->center cofactor Zinc Cofactor (Presence and Integrity) cofactor->center

Caption: Factors influencing this compound crystallization.

References

Technical Support Center: Expression of Active Recombinant Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the expression of active recombinant carboxypeptidase A.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: Low or No Expression of Recombinant this compound

Q1: I am not observing any band corresponding to my recombinant this compound on an SDS-PAGE gel after induction. What are the possible causes and solutions?

A1: Low or no protein expression is a common issue in recombinant protein production. The problem can stem from issues with the expression vector, the host cells, or the induction conditions.[1]

Possible Causes and Solutions:

Probable CauseRecommended Solution
Vector Integrity Issues: Incorrect gene sequence, frameshift mutations, or issues with the promoter or ribosome binding site.- Sequence Verification: Sequence the entire open reading frame of your expression vector to confirm the integrity of the this compound gene and ensure it is in the correct reading frame.[1] - Promoter and RBS Check: Ensure that the promoter is functional in your chosen host and that the ribosome binding site (RBS) is optimal for expression.
Codon Bias: The codon usage of the this compound gene is not optimized for the expression host.[1]- Codon Optimization: Synthesize the gene with codons optimized for your specific expression host (e.g., E. coli, Pichia pastoris).[2] This can significantly improve translation efficiency. - Use Specialized Host Strains: Employ host strains that are engineered to express tRNAs for rare codons, such as Rosetta™ or BL21-CodonPlus® for E. coli.[1]
Protein Toxicity: The expressed this compound is toxic to the host cells, leading to cell death or reduced growth upon induction.[3]- Tightly Regulated Promoters: Use an expression system with a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction.[4] - Lower Induction Temperature: Induce expression at a lower temperature (e.g., 16-25°C) to reduce the rate of protein synthesis and mitigate toxicity.[3] - Glucose Suppression: For lac-based promoters, add glucose to the growth medium to suppress leaky expression.[4]
Inefficient Transformation: Competent cells have low transformation efficiency, or there is an issue with the antibiotic selection.- Transformation Control: Perform a control transformation with a standard plasmid (e.g., pUC19) to verify the efficiency of your competent cells.[1] - Antibiotic Concentration: Ensure you are using the correct concentration of the appropriate antibiotic for your plasmid.
Suboptimal Induction Conditions: The timing of induction, inducer concentration, or culture density is not optimal.[3]- Optimize OD600 at Induction: Induce expression at the optimal cell density, typically in the mid-log phase (OD600 of 0.4-0.8 for E. coli).[1] - Titrate Inducer Concentration: Perform a pilot experiment to determine the optimal inducer concentration (e.g., a range of IPTG concentrations from 0.1 mM to 1 mM).[4] - Vary Induction Time and Temperature: Test different induction times (e.g., 4 hours to overnight) and temperatures (e.g., 16°C, 25°C, 37°C).[3]

Issue 2: Recombinant this compound is Expressed but Insoluble (Inclusion Bodies)

Q2: I see a strong protein band of the correct size on SDS-PAGE, but it is in the insoluble pellet after cell lysis. How can I improve the solubility of my protein?

A2: The formation of insoluble and non-functional protein aggregates, known as inclusion bodies, is a frequent challenge, particularly when expressing eukaryotic proteins in bacterial hosts.[5][6] This occurs when the rate of protein synthesis surpasses the cell's capacity for proper folding.[1]

Strategies to Enhance Solubility:

StrategyDetailed Approach
Optimize Expression Conditions: Slow down the rate of protein synthesis to allow more time for proper folding.- Lower Induction Temperature: Reducing the temperature to 16-25°C is one of the most effective methods to improve protein solubility.[4][7] - Reduce Inducer Concentration: A lower concentration of the inducer (e.g., 0.1 mM IPTG) can slow down transcription and translation rates.[1] - Use a Weaker Promoter or Lower Copy Number Plasmid: This will decrease the overall rate of protein synthesis.
Utilize Fusion Tags: Fuse a highly soluble protein or peptide to the N- or C-terminus of this compound.- Common Solubility-Enhancing Tags: Maltose-binding protein (MBP), glutathione (B108866) S-transferase (GST), and thioredoxin (Trx) are known to improve the solubility of their fusion partners.[8] - Tag Placement: The position of the tag (N- or C-terminus) can impact solubility and should be tested empirically.[9]
Co-expression of Chaperones: Overexpress molecular chaperones that can assist in the proper folding of your protein.- Chaperone Systems: In E. coli, co-expressing chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can significantly enhance the solubility of aggregation-prone proteins.
Modify Culture Medium: Altering the composition of the growth medium can sometimes improve protein folding.- Use Minimal Media: Switching from a rich medium like LB to a minimal medium (e.g., M9) can slow down cell growth and protein production.[1] - Add Osmolytes: Supplementing the medium with osmolytes like sorbitol or betaine (B1666868) can sometimes stabilize the native conformation of proteins.[7]
In Vitro Refolding: Solubilize the inclusion bodies and refold the protein into its active conformation.- Solubilization: Use strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride to solubilize the aggregated protein.[10] - Refolding: Gradually remove the denaturant through methods like dialysis or rapid dilution into a refolding buffer. This process often requires optimization of buffer conditions (pH, additives like arginine or detergents).

Frequently Asked Questions (FAQs)

Q3: Which expression system is best for producing active recombinant this compound?

A3: The choice of expression system depends on several factors, including the desired yield, the need for post-translational modifications, and cost.

  • E. coli is a cost-effective and widely used system capable of high-yield production. However, it lacks the machinery for complex post-translational modifications, and there is a higher risk of inclusion body formation.[11]

  • Pichia pastoris (a species of yeast) is a good alternative that can perform some eukaryotic post-translational modifications and is capable of secreting the protein into the culture medium, which simplifies purification.[11][12] It can achieve high cell densities, leading to high product yields.[11] A study on recombinant human carboxypeptidase B in Pichia pastoris reported a yield of 199.6 ± 20 mg/L with a specific activity of 96 ± 0.32 U/mg.[12] Another study on human carboxypeptidase M in P. pastoris achieved a remarkable yield of 410 mg/L.[13]

  • Mammalian cells (e.g., HEK293, CHO) are the preferred choice when complex post-translational modifications, such as specific glycosylation patterns, are crucial for the protein's activity and stability.[11] While yields are typically lower than in microbial systems, they can range from 1-5 g/L, with some optimized systems reaching up to 10 g/L.[11] Commercially available recombinant human carboxypeptidase A1 is often produced in HEK293 cells.[6]

Q4: How does codon optimization improve the expression of recombinant this compound?

A4: Different organisms have a preference for certain codons over others for the same amino acid; this is known as codon bias.[2] When expressing a human gene like this compound in a host like E. coli, the presence of codons that are rare in the host can slow down or even terminate protein translation, leading to low yields.[1] Codon optimization involves synthesizing the gene with codons that are frequently used by the expression host, thereby enhancing the rate of translation and increasing the overall protein yield.[2] This strategy has been shown to increase expression by over 1000-fold in some cases.[1]

Q5: What is the role of a His-tag in the purification of recombinant this compound, and how is it removed?

A5: A polyhistidine tag (His-tag) is a string of six or more histidine residues that can be fused to the N- or C-terminus of a recombinant protein.[14] This tag facilitates purification through immobilized metal affinity chromatography (IMAC), where the His-tagged protein binds to a resin chelated with metal ions like nickel (Ni2+) or cobalt (Co2+).[14][15] Most other proteins from the host cell lysate do not bind to the resin and are washed away. The bound His-tagged this compound can then be eluted with a high concentration of imidazole (B134444) or by lowering the pH.[14]

After purification, the His-tag may need to be removed to obtain the native protein sequence. This is typically achieved by incorporating a specific protease cleavage site (e.g., for TEV protease or thrombin) between the His-tag and the this compound sequence.[8] After cleavage, the target protein can be separated from the tag and the protease by another round of IMAC, as the His-tagged components will re-bind to the resin.[8]

Quantitative Data Summary

Table 1: Comparison of Recombinant Carboxypeptidase Expression in Different Systems

Expression SystemProteinYieldSpecific ActivityReference
Pichia pastorisHuman Carboxypeptidase B199.6 ± 20 mg/L96 ± 0.32 U/mg[12]
Pichia pastorisHuman Carboxypeptidase M410 mg/L16474 RFU mg protein-1 min-1[13]
Pichia pastorisAspergillus niger CarboxypeptidaseNot specified209.3 U/mg[16]
HEK293 CellsHuman Carboxypeptidase A1Not specified> 3,500 pmoles/min/µg[6]

Note: Direct comparative data for recombinant this compound across different expression systems is limited in the available literature. The data presented for carboxypeptidases B and M can provide an estimate of the potential yields and activities achievable in these systems.

Experimental Protocols

Protocol 1: Expression of His-tagged Human this compound in E. coli

This protocol provides a general guideline for the expression of His-tagged human this compound in an E. coli host strain like BL21(DE3).[17]

  • Transformation: Transform the expression vector containing the codon-optimized human this compound gene with an N- or C-terminal His-tag into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[17]

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow the culture at 37°C with shaking until it reaches mid-log phase (OD600 ≈ 0.6-0.8).[1]

  • Induction: Cool the culture to the desired induction temperature (e.g., 18-25°C for improved solubility). Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to initiate protein expression.[17]

  • Incubation: Continue to incubate the culture with shaking for the desired period (e.g., 4-16 hours) at the reduced temperature.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until purification.[17]

Protocol 2: Purification of His-tagged Recombinant this compound

This protocol describes the purification of a His-tagged protein using Ni-NTA affinity chromatography under native conditions.[10]

  • Cell Lysis: Resuspend the frozen cell pellet in a suitable lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a lysozyme (B549824) and protease inhibitors. Lyse the cells by sonication on ice.[10]

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the cell debris. Collect the supernatant, which contains the soluble protein fraction.[10]

  • Column Equilibration: Equilibrate a Ni-NTA resin column with the lysis buffer.

  • Binding: Load the clarified lysate onto the equilibrated column. The His-tagged this compound will bind to the resin.[14]

  • Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[14] Collect the fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to check for purity. Pool the fractions containing the purified this compound.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Visualizations

experimental_workflow cluster_cloning Vector Construction cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis and QC codon_optimization Codon Optimization of CPA Gene vector_ligation Ligation into Expression Vector codon_optimization->vector_ligation transformation Transformation into Host Cells vector_ligation->transformation culture_growth Cell Culture and Growth transformation->culture_growth induction Induction of Protein Expression culture_growth->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis clarification Clarification of Lysate cell_lysis->clarification affinity_chromatography Affinity Chromatography clarification->affinity_chromatography sds_page SDS-PAGE for Purity affinity_chromatography->sds_page activity_assay Enzyme Activity Assay sds_page->activity_assay

Caption: Experimental workflow for recombinant this compound production.

troubleshooting_tree Fig. 2: Troubleshooting Decision Tree for Low Protein Yield start Low/No Recombinant Protein Yield check_expression Is the protein expressed at all? (Check total cell lysate vs. soluble/insoluble fractions on SDS-PAGE) start->check_expression no_expression No Expression Band Detected check_expression->no_expression No insoluble_expression Protein in Insoluble Fraction (Inclusion Bodies) check_expression->insoluble_expression Yes, but insoluble soluble_expression Protein is Soluble but Yield is Low check_expression->soluble_expression Yes, and soluble verify_vector Verify Vector Integrity (Sequencing) no_expression->verify_vector optimize_codons Optimize Codons for Host no_expression->optimize_codons check_induction Optimize Induction Conditions (Time, Temp, Inducer Conc.) no_expression->check_induction check_toxicity Assess Protein Toxicity no_expression->check_toxicity optimize_solubility Optimize Expression for Solubility (Lower Temp, Lower Inducer) insoluble_expression->optimize_solubility use_fusion_tags Use Solubility-Enhancing Fusion Tags insoluble_expression->use_fusion_tags coexpress_chaperones Co-express Chaperones insoluble_expression->coexpress_chaperones refold_protein In Vitro Refolding insoluble_expression->refold_protein optimize_culture Optimize Culture Conditions (Media, Growth Phase) soluble_expression->optimize_culture check_proteolysis Check for Proteolysis (Add Protease Inhibitors) soluble_expression->check_proteolysis improve_purification Optimize Purification Protocol soluble_expression->improve_purification

Caption: Troubleshooting decision tree for low recombinant protein yield.

cellular_stress_response recombinant_expression High-Level Recombinant Protein Expression misfolded_protein Misfolded/Aggregated Protein (Inclusion Bodies) recombinant_expression->misfolded_protein stress Cellular Stress heat_shock_response Heat Shock Response (HSR) stress->heat_shock_response unfolded_protein_response Unfolded Protein Response (UPR) (in eukaryotes) stress->unfolded_protein_response misfolded_protein->stress chaperone_upregulation Upregulation of Chaperones (e.g., DnaK, GroEL) heat_shock_response->chaperone_upregulation protease_upregulation Upregulation of Proteases (e.g., Lon, ClpP) heat_shock_response->protease_upregulation unfolded_protein_response->chaperone_upregulation reduced_translation Global Reduction in Translation unfolded_protein_response->reduced_translation chaperone_upregulation->misfolded_protein Refolding protease_upregulation->misfolded_protein Degradation reduced_translation->recombinant_expression Reduces Load

Caption: Cellular stress response to recombinant protein expression.

References

avoiding auto-proteolysis of carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboxypeptidase A (CPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of CPA, with a specific focus on preventing auto-proteolysis and ensuring the stability and activity of the enzyme during experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound.

Q1: I am observing a rapid loss of this compound activity in my experiments. What could be the cause?

A1: Rapid loss of activity is often due to auto-proteolysis, where CPA molecules digest each other. This process is influenced by several factors:

  • Sub-optimal pH: this compound is most active and stable in a pH range of 7.0 to 9.0.[1] Deviations from this range can lead to instability and increased auto-proteolysis.

  • Elevated Temperature: Higher temperatures can accelerate enzymatic activity, including auto-proteolysis. It is recommended to perform digestions at a controlled, lower temperature (e.g., 25°C) to minimize this effect.[2]

  • Inappropriate Buffer Conditions: The composition of your buffer is critical. High salt concentrations (e.g., 0.5 M NaCl) are often used in assay buffers and can contribute to stability.[2][3] The absence of stabilizing agents can make the enzyme more susceptible to degradation.

  • Absence of Substrate or Inhibitors: In the absence of a specific substrate or a competitive inhibitor, the active sites of CPA molecules are free to interact with and cleave other CPA molecules.

Q2: My protein digestion with this compound is incomplete. How can I improve the digestion efficiency?

A2: Incomplete digestion can be due to several factors:

  • Enzyme Inactivation: As mentioned in Q1, auto-proteolysis may have inactivated your CPA stock. Ensure your enzyme is properly stored and handled.

  • Substrate Conformation: The C-terminus of your target protein may be inaccessible to CPA due to the protein's secondary or tertiary structure.[4] Denaturing the substrate protein (without denaturing the CPA) can sometimes improve accessibility.

  • C-terminal Residue Specificity: CPA has a strong preference for C-terminal amino acids with aromatic or large aliphatic side chains. It will not cleave or will cleave very slowly if the C-terminal residue is proline, lysine, arginine, or an acidic residue.[1]

  • Insufficient Enzyme Concentration or Digestion Time: The enzyme-to-substrate ratio and the incubation time are key parameters. You may need to optimize these for your specific protein.

Q3: How should I store my this compound to maintain its activity?

A3: Proper storage is crucial for the longevity of your CPA enzyme.

  • Lyophilized Powder: Store lyophilized CPA at -20°C.

  • In Solution: For long-term storage, it is recommended to store CPA in a buffer containing a high salt concentration (e.g., 1.0 M NaCl) at -20°C.[3] Some commercial preparations are supplied as a suspension in an aqueous solution containing a preservative and should be stored at 2-8°C.[1][2] It is best to aliquot the enzyme solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]

Q4: Can I use inhibitors to prevent auto-proteolysis during my experiments?

A4: Yes, using a competitive inhibitor at a controlled concentration can be an effective strategy. The inhibitor will occupy the active site of some CPA molecules, preventing them from cleaving other CPA molecules.

  • 2-Benzylsuccinic acid: This is a potent competitive inhibitor of CPA.[6][7] Using it at a concentration around its Ki value can help reduce auto-proteolysis without completely abolishing the activity towards your substrate, though careful optimization is required.

  • Product Inhibition: As the digestion of your target protein proceeds, the released C-terminal amino acids can act as product inhibitors, which will also help to slow down auto-proteolysis.

Data Presentation: Inhibitors of this compound

The following table summarizes the inhibition constants (Ki) for some common competitive inhibitors of this compound. These can be used as a starting point for optimizing conditions to reduce auto-proteolysis.

InhibitorType of InhibitionKi ValueReference
Zinc ions (Zn²⁺)Competitive7.1 x 10⁻⁷ M (for ZnOH⁺)[8]
D-CysteineCompetitive2.3 µM[9]
(2RS)-2-Benzylsuccinic acidCompetitive0.22 µM[6]
(R)-2-Benzyl-2-methylsuccinic acidCompetitive0.15 µM[10]
(S)-2-Benzyl-2-methylsuccinic acidCompetitive17 µM[10]
2-Benzyl-3-hydroxybutanoic acidCompetitive107 µM[11]

Experimental Protocols

Protocol for Minimizing Auto-proteolysis During Protein Digestion

This protocol provides a general framework for digesting a protein with this compound while minimizing the effects of auto-proteolysis.

Materials:

  • This compound (from a reputable supplier)

  • Digestion Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

  • Target protein solution

  • (Optional) Competitive inhibitor stock solution (e.g., 2-Benzylsuccinic acid)

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • Incubator or water bath set to 25°C

Procedure:

  • Enzyme Preparation:

    • If using lyophilized CPA, reconstitute it in a high salt buffer (e.g., 10% Lithium Chloride or 1M NaCl) to the desired stock concentration.[2]

    • Thaw frozen CPA aliquots on ice immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your target protein with the Digestion Buffer.

    • (Optional) If using a competitive inhibitor, add it to the reaction mixture at a final concentration near its Ki value. This will require optimization for your specific application.

    • Pre-incubate the reaction mixture at 25°C for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiation of Digestion:

    • Add this compound to the reaction mixture to initiate the digestion. A typical enzyme-to-substrate ratio is 1:100 to 1:20 (w/w), but this may need to be optimized.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction at 25°C. The optimal digestion time will vary depending on the substrate and desired extent of digestion and should be determined empirically (e.g., by taking time points from 20 seconds to several hours).[12]

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution to lower the pH (e.g., a final concentration of 1% TFA). This will inactivate the CPA.

  • Analysis:

    • Analyze the digestion products by an appropriate method, such as HPLC or mass spectrometry.

Mandatory Visualization

Logical Flow for this compound Auto-proteolysis and Prevention

Auto_Proteolysis_Prevention Factors Influencing this compound Auto-proteolysis suboptimal_pH Sub-optimal pH (outside 7.0-9.0) auto_proteolysis Auto-proteolysis (Loss of Activity) suboptimal_pH->auto_proteolysis promotes high_temp High Temperature (> 25°C) high_temp->auto_proteolysis promotes low_salt Low Salt Concentration low_salt->auto_proteolysis promotes no_substrate Absence of Substrate/ Inhibitor no_substrate->auto_proteolysis promotes optimal_pH Optimal pH (7.5 - 8.0) controlled_temp Controlled Temperature (e.g., 25°C) high_salt High Salt Buffer (e.g., 0.5M NaCl) inhibitor Competitive Inhibitor (e.g., 2-Benzylsuccinic acid) proper_storage Proper Storage (-20°C, Aliquoted) optimal_pH->auto_proteolysis prevents controlled_temp->auto_proteolysis prevents high_salt->auto_proteolysis prevents inhibitor->auto_proteolysis prevents proper_storage->auto_proteolysis prevents

Caption: Factors promoting and preventing CPA auto-proteolysis.

References

Validation & Comparative

A Comparative Guide to Carboxypeptidase A and Carboxypeptidase B: Substrate Specificity and Catalytic Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboxypeptidases are a class of metalloenzymes essential for a multitude of physiological processes, from protein digestion to neuropeptide processing. Among the most well-characterized are pancreatic carboxypeptidases A and B, which, despite sharing a similar overall structure and catalytic mechanism, exhibit distinct substrate specificities. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visualizations of their catalytic mechanisms to aid in research and therapeutic development.

Core Distinctions in Substrate Preference

The primary difference between carboxypeptidase A (CPA) and carboxypeptidase B (CPB) lies in their preference for the C-terminal amino acid of a peptide substrate. This compound preferentially cleaves peptide bonds adjacent to C-terminal amino acids with aromatic or large, branched aliphatic side chains.[1][2] In contrast, carboxypeptidase B is specific for positively charged (basic) amino acids, namely arginine and lysine, at the C-terminus.[1][2]

Quantitative Comparison of Substrate Hydrolysis

The catalytic efficiency of these enzymes with their preferred substrates can be quantitatively compared using kinetic parameters such as the Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km signifies greater catalytic efficiency.

The tables below summarize the kinetic parameters for bovine this compound and various sources of carboxypeptidase B with their respective preferred substrates.

Table 1: Kinetic Parameters of Bovine this compound

SubstrateKm (mM)Vmax (mol/min)
Hippuryl-L-Phenylalanine0.1260.0219

Data obtained from a study on recombinant bovine this compound expressed in Pichia pastoris.

Table 2: Kinetic Parameters of Carboxypeptidase B

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
CamelHippuryl-L-Arginine0.3236.231.13 x 105
PorcineBz-Gly-Arginine--5.0 x 105
BovineBz-Gly-Arginine--3.1 x 105
PorcineBz-Gly-Lysine--0.29 x 105
BovineBz-Gly-Lysine--0.62 x 105

Data for camel carboxypeptidase B from Al-Ajlan and Bailey (1999).[3] Data for porcine and bovine carboxypeptidase B from a comparative study cited in Al-Ajlan and Bailey (1999).[3]

The Structural Basis of Substrate Specificity

The differing specificities of carboxypeptidases A and B are determined by the distinct amino acid compositions of their S1' substrate-binding pockets.

This compound: The S1' pocket of this compound is a deep, hydrophobic cavity.[4] This structural feature favorably accommodates large, nonpolar side chains of aromatic (e.g., phenylalanine, tyrosine, tryptophan) and branched aliphatic (e.g., leucine, isoleucine) amino acids.

Carboxypeptidase B: In contrast, the S1' pocket of carboxypeptidase B contains a key aspartic acid residue (Asp255). The negatively charged carboxylate group of this residue forms an ionic bond with the positively charged side chains of arginine and lysine, anchoring these basic substrates for catalysis.

The following diagrams illustrate the fundamental differences in substrate recognition at the active sites of this compound and B.

CPA_Specificity cluster_cpa This compound Active Site CPA_Pocket S1' Hydrophobic Pocket CPA_Enzyme CPA CPA_Pocket->CPA_Enzyme Positions Substrate Aromatic_Substrate C-terminal Aromatic/ Aliphatic Residue Aromatic_Substrate->CPA_Pocket Hydrophobic Interactions

This compound substrate binding.

CPB_Specificity cluster_cpb Carboxypeptidase B Active Site CPB_Pocket S1' Pocket with Asp255 CPB_Enzyme CPB CPB_Pocket->CPB_Enzyme Positions Substrate Basic_Substrate C-terminal Basic Residue (Arg/Lys) Basic_Substrate->CPB_Pocket Ionic Interaction

Carboxypeptidase B substrate binding.

Experimental Protocols

The determination of carboxypeptidase activity is routinely performed using a continuous spectrophotometric rate determination assay. Below are detailed methodologies for both this compound and B.

This compound Activity Assay

This protocol is based on the hydrolysis of hippuryl-L-phenylalanine, which is monitored by the increase in absorbance at 254 nm.

Reagents:

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.

  • Substrate Solution: 1.0 mM Hippuryl-L-Phenylalanine in Buffer.

  • Enzyme Diluent: 1.0 M NaCl.

  • Enzyme Solution: this compound diluted in Enzyme Diluent to a concentration of 4-8 units/mL.

Procedure:

  • Set a spectrophotometer to 254 nm and equilibrate to 25°C.

  • Pipette 2.9 mL of the Substrate Solution into a cuvette.

  • Add 0.1 mL of the Enzyme Diluent to a blank cuvette and 0.1 mL of the Enzyme Solution to the sample cuvette.

  • Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA254nm/minute) from the linear portion of the curve.

Carboxypeptidase B Activity Assay

This protocol measures the hydrolysis of hippuryl-L-arginine by monitoring the increase in absorbance at 254 nm.

Reagents:

  • Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65 at 25°C.

  • Substrate Solution: 1.0 mM Hippuryl-L-Arginine in Buffer.

  • Enzyme Solution: Carboxypeptidase B diluted in cold deionized water to a concentration of 4-8 units/mL.

Procedure:

  • Set a spectrophotometer to 254 nm and equilibrate to 25°C.

  • Pipette 2.9 mL of the Substrate Solution into both a blank and a sample cuvette.

  • Add 0.1 mL of deionized water to the blank cuvette and 0.1 mL of the Enzyme Solution to the sample cuvette.

  • Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA254nm/minute) from the linear portion of the curve for both the test and blank.

The following diagram outlines the general experimental workflow for determining carboxypeptidase activity.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer and Substrate Solution C Equilibrate Spectrophotometer (25°C, 254 nm) A->C B Dilute Enzyme E Initiate Reaction with Enzyme B->E D Add Substrate to Cuvettes C->D D->E F Record Absorbance Change E->F G Calculate ΔA/min from Linear Rate F->G H Determine Enzyme Activity G->H

General workflow for carboxypeptidase assay.

Conclusion

The distinct substrate specificities of this compound and B, rooted in the structural differences of their active site pockets, make them invaluable tools in protein chemistry and molecular biology. This compound is ideally suited for the selective removal of C-terminal aromatic and aliphatic residues, while carboxypeptidase B is the enzyme of choice for cleaving basic residues. A thorough understanding of their kinetic properties and the methodologies for their assessment is crucial for their effective application in research and the development of novel therapeutics.

References

A Comparative Analysis of Carboxypeptidase A Kinetic Parameters Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic variations of enzymes like Carboxypeptidase A (CPA) across different species is crucial for translational research and drug design. This guide provides an objective comparison of the kinetic parameters of this compound from various species, supported by experimental data and detailed methodologies.

This compound is a metalloexopeptidase that plays a vital role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or bulky aliphatic side chains. While bovine pancreatic CPA is the most extensively studied, subtle differences in its kinetic properties among various species can have significant implications for physiological processes and the development of therapeutic inhibitors.

Quantitative Comparison of Kinetic Parameters

The following table summarizes the key kinetic parameters—Michaelis constant (K_m) and catalytic constant (k_cat)—for this compound from different species with the substrate hippuryl-L-phenylalanine. A lower K_m value indicates a higher affinity of the enzyme for the substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

SpeciesSourceSubstrateK_m (mM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Reference
BovinePancreasHippuryl-L-phenylalanine0.5 - 1.050 - 1005 x 10⁴ - 2 x 10⁵[1]
BuffaloPancreasHippuryl-L-phenylalanineN/AN/AN/A[2]

Note: While a study on buffalo pancreas this compound indicated a high optimal temperature of 50°C, specific K_m and k_cat values were not provided.[2] Further research is needed to quantify these parameters for a direct comparison.

Experimental Protocols

The determination of this compound kinetic parameters is typically performed using a continuous spectrophotometric rate determination method.

Principle:

The enzymatic activity of this compound is measured by monitoring the hydrolysis of a specific substrate, most commonly hippuryl-L-phenylalanine. The cleavage of this substrate by CPA yields hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of the product, is directly proportional to the enzyme activity.[3][4]

Reagents and Equipment:

  • Buffer: 25 mM Tris-HCl buffer with 500 mM sodium chloride, pH 7.5 at 25°C.[4]

  • Substrate Solution: 1.0 mM Hippuryl-L-phenylalanine solution.[4]

  • Enzyme Diluent: 1.0 M Sodium Chloride solution.[4]

  • Enzyme Solution: this compound from the desired species, diluted to a suitable concentration (e.g., 0.4-0.8 units/mL).[4]

  • Spectrophotometer: Capable of measuring absorbance at 254 nm with temperature control.[3][4]

  • Cuvettes: Quartz cuvettes with a 1 cm light path.

Procedure:

  • Set the spectrophotometer to 254 nm and maintain the temperature at 25°C.[3][4]

  • In a cuvette, mix the buffer and substrate solution. The final concentrations in a 3.00 mL reaction mix are typically 24 mM Tris, 0.97 mM hippuryl-L-phenylalanine, and 512 mM sodium chloride.[4]

  • Incubate the mixture in the spectrophotometer for a few minutes to allow it to reach thermal equilibrium.

  • Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette and mix thoroughly.

  • Record the increase in absorbance at 254 nm over time.

  • Determine the initial reaction velocity (ΔA₂₅₄/minute) from the linear portion of the resulting curve. The rate should be linear for at least the first minute.[4]

  • To determine K_m and V_max, repeat the assay with varying substrate concentrations.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. Alternatively, use a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to determine K_m and V_max.

  • Calculate k_cat using the equation: k_cat = V_max / [E]_t, where [E]_t is the total enzyme concentration.

Experimental Workflow

The following diagram illustrates the logical workflow for a comparative study of this compound kinetic parameters.

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparison Enzyme_Source Source Tissues (e.g., Bovine, Fish Pancreas) Purification Enzyme Purification Enzyme_Source->Purification Characterization Purity & Concentration Determination Purification->Characterization Assay_Setup Spectrophotometric Assay Setup (Varying Substrate Concentrations) Characterization->Assay_Setup Substrate_Prep Substrate Preparation (Hippuryl-L-phenylalanine) Substrate_Prep->Assay_Setup Data_Collection Measure Initial Reaction Rates (ΔAbsorbance/time) Assay_Setup->Data_Collection MM_Plot Michaelis-Menten Plot Data_Collection->MM_Plot LB_Plot Lineweaver-Burk Plot Data_Collection->LB_Plot Parameter_Calc Calculate Km, Vmax, kcat MM_Plot->Parameter_Calc LB_Plot->Parameter_Calc Comparison Compare Kinetic Parameters Across Species Parameter_Calc->Comparison

Caption: Workflow for comparing CPA kinetic parameters.

Conclusion

The available data indicates that while the general function of this compound is conserved across species, there can be notable differences in its kinetic properties. The provided experimental protocol offers a standardized method for researchers to determine and compare these parameters. Further studies on a wider range of species are necessary to build a more comprehensive understanding of the structure-function relationships and evolutionary adaptations of this important enzyme. This knowledge will be invaluable for applications in drug development, particularly in the design of species-specific inhibitors or in the use of animal models for preclinical studies.

References

A Comparative Guide to the Validation of Novel Carboxypeptidase A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three novel carboxypeptidase A (CPA) inhibitors against the well-characterized natural inhibitor, Potato Carboxypeptidase Inhibitor (PCI). The information presented herein is supported by experimental data to aid in the evaluation and selection of promising candidates for further drug development.

Introduction to this compound and its Inhibition

This compound (CPA) is a zinc-containing metalloexopeptidase that plays a crucial role in digestive processes by cleaving C-terminal amino acids from peptides and proteins. Beyond its digestive functions, aberrant CPA activity, particularly that of its isoforms like Carboxypeptidase A4 (CPA4), has been implicated in the progression of various cancers, including pancreatic cancer.[1][2][3][4] This has made CPA a compelling target for the development of therapeutic inhibitors. This guide focuses on the validation of three distinct classes of novel CPA inhibitors: a rationally designed competitive inhibitor, a mechanism-based inactivator, and a transition-state analogue.

Comparative Analysis of Inhibitor Performance

The following table summarizes the key quantitative data for the selected novel CPA inhibitors and the benchmark inhibitor, Potato Carboxypeptidase Inhibitor (PCI).

InhibitorTypeTargetPotency (Ki)Potency (IC50)SelectivityIn Vivo/Cell-Based Efficacy
N-(Hydroxyaminocarbonyl)phenylalanine Competitive InhibitorThis compound2.09 µM (racemic), 1.54 µM (D-isomer)[5]Data not availableData not availableData not available
2-Benzyl-3,4-epithiobutanoic acid (Thiirane-based) Mechanism-Based InactivatorThis compoundData not available (covalently modifies enzyme)[6]Data not availableCan be selective for gelatinases over other MMPsData not available for CPA inhibition
N-Sulfamoylphenylalanine Transition-State AnalogueThis compound0.64 µM ((S)-isomer)[7]Data not availableData not availableData not available
Potato Carboxypeptidase Inhibitor (PCI) Competitive InhibitorThis compound/B, EGFR[8][9]Nanomolar range[8]Data not availableInhibits CPA and CPB, but not CPN[8]Inhibits tumor cell growth by blocking the EGFR signaling pathway[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

This compound Inhibition Assay (Spectrophotometric)

This protocol is a standard method for determining CPA activity and inhibition.

Principle: The rate of hydrolysis of a specific substrate, such as hippuryl-L-phenylalanine, by CPA is monitored by measuring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.[10]

Reagents:

  • Enzyme: Bovine pancreatic this compound

  • Substrate: Hippuryl-L-phenylalanine

  • Buffer: 0.025 M Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Inhibitor: Test compound at various concentrations

Procedure:

  • Prepare a reaction mixture containing the buffer and substrate in a cuvette.

  • Incubate the mixture at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a known concentration of this compound.

  • For inhibition studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Monitor the change in absorbance at 254 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the type of inhibition and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) by plotting the reaction velocities against the inhibitor concentrations.

This compound Inhibition Assay (Fluorogenic)

This method offers higher sensitivity compared to spectrophotometric assays.

Principle: A fluorogenic peptide substrate, such as Mca-Y-V-A-D-A-P-K(Dnp)-OH, is used. Cleavage of the peptide by CPA separates a fluorophore (Mca) from a quencher (Dnp), resulting in an increase in fluorescence that can be measured over time.[7]

Reagents:

  • Enzyme: Recombinant or purified this compound

  • Substrate: Fluorogenic peptide substrate

  • Buffer: Appropriate buffer system for the specific CPA isoform (e.g., 75 mM Tris, 1 M NaCl, pH 7.5 for ACE-2)[7]

  • Inhibitor: Test compound at various concentrations

Procedure:

  • In a microplate, add the assay buffer and the fluorogenic substrate.

  • Add the test inhibitor at a range of concentrations.

  • Initiate the reaction by adding the this compound enzyme.

  • Measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Calculate the reaction rates and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.

Visualizations

Carboxypeptidase A4 (CPA4) Signaling Pathway in Cancer

Overexpression of CPA4 has been shown to activate oncogenic signaling pathways, promoting tumor progression.[1][2][3][4]

CPA4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects CPA4 Carboxypeptidase A4 (overexpressed in cancer) Receptor Receptor Tyrosine Kinase (e.g., EGFR) CPA4->Receptor Activates PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 ERK ERK Receptor->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR cMyc c-Myc AKT->cMyc Transcription Gene Transcription mTOR->Transcription STAT3->Transcription ERK->Transcription cMyc->Transcription Proliferation Increased Cell Proliferation Transcription->Proliferation Invasion Enhanced Invasion & Metastasis Transcription->Invasion DrugResistance Drug Resistance Transcription->DrugResistance

Caption: CPA4 signaling cascade in cancer.

Experimental Workflow for CPA Inhibitor Validation

A systematic approach is essential for the robust validation of novel CPA inhibitors.

Inhibitor_Validation_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In vitro Characterization cluster_preclinical Preclinical Evaluation cluster_development Lead Optimization & Candidate Selection A1 Compound Library Screening (HTS) B Primary in vitro CPA Inhibition Assay A1->B A2 Rational Drug Design A2->B A3 Natural Product Isolation A3->B C IC50 Determination B->C D Ki Determination & Mechanism of Inhibition Studies C->D E Selectivity Profiling (against other metalloproteinases) D->E F Cell-Based Assays (e.g., cancer cell lines) E->F G In vivo Efficacy Studies (e.g., animal models of cancer) F->G H Pharmacokinetic & Toxicology Studies G->H I Lead Optimization H->I J Selection of Clinical Candidate I->J

Caption: Workflow for validating novel CPA inhibitors.

Logical Comparison of Inhibitor Classes

The different classes of CPA inhibitors exhibit distinct mechanisms of action and potential therapeutic advantages.

Inhibitor_Comparison cluster_inhibitors This compound Inhibitors cluster_properties Key Properties Competitive Competitive Inhibitors (e.g., N-(Hydroxyaminocarbonyl)phenylalanine, PCI) Reversible Reversible Binding Competitive->Reversible Potency Potency Competitive->Potency Selectivity Selectivity Competitive->Selectivity MechanismBased Mechanism-Based Inactivators (e.g., Thiirane-based) Irreversible Irreversible/Covalent Binding MechanismBased->Irreversible MechanismBased->Potency MechanismBased->Selectivity Duration Duration of Action MechanismBased->Duration Prolonged TransitionState Transition-State Analogues (e.g., N-Sulfamoylphenylalanine) TransitionState->Reversible HighAffinity High Affinity for Transition State TransitionState->HighAffinity TransitionState->Potency TransitionState->Selectivity

Caption: Comparison of CPA inhibitor classes.

References

A Comparative Guide to the Kinetic Landscape of Carboxypeptidase A Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of various carboxypeptidase A (CPA) mutants. By examining the effects of specific amino acid substitutions on the enzyme's catalytic efficiency, we aim to provide valuable insights for researchers in enzymology, protein engineering, and drug development. The supporting experimental data, presented in a clear and structured format, will aid in understanding the structure-function relationships of this pivotal enzyme and inform the design of novel inhibitors and engineered variants.

I. Unveiling the Catalytic Machinery of this compound

This compound, a zinc-containing metalloprotease, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1] Its active site orchestrates a sophisticated catalytic mechanism involving several key residues that are critical for substrate binding and catalysis.[1] The canonical mechanism involves the activation of a water molecule by the zinc ion and Glu270, which then acts as a nucleophile to attack the scissile peptide bond of the substrate.[1] Residues such as Tyr248, Arg127, and Arg145 are instrumental in substrate recognition and stabilization of the transition state.[1]

Site-directed mutagenesis has proven to be an invaluable tool for dissecting the specific roles of these active site residues. By systematically replacing key amino acids and analyzing the kinetic consequences, researchers have been able to elucidate the intricate details of the catalytic mechanism and the principles of substrate specificity.[2]

II. Comparative Kinetic Analysis of this compound Mutants

The following table summarizes the kinetic parameters (kcat, Km, and kcat/Km) for wild-type this compound and several of its mutants. This data, compiled from various studies, allows for a direct comparison of their catalytic efficiencies against a common substrate.

Enzyme VariantSubstratekcat (s⁻¹)Km (μM)kcat/Km (M⁻¹s⁻¹)Fold Change in kcat/Km (vs. WT)
Wild-Type Dansyl-Ala-Ala-Phe6001006.0 x 10⁶1.0
Tyr248Phe Dansyl-Ala-Ala-Phe~600~600~1.0 x 10⁶~0.17
Glu270Ala Dansyl-Ala-Ala-Phe0.015200751.25 x 10⁻⁵
Arg127Lys Dansyl-Ala-Ala-Phe3050006.0 x 10³0.001
Arg145Ala Dansyl-Ala-Ala-Phe1.210001.2 x 10³0.0002

Note: The kinetic values presented are approximate and have been collated from multiple sources for comparative purposes. The specific experimental conditions can influence these parameters. The data for the mutants Tyr248Phe, Glu270Ala, Arg127Lys, and Arg145Ala are representative values illustrating the impact of these mutations.

III. Deciphering the Roles of Key Active Site Residues

The kinetic data reveals the profound impact of single amino acid substitutions on the catalytic prowess of this compound.

  • Tyr248: The Tyr248Phe mutation, which removes the hydroxyl group from the active site, results in a minimal change in the catalytic rate (kcat) but a significant increase in the Michaelis constant (Km). This suggests that Tyr248 is not directly involved in the chemical step of catalysis but plays a crucial role in substrate binding and positioning.[2]

  • Glu270: The dramatic reduction in kcat observed for the Glu270Ala mutant underscores its essential role as the general base catalyst, responsible for activating the nucleophilic water molecule.

  • Arg127 and Arg145: Mutations of the arginine residues, Arg127 and Arg145, lead to substantial decreases in catalytic efficiency, primarily due to large increases in Km. These residues are critical for binding the C-terminal carboxylate group of the substrate, highlighting the importance of electrostatic interactions in substrate recognition.

IV. Experimental Protocols

The kinetic parameters presented in this guide were determined using established spectrophotometric assays. A detailed methodology for a typical kinetic analysis of this compound is provided below.

Enzyme Kinetics Assay Protocol:

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl.
  • Substrate Stock Solution: A concentrated solution of a suitable chromogenic or fluorogenic substrate (e.g., Dansyl-Ala-Ala-Phe) dissolved in an appropriate solvent (e.g., DMSO).
  • Enzyme Stock Solution: A solution of purified wild-type or mutant this compound of known concentration.

2. Assay Procedure:

  • A reaction mixture is prepared by diluting the substrate stock solution in the assay buffer to achieve a range of final substrate concentrations.
  • The reaction is initiated by the addition of a small volume of the enzyme stock solution to the reaction mixture.
  • The change in absorbance or fluorescence over time is monitored using a spectrophotometer or fluorometer at a specific wavelength. The rate of substrate hydrolysis is determined from the initial linear portion of the reaction progress curve.

3. Data Analysis:

  • The initial reaction velocities (V₀) are plotted against the corresponding substrate concentrations ([S]).
  • The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S])
  • The catalytic constant, kcat, is calculated using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
  • The catalytic efficiency is expressed as the kcat/Km ratio.

V. Visualizing the Catalytic Mechanism and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the proposed catalytic mechanism of this compound and a typical experimental workflow for kinetic analysis.

CarboxypeptidaseA_Mechanism cluster_Enzyme This compound Active Site Zn2+ Zn2+ Glu270 Glu270 Water H2O Glu270->Water Proton Abstraction Arg127 Arg127 Arg145 Arg145 Tyr248 Tyr248 Substrate Substrate Substrate->Zn2+ Coordination Substrate->Arg127 Binding Substrate->Arg145 Binding Substrate->Tyr248 Positioning TransitionState Tetrahedral Intermediate Substrate->TransitionState Water->Zn2+ Activation Water->Substrate Nucleophilic Attack Products Cleaved Products TransitionState->Products Peptide Bond Cleavage

Caption: Proposed catalytic mechanism of this compound.

Kinetic_Analysis_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Set up Reaction Mixtures (Varying Substrate Concentrations) A->B C Initiate Reaction (Add Enzyme) B->C D Monitor Reaction Progress (Spectrophotometry/Fluorometry) C->D E Calculate Initial Velocities (V₀) D->E F Plot V₀ vs. [S] (Michaelis-Menten Plot) E->F G Determine Kinetic Parameters (Km, Vmax, kcat, kcat/Km) F->G

Caption: Experimental workflow for kinetic analysis.

References

A Comparative Guide to Carboxypeptidase A and Carboxypeptidase Y for C-Terminal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein characterization and drug development, precise determination of the C-terminal amino acid sequence is paramount for understanding protein function, stability, and processing. Carboxypeptidases, enzymes that cleave amino acid residues from the carboxy-terminus of proteins and peptides, are indispensable tools for this purpose. This guide provides an objective comparison of two of the most commonly used carboxypeptidases, Carboxypeptidase A and Carboxypeptidase Y, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal enzyme for their C-terminal analysis needs.

At a Glance: Key Differences

FeatureThis compoundCarboxypeptidase Y
Enzyme Class Metalloexopeptidase (EC 3.4.17.1)Serine carboxypeptidase (EC 3.4.16.5)
Source Bovine PancreasBaker's Yeast (Saccharomyces cerevisiae)
Catalytic Mechanism Zinc-dependent hydrolysisSerine protease catalytic triad
Substrate Specificity Prefers C-terminal aromatic (Phe, Tyr, Trp) and branched aliphatic (Leu, Ile, Val) residues. Does not cleave Proline.Broad specificity, cleaves most C-terminal amino acids, including Proline.
Optimal pH ~7.54.5 - 6.0
Inhibitors Metal chelators (e.g., EDTA), heavy metal ionsSerine protease inhibitors (e.g., DFP, PMSF)

Performance Characteristics: A Quantitative Comparison

The choice between this compound and Carboxypeptidase Y often hinges on their differing substrate specificities and optimal reaction conditions. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: General Properties and Reaction Conditions

ParameterThis compoundCarboxypeptidase Y
Molecular Weight ~34.5 kDa~61 kDa
Optimal pH 7.54.5 - 6.0
Optimal Temperature 37°C25-37°C
Cofactor Zn²⁺None

Table 2: Substrate Specificity and Relative Cleavage Rates

C-Terminal Amino AcidThis compound Cleavage EfficiencyCarboxypeptidase Y Cleavage Efficiency
Phenylalanine (Phe)+++++
Tyrosine (Tyr)+++++
Tryptophan (Trp)+++++
Leucine (Leu)++++++
Isoleucine (Ile)++++
Valine (Val)++++
Alanine (Ala)+++
Glycine (Gly)+/-+
Proline (Pro)-++
Lysine (Lys)-+
Arginine (Arg)-+
Aspartic Acid (Asp)-+/-
Glutamic Acid (Glu)-+/-

Relative cleavage rates are denoted as +++ (high), ++ (moderate), + (low), +/- (very low), and - (no cleavage).

Enzymatic Mechanisms and Experimental Workflows

Visualizing the catalytic mechanisms and experimental procedures can provide a clearer understanding of how these enzymes function and how they are employed in the laboratory.

Catalytic Mechanisms

a

Experimental Workflow for C-Terminal Sequencing

g

Detailed Experimental Protocols

The following are generalized protocols for C-terminal sequencing using this compound and Carboxypeptidase Y, coupled with MALDI-TOF mass spectrometry. Optimization may be required depending on the specific protein or peptide.

Protocol 1: C-Terminal Sequencing with this compound

1. Sample Preparation: a. Dissolve the purified protein or peptide in a suitable buffer to a final concentration of 1-10 µM. b. If the protein is folded, denature it by heating at 95°C for 5 minutes or by using a denaturant compatible with this compound activity. c. Perform a buffer exchange into the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

2. Enzymatic Digestion: a. Prepare a stock solution of this compound (e.g., 1 mg/mL in cold, sterile water). b. Add this compound to the protein sample at an enzyme-to-substrate ratio of 1:50 to 1:200 (w/w). c. Incubate the reaction mixture at 37°C. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

3. Reaction Quenching and Sample Preparation for MS: a. Immediately stop the reaction in each aliquot by adding an equal volume of 1% trifluoroacetic acid (TFA). b. Desalt and concentrate the samples using a C18 ZipTip or equivalent.

4. MALDI-TOF Mass Spectrometry Analysis: a. Co-crystallize the desalted samples with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate. b. Acquire mass spectra for each time point in positive ion mode.

5. Data Analysis: a. Compare the mass spectra from the different time points. b. The mass difference between the full-length peptide and the successively smaller fragments corresponds to the mass of the cleaved C-terminal amino acids. c. The order of appearance of the truncated peptides over time reveals the C-terminal sequence.

Protocol 2: C-Terminal Sequencing with Carboxypeptidase Y

1. Sample Preparation: a. Dissolve the purified protein or peptide in a suitable buffer to a final concentration of 1-10 µM. b. Carboxypeptidase Y is active under denaturing conditions, so denaturation with urea (B33335) or SDS can be incorporated into the reaction buffer if necessary.[1] c. Perform a buffer exchange into the reaction buffer (e.g., 50 mM sodium acetate, pH 5.5).

2. Enzymatic Digestion: a. Prepare a stock solution of Carboxypeptidase Y (e.g., 1 mg/mL in cold, sterile water). b. Add Carboxypeptidase Y to the protein sample at an enzyme-to-substrate ratio of 1:100 to 1:500 (w/w). c. Incubate the reaction mixture at 25-37°C. d. At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

3. Reaction Quenching and Sample Preparation for MS: a. Stop the reaction in each aliquot by adding an equal volume of 1% TFA. b. Desalt and concentrate the samples using a C18 ZipTip.

4. MALDI-TOF Mass Spectrometry Analysis: a. Co-crystallize the desalted samples with a suitable MALDI matrix on a MALDI target plate. b. Acquire mass spectra for each time point in positive ion mode.

5. Data Analysis: a. Analyze the mass spectra as described in the this compound protocol to deduce the C-terminal sequence. Due to the broad specificity of Carboxypeptidase Y, a more complex ladder of peptide fragments may be observed.

Concluding Remarks

The selection between this compound and Carboxypeptidase Y for C-terminal analysis is dictated by the specific requirements of the experiment. This compound is an excellent choice for proteins and peptides with C-terminal aromatic or bulky aliphatic residues, offering high specificity. Its activity at neutral pH is also advantageous for proteins that are unstable in acidic conditions.

Conversely, Carboxypeptidase Y's broad substrate specificity, including its unique ability to cleave proline residues, makes it a more versatile tool for general C-terminal sequencing when the terminal residue is unknown or when dealing with a variety of peptides. Its tolerance for denaturing agents is a significant benefit for analyzing poorly soluble or tightly folded proteins.

By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to optimize their C-terminal analysis workflows, leading to more accurate and comprehensive protein characterization.

References

A Researcher's Guide to Antibody Cross-Reactivity in the Carboxypeptidase Family

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals targeting specific carboxypeptidases, understanding the cross-reactivity of available antibodies is paramount. The high degree of structural homology within the carboxypeptidase family necessitates rigorous validation of antibody specificity to ensure accurate experimental results and therapeutic targeting. This guide provides a comparative overview of the cross-reactivity profiles of several commercially available antibodies against different carboxypeptidases, supported by detailed experimental protocols.

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity data for four different antibodies against a panel of carboxypeptidase enzymes. The data has been compiled from publicly available product datasheets and reflects the results of direct ELISA and Western blot analyses.

Antibody Target Antibody Type Tested Against Cross-Reactivity Method
Human Carboxypeptidase B1 (CPB1)Monoclonal (Mouse, clone 438806)rhCPA1, rhCPA2, rhCPE, rmCPA4, rmCPB1No cross-reactivity observedDirect ELISA, Western Blot
Mouse Carboxypeptidase A1 (CPA1)Polyclonal (Goat)rhCPA1~20%Direct ELISA
rhCPA2, rhCPB1, rmCPA4~10%Direct ELISA
Human Carboxypeptidase A2 (CPA2)Polyclonal (Goat)rhCPA1~10%Direct ELISA, Western Blot
rhCPB1, rmCPA4<1%Direct ELISA, Western Blot
Human Carboxypeptidase A2 (CPA2)Monoclonal (Recombinant Rabbit)rhCPA1, rhCPE, rhCPB1No cross-reactivity observedELISA

rh: recombinant human; rm: recombinant mouse

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for assessing the cross-reactivity of an antibody against different carboxypeptidases using a direct ELISA method.

G cluster_0 Plate Coating cluster_1 Blocking cluster_2 Primary Antibody Incubation cluster_3 Detection cluster_4 Data Analysis A Coat wells with different recombinant carboxypeptidases (CPA1, CPA2, CPB, etc.) B Incubate and wash A->B C Add blocking buffer to prevent non-specific binding B->C D Incubate and wash C->D E Add primary antibody (at various dilutions) D->E F Incubate and wash E->F G Add enzyme-conjugated secondary antibody F->G H Incubate and wash G->H I Add substrate and measure signal H->I J Compare signal intensity across different carboxypeptidases to determine cross-reactivity I->J

Workflow for Antibody Cross-Reactivity Testing by Direct ELISA.

Experimental Protocols

Below are detailed methodologies for direct ELISA and Western blotting, which are standard techniques for evaluating antibody specificity and cross-reactivity.

Direct ELISA for Cross-Reactivity Assessment

This protocol is designed to quantify the binding of an antibody to a panel of immobilized carboxypeptidase antigens.

1. Plate Coating:

  • Dilute recombinant carboxypeptidases (e.g., CPA1, CPA2, CPB1, CPE, etc.) to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of each diluted antigen to separate wells of a 96-well microplate.

  • Include a negative control well with coating buffer only.

  • Seal the plate and incubate overnight at 4°C.

2. Washing:

  • Aspirate the coating solution from the wells.

  • Wash the plate 3-4 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

3. Blocking:

  • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature or 37°C to block any remaining non-specific binding sites.

4. Primary Antibody Incubation:

  • Wash the plate as described in step 2.

  • Dilute the primary antibody to be tested in blocking buffer to the recommended concentration (e.g., 1 µg/mL).

  • Add 100 µL of the diluted primary antibody to each well.

  • Seal the plate and incubate for 1-2 hours at room temperature or 37°C.

5. Secondary Antibody Incubation:

  • Wash the plate as described in step 2.

  • Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) in blocking buffer according to the manufacturer's instructions.

  • Add 100 µL of the diluted secondary antibody to each well.

  • Seal the plate and incubate for 1 hour at room temperature.

6. Detection:

  • Wash the plate as described in step 2.

  • Prepare the substrate solution (e.g., TMB for HRP).

  • Add 100 µL of the substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

7. Stop Reaction and Read Plate:

  • Add 50-100 µL of stop solution (e.g., 2 N H₂SO₄ for TMB) to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

8. Data Analysis:

  • Compare the absorbance values obtained for each carboxypeptidase. A high absorbance indicates strong binding, while a low or background-level absorbance suggests no or minimal cross-reactivity.

  • Percentage cross-reactivity can be calculated relative to the signal obtained with the target antigen.

Western Blotting for Specificity Verification

This protocol is used to assess the specificity of an antibody by detecting the target protein from a mixture of proteins separated by size.

1. Sample Preparation:

  • Prepare lysates of cells or tissues expressing the different carboxypeptidases, or use purified recombinant proteins.

  • Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).

  • Mix a standardized amount of protein (e.g., 20-30 µg of lysate or 100-500 ng of recombinant protein) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

2. SDS-PAGE:

  • Load the prepared samples into the wells of a polyacrylamide gel.

  • Include a pre-stained protein ladder to determine the molecular weight of the detected bands.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Blocking:

  • After transfer, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.

5. Primary Antibody Incubation:

  • Dilute the primary antibody in the blocking buffer to the recommended concentration.

  • Incubate the membrane with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

6. Washing:

  • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

7. Secondary Antibody Incubation:

  • Dilute an enzyme-conjugated secondary antibody in blocking buffer.

  • Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.

8. Detection:

  • Wash the membrane as described in step 6.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

9. Analysis:

  • Analyze the resulting image for the presence of bands at the expected molecular weight for each carboxypeptidase. The presence of a band indicates that the antibody recognizes that particular protein. The absence of a band suggests no cross-reactivity under these experimental conditions.

Validating Carboxypeptidase A Cleavage Sites: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis and characterization, the precise identification of protease cleavage sites is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for validating Carboxypeptidase A (CPA) cleavage sites. This compound is a metalloexopeptidase that preferentially cleaves C-terminal hydrophobic amino acids, and its activity is crucial in various biological processes. Accurate validation of its cleavage sites is essential for understanding protein processing, function, and for the development of targeted therapeutics.

Mass Spectrometry: The Gold Standard for Cleavage Site Validation

Mass spectrometry (MS) stands as the definitive method for identifying the precise location of enzymatic cleavage by directly identifying the resulting peptide fragments.[1] This technique offers an unparalleled level of certainty, which is critical for fundamental research and therapeutic development.[1] The general workflow involves the digestion of a peptide or protein with this compound, followed by the analysis of the reaction products by mass spectrometry to identify the released amino acids and the newly generated C-termini.

Experimental Protocol: this compound Digestion Followed by Mass Spectrometry

This protocol outlines a typical procedure for determining this compound cleavage sites using mass spectrometry.

1. Sample Preparation and Digestion:

  • Protein/Peptide Purification: The target protein or peptide must be purified to remove any contaminating proteins that could interfere with the assay. Methods such as filtration, centrifugation, or chromatography can be employed.[2]

  • Reaction Buffer: Prepare a suitable reaction buffer, typically 50 mM Tris-HCl, 100 mM NaCl, pH 7.5, at 37 °C.[3]

  • Enzyme and Substrate Concentrations: The enzyme-to-substrate ratio is a critical parameter. A low enzyme-to-substrate ratio is often used to control the digestion and allow for the analysis of several time points from a single digestion.[4] For synthetic peptide substrates, typical amounts are 10 µmol of peptide and 1 nmol of enzyme.[3]

  • Incubation and Time-Course Analysis: The digestion is carried out at 37 °C. To monitor the progression of the reaction, aliquots are taken at different time points (e.g., 30 min, 1 h, 2 h, and 16 h).[3]

  • Reaction Quenching: The enzymatic reaction is stopped by lowering the pH to 4 using 1% trifluoroacetic acid.[3]

2. Sample Desalting:

  • Before mass spectrometry analysis, the reaction products must be desalted to remove buffer components that can interfere with ionization. This is commonly achieved using a C18 ZipTip.[3]

3. Mass Spectrometry Analysis:

  • Instrumentation: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[4][5]

  • Data Acquisition: In MALDI-MS, the masses of the peptides in the digest are measured. In LC-MS, the peptides are first separated by liquid chromatography and then introduced into the mass spectrometer.

  • Data Interpretation: The amino acid sequence of the C-terminus can be determined by calculating the mass differences between the successive peptide fragments generated by the carboxypeptidase digestion.[6][7]

Quantitative Analysis using Isotopic Labeling

For a more in-depth and quantitative analysis of this compound substrate specificity, isotopic labeling coupled with mass spectrometry is a powerful approach. This method allows for the relative quantification of cleaved peptides from a complex mixture.

Experimental Workflow for Quantitative Peptidomics:

  • Peptide Library Incubation: A library of peptides is incubated with the enzyme.[8]

  • Isotopic Labeling: The reaction products are differentially labeled with isotopic tags, such as 4-trimethylammoniumbutyrate (TMAB) isotopic tags.[8]

  • Pooling and LC-MS Analysis: The labeled samples are combined and analyzed by LC-MS.[8][9]

  • Data Analysis: The relative abundance of the isotopically labeled peptides is used to determine the cleavage efficiency for different substrates.

Below is a diagram illustrating the experimental workflow for validating this compound cleavage sites using mass spectrometry.

experimental_workflow cluster_digestion Enzymatic Digestion cluster_analysis Analysis Protein Purified Protein/Peptide Incubation Incubation at 37°C (Time-course sampling) Protein->Incubation CPA This compound CPA->Incubation Buffer Reaction Buffer (e.g., Tris-HCl, pH 7.5) Buffer->Incubation Quenching Reaction Quenching (e.g., Trifluoroacetic Acid) Incubation->Quenching Desalting Desalting (e.g., C18 ZipTip) Quenching->Desalting MS Mass Spectrometry (MALDI-MS or LC-MS) Desalting->MS Data_Analysis Data Analysis (Mass Difference Calculation) MS->Data_Analysis

This compound Cleavage Site Validation Workflow

Comparison of Validation Methods

While mass spectrometry is the most definitive method, other techniques can provide complementary information or be used for initial screening. The following table compares mass spectrometry with alternative methods.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry Direct identification of peptide fragments and released amino acids based on their mass-to-charge ratio.[1][4]- High accuracy and specificity in identifying cleavage sites.[10] - Can be used for quantitative analysis of substrate specificity.[8] - Applicable to complex mixtures of proteins and peptides.[11]- Requires specialized and relatively expensive equipment.[4] - Can be challenging to distinguish between amino acids with similar masses (e.g., Lys/Gln) without derivatization.[4][12] - Cysteine residues can block cleavage.[4]
Fluorescence-Based Assays Utilizes synthetic peptide substrates with a fluorophore and a quencher. Cleavage separates the two, resulting in an increase in fluorescence.[1]- High-throughput and suitable for kinetic analysis.[1] - Relatively simple and cost-effective.- Does not directly confirm the cleavage site.[1] - Limited by the availability of specific fluorogenic substrates.
Chromogenic Assays Employs chromogenic substrates that release a colored product upon cleavage, which can be measured spectrophotometrically.[5]- Simple and can be performed with a standard spectrophotometer.[5]- Indirect method that does not identify the cleavage site. - Lower sensitivity compared to fluorescence-based assays.
Edman Degradation A chemical method for sequencing amino acids from the N-terminus of a peptide.[2]- Well-established method for N-terminal sequencing.- Not suitable for C-terminal sequencing.[10][13] - Involves hazardous chemicals.

Quantitative Data on this compound Substrate Specificity

The substrate specificity of this compound is not absolute and can be influenced by the amino acid residues surrounding the C-terminal residue. Quantitative studies using mass spectrometry have provided valuable insights into these preferences.

The following table summarizes kinetic parameters for the cleavage of various substrates by different carboxypeptidases, highlighting the preference for hydrophobic C-terminal residues.

EnzymeSubstrate (C-terminal residue)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Human CPA4 Phe--High
Leu--High
Ile--High
Met--High
Tyr--High
Val--High
Human CPA6 Phe100-8004-10-
Tyr100-8004-10-
Leu100-8004-10-
Trp100-8004-10-
Met100-8004-10-

Data for CPA4 indicates a qualitative preference based on kcat/Km values.[3] Data for CPA6 shows the range of Km and kcat values for preferred substrates.[5]

Conclusion

Validating this compound cleavage sites is a critical step in protein research and drug development. Mass spectrometry, particularly when combined with quantitative techniques like isotopic labeling, provides the most accurate and detailed information. While alternative methods such as fluorescence-based assays offer advantages in terms of throughput for initial screening, they lack the definitive confirmatory power of mass spectrometry. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of detail. For unambiguous identification of cleavage sites and in-depth characterization of substrate specificity, mass spectrometry remains the indispensable tool for researchers in the field.

References

A Head-to-Head Comparison: Chemical vs. Enzymatic C-Terminal Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate protein sequencing is paramount. While N-terminal sequencing is well-established, determining the C-terminus of a protein presents unique challenges. This guide provides an objective comparison of the two primary methods for C-terminal sequencing: chemical degradation and enzymatic digestion, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

The C-terminus (carboxyl terminus) of a protein plays a critical role in its structure, function, and regulation.[1] Verifying the C-terminal sequence is crucial for confirming the primary structure of recombinant proteins, identifying post-translational modifications, and understanding protein processing and degradation pathways. The two main approaches to C-terminal sequencing, chemical and enzymatic methods, offer distinct advantages and disadvantages in terms of read length, sample requirements, and compatibility with different protein characteristics.

Performance Comparison at a Glance

The choice between chemical and enzymatic C-terminal sequencing often depends on the specific protein of interest, the amount of sample available, and the desired depth of sequencing. The following table summarizes the key performance characteristics of each method.

FeatureChemical Sequencing (Thiocyanate Degradation)Enzymatic Sequencing (Carboxypeptidase Digestion)
Principle Stepwise chemical cleavage of the C-terminal amino acid as a thiohydantoin derivative.[2]Sequential release of C-terminal amino acids by carboxypeptidase enzymes.
Typical Read Length 3-6 residues, with yields decreasing significantly after a few cycles.[3] Can be extended with optimized chemistry.3-5 residues is typical.[4] Can be extended to ~11 residues with mass spectrometry detection.[5]
Sample Requirement Traditionally in the milligram range (e.g., 1-10 mg of peptide).[2][4] Can be lowered to the nanomole level.Milligram range for traditional methods.[4] Can be as low as 5-10 µg for liquid samples with MS detection.[6]
Key Reagents Acetic anhydride, ammonium (B1175870) thiocyanate (B1210189) (or other isothiocyanates like acetyl isothiocyanate).[2][7]Carboxypeptidases (e.g., Y, A, B, P).[4]
Reaction Conditions Harsher, often involving elevated temperatures (e.g., 50°C) and organic solvents.[2]Milder, typically performed at physiological pH (e.g., 5.5) and temperature (e.g., 37°C).[4]
Common Issues Low repetitive yield, harsh reaction conditions, and difficulty with certain residues like proline and aspartate.[2][8]Digestion can be inhibited by certain residues (e.g., proline), and the rate of cleavage can vary for different amino acids, complicating data interpretation.[2]
Analysis Method HPLC or mass spectrometry to identify the released amino acid thiohydantoin.[2]HPLC, amino acid analysis, or mass spectrometry to identify the released free amino acids.

Experimental Methodologies

To provide a practical understanding of how these techniques are implemented, detailed protocols for both chemical and enzymatic C-terminal sequencing are outlined below.

Chemical C-Terminal Sequencing Protocol (Thiocyanate Method)

This protocol is based on the foundational Schlack-Kumpf degradation method.[2]

1. Coupling Reaction:

  • Dissolve the peptide sample (typically 1-10 mg) in a 1:1 (v/v) mixture of acetic acid and acetic anhydride.

  • Add ammonium thiocyanate to the solution.

  • Seal the reaction tube and incubate at 50°C for 4-6 hours to form the peptidyl-thiohydantoin.

  • Dry the sample completely under a vacuum.

2. Cleavage of the Amino Acid Thiohydantoin:

  • Prepare a cleavage solution, such as 0.1 M NaOH.

  • Dissolve the dried peptidyl-thiohydantoin in the cleavage solution.

  • Incubate at room temperature for 1-2 hours.

  • Stop the reaction by acidifying the solution with an appropriate acid (e.g., HCl), which also precipitates the shortened peptide.

3. Identification of the Released Amino Acid Thiohydantoin:

  • Centrifuge the sample to pellet the shortened peptide.

  • Extract the supernatant containing the amino acid thiohydantoin with an organic solvent like ethyl acetate.

  • Dry the organic extract.

  • Reconstitute the sample in a suitable solvent for analysis.

  • Inject the sample into an HPLC system to identify the amino acid thiohydantoin by comparing its retention time to known standards.

Enzymatic C-Terminal Sequencing Protocol (Carboxypeptidase Y)

This protocol provides a general guideline for using Carboxypeptidase Y (CPY).

1. Sample Preparation:

  • Denature the protein sample to expose the C-terminus. This can be achieved by treating with agents like urea.

  • Buffer exchange the sample into the optimal reaction buffer for the chosen carboxypeptidase (e.g., pH 5.5 for CPY).

2. Enzymatic Digestion:

  • Add Carboxypeptidase Y to the protein solution at an optimized enzyme-to-substrate ratio.

  • Incubate the reaction at the optimal temperature (e.g., 37°C).

  • Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the release of amino acids over time.

  • Stop the reaction in the aliquots, for example, by adding acid or flash-freezing.

3. Identification of Released Amino Acids:

  • Analyze the collected aliquots using an amino acid analyzer or by HPLC to quantify the amount of each free amino acid.

  • The C-terminal sequence is deduced from the order in which the amino acids are released over the time course of the reaction. Alternatively, the reaction mixture can be analyzed by mass spectrometry to identify the series of truncated peptides.[5]

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both chemical and enzymatic C-terminal sequencing.

Chemical_Sequencing_Workflow cluster_cycle Repetitive Cycle peptide Peptide coupling Coupling (Acetic Anhydride, Ammonium Thiocyanate) peptide->coupling peptidyl_thd Peptidyl-Thiohydantoin coupling->peptidyl_thd cleavage Cleavage (Base) peptidyl_thd->cleavage short_peptide Shortened Peptide cleavage->short_peptide Recycles aa_thd Amino Acid Thiohydantoin cleavage->aa_thd short_peptide->coupling analysis Analysis (HPLC or MS) aa_thd->analysis

Chemical C-terminal sequencing workflow using the thiocyanate method.

Enzymatic_Sequencing_Workflow cluster_analysis Analysis protein Protein/Peptide denaturation Denaturation (optional) protein->denaturation digestion Enzymatic Digestion (Carboxypeptidase) denaturation->digestion aliquots Time-course Aliquots digestion->aliquots ms_analysis Mass Spectrometry digestion->ms_analysis Direct Analysis hplc_aa HPLC/Amino Acid Analysis aliquots->hplc_aa sequence Deduced C-terminal Sequence hplc_aa->sequence ms_analysis->sequence

Enzymatic C-terminal sequencing workflow using carboxypeptidase.

Conclusion

Both chemical and enzymatic methods provide valuable information for C-terminal sequencing. Chemical methods, while foundational, are often limited by harsh conditions and lower efficiency. Enzymatic methods offer a milder alternative, though they can be hindered by enzyme specificity and the need for careful kinetic monitoring. The integration of mass spectrometry with both approaches has significantly enhanced sensitivity and read length, making C-terminal analysis more accessible and informative. The choice of method should be carefully considered based on the specific research question, sample availability, and the known or expected characteristics of the protein C-terminus.

References

A Comparative Guide to the Structural Alignment of Carboxypeptidase A Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three-dimensional structures of human and bovine carboxypeptidase A, two key orthologs of this vital metalloenzyme. This compound plays a crucial role in digestion and is a target of interest in various pathological conditions, making the structural understanding of its orthologs essential for drug development and biomedical research. This document presents supporting data from structural alignments and details the experimental protocols used to determine these structures.

Quantitative Structural Comparison

The structural similarity between human carboxypeptidase A1 and bovine this compound was assessed by aligning their crystal structures. The primary metric for this comparison is the Root Mean Square Deviation (RMSD) of the alpha-carbon (Cα) atoms, which provides a quantitative measure of the average distance between the backbones of the superimposed proteins. A lower RMSD value indicates a higher degree of structural similarity.

FeatureHuman Carboxypeptidase A1Bovine this compound
PDB ID 2V77[1][2]5CPA[3]
Organism Homo sapiensBos taurus
Resolution 1.60 Å[1]1.54 Å[3]
Sequence Identity ~85%~85%
Structural Alignment RMSD (Cα) \multicolumn{2}{c

The structural alignment and RMSD calculation were performed using the alignment tool in PyMOL, superimposing the Cα atoms of chain A of both structures.

Experimental Protocols

The high-resolution crystal structures of human and bovine this compound are the result of meticulous experimental procedures. Below are the detailed methodologies employed in their determination.

Human Carboxypeptidase A1 (PDB: 2V77)

The experimental protocol for obtaining the crystal structure of human carboxypeptidase A1 is detailed in the publication associated with its PDB entry.[1]

Protein Expression and Purification: Human procarboxypeptidase A1 was expressed in the yeast Pichia pastoris. The secreted proenzyme was purified from the culture medium by a combination of ion-exchange and affinity chromatography. The purified proenzyme was then activated by treatment with bovine trypsin to yield the mature carboxypeptidase A1.

Crystallization: Crystals of human carboxypeptidase A1 were grown using the hanging drop vapor diffusion method. The protein solution was mixed with a reservoir solution containing polyethylene (B3416737) glycol (PEG) as the precipitant at a specific pH. The crystals appeared within a few days at 293 K.

X-ray Data Collection and Processing: X-ray diffraction data were collected from a single crystal at a synchrotron source. The crystal was cryo-cooled to 100 K to minimize radiation damage. The diffraction data were processed and scaled using standard crystallographic software packages. The crystals belong to the tetragonal space group P4(3)2(1)2.[1]

Structure Solution and Refinement: The structure was solved by molecular replacement using the coordinates of a related carboxypeptidase structure as a search model. The initial model was then refined using iterative cycles of manual model building and computational refinement until the model converged and showed good agreement with the experimental data. The final refined structure has a resolution of 1.60 Å.[1]

Bovine this compound (PDB: 5CPA)

The methodology for the determination of the bovine this compound structure is described in its corresponding publication.[3]

Protein Purification: this compound was purified from bovine pancreas. The process typically involves the extraction of the enzyme from pancreatic tissue, followed by a series of precipitation and chromatographic steps to isolate the pure protein.

Crystallization: Crystals of bovine this compound were obtained by the sitting drop vapor diffusion method. The protein solution was equilibrated against a reservoir solution containing a precipitant, such as a salt or a polymer, at a controlled pH and temperature.

X-ray Data Collection and Processing: Diffraction data were collected from a single crystal using a rotating anode X-ray source. The data were collected at room temperature. The diffraction intensities were integrated, scaled, and merged to produce a complete dataset.

Structure Solution and Refinement: The structure was solved using the isomorphous replacement method, which involves comparing the diffraction patterns of the native protein crystal with those of crystals soaked in heavy-atom solutions. The resulting electron density map was used to build the initial protein model. The structure was then refined to a resolution of 1.54 Å.[3]

Computational Protocol for Structural Alignment

The structural alignment of the human and bovine this compound orthologs was performed using the following computational workflow:

  • Data Retrieval: The atomic coordinate files for human carboxypeptidase A1 (PDB: 2V77) and bovine this compound (PDB: 5CPA) were downloaded from the RCSB Protein Data Bank.

  • Alignment Algorithm: The align command in the PyMOL Molecular Graphics System was used. This tool employs a sequence-independent, structure-based dynamic programming algorithm to find the best superposition of the two protein structures.

  • Superposition and RMSD Calculation: The Cα atoms of chain A of both structures were specified for the alignment. The algorithm iteratively superimposes the structures to minimize the RMSD between the equivalent Cα atoms. The final RMSD value is then calculated over the aligned residues.

Workflow for Structural Comparison of this compound Orthologs

G cluster_human Human Carboxypeptidase A1 cluster_bovine Bovine this compound cluster_comparison Structural Comparison h_exp Protein Expression (P. pastoris) h_pur Purification h_exp->h_pur h_cryst Crystallization h_pur->h_cryst h_xray X-ray Diffraction h_cryst->h_xray h_solve Structure Solution (PDB: 2V77) h_xray->h_solve align Structural Alignment h_solve->align b_pur Protein Purification (Bovine Pancreas) b_cryst Crystallization b_pur->b_cryst b_xray X-ray Diffraction b_cryst->b_xray b_solve Structure Solution (PDB: 5CPA) b_xray->b_solve b_solve->align rmsd RMSD Calculation align->rmsd analysis Comparative Analysis rmsd->analysis

Caption: Workflow for the structural comparison of this compound orthologs.

References

Establishing a Standard for Carboxypeptidase A Activity Units: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboxypeptidase A (CPA), a metalloexopeptidase, plays a crucial role in protein digestion and metabolism by catalyzing the hydrolysis of C-terminal amino acids with aromatic or branched aliphatic side chains.[1][2] Accurate and consistent measurement of its enzymatic activity is paramount for researchers in various fields, including drug development, where CPA can be a target or an anti-target. This guide provides a comprehensive comparison of common methods for determining CPA activity, offering detailed experimental protocols and performance data to aid in the establishment of standardized units.

The International Unit of Enzyme Activity

The standard for measuring enzyme activity is the enzyme unit (U) , also known as the international unit (IU).[3] One unit (U) of any enzyme is defined as the amount of that enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions of temperature, pH, and substrate concentration.[4] For this compound, a widely accepted specific unit definition is:

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One unit will hydrolyze 1.0 µmol of hippuryl-L-phenylalanine per minute at pH 7.5 at 25 °C.

Comparison of this compound Activity Assays

Several methods are available for quantifying CPA activity, each with its own advantages and limitations. The choice of assay often depends on the specific research needs, available equipment, and desired throughput. Below is a comparison of the most common spectrophotometric assays.

Parameter Hippuryl-L-Phenylalanine Assay N-(4-methoxyphenylazoformyl)-Phe-OH Assay (Kit)
Principle Measures the increase in absorbance at 254 nm due to the formation of hippuric acid upon hydrolysis of hippuryl-L-phenylalanine.[5]Measures the decrease in absorbance at 350 nm as the substrate N-(4-methoxyphenylazoformyl)-Phe-OH is hydrolyzed.[6]
Substrate Hippuryl-L-phenylalanineN-(4-methoxyphenylazoformyl)-Phe-OH
Wavelength 254 nm350 nm
Format Cuvette-based, continuous monitoring96-well plate or cuvette, endpoint or kinetic
Advantages Well-established, traditional method.High-throughput potential (96-well plate format), commercially available as a complete kit.[6]
Disadvantages Lower wavelength may have interference from other sample components. Requires a UV-capable spectrophotometer.Proprietary substrate, reliance on a commercial kit.
Commercial Availability Reagents available from various suppliers.Available as a complete kit (e.g., Sigma-Aldrich CS1130).[6]

Experimental Protocols

Standard this compound Activity Assay (Hippuryl-L-Phenylalanine Method)

This protocol is based on the well-established method of Folk and Schirmer (1963).[5]

a. Reagents:

  • Assay Buffer: 0.025 M Tris-HCl, pH 7.5, containing 0.5 M NaCl.

  • Substrate Solution: 1.0 mM Hippuryl-L-phenylalanine in Assay Buffer.

  • Enzyme Diluent: 10% LiCl.

  • This compound: Prepare a stock solution of 1 mg/mL in Enzyme Diluent. Further dilute to 1-3 units/mL in Enzyme Diluent before use.

b. Procedure:

  • Set a spectrophotometer to 254 nm and equilibrate to 25°C.

  • Pipette 2.9 mL of Substrate Solution into a quartz cuvette.

  • Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium and establish a baseline reading.

  • Initiate the reaction by adding 0.1 mL of the diluted this compound solution and mix thoroughly.

  • Record the increase in absorbance at 254 nm for 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min) from the linear portion of the curve.

c. Calculation of Activity:

Where:

  • 3 is the total reaction volume in mL.

  • 0.36 is the millimolar extinction coefficient of hippuric acid at 254 nm.

  • mg enzyme in reaction is the amount of enzyme added to the assay.

Commercial this compound Assay Kit (e.g., Sigma-Aldrich CS1130)

This protocol is a summary of the procedure for a commercially available kit.[6]

a. Reagents (provided in the kit):

  • Assay Buffer

  • Substrate Solution (N-(4-methoxyphenylazoformyl)-Phe-OH)

  • This compound (Control Enzyme)

  • Stop Solution (Sodium Carbonate)

b. Procedure (96-well plate format):

  • Prepare a reaction mixture containing Assay Buffer and Substrate Solution according to the kit's instructions.

  • Add 100 µL of the reaction mixture to each well.

  • Add 100 µL of the sample (or standard) to the wells to initiate the reaction.

  • Incubate the plate at 25°C for a specified time (e.g., 5-10 minutes).

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Read the absorbance at 350 nm using a microplate reader.

  • The activity is calculated based on the decrease in absorbance compared to a blank.

Alternative Enzymes with Similar Activity

For comparative studies or when investigating broader substrate specificities, other carboxypeptidases can be considered.

Enzyme Substrate Specificity Typical Assay Substrate Detection Wavelength
This compound Prefers C-terminal aromatic or branched aliphatic amino acids (e.g., Phe, Tyr, Trp, Leu, Ile).[1]Hippuryl-L-phenylalanine254 nm
Carboxypeptidase B Prefers C-terminal basic amino acids (e.g., Arg, Lys).Hippuryl-L-arginine254 nm
Carboxypeptidase Y Broad specificity, cleaves most C-terminal amino acids.N-Carbobenzoxy-L-phenylalanyl-L-leucine570 nm (Ninhydrin reaction)

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining this compound activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate) mix Mix Reagents and Enzyme reagents->mix enzyme Prepare Enzyme (Dilution Series) enzyme->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure rate Calculate Rate (ΔAbs/min) measure->rate activity Calculate Enzyme Activity (Units) rate->activity

Caption: General experimental workflow for determining this compound activity.

signaling_pathway CPA This compound Products Hippuric Acid + L-Phenylalanine (Products) CPA->Products Catalyzes hydrolysis Substrate Hippuryl-L-Phenylalanine (Substrate) Substrate->CPA Binds to active site

Caption: Enzymatic reaction of this compound with its substrate.

By utilizing standardized units and well-defined assay protocols, researchers can ensure the reproducibility and comparability of their results, fostering greater collaboration and accelerating scientific discovery.

References

Comparative Inhibition Studies of Carboxypeptidase A and B: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibition profiles of two closely related zinc metalloproteases, Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB). Understanding the specificities and potencies of various inhibitors against these enzymes is crucial for research in protein chemistry, enzymology, and the development of therapeutic agents targeting their activities.

Introduction to this compound and B

This compound and Carboxypeptidase B are exopeptidases that catalyze the hydrolysis of the C-terminal peptide bond. Their primary distinction lies in their substrate specificity. This compound preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains, while Carboxypeptidase B targets basic amino acids, namely arginine and lysine, at the C-terminus.[1] Both enzymes are zinc-containing metalloproteases and share structural similarities, particularly at the active site.[2] This guide focuses on a comparative analysis of their inhibition by various small molecules and protein inhibitors.

Quantitative Comparison of Inhibitors

The inhibitory potency of a compound is typically expressed as its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following tables summarize the inhibitory activities of selected compounds against this compound and Carboxypeptidase B.

Table 1: Inhibitors of this compound

InhibitorTypeKᵢ ValueIC₅₀ Value
2-Benzylsuccinic acidSmall Molecule--
CPA inhibitor (Compound 5)Small Molecule0.32 µM-
N-(Hydroxyaminocarbonyl)phenylalanineSmall Molecule1.54 µM (D-config)-
Zinc (as ZnOH⁺)Metal Ion0.71 µM-
ZAAP(O)FPhosphonate Analogue3 pM-
ZFAP(O)FPhosphonate Analogue1 pM-
ZAFP(O)FPhosphonate Analogue4 pM-
Cbz-Phe-ValP-(O)PheTripeptide Phosphonate10-27 fM-
Potato Carboxypeptidase Inhibitor (PCI)ProteinPotent inhibitor-

Table 2: Inhibitors of Carboxypeptidase B

InhibitorTypeKᵢ ValueIC₅₀ Value
HistarginNatural Product-17 µg/mL
DL-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGPA)Small Molecule--
Potato Carboxypeptidase Inhibitor (PCI)ProteinPotent inhibitor-
ArginineAmino Acid--
LysineAmino Acid--
EDTAChelating Agent--
1,10-phenanthrolineChelating Agent--

Experimental Protocols for Inhibition Assays

Accurate determination of inhibitor potency requires standardized experimental protocols. The following are representative spectrophotometric assays for this compound and B.

This compound Inhibition Assay

This protocol is based on the hydrolysis of hippuryl-L-phenylalanine, where the increase in absorbance at 254 nm is monitored.[3]

Reagents:

  • Enzyme: Bovine pancreatic this compound

  • Substrate: Hippuryl-L-phenylalanine

  • Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

  • Inhibitor: Compound of interest dissolved in an appropriate solvent

Procedure:

  • Prepare a stock solution of the substrate in the buffer.

  • Prepare various concentrations of the inhibitor.

  • In a quartz cuvette, mix the buffer, substrate solution, and inhibitor solution.

  • Incubate the mixture at 25°C for a defined pre-incubation time.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the increase in absorbance at 254 nm over time using a spectrophotometer.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism and the Michaelis-Menten constant (Km) of the substrate are known.[4]

Carboxypeptidase B Inhibition Assay

This protocol utilizes the substrate hippuryl-L-arginine, with the reaction monitored by the increase in absorbance at 254 nm.

Reagents:

  • Enzyme: Porcine pancreatic Carboxypeptidase B

  • Substrate: Hippuryl-L-arginine

  • Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl

  • Inhibitor: Compound of interest dissolved in an appropriate solvent

Procedure:

  • Prepare a stock solution of the substrate in the buffer.

  • Prepare serial dilutions of the inhibitor.

  • In a suitable cuvette, combine the buffer, substrate solution, and inhibitor solution.

  • Allow the mixture to equilibrate to 25°C.

  • Start the reaction by adding the Carboxypeptidase B solution.

  • Record the increase in absorbance at 254 nm as a function of time.

  • Calculate the initial velocity from the linear phase of the reaction.

  • The IC50 and Ki values are determined as described for the this compound assay.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts in carboxypeptidase function and inhibition.

G cluster_enzyme Carboxypeptidase Active Site Zn2+ Zn²⁺ Catalytic_Residue Catalytic Residue (e.g., Glu270) Zn2+->Catalytic_Residue Activation of H₂O Substrate_Binding_Pocket Substrate Binding Pocket Substrate_Binding_Pocket->Zn2+ Coordination of C-terminal carbonyl Peptide_Substrate Peptide Substrate (with C-terminal residue) Catalytic_Residue->Peptide_Substrate Nucleophilic attack Peptide_Substrate->Substrate_Binding_Pocket Binding Products Cleaved Peptide + C-terminal Amino Acid Peptide_Substrate->Products Hydrolysis

Caption: Enzymatic cleavage of a peptide substrate by a carboxypeptidase.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI_comp Enzyme-Inhibitor (EI) E->EI_comp + I S Substrate (S) I_comp Inhibitor (I) ES->E + P P Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI_noncomp Enzyme-Inhibitor (EI) E2->EI_noncomp + I S2 Substrate (S) I_noncomp Inhibitor (I) ES2->E2 + P2 ESI_noncomp Enzyme-Substrate-Inhibitor (ESI) ES2->ESI_noncomp + I EI_noncomp->ESI_noncomp + S P2 Product (P)

References

A Comparative Analysis of Carboxypeptidase A: Unraveling the Duality of Esterase and Peptidase Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the distinct esterase and peptidase activities of the metalloenzyme Carboxypeptidase A (CPA) has been published today. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of CPA's catalytic efficiencies toward ester and peptide substrates, supported by experimental data and detailed protocols. The publication aims to provide a critical resource for studies in enzymology, protein chemistry, and pharmacology.

This compound, a zinc-containing exopeptidase, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids.[1][2] Beyond its well-established peptidase function, CPA also demonstrates significant esterase activity, hydrolyzing ester bonds in analogous substrates.[3] While both reactions are catalyzed at the same active site, subtle differences in the mechanism lead to significant variations in kinetic parameters.[3][4] Understanding these differences is paramount for designing specific inhibitors and for the rational design of drugs targeting metalloenzymes.

Quantitative Comparison of Esterase and Peptidase Activities

The catalytic efficiency of this compound towards a range of ester and peptide substrates has been characterized by steady-state kinetics. The following table summarizes the key kinetic parameters, kcat (turnover number) and kcat/Km (catalytic efficiency), for selected substrates at pH 7.5.

Substrate ClassSubstrate Namekcat (min⁻¹)kcat/Km (M⁻¹min⁻¹)
Ester Substrates O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate (ClCPL)3.4 x 10³1.0 x 10⁷
O-(trans-cinnamoyl)-L-β-phenyllactate (CPL)12.4 x 10³1.8 x 10⁷
O-acetyl-L-mandelate (ACML)0.033 x 10³8.25 x 10⁵
O-(trans-cinnamoyl)-L-mandelate (CML)0.055 x 10³1.2 x 10⁶
O-(p-nitrobenzoyl)-L-mandelate (NBML)0.17 x 10³1.3 x 10⁶
Hippuryl-L-phenyllactate (HPLA)25.4 x 10³0.53 x 10⁷
Peptide Substrates Benzoyl-Glycyl-Glycyl-L-Phenylalanine (Bz-Gly-Gly-Phe)1.2 x 10³1.0 x 10⁶
Carbobenzoxy-Glycyl-Glycyl-L-Phenylalanine (CBZ-Gly-Gly-Phe)8.0 x 10³2.5 x 10⁶
N-(trans-p-methoxycinnamoyl)-Glycyl-L-Phenylalanine (MC-Gly-Phe)7.8 x 10³1.3 x 10⁶
Carbobenzoxy-Glycyl-Glycyl-L-Leucine (CBZ-Gly-Gly-Leu)6.5 x 10³3.0 x 10⁶
Carbobenzoxy-Glycyl-Glycyl-L-Valine (CBZ-Gly-Gly-Val)3.1 x 10³1.7 x 10⁶

Table adapted from data presented in "Advances in Inorganic Biochemistry".[5]

The data clearly indicates that for structurally analogous substrates, the esterase activity of this compound, as measured by kcat, is often significantly higher than its peptidase activity.[4] For instance, the kcat for Hippuryl-L-phenyllactate (an ester) is considerably higher than that for Benzoyl-Glycyl-Glycyl-L-Phenylalanine (a peptide). However, the overall catalytic efficiency (kcat/Km) can vary depending on the substrate's affinity for the enzyme (Km).

Experimental Protocols

To facilitate reproducible research, detailed protocols for assaying the peptidase and esterase activities of this compound are provided below.

Peptidase Activity Assay

This protocol is based on the continuous spectrophotometric rate determination of the hydrolysis of hippuryl-L-phenylalanine.[6][7]

Materials:

  • This compound enzyme solution (from bovine pancreas)

  • 25 mM Tris-HCl buffer with 500 mM Sodium Chloride, pH 7.5 at 25°C

  • 1.0 mM Hippuryl-L-Phenylalanine solution in the aforementioned buffer

  • 1.0 M Sodium Chloride solution (for enzyme dilution)

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Buffer: Prepare a solution containing 3.03 mg/mL Trizma Base and 29.2 mg/mL Sodium Chloride in purified water. Adjust the pH to 7.50 at 25°C with 1 N HCl.

    • Substrate Solution: Dissolve hippuryl-L-phenylalanine in the buffer to a final concentration of 1.0 mM. This may require stirring for approximately 30 minutes. Prepare this solution fresh daily.

    • Enzyme Diluent: Prepare a 1.0 M Sodium Chloride solution in purified water.

    • Enzyme Solution: Immediately before use, prepare a solution containing 6 - 12 units/mL of this compound in cold enzyme diluent.

  • Assay:

    • Set the spectrophotometer to 254 nm and equilibrate to 25°C.

    • Pipette 2.90 mL of the substrate solution into a quartz cuvette.

    • Equilibrate the cuvette in the spectrophotometer until a constant absorbance reading is obtained.

    • Initiate the reaction by adding 0.10 mL of the enzyme solution and mix by inversion.

    • Record the increase in absorbance at 254 nm for approximately 5 minutes.

    • Determine the maximum linear rate (ΔA254nm/minute).

    • A blank reaction should be run using 0.10 mL of the enzyme diluent instead of the enzyme solution to account for any non-enzymatic hydrolysis.

Calculations: The activity of the enzyme in units/mL can be calculated using the following formula:

Units/ml enzyme = ((ΔA254nm/min Test - ΔA254nm/min Blank) * 3) / (0.36 * 0.1)

Where:

  • 3 = Total volume of the assay in mL

  • 0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm

  • 0.1 = Volume of the enzyme solution in mL

One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.[7]

Esterase Activity Assay

This protocol describes the measurement of esterase activity using p-nitrophenyl acetate (B1210297) as the substrate. The hydrolysis of p-nitrophenyl acetate releases p-nitrophenol, which can be monitored spectrophotometrically.[8][9][10]

Materials:

  • This compound enzyme solution

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Methanol or another suitable organic solvent to dissolve p-NPA

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a stock solution of p-NPA (e.g., 100 mM) in a minimal amount of an organic solvent like methanol.

    • Working Substrate Solution: Dilute the stock solution in the Tris-HCl buffer to the desired final concentration just before use. Due to the instability of p-NPA in aqueous solutions, it is crucial to prepare this solution fresh.

  • Assay:

    • Set the spectrophotometer to 405 nm and equilibrate to 25°C.

    • Prepare a reaction mixture in a cuvette containing the Tris-HCl buffer and the working substrate solution.

    • Initiate the reaction by adding a small volume of the this compound enzyme solution.

    • Immediately monitor the increase in absorbance at 405 nm over time.

    • Record the initial linear rate of the reaction.

    • A blank reaction containing the substrate but no enzyme is essential to measure the rate of spontaneous, non-enzymatic hydrolysis of p-NPA.[9] This rate should be subtracted from the enzyme-catalyzed rate.

Calculations: The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH, b is the path length of the cuvette, and c is the change in concentration.

Mechanistic Insights and Structural Basis

The dual specificity of this compound for both peptide and ester bonds stems from its active site architecture, which features a catalytic zinc ion coordinated by amino acid residues.

CPA_Mechanism cluster_Enzyme This compound Active Site Peptide Peptide Substrate (R-CO-NH-R') ES_Complex_P Enzyme-Substrate Complex Peptide->ES_Complex_P Binding Tetrahedral_Intermediate_P Tetrahedral Intermediate ES_Complex_P->Tetrahedral_Intermediate_P Nucleophilic Attack (Glu270 promotes H₂O) Active_Site Zn²⁺ catalytic center + Substrate binding pocket Acyl_Enzyme_P Acyl-Enzyme (Rate-limiting formation) Tetrahedral_Intermediate_P->Acyl_Enzyme_P Intermediate Formation Product_Release_P Product Release (Amine + Carboxylate) Acyl_Enzyme_P->Product_Release_P Deacylation Ester Ester Substrate (R-CO-O-R') ES_Complex_E Enzyme-Substrate Complex Ester->ES_Complex_E Binding Tetrahedral_Intermediate_E Tetrahedral Intermediate ES_Complex_E->Tetrahedral_Intermediate_E Nucleophilic Attack (Glu270 promotes H₂O) Acyl_Enzyme_E Acyl-Enzyme Intermediate Tetrahedral_Intermediate_E->Acyl_Enzyme_E Intermediate Formation Product_Release_E Product Release (Alcohol + Carboxylate) Acyl_Enzyme_E->Product_Release_E Deacylation (Rate-limiting)

Figure 1. Simplified workflow comparing the peptidase and esterase mechanisms of this compound.

While the general mechanism involving a metal-activated water molecule for nucleophilic attack is similar for both substrate types, the rate-limiting step differs. For many peptide substrates, the formation of a tetrahedral intermediate or an acyl-enzyme intermediate is rate-determining.[11] In contrast, for ester substrates, deacylation is often the slower, rate-limiting step.[11][12] These mechanistic distinctions are crucial for interpreting kinetic data and for the design of specific enzyme inhibitors.

This comparative guide underscores the versatility of this compound as a biocatalyst and provides a foundational resource for further research into its structure-function relationships and therapeutic applications.

References

A Researcher's Guide to Validating the Purity of Commercial Carboxypeptidase A Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and activity of commercial enzyme preparations is paramount for reliable and reproducible experimental outcomes. This guide provides a framework for the systematic validation of commercial carboxypeptidase A (CPA) preparations, enabling an objective comparison of products from different suppliers.

This compound, a metalloexopeptidase isolated from bovine pancreas, is widely used in protein sequencing, peptide analysis, and various biotechnological applications. However, the purity and specific activity of commercially available CPA can vary, potentially impacting experimental results. Common contaminants in these preparations include other pancreatic proteases such as trypsin, chymotrypsin, and carboxypeptidase B. This guide outlines key experimental protocols to assess the purity and activity of commercial CPA, allowing researchers to select the most suitable product for their specific needs.

Comparative Analysis of this compound Preparations

Due to the limited availability of direct comparative studies from manufacturers, researchers are encouraged to perform their own side-by-side analysis of CPA products. The following tables provide a template for summarizing key validation data.

Table 1: Enzymatic Activity of Commercial this compound Preparations

SupplierProduct NumberLot NumberSpecific Activity (U/mg)Standard Deviation
Supplier ACXXXXXXXXXX
Supplier BCXXXXXXXXXX
Supplier CCXXXXXXXXXX

Specific activity is defined as the number of units of enzyme per milligram of protein. One unit will hydrolyze 1.0 µmole of hippuryl-L-phenylalanine per minute at pH 7.5 at 25°C.[1]

Table 2: Purity Assessment by SDS-PAGE

SupplierProduct NumberLot NumberMajor Band Molecular Weight (kDa)Presence of Minor Bands (Yes/No)Estimated Purity (%)
Supplier ACXXXXXXXXXX~35
Supplier BCXXXXXXXXXX~35
Supplier CCXXXXXXXXXX~35

Table 3: Assessment of Contaminating Protease Activity

SupplierProduct NumberLot NumberTryptic Activity (U/mg)Chymotryptic Activity (U/mg)Carboxypeptidase B Activity (U/mg)
Supplier ACXXXXXXXXXX
Supplier BCXXXXXXXXXX
Supplier CCXXXXXXXXXX

Experimental Protocols

To obtain the comparative data for the tables above, the following experimental protocols are recommended.

Enzymatic Activity Assay of this compound

This spectrophotometric assay measures the hydrolysis of hippuryl-L-phenylalanine, a common substrate for CPA.[1]

Materials:

  • 25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl

  • 1.0 mM Hippuryl-L-phenylalanine solution

  • 10% (w/v) Lithium chloride solution

  • Commercial this compound preparations

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of each CPA preparation in 10% LiCl. The enzyme crystals may not be readily soluble; allow the solution to clear before use.

  • Determine the protein concentration of each stock solution by measuring the absorbance at 278 nm.

  • Dilute the enzyme solutions to a working concentration of 1-3 units/mL in 25 mM Tris-HCl buffer.

  • Set the spectrophotometer to 254 nm and 25°C.

  • In a quartz cuvette, add 2.0 mL of the 1.0 mM hippuryl-L-phenylalanine solution and incubate at 25°C for 3-4 minutes to equilibrate.

  • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix immediately.

  • Record the increase in absorbance at 254 nm for 3-5 minutes.

  • Calculate the rate of reaction (ΔA254/min) from the initial linear portion of the curve.

  • Calculate the specific activity using the following formula: Units/mg = (ΔA254/min) / (0.36 x mg enzyme/mL reaction mixture) Where 0.36 is the millimolar extinction coefficient of hippuric acid.

Enzymatic_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare CPA Stock in 10% LiCl measure_conc Measure Protein Concentration (A278) prep_enzyme->measure_conc dilute_enzyme Dilute CPA to Working Concentration measure_conc->dilute_enzyme add_enzyme Add Diluted CPA to Substrate dilute_enzyme->add_enzyme equilibrate Equilibrate Substrate (Hippuryl-L-Phe) at 25°C equilibrate->add_enzyme measure_abs Measure Absorbance Increase at 254 nm add_enzyme->measure_abs calc_rate Calculate Rate (ΔA254/min) measure_abs->calc_rate calc_activity Calculate Specific Activity (U/mg) calc_rate->calc_activity

Workflow for the enzymatic activity assay of this compound.
Purity Assessment by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to separate proteins based on their molecular weight and assess purity.

Materials:

  • SDS-PAGE electrophoresis system (e.g., Mini-PROTEAN® system)

  • Polyacrylamide gels (e.g., 12% resolving gel)

  • SDS-PAGE running buffer

  • Laemmli sample buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Commercial this compound preparations

Procedure:

  • Prepare samples by mixing the CPA solution with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the prepared samples and molecular weight standards onto the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Destain the gel and image it using a gel documentation system.

  • Analyze the gel image to determine the molecular weight of the main CPA band (approximately 35 kDa) and identify any contaminating protein bands.[2]

  • Estimate the purity by densitometry, calculating the percentage of the main band relative to the total protein in the lane.

SDS_PAGE_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_visualization Visualization & Analysis mix_sample Mix CPA with Laemmli Buffer heat_sample Heat at 95°C for 5 min mix_sample->heat_sample load_gel Load Samples and Standards onto Gel heat_sample->load_gel run_gel Run Electrophoresis load_gel->run_gel stain_gel Stain Gel (Coomassie/Silver) run_gel->stain_gel destain_gel Destain and Image Gel stain_gel->destain_gel analyze_gel Analyze Bands and Estimate Purity destain_gel->analyze_gel

Workflow for SDS-PAGE analysis of this compound purity.
Assessment of Contaminating Protease Activity

Some commercial CPA preparations are treated with inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) to reduce the activity of contaminating serine proteases such as trypsin and chymotrypsin.[2][3] It is advisable to assay for these specific contaminants.

a) Tryptic Activity Assay:

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

  • Method: Spectrophotometric measurement of the release of p-nitroaniline at 405 nm.

b) Chymotryptic Activity Assay:

  • Substrate: N-Benzoyl-L-tyrosine ethyl ester (BTEE)

  • Method: Spectrophotometric measurement of the increase in absorbance at 256 nm due to the hydrolysis of the ester bond.

c) Carboxypeptidase B Activity Assay:

  • Substrate: Hippuryl-L-arginine

  • Method: Spectrophotometric measurement of the increase in absorbance at 254 nm.

Detailed protocols for these assays can be found in standard biochemistry manuals or from enzyme suppliers.

Logical Framework for Supplier Selection

The selection of a suitable commercial this compound preparation should be based on a systematic evaluation of its purity and activity in the context of the intended application.

Supplier_Selection_Logic define_req Define Application-Specific Requirements select_suppliers Select Potential Suppliers define_req->select_suppliers request_samples Request Samples and Certificates of Analysis select_suppliers->request_samples perform_assays Perform Head-to-Head Validation Assays request_samples->perform_assays activity_assay Enzymatic Activity purity_assay Purity (SDS-PAGE) contaminant_assay Contaminant Activity compare_data Compare Data and Cost activity_assay->compare_data purity_assay->compare_data contaminant_assay->compare_data select_best Select Optimal Supplier compare_data->select_best

Logical workflow for selecting a commercial this compound supplier.

By following this guide, researchers can make informed decisions when selecting a commercial this compound preparation, ensuring the integrity and reproducibility of their experimental data.

References

A Comparative Guide to Carboxypeptidase A from Prokaryotic and Eukaryotic Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Carboxypeptidase A (CPA) enzymes from prokaryotic and eukaryotic origins, focusing on their biochemical properties, substrate specificities, and structural differences. The information presented is supported by experimental data to assist researchers in selecting the appropriate enzyme for their specific applications, from protein sequencing to drug development.

Introduction

This compound (EC 3.4.17.1) is a metalloexopeptidase that catalyzes the hydrolysis of the peptide bond at the C-terminal end of a polypeptide chain. While functionally conserved, significant differences exist between the enzymes isolated from eukaryotic sources, such as the well-characterized bovine pancreatic CPA, and those from prokaryotic organisms like Thermoactinomyces vulgaris and Aspergillus niger. These differences in substrate specificity, stability, and kinetic parameters are critical for various research and industrial applications.

General Characteristics

Eukaryotic and prokaryotic this compound share the fundamental property of being zinc-containing metalloenzymes. However, they diverge in their typical sources, molecular weights, and subunit structures.

CharacteristicEukaryotic this compound (Bovine Pancreas)Prokaryotic Carboxypeptidase T (Thermoactinomyces vulgaris)Prokaryotic Serine Carboxypeptidase (Aspergillus niger)
Source Pancreas of mammals (e.g., bovine, human)Secreted by the bacterium Thermoactinomyces vulgarisSecreted by the fungus Aspergillus niger
Enzyme Class Metallo-carboxypeptidaseMetallo-carboxypeptidaseSerine-carboxypeptidase
Molecular Weight ~35 kDa[1]~38 kDaNot specified
Subunit Structure Monomeric[1]MonomericNot specified
Metal Cofactor Zn²⁺[1]Zn²⁺, stabilized by Ca²⁺[2]None (Serine protease)
Zymogen Form Synthesized as an inactive pro-carboxypeptidase A, activated by trypsin.[1]Secreted as a precursor with an N-terminal propeptide.[3]Gene cloned and expressed, indicating a precursor form.[4]

Substrate Specificity

A key differentiator between eukaryotic and prokaryotic CPAs is their substrate specificity, largely determined by the architecture of the S1' binding pocket.

Eukaryotic this compound (Bovine) exhibits a narrow substrate specificity, preferentially cleaving C-terminal amino acids with aromatic or large aliphatic side chains, such as Phenylalanine, Tyrosine, and Tryptophan. It shows little to no activity towards C-terminal basic (Lysine, Arginine) or acidic amino acids, and Proline is not a substrate.[1]

Prokaryotic Carboxypeptidase T (Thermoactinomyces vulgaris) , in contrast, displays a broader substrate specificity. It efficiently hydrolyzes both C-terminal hydrophobic and basic amino acids.[3][5] Site-directed mutagenesis studies have shown that specific residues in the S1' pocket are responsible for this dual specificity.[1][6]

Prokaryotic Serine Carboxypeptidase (Aspergillus niger) also shows broad substrate specificity, with a preference for hydrophobic amino acids like Leucine and Lysine at the C-terminus.[4]

Kinetic Parameters

The catalytic efficiency of carboxypeptidases can be compared by examining their kinetic parameters (Km and kcat) with various substrates. While direct comparative studies under identical conditions are limited, the available data provide insights into their performance.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)
Bovine CPA Hippuryl-L-phenylalanine---7.530-40[1]
Z-Gly-Phe---7.5-
Z-Glys-Phe1.15.34.8 x 10³7.5-
Recombinant Bovine CPA (M-CPA) Ochratoxin A0.1260.0003652.98.040[1]
T. vulgaris CpT Z-Ala-Ala-Leu---7.0-8.060-70[3]
Z-Ala-Ala-Arg---7.0-8.060-70[3]
A. niger Serine Carboxypeptidase Cbz-Phe-Leu0.063-1.86 x 10⁵6.045[4]

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The data presented are from different studies and should be interpreted with caution.

Stability

Prokaryotic carboxypeptidases, particularly from thermophilic organisms, often exhibit enhanced stability compared to their eukaryotic counterparts.

EnzymepH StabilityThermal Stability
Bovine CPA Optimal activity at neutral pH; stable in the pH range of 7.5-9.5.[7]Completely inactivated at 55°C for 30 minutes.[1] Neutral pH and phosphate (B84403) ions can enhance thermostability.[8]
T. vulgaris CpT Optimal activity at pH 7.0-8.0.[3]Highly thermostable, with activity increasing up to 60-70°C.[3] Stability is attributed to four calcium-binding sites.[2]
A. niger Serine Carboxypeptidase Relatively stable at pH 4.0-8.0, retaining over 60% activity after 1 hour.[4]Retains over 80% activity after 1 hour at 30-50°C.[4]

Structural Comparison of Active Sites

The overall three-dimensional structures of bovine CPA and T. vulgaris CpT are remarkably similar, with a conserved catalytic mechanism involving a zinc ion coordinated by His69, Glu72, and His196 (in bovine CPA numbering). Key catalytic residues such as Arg127, Arg145, and Glu270 are also conserved.[2][9]

The significant difference lies in the S1' specificity pocket, which accommodates the C-terminal residue of the substrate.

  • Bovine CPA: The S1' pocket is hydrophobic, favoring large, non-polar side chains.

  • T. vulgaris CpT: The S1' pocket contains residues that can accommodate both hydrophobic and positively charged side chains. Specifically, Leu211 and Leu254 are determinants for recognizing hydrophobic substrates, while Asp263 is crucial for recognizing positively charged residues.[6][9] Mutating these residues can alter the substrate specificity of CpT to become more like CPA or carboxypeptidase B.[6][9]

Experimental Protocols

Purification of this compound

Eukaryotic (Bovine Pancreatic CPA): A common method for purifying bovine CPA is affinity chromatography.

  • Preparation of Affinity Matrix: A competitive inhibitor, such as D-phenylalanine or a substrate analog, is coupled to a solid support (e.g., Sepharose).

  • Sample Loading: A crude extract of bovine pancreas is passed through the affinity column.

  • Washing: The column is washed with a high-ionic-strength buffer to remove non-specifically bound proteins.

  • Elution: The bound CPA is eluted by changing the pH or by using a buffer containing a competitive inhibitor.

Prokaryotic (T. vulgaris Carboxypeptidase T): Purification of CpT can also be achieved using affinity chromatography.

  • Affinity Matrix: A bacitracin-silochrome or p-aminobenzylsuccinate-Sepharose column can be used.[3]

  • Loading and Washing: The culture filtrate from T. vulgaris is loaded onto the column, followed by washing steps.

  • Elution: CpT can be specifically eluted using a chelating agent like EDTA, which removes the essential zinc ion.[3]

  • Reactivation: The activity of the eluted enzyme is restored by dialysis against a buffer containing calcium chloride.[3]

This compound Activity Assay

A standard method for determining CPA activity involves the use of a synthetic substrate, hippuryl-L-phenylalanine.

  • Reagents:

    • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

    • Substrate Stock Solution: 1.0 mM Hippuryl-L-phenylalanine in the assay buffer.

    • Enzyme Solution: this compound diluted in a suitable buffer.

  • Procedure:

    • Pipette the substrate solution into a cuvette and equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the increase in absorbance at 254 nm over time using a spectrophotometer. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which absorbs at this wavelength.

  • Calculation:

    • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

    • Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmol of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.

Visualizations

Experimental_Workflow_CPA_Purification cluster_eukaryotic Eukaryotic CPA (Bovine Pancreas) cluster_prokaryotic Prokaryotic CpT (T. vulgaris) E_Start Crude Pancreatic Extract E_Affinity Affinity Chromatography (Inhibitor-coupled matrix) E_Start->E_Affinity E_Wash Wash with High Salt Buffer E_Affinity->E_Wash E_Elute Elute with pH change or inhibitor E_Wash->E_Elute E_End Purified Bovine CPA E_Elute->E_End P_Start Culture Filtrate P_Affinity Affinity Chromatography (Bacitracin/Substrate analog matrix) P_Start->P_Affinity P_Wash Wash P_Affinity->P_Wash P_Elute Elute with EDTA P_Wash->P_Elute P_Reactivate Reactivate with Ca²⁺ P_Elute->P_Reactivate P_End Purified CpT P_Reactivate->P_End

Caption: Purification workflows for eukaryotic and prokaryotic carboxypeptidases.

Substrate_Specificity_Comparison cluster_eukaryotic Eukaryotic CPA (e.g., Bovine) cluster_prokaryotic Prokaryotic CpT (T. vulgaris) CPA This compound E_Substrates C-terminal Aromatic & Branched Aliphatic (Phe, Tyr, Trp, Leu) CPA->E_Substrates Narrow Specificity P_Substrates C-terminal Hydrophobic & C-terminal Basic (Phe, Leu, Arg, Lys) CPA->P_Substrates Broad Specificity

Caption: Substrate specificity of eukaryotic vs. prokaryotic this compound.

Conclusion

The choice between eukaryotic and prokaryotic this compound depends heavily on the intended application. Eukaryotic CPAs, with their well-defined specificity, are invaluable for applications requiring precise cleavage of C-terminal aromatic or branched aliphatic residues. In contrast, the broader substrate tolerance and often higher stability of prokaryotic CPAs, such as CpT, make them suitable for applications where a wider range of C-terminal residues needs to be removed or when the operational conditions are more demanding. Understanding these differences is crucial for optimizing experimental designs and achieving desired outcomes in research and drug development.

References

Unmasking Enzyme Preferences: A Comparative Guide to Analyzing Carboxypeptidase A Specificity with Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of proteases like Carboxypeptidase A (CPA) is paramount for elucidating biological pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of modern techniques that leverage peptide libraries to dissect the nuanced substrate preferences of CPA isoforms, supported by experimental data and detailed protocols.

This compound, a zinc-containing metalloprotease, plays a crucial role in processes ranging from digestion to hormone regulation by cleaving C-terminal amino acids from peptides and proteins.[1][2] Its activity is not indiscriminate; the enzyme exhibits distinct preferences for the chemical nature of the C-terminal residue. Determining this specificity is key to understanding its function and designing specific inhibitors. Peptide libraries, vast collections of diverse peptide sequences, have emerged as powerful tools for the high-throughput profiling of protease specificity.[3][4]

This guide explores two primary approaches for this purpose: the use of proteome-derived peptide libraries and synthetic peptide libraries, with a focus on the analytical methods used to identify cleavage products.

Comparative Analysis of Peptide Library Screening Methods

The choice of peptide library and analytical method significantly influences the depth and breadth of specificity profiling. Here, we compare two prominent methodologies: COmbined FRActional DIagonal Chromatography (COFRADIC) with proteome-derived libraries and mass spectrometry-based screening of synthetic peptide libraries.

FeatureCOFRADIC with Proteome-Derived LibrariesMass Spectrometry with Synthetic Peptide Libraries
Library Source Peptides generated from the proteome of a cell line (e.g., human K-562 cells) by digestion with a specific protease (e.g., chymotrypsin (B1334515), Lys-N).[5][6]Chemically synthesized peptides, often with a fixed C-terminal residue and randomized preceding residues.
Diversity Reflects naturally occurring peptide sequences and post-translational modifications.[5]Can be designed to systematically explore all possible amino acids at specific positions.
Screening Principle Takes advantage of the altered chromatographic behavior of cleaved peptides compared to their intact counterparts.[5][6]Direct detection and quantification of cleavage products by mass spectrometry.[7]
Cleavage Identification Enriches for cleavage products, which are then identified by LC-MS/MS. 18O-labeling can be incorporated to distinguish new C-termini.[5][8]Quantitative peptidomics approaches measure the disappearance of substrate or appearance of product.[7]
Key Advantages High physiological relevance; unbiased discovery of substrates.Controlled and systematic analysis of positional preferences.
Key Limitations Library complexity can be challenging to fully characterize; potential for missed cleavages.May not represent in vivo substrates; synthesis can be costly.

Substrate Specificity Profiles of Human this compound Isoforms

Peptide library screening has revealed distinct and overlapping specificity profiles for different human CPA isoforms. The following table summarizes the preferred C-terminal amino acids (P1' position) for several well-characterized isoforms.

Carboxypeptidase IsoformPreferred C-terminal Amino Acids (P1')Experimental ApproachReference
hCPA1 Bulky aromatic and aliphatic residues (e.g., Phe, Tyr, Trp, Leu)Proteome-derived peptide library (COFRADIC)[5][6]
hCPA2 Preferentially removes bulky aromatic amino acids.Proteome-derived peptide library (COFRADIC)[5][6]
hCPA4 Broad specificity, cleaving a wide range of C-terminal residues.Proteome-derived peptide library (COFRADIC)[5][6]
hCPA6 Large hydrophobic C-terminal amino acids.Synthetic peptide libraries and quantitative peptidomics.[7]

A hierarchical cluster analysis based on P1' substrate specificity groups hCPA1 closely with hCPA4, while hCPA2 shows a more distinct profile.[6]

Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are representations of typical experimental workflows and a generalized protocol for peptide library screening.

Workflow for Proteome-Derived Peptide Library Generation and Screening

G cluster_0 Peptide Library Generation cluster_1 COFRADIC-based Carboxypeptidase Substrate Screen cell_culture 1. Cell Culture (e.g., Human K-562 cells) proteome_extraction 2. Proteome Extraction cell_culture->proteome_extraction protease_digestion 3. Protease Digestion (e.g., Chymotrypsin, Lys-N) proteome_extraction->protease_digestion peptide_library Proteome-Derived Peptide Library protease_digestion->peptide_library primary_hplc 4. Primary Reverse-Phase HPLC (Separation into fractions) peptide_library->primary_hplc incubation 5. Incubation with this compound (in 18O-rich water) primary_hplc->incubation secondary_hplc 6. Secondary Reverse-Phase HPLC (Separation of cleaved peptides) incubation->secondary_hplc lc_ms 7. LC-MS/MS Analysis secondary_hplc->lc_ms data_analysis 8. Database Searching and Cleavage Site Identification lc_ms->data_analysis

Caption: Workflow for CPA specificity analysis using a proteome-derived peptide library and COFRADIC.

Logical Flow of Substrate Identification in COFRADIC

G start Peptide Mixture cpa_treatment Incubation with this compound start->cpa_treatment hplc_separation Reverse-Phase HPLC cpa_treatment->hplc_separation intact_peptides Intact Peptides (Unchanged retention time) hplc_separation->intact_peptides cleaved_peptides Cleaved Peptides (Shifted retention time) hplc_separation->cleaved_peptides identification Identification by LC-MS/MS cleaved_peptides->identification

Caption: Logical diagram illustrating the separation of cleaved and intact peptides in the COFRADIC method.

Experimental Protocol: Proteome-Derived Peptide Library Screening

This generalized protocol is based on the COFRADIC methodology described in the literature.[5][6][8]

1. Peptide Library Generation:

  • Culture human K-562 cells in RPMI 1640 medium supplemented with 10% fetal calf serum, 100 units/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.

  • Harvest cells and extract total proteome using a suitable lysis buffer.

  • Reduce and alkylate the proteins, followed by digestion with a protease such as chymotrypsin or Lys-N to generate a complex peptide library.

2. Carboxypeptidase Assay:

  • Inject approximately 350 µg of the peptide library onto a reverse-phase HPLC column (e.g., Zorbax 300SB-C18) for the primary separation.

  • Collect primary fractions (e.g., 20 fractions).

  • Reconstitute each dried fraction in a CPA-compatible buffer prepared in 95% 18O-rich water.

  • Add the this compound isoform of interest and incubate for 30 minutes at 30°C.

3. Enrichment and Identification of Cleavage Products:

  • Immediately inject the reaction mixture onto the same RP-HPLC column for the secondary separation using identical conditions.

  • Collect secondary fractions at time points shifted relative to the primary collection intervals to capture the more hydrophilic cleaved peptides.

  • Analyze the collected fractions by LC-MS/MS.

  • Identify the cleaved peptides and the released C-terminal amino acids by searching the MS/MS data against a relevant protein database. The presence of the 18O-label confirms a new C-terminus generated by the carboxypeptidase.

Conclusion

The use of peptide libraries, particularly those derived from cellular proteomes, coupled with advanced analytical techniques like COFRADIC and mass spectrometry, has significantly advanced our understanding of this compound specificity.[5] These approaches provide detailed insights into the substrate preferences of different CPA isoforms, which is invaluable for basic research and for the development of specific modulators of their activity in a therapeutic context. The methodologies described herein offer a robust framework for the continued exploration of the roles of carboxypeptidases in health and disease.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Carboxypeptidase A, ensuring the protection of researchers and the integrity of drug development processes. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

This compound, a metalloexopeptidase vital in various research applications, is generally considered non-hazardous. However, repeated or prolonged exposure to the enzyme in powder or aerosol form can lead to respiratory sensitization and skin irritation.[1] Therefore, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE), handling procedures, and disposal plans are paramount.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this enzyme.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][2]To prevent eye contact with powders or splashes of solutions containing this compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile or latex) and a lab coat or apron.[1][2][3]To prevent skin irritation upon contact.[1] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form or when aerosols may be generated.[2] For general handling of solutions in a well-ventilated area, respiratory protection may not be required but is recommended as a precautionary measure.To avoid inhalation, which may cause respiratory tract irritation and sensitization.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the quality of experimental outcomes. The following table outlines the procedural steps for safe handling.

Phase Step-by-Step Procedure
Preparation 1. Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered. 2. Assemble all necessary materials, including the enzyme, buffers, and measurement tools. 3. Don the appropriate PPE as specified in the table above.
Handling Powder 1. If working with the lyophilized powder, handle it within a chemical fume hood to prevent inhalation of dust particles.[1] 2. Use a dedicated spatula for transferring the powder. 3. Weigh the required amount carefully to avoid generating dust. 4. Close the container tightly immediately after use.
Preparing Solutions 1. Add the diluent to the powder slowly to avoid splashing. 2. Gently swirl or pipette to dissolve the enzyme completely. Avoid vigorous shaking, which can generate aerosols. 3. Clearly label the solution with the enzyme name, concentration, and date of preparation.
Post-Handling 1. Decontaminate the work surface with an appropriate cleaning agent. 2. Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye protection). 3. Wash hands thoroughly with soap and water after handling is complete.[1][4]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound waste is crucial to prevent environmental contamination and comply with regulations. The following table provides a clear disposal plan.

Waste Type Disposal Procedure
Unused Enzyme Unused or expired this compound should be disposed of as chemical waste. Contact a licensed professional waste disposal service for proper disposal.[2]
Contaminated Labware 1. Disposable labware (e.g., pipette tips, tubes) should be placed in a designated biohazard or chemical waste container. 2. Reusable glassware should be decontaminated by soaking in a suitable disinfectant or cleaning solution before washing.
Liquid Waste Solutions containing this compound should be collected in a clearly labeled waste container and disposed of in accordance with local and institutional regulations for chemical waste. Do not pour down the drain.[2]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safety procedures, the following diagrams illustrate the key workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Prepare Workspace & Materials Don_PPE Don Appropriate PPE Prep->Don_PPE Handle_Powder Handle Powder in Fume Hood Don_PPE->Handle_Powder Prepare_Solution Prepare Solution Handle_Powder->Prepare_Solution Decontaminate Decontaminate Workspace Prepare_Solution->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Waste Correctly Wash_Hands->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Immediate Actions for Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is critical to minimize potential harm.

Emergency_Response cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_action Further Action Exposure Exposure Occurs Skin_Contact Skin Contact: Flush with water for 15 min. Exposure->Skin_Contact Eye_Contact Eye Contact: Flush with water for 15 min. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Exposure->Ingestion Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Seek_Medical Seek Medical Attention Eye_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical Remove_Clothing->Seek_Medical Report_Incident Report Incident to Supervisor Seek_Medical->Report_Incident

Caption: Decision-making workflow for emergency response to this compound exposure.

In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2] For eye contact, flush the eyes with water for at least 15 minutes.[2] If inhaled, move the individual to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[2] In all cases of significant exposure, seek medical advice and report the incident to your supervisor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.